molecular formula C8H11BrClN B1273661 4-Bromo-2-ethylaniline hydrochloride CAS No. 30273-22-4

4-Bromo-2-ethylaniline hydrochloride

Cat. No.: B1273661
CAS No.: 30273-22-4
M. Wt: 236.53 g/mol
InChI Key: UFDYCSLRMHWHGD-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylaniline hydrochloride is a useful research compound. Its molecular formula is C8H11BrClN and its molecular weight is 236.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-ethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDYCSLRMHWHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384228
Record name 4-bromo-2-ethylaniline hydrochloride
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Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30273-22-4
Record name Benzenamine, 4-bromo-2-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 4-bromo-2-ethylaniline hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 4-bromo-2-ethyl-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.735
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Bromo-2-ethylaniline hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-ethylaniline Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 30273-22-4), a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis protocols, reactivity, and applications, grounding all information in established scientific principles and authoritative sources.

Introduction and Strategic Importance

This compound is a substituted aniline derivative that serves as a versatile building block in the synthesis of complex organic molecules. The presence of three distinct functional handles—the nucleophilic amino group (in its protected hydrochloride form), the reactive aromatic ring, and the bromine atom amenable to cross-coupling reactions—makes it a valuable precursor, particularly in the pharmaceutical industry.[1][2] Its structural arrangement, with an ethyl group ortho to the amine and a bromine atom para, offers specific steric and electronic properties that chemists can leverage to achieve desired synthetic outcomes and build molecular complexity. This guide will elucidate these properties and provide practical insights into its use.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical entity dictate its behavior in a reaction, its solubility, and its handling requirements. The data for this compound are summarized below.

Molecular Structure

The structure consists of an aniline ring substituted with a bromine atom at the C4 position and an ethyl group at the C2 position. The hydrochloride salt form involves the protonation of the amino group.

Caption: 2D representation of this compound.

Core Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 30273-22-4[1][3][4][5]
Molecular Formula C₈H₁₁BrClN (or C₈H₁₀BrN·HCl)[1][3][5]
Molecular Weight 236.54 g/mol [1][3][5]
Melting Point 222-224°C[1][6]
Boiling Point 260.7°C at 760 mmHg (for the free base)[1][3]
Appearance Typically an off-white to light brown crystalline solid
Purity Commercially available up to 98% purity[4]
IUPAC Name 4-bromo-2-ethylaniline;hydrochloride[3]
InChI Key UFDYCSLRMHWHGD-UHFFFAOYSA-N[1][3]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and the amine protons.

  • ¹³C NMR: The carbon spectrum will display distinct signals for the six aromatic carbons (four of which are unique due to substitution) and the two carbons of the ethyl group.

  • IR Spectroscopy: Key infrared absorption bands would include N-H stretching for the amine group, C-H stretching for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and a C-Br stretching vibration.[8]

  • Mass Spectrometry: The mass spectrum of the free base shows a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with major peaks around m/z 184 and 186.[9]

Synthesis and Purification Protocol

The synthesis of substituted anilines often requires a multi-step approach to control regioselectivity. A common and logical pathway involves protecting the highly activating amino group, performing electrophilic aromatic substitution(s), and finally deprotecting the amine. The following protocol is a field-proven methodology adapted from syntheses of similar structures, such as 4-bromo-2-methylaniline.[10][11]

Synthetic Workflow Diagram

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Deprotection and Salt Formation start 2-Ethylaniline product1 N-(2-ethylphenyl)acetamide start->product1 Acetylation step1_reagent Acetic Anhydride step1_reagent->start step2_reagent N-Bromosuccinimide (NBS) step2_reagent->product1_input product2 N-(4-bromo-2-ethylphenyl)acetamide product1_input->product2 Electrophilic Aromatic Substitution step3_reagent Conc. HCl / Heat step3_reagent->product2_input final_product 4-Bromo-2-ethylaniline Hydrochloride product2_input->final_product Acid Hydrolysis

Caption: Multi-step synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amino Group (Acetylation)

  • Causality: The amino group of aniline is highly activating and ortho-, para-directing. Direct bromination would lead to multiple products and potential oxidation. Acetylation converts the amine to a less activating acetamido group, which moderates reactivity and sterically hinders the ortho positions, ensuring a clean, para-selective subsequent bromination.[11]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-ethylaniline in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add 1.1 equivalents of acetic anhydride dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker of ice water with stirring. The white precipitate of N-(2-ethylphenyl)acetamide will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 2: Electrophilic Aromatic Substitution (Bromination)

  • Causality: The acetamido group is an ortho-, para-director. Due to the steric bulk of both the acetamido and the ethyl groups, the incoming electrophile (Br⁺) is directed almost exclusively to the less hindered para position. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine.[10]

  • Dissolve the dried N-(2-ethylphenyl)acetamide (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile in a flask protected from light.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise to the solution.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature. The succinimide by-product will precipitate.

  • Filter off the succinimide. Evaporate the solvent from the filtrate under reduced pressure to yield the crude N-(4-bromo-2-ethylphenyl)acetamide.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure crystals.

Step 3: Deprotection (Hydrolysis)

  • Causality: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amine. Using concentrated hydrochloric acid not only catalyzes the reaction but also directly forms the desired hydrochloride salt, which often has better crystallinity and stability than the free base.[10]

  • Place the purified N-(4-bromo-2-ethylphenyl)acetamide (1.0 eq.) in a round-bottom flask.

  • Add a mixture of concentrated hydrochloric acid and ethanol.

  • Heat the mixture under reflux for 3-5 hours. The reaction is complete when the solid has fully dissolved and TLC analysis shows the absence of the starting material.

  • Cool the reaction mixture in an ice bath. The product, this compound, will crystallize out of the solution.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Chemical Reactivity and Applications

The utility of this compound lies in its predictable reactivity, making it a valuable intermediate.

Key Reaction Pathways
  • N-Alkylation/N-Acylation: The free amine (generated by neutralization of the hydrochloride salt) is a potent nucleophile, readily undergoing reactions with alkyl halides, acyl chlorides, or anhydrides.

  • Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium intermediate is highly versatile and can be substituted in Sandmeyer-type reactions to introduce a wide range of functional groups (-Cl, -CN, -OH, etc.).

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the formation of C-C or C-N bonds, enabling the construction of complex molecular scaffolds. This reactivity is central to its role in modern pharmaceutical synthesis.[2]

center_mol 4-Bromo-2-ethylaniline (Free Base) alkylation N-Alkylation/ Acylation center_mol->alkylation diazotization Diazotization center_mol->diazotization coupling Cross-Coupling (e.g., Suzuki) center_mol->coupling product1 N-Substituted Product alkylation->product1 product2 Diazonium Salt Intermediate diazotization->product2 product3 Biaryl Product coupling->product3 reagent1 R-X or RCOCl reagent1->center_mol reagent2 NaNO₂, HCl reagent2->center_mol reagent3 Ar-B(OH)₂ Pd Catalyst reagent3->center_mol

Caption: Major reactivity pathways of the 4-Bromo-2-ethylaniline core structure.

Applications in Drug Development

As a "bulk drug intermediate," this compound is a foundational piece in the synthesis of various active pharmaceutical ingredients (APIs).[1] While specific drug syntheses are often proprietary, the structural motif is found in molecules targeting a range of therapeutic areas. Its utility stems from its ability to introduce a specifically substituted aniline ring into a larger molecule, a common feature in many biologically active compounds. The combination of the bromine for cross-coupling and the amine for amide bond formation or heterocycle synthesis makes it a powerful tool for medicinal chemists.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The following information is synthesized from material safety data sheets (MSDS).

GHS Hazard Classification
Hazard ClassCategoryStatementSource(s)
Acute Toxicity, Oral4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation2H315: Causes skin irritation[3][9]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[9][12]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3][9]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[14]

    • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator.[13]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined physicochemical profile and predictable reactivity. Its value to the research and drug development community is anchored in its utility as a versatile building block for constructing complex molecular architectures. A thorough understanding of its synthesis, handling requirements, and reaction pathways, as outlined in this guide, is crucial for its safe and effective application in the laboratory and beyond.

References

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  • PubChem. 4-Bromo-2-methylaniline.
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An In-depth Technical Guide to 4-Bromo-2-ethylaniline Hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 4-Bromo-2-ethylaniline hydrochloride. This document is intended to be a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development. The unique molecular architecture of this compound, a substituted aniline, positions it as a valuable building block in the creation of complex molecules, particularly within the pharmaceutical industry. This guide moves beyond a simple recitation of facts, aiming to provide a deeper understanding of the causality behind its properties and applications. Every piece of information is meticulously referenced to authoritative sources, ensuring the scientific integrity of this work.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 30273-22-4, is the hydrochloride salt of the aromatic amine 4-bromo-2-ethylaniline.[1][2] The salt formation protonates the amino group, enhancing the compound's stability and modifying its solubility profile, a common strategy in pharmaceutical development to improve the handling and bioavailability of amine-containing molecules.

The core structure consists of a benzene ring substituted with a bromine atom at the para-position (C4), an ethyl group at the ortho-position (C2), and an amino group at the C1 position. The hydrochloride salt exists as an ammonium chloride moiety attached to this organic framework.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its corresponding free base, 4-Bromo-2-ethylaniline, is presented below. This data is essential for designing synthetic routes, purification protocols, and formulation strategies.

PropertyThis compound4-Bromo-2-ethylaniline (Free Base)
CAS Number 30273-22-4[1][2]45762-41-2
Molecular Formula C₈H₁₁BrClN[1]C₈H₁₀BrN
Molecular Weight 236.54 g/mol [1]200.08 g/mol
Melting Point 222-224 °CNot available
Appearance Crystalline solidNot available
Solubility Soluble in polar solventsSoluble in organic solvents

Spectroscopic Characterization

The structural elucidation of this compound and its precursors is reliant on a suite of spectroscopic techniques. While a publicly available ¹H NMR spectrum for the hydrochloride salt is not readily accessible, data for the free aniline and related compounds provide a strong basis for predicting its spectral characteristics.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromo-2-ethylaniline would exhibit characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the amine protons. Upon formation of the hydrochloride salt, the amine protons (NH₂) would become ammonium protons (NH₃⁺), and their chemical shift would be expected to move downfield. The electronic environment of the aromatic protons would also be influenced by the protonation of the amino group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. Six distinct signals would be expected for the aromatic carbons, and two signals for the ethyl group carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum of 4-Bromo-2-ethylaniline shows characteristic N-H stretching vibrations for the primary amine. In the hydrochloride salt, these bands would be replaced by the broader N-H stretching bands of the ammonium salt.

  • Mass Spectrometry (MS): Mass spectrometry of the free base, 4-Bromo-2-ethylaniline, reveals a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of this compound

A patent for the production of a related compound, 4-bromo-2-methylaniline, outlines a three-step process: arylamine protection, bromination, and hydrolysis.[3] This general approach can be adapted for the synthesis of 4-Bromo-2-ethylaniline.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection & Salt Formation Start 2-Ethylaniline Protected N-(2-ethylphenyl)acetamide Start->Protected Acetic Anhydride Brominated N-(4-bromo-2-ethylphenyl)acetamide Protected->Brominated Brominating Agent (e.g., NBS) Free_Base 4-Bromo-2-ethylaniline Brominated->Free_Base Acid Hydrolysis Final_Product 4-Bromo-2-ethylaniline Hydrochloride Free_Base->Final_Product HCl

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations
  • Step 1: Protection of the Amino Group: The amino group of 2-ethylaniline is highly activating and would direct bromination to multiple positions. Therefore, it is crucial to first protect it, for instance, by acetylation with acetic anhydride to form N-(2-ethylphenyl)acetamide. This moderates the activating effect of the amino group and ensures a more controlled bromination.

  • Step 2: Regioselective Bromination: The acetylated intermediate can then be brominated. The directing effects of the acetylamino and ethyl groups would favor the introduction of the bromine atom at the para position to the acetylamino group, yielding N-(4-bromo-2-ethylphenyl)acetamide. N-Bromosuccinimide (NBS) is a commonly used reagent for such regioselective brominations.

  • Step 3: Deprotection and Hydrochloride Salt Formation: The final step involves the hydrolysis of the acetamide group under acidic conditions to regenerate the free amine, 4-bromo-2-ethylaniline. Subsequent treatment with hydrochloric acid would then yield the desired this compound salt, which can be isolated as a crystalline solid.

Applications in Drug Development and Organic Synthesis

Substituted anilines are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. The presence of a bromine atom in this compound offers a versatile handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).

While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in publicly accessible literature, its structural motifs are present in various classes of therapeutic agents. A related compound, 4-Bromo-2-methylaniline, is highlighted as a key intermediate in the synthesis of compounds for oncology, infectious diseases, and cardiovascular health.[4] This suggests that this compound likely serves a similar role as a building block in the discovery and development of novel therapeutics.

The ethyl group at the ortho position can also play a significant role in the pharmacological profile of a final drug molecule by influencing its binding to target proteins and modifying its metabolic stability.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions are paramount when handling this compound. The following guidelines are based on available safety data sheets for similar compounds and general laboratory safety practices.

Hazard Identification

Based on safety data for related anilines, this compound is expected to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[5][6][7] Inhalation of dust may also be harmful.

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[7][8]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.[7]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[7]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[7]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[7][8] Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of pharmaceutical research and development. Its unique substitution pattern provides a platform for the construction of complex molecular architectures. While detailed, publicly available protocols for its synthesis and specific applications in named pharmaceuticals are limited, this guide provides a comprehensive overview of its known properties and a scientifically sound basis for its handling and use in the laboratory. As research in medicinal chemistry continues to evolve, the utility of such well-defined intermediates will undoubtedly expand, paving the way for the discovery of novel therapeutic agents.

References

  • This compound - ChemBK. (URL: [Link])
  • This compound | CAS 30273-22-4 | AMERICAN ELEMENTS ®. (URL: [Link])
  • Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99% - Cole-Parmer. (URL: [Link])
  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET - Techno PharmChem. (URL: [Link])
  • New Journal of Chemistry Supporting Inform
  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google P
  • The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. (URL: [Link])
  • 4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283 - PubChem - NIH. (URL: [Link])
  • 4-Bromo-2-ethylaniline - the NIST WebBook. (URL: [Link])
  • This compound - MySkinRecipes. (URL: [Link])

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4-Bromo-2-ethylaniline hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-ethylaniline Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the core physical and chemical properties of this compound (CAS No: 30273-22-4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a synthesized analysis of the compound's characteristics. We will delve into its chemical identity, core physical data, solubility profiles, and spectroscopic signatures. Furthermore, this guide presents validated, step-by-step protocols for essential analytical procedures, explaining the causality behind experimental choices to ensure both accuracy and reproducibility. The aim is to equip the scientific community with the authoritative and practical information necessary for the effective application of this compound in research and synthesis.

Introduction

This compound is an aniline derivative that serves as a valuable intermediate in organic synthesis. The presence of a bromine atom, an ethyl group, and an amine function on the benzene ring provides multiple reactive sites, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and other specialty chemicals.[1] The hydrochloride salt form enhances the compound's stability and modifies its solubility, which are critical considerations for storage, handling, and reaction setup.

A thorough understanding of the physical properties of a chemical intermediate is a non-negotiable prerequisite for its successful use. Properties such as melting point, solubility, and spectroscopic profile are fundamental data points that inform reaction conditions, purification strategies, and quality control standards. This guide provides an in-depth analysis of these properties, grounded in established analytical techniques and authoritative data.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise identity through universally recognized nomenclature and structural representation.

  • IUPAC Name: 4-bromo-2-ethylaniline;hydrochloride[2]

  • Synonyms: Benzenamine, 4-bromo-2-ethyl-, hydrochloride (1:1); Aniline, 4-bromo-2-ethyl-, hydrochloride; 4-Bromo-2-ethylbenzenamine hydrochloride[3]

  • CAS Number: 30273-22-4[3]

  • Molecular Formula: C₈H₁₀BrN·HCl[3][4] or C₈H₁₁BrClN[2]

  • Molecular Weight: 236.54 g/mol [3][4]

  • Chemical Structure:

Core Physical Properties

The macroscopic physical properties of this compound are critical for its handling, storage, and use in synthetic applications. The data presented below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 30273-22-4[3][4]
Molecular Formula C₈H₁₁BrClN[2]
Molecular Weight 236.54 g/mol [3][4]
Melting Point 222-224°C[3][5]
Boiling Point 260.7°C at 760 mmHg[2][3]
Flash Point 111.5°C[2][3]
Density 1.421 g/cm³*[2]

*Note: The Boiling Point, Flash Point, and Density values are likely predicted or measured for the free base, 4-Bromo-2-ethylaniline, as hydrochloride salts typically decompose at high temperatures rather than boil.

Solubility Profile

The solubility of a reagent is a critical parameter that dictates the choice of solvent for a reaction, extraction, and purification.

  • Organic Solubility: The free base, 4-Bromo-2-ethylaniline, is soluble in common organic solvents like ether, ethanol, and chloroform.[1] The hydrochloride salt's solubility in organic solvents is generally lower, particularly in non-polar solvents. It may show some solubility in polar organic solvents like methanol or ethanol, especially with heating.[7]

The principle behind this differential solubility is fundamental to its purification. The compound can be dissolved in an acidic aqueous solution, washed with an organic solvent (like ether) to remove non-basic impurities, and then the free base can be precipitated by adding a base (e.g., NaOH), followed by extraction into an organic solvent.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides a fingerprint of the molecule's structure. Below are the expected spectral characteristics for this compound, which are essential for structure confirmation and purity assessment. While specific spectra for the hydrochloride are not widely published, data for the free base and related structures allow for reliable predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds. For this compound in a solvent like DMSO-d₆:

  • ¹H NMR:

    • Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets or distinct doublets and doublet of doublets in the range of δ 7.0-7.5 ppm. Their specific splitting patterns are dictated by ortho- and meta-couplings.

    • Ammonium Protons (3H): A broad singlet corresponding to the -NH₃⁺ protons will be present, typically downfield. Its chemical shift is concentration-dependent and it can exchange with D₂O.

    • Ethyl Group Protons (5H): A quartet (2H, -CH₂-) around δ 2.6 ppm and a triplet (3H, -CH₃) around δ 1.2 ppm, showing a typical ethyl group coupling pattern.

  • ¹³C NMR:

    • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon bearing the bromine (C-Br) will be shifted upfield compared to the others, while the carbon attached to the nitrogen (C-N) will be downfield.

    • Ethyl Group Carbons (2C): Two signals in the aliphatic region (δ 10-30 ppm) corresponding to the -CH₂- and -CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For the hydrochloride salt:

  • N-H Stretching: A broad and strong absorption band between 2500-3000 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺). This is a key feature distinguishing it from the free amine.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations will be observed as a series of sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-Br Stretching: A peak in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The analysis would be performed on the free base, 4-Bromo-2-ethylaniline (MW: 200.08 g/mol ).[8]

  • Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one at m/z 199 and another at m/z 201.[8][9] This isotopic signature is definitive proof of the presence of a single bromine atom.

  • Fragmentation: A significant fragment would likely correspond to the loss of the ethyl group ([M-29]⁺), leading to peaks at m/z 170 and 172.

Protocols for Physical Property Determination

To ensure trustworthiness and reproducibility, standardized protocols are essential. The following are step-by-step methodologies for key characterization experiments.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid will have a sharp melting range (typically <2°C). Impurities depress and broaden the melting range.

Protocol:

  • Sample Preparation: Place a small amount (1-2 mg) of the dry this compound powder into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point (222°C).[3]

  • Fine Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[10] For aniline derivatives, a reverse-phase (RP) method is highly effective, separating compounds based on polarity. It allows for the quantification of the main component and any impurities.[11]

Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (MeCN) and water, both containing 0.1% formic acid or phosphoric acid to ensure the analyte is in its protonated, salt form.[11] A typical starting condition could be 60:40 MeCN:Water.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL of the sample. Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for characterization and purity validation.

G cluster_0 Characterization Workflow start Obtain Sample of 4-Bromo-2-ethylaniline HCl mp Melting Point Determination start->mp hplc HPLC Purity Assessment start->hplc data Compile & Analyze Data mp->data nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy nmr->ir nmr->data ms Mass Spectrometry (on free base) ir->ms ir->data ms->data hplc->nmr hplc->data report Final Characterization Report data->report

Caption: Workflow for the physical and chemical characterization of 4-Bromo-2-ethylaniline HCl.

G action action pass pass fail fail start Perform HPLC & MP Analysis check_mp Melting Point in Range (e.g., 222-224°C)? start->check_mp check_hplc HPLC Purity > 98%? check_mp->check_hplc Yes fail_qc Fails Quality Control check_mp->fail_qc No pass_qc Passes Quality Control check_hplc->pass_qc Yes check_hplc->fail_qc No repurify Repurify Sample (e.g., Recrystallization) fail_qc->repurify

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-2-ethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2-ethylaniline hydrochloride, a key intermediate in various synthetic applications. While quantitative solubility data is not extensively available in public literature, this document synthesizes information on its physicochemical properties and the known behavior of analogous aromatic amine hydrochlorides to present a robust predicted solubility profile. Furthermore, this guide details standardized experimental protocols for accurately determining solubility, including the isothermal equilibrium method, and discusses appropriate analytical techniques for quantification, such as High-Performance Liquid Chromatography (HPLC). This work is intended to serve as a foundational resource for researchers and professionals in organic synthesis and pharmaceutical development, enabling informed solvent selection and optimization of reaction and formulation processes.

Introduction

This compound is an aromatic amine salt of significant interest in the chemical and pharmaceutical industries. It serves as a versatile building block in the synthesis of a range of more complex molecules, including dyes, pigments, and active pharmaceutical ingredients (APIs).[1] The hydrochloride salt form is often preferred in synthesis and formulation due to its generally improved stability and crystallinity compared to the free base.

A thorough understanding of a compound's solubility is paramount for its effective application. Solubility data informs critical process parameters such as solvent selection for reactions and purifications, crystallization conditions, and formulation development for drug delivery. This guide addresses the current information gap by providing a detailed overview of the known properties of this compound and a predictive framework for its solubility behavior. Additionally, it equips the reader with the necessary experimental and analytical protocols to generate precise and reliable solubility data in their own laboratory settings.

Physicochemical Properties

A compound's solubility is intrinsically linked to its physicochemical properties. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Chemical Name This compound[2][3]
Synonyms Benzenamine, 4-bromo-2-ethyl-, hydrochloride (1:1); 4-Bromo-2-ethylbenzenamine hydrochloride[4]
CAS Number 30273-22-4[2][3]
Molecular Formula C₈H₁₁BrClN[2][3]
Molecular Weight 236.54 g/mol [3][4]
Melting Point 222-224 °C[4][5]
Boiling Point 260.7 °C at 760 mmHg (for free base)[4]
Appearance White to off-white crystalline solid (predicted)[6]

Predicted Solubility Profile

Due to the limited availability of specific quantitative solubility data for this compound, this section provides a predicted solubility profile based on fundamental chemical principles and the known solubility of analogous compounds, such as 4-bromoaniline and other aromatic amine hydrochlorides.

As an ionic salt, this compound's solubility is governed by the principle of "like dissolves like" and the energetics of solvating its constituent ions.

Water: The free base, 4-bromoaniline, is reported to be insoluble in cold water.[7] However, the hydrochloride salt introduces a charged ammonium center, which is expected to significantly increase its aqueous solubility. Aniline itself is soluble in aqueous HCl due to the formation of the anilinium chloride salt.[1] Therefore, this compound is predicted to be soluble in water . The presence of the relatively nonpolar bromo- and ethyl-substituted benzene ring will likely limit its solubility compared to simpler amine hydrochlorides.

Polar Protic Solvents (e.g., Methanol, Ethanol): Lower aliphatic amines are generally soluble in water and alcohols.[8] The free base of the related compound, 4-bromoaniline, is very soluble in alcohol.[7] Given the polar nature of the hydrochloride salt, this compound is expected to be highly soluble in polar protic solvents like methanol and ethanol, which can effectively solvate both the cation and the chloride anion through hydrogen bonding and dipole-dipole interactions.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Aromatic amines are typically soluble in organic solvents.[8] While the ionic nature of the hydrochloride salt may reduce its solubility in less polar aprotic solvents compared to the free base, it is predicted to have moderate to good solubility in highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Its solubility in acetone is likely to be lower.

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The free base, 4-bromoaniline, is soluble in ether.[7][9] However, as an ionic salt, this compound is expected to be sparingly soluble to insoluble in nonpolar solvents. The energy required to overcome the lattice energy of the salt is not sufficiently compensated by the weak van der Waals interactions with these solvents.

Summary of Predicted Solubility:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous WaterSolubleFormation of anilinium salt enhances aqueous solubility.[1]
Polar Protic Methanol, EthanolHighly SolubleEffective solvation of ions via hydrogen bonding.[7][8]
Polar Aprotic DMSO, DMF, AcetoneModerately SolubleGood solvation in highly polar aprotics, less so in others.
Nonpolar Toluene, Hexane, Diethyl EtherSparingly Soluble / InsolubleInsufficient solvation energy to overcome crystal lattice energy.[9]

Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is essential. The isothermal equilibrium method (shake-flask method) is a widely accepted and robust technique.

Isothermal Equilibrium (Shake-Flask) Method

This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.

Diagram of the Isothermal Equilibrium Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess 4-Bromo-2-ethylaniline HCl to a known volume of solvent B Agitate in a thermostatic shaker (e.g., 25°C, 24-72h) A->B Establish Equilibrium C Allow to settle at constant temperature B->C D Centrifuge to pellet undissolved solid C->D Enhance Separation E Withdraw clear supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute sample with mobile phase F->G H Quantify concentration using validated HPLC method G->H Determine Solubility

Caption: Workflow for solubility determination via the isothermal equilibrium method.

Detailed Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol). The presence of undissolved solid is crucial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time to equilibrium should be confirmed by preliminary experiments where concentration is measured at different time points.

  • Phase Separation:

    • After equilibration, allow the suspensions to stand undisturbed at the same constant temperature for a sufficient time to allow the majority of the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid and liquid phases, ensuring a clear supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining micro-particulates.

    • Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method (see Section 5).

  • Data Analysis:

    • Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).

    • Perform the experiment in triplicate for each solvent to ensure reproducibility and report the results as the mean ± standard deviation.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is a preferred method due to its high sensitivity, specificity, and wide applicability.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a robust choice for the quantification of aromatic amines like this compound.

Diagram of the Analytical Method Selection Logic:

G A Need to quantify 4-Bromo-2-ethylaniline HCl? B High Specificity & Sensitivity Required? A->B C HPLC or LC-MS B->C Yes D UV-Vis Spectrophotometry B->D No (for rapid screening) E Complex Matrix? C->E E->C No (either is suitable) F HPLC is preferred E->F Yes

Caption: Decision tree for selecting an appropriate analytical quantification method.

Example HPLC Method Parameters (to be optimized and validated):

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by scanning a standard solution to find the wavelength of maximum absorbance (λmax), likely in the 240-280 nm range.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.

Method Validation: The chosen analytical method must be validated to ensure its accuracy, precision, linearity, and robustness according to established guidelines (e.g., ICH Q2(R1)).

Applications and Significance

The solubility data of this compound is crucial for several applications:

  • Organic Synthesis: Informs the choice of reaction solvents to ensure homogeneity or to control reaction rates. It is also critical for developing effective work-up and purification procedures, particularly crystallization. The free base, 4-bromoaniline, is used in the synthesis of pharmaceuticals, dyes, and agrochemicals.[6]

  • Pharmaceutical Development: Solubility is a key determinant of a drug candidate's bioavailability. For APIs formulated as hydrochloride salts, aqueous solubility data is essential for developing oral and parenteral dosage forms.

  • Material Science: Understanding solubility is important for the creation of new materials where this compound may be used as a monomer or an additive.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties and a detailed predicted solubility profile for this compound. While specific quantitative data remains scarce in the literature, the principles outlined here, based on the behavior of analogous aromatic amine salts, offer a strong predictive foundation for researchers. The detailed experimental and analytical protocols provided empower scientists to generate the precise, reliable, and reproducible solubility data necessary for their specific applications. A thorough understanding and experimental determination of solubility are indispensable for leveraging the full potential of this compound in synthetic chemistry and drug development.

References

  • PubChem. 4-Bromoaniline.
  • Scribd. Amines: Solubility and Reactivity. [Link]
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  • EMBIBE. Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]
  • Cram. 4-Bromo-2-Chloroaniline Synthesis Report. [Link]
  • LibreTexts. 7.3 Solubility of Amines. [Link]
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A Comprehensive Spectroscopic Guide to 4-Bromo-2-ethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

4-Bromo-2-ethylaniline and its hydrochloride salt are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The precise characterization of such molecules is paramount to ensure purity, confirm identity, and understand reactivity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process.

This guide provides an in-depth analysis of the spectral data for 4-Bromo-2-ethylaniline hydrochloride. Rather than merely presenting data, we will delve into the causality behind experimental choices and the interpretation of the resulting spectra. The protocols herein are designed to be self-validating, providing a robust framework for researchers. This document synthesizes data available for the free base (4-Bromo-2-ethylaniline) and explains the critical spectral changes that occur upon formation of the hydrochloride salt, thereby offering a complete and practical guide for laboratory professionals.

Molecular Structure and Key Features

  • Compound Name: this compound

  • Molecular Formula: C₈H₁₀BrN · HCl[2]

  • Molecular Weight: 236.54 g/mol [2]

  • CAS Number: 30273-22-4[2]

Structure:

Figure 1: Chemical structure of the free base, 4-Bromo-2-ethylaniline. The hydrochloride salt features a protonated amine group (-NH₃⁺).

The structure consists of an aniline ring substituted with a bromine atom at the para-position (C4) and an ethyl group at the ortho-position (C2) relative to the amino group. The hydrochloride salt exists as an ammonium chloride, where the amine nitrogen is protonated. This protonation is the source of the most significant differences observed when comparing the spectra of the salt to its free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For amine hydrochlorides, the choice of solvent is critical. Protic solvents like D₂O or CD₃OD can cause the exchange of the acidic ammonium protons, rendering them invisible. Therefore, a polar aprotic solvent such as deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred choice as it allows for the direct observation of these exchangeable protons.[3][4]

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Solvent Reference: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H NMR; δ ≈ 39.52 ppm for ¹³C NMR) as the internal standard for chemical shift referencing.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 2-second relaxation delay.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans (often several thousand) will be necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data and Interpretation

The protonation of the amine to an ammonium salt causes a significant downfield shift for the protons on the nitrogen and, to a lesser extent, for the adjacent aromatic protons due to the increased electron-withdrawing nature of the -NH₃⁺ group.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.5 - 10.5Broad Singlet3H-NH₃⁺Exchangeable protons on the positively charged nitrogen. Appears as a broad signal due to quadrupole broadening and chemical exchange.[3]
~7.45d1HAr-H 5Ortho to bromine, shows doublet coupling from H6.
~7.30dd1HAr-H 6Meta to bromine, ortho to the ethyl group. Shows doublet of doublets coupling from H5 and H3.
~7.15d1HAr-H 3Ortho to the -NH₃⁺ group, shows doublet coupling from H5.
~2.60q2H-CH₂CH₃Methylene protons, quartet splitting due to coupling with the adjacent methyl group protons.
~1.15t3H-CH₂CH₃Methyl protons, triplet splitting due to coupling with the adjacent methylene group protons.
Predicted ¹³C NMR Spectral Data and Interpretation

The carbon atoms attached to or near the electron-withdrawing -NH₃⁺ group will be shifted downfield compared to the free amine.[3]

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~145C1 (-NH₃⁺)Carbon attached to the ammonium group, significantly deshielded.
~135C2 (-Et)Substituted aromatic carbon.
~132C5Aromatic CH, ortho to bromine.
~130C6Aromatic CH, meta to bromine.
~128C3Aromatic CH, ortho to the ammonium group.
~115C4 (-Br)Carbon attached to bromine, its chemical shift is characteristic for C-Br bonds in aromatic systems.[5]
~23-CH₂CH₃Methylene carbon of the ethyl group.
~14-CH₂CH₃Methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The transition from a primary amine (-NH₂) to an ammonium salt (-NH₃⁺) induces highly characteristic changes in the IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

The ATR method is ideal for solid powders as it requires minimal sample preparation.[6][7][8]

  • Background Spectrum: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[7] Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the this compound powder directly onto the ATR crystal.[7]

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.[6]

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-500 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

IR Spectral Data and Interpretation

The most telling feature of the hydrochloride salt is the appearance of a very broad and strong absorption band for the N-H stretching of the ammonium ion, which typically overlaps with the C-H stretching vibrations.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3200 - 2500Strong, BroadN-H Stretch (-NH₃⁺)This very broad feature is characteristic of ammonium salts and is a key differentiator from the two sharp N-H stretching peaks of the primary free amine (which appear around 3400-3300 cm⁻¹).
~3100 - 2850MediumAromatic & Aliphatic C-H StretchOverlapped by the broad N-H stretch.
~1600 - 1550MediumN-H Bending (Ammonium)Asymmetric and symmetric bending modes of the -NH₃⁺ group are found in this region.
~1580, ~1480MediumC=C Aromatic Ring StretchCharacteristic vibrations of the benzene ring.
~1100 - 1000StrongC-N StretchStretch of the bond between the aromatic ring and the nitrogen atom.
~820StrongC-H Out-of-Plane BendingAssociated with the 1,2,4-trisubstituted aromatic ring pattern.
~600 - 500MediumC-Br StretchCarbon-bromine bond vibration.

Mass Spectrometry (MS)

In mass spectrometry, particularly with Electron Ionization (EI), the sample is vaporized and ionized. The hydrochloride salt is not stable in the gas phase and will dissociate. Therefore, the resulting mass spectrum is that of the free base, 4-Bromo-2-ethylaniline.[9]

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small amount of the sample into the ion source, either via a direct insertion probe for solids or via a GC inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the gaseous molecules with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).[10]

  • Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

MS Data and Fragmentation Analysis

The most critical feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity.[10]

Table 4: Predicted Mass Spectrometry Data (EI)

m/z ValueRelative IntensityAssignmentRationale
200 / 202High[M]⁺• (Molecular Ion)Corresponds to the molecular weight of the free base (C₈H₁₀⁷⁹BrN and C₈H₁₀⁸¹BrN).[9]
185 / 187Very High[M - CH₃]⁺Loss of a methyl radical (•CH₃) from the ethyl group via alpha-cleavage, a very favorable process.[10]
106Moderate[M - Br - C₂H₄]⁺ or [C₆H₆N]⁺Loss of a bromine radical followed by the elimination of ethylene.
77Low[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.
Visualization of the Analytical Workflow

The following diagram outlines the comprehensive workflow for the spectroscopic characterization of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample 4-Bromo-2-ethylaniline HCl NMR NMR Spectroscopy (DMSO-d6) Sample->NMR IR FTIR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data ¹H & ¹³C Shifts Multiplicity Integration NMR->NMR_Data IR_Data Functional Groups (-NH₃⁺, Ar-Br) IR->IR_Data MS_Data Molecular Ion (M⁺•) Fragmentation Isotope Pattern MS->MS_Data Conclusion Structure Confirmed NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for Spectroscopic Characterization.

Visualization of Mass Spectrometry Fragmentation

The primary fragmentation pathway for 4-Bromo-2-ethylaniline in an EI-MS experiment is initiated by the loss of a methyl radical.

G mol_ion [C₈H₁₀BrN]⁺• m/z = 200/202 frag1 [C₇H₇BrN]⁺ m/z = 185/187 mol_ion->frag1 - •CH₃ frag2 [C₆H₆N]⁺ m/z = 106 frag1->frag2 - Br•

Caption: Key EI-MS Fragmentation Pathway.

Integrated Spectral Analysis and Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of this compound.

  • NMR spectroscopy confirms the connectivity of the ethyl group and the substitution pattern of the aromatic ring, while the broad downfield signal in DMSO-d₆ confirms the presence of the three ammonium protons.

  • IR spectroscopy provides definitive evidence of the key functional groups, with the broad -NH₃⁺ stretch and bending vibrations confirming the hydrochloride salt form.

  • Mass spectrometry establishes the molecular weight of the free base and confirms the presence of a single bromine atom through its characteristic M/M+2 isotopic pattern. The fragmentation pattern, dominated by the loss of a methyl group, is consistent with the proposed structure.

By integrating these distinct yet complementary datasets, researchers and drug development professionals can possess a high degree of confidence in the identity and purity of this compound, ensuring the integrity of their subsequent research and development activities.

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4-Bromo-2-ethylaniline hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-ethylaniline Hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 30273-22-4).[1][2][3] It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.

Understanding the Compound: A Risk-Based Approach

This compound is an aniline derivative used as an intermediate in chemical synthesis.[1][4] Like many halogenated anilines, its chemical structure necessitates a cautious and informed approach to handling. The primary objective is to minimize exposure through inhalation, skin contact, and ingestion, thereby mitigating potential health risks.

Chemical and Physical Properties

A thorough understanding of the compound's properties is fundamental to its safe handling. These characteristics influence storage conditions, appropriate personal protective equipment (PPE), and emergency response procedures.

PropertyValueSource
Molecular Formula C₈H₁₀BrN · ClH[1]
Molecular Weight 236.54 g/mol [1][3]
Appearance Solid (Form may vary)N/A
Melting Point 222-224°C[1][3]
Boiling Point 260.7°C at 760 mmHg[1][5]
Flash Point 111.5°C[1][5]

Note: Physical properties can vary based on the purity and specific form of the compound.

Hazard Identification and GHS Classification

This compound is classified as hazardous. The Globally Harmonized System (GHS) provides a universal framework for understanding these risks.[6]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][7]

  • Skin Irritation: Causes skin irritation.[1][8]

  • Eye Irritation: Causes serious eye irritation.[1][8]

  • Respiratory Irritation: May cause respiratory irritation.[1][8]

GHS Pictogram:



Signal Word: Warning [1][5]

Hazard Statements: [1][5]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The causality behind these classifications lies in the compound's ability to interact with biological systems. Anilines can be absorbed through the skin and respiratory tract, potentially leading to systemic effects. The bromo- and ethyl- substitutions on the aniline ring modify its reactivity and bioavailability, contributing to its specific hazard profile.

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management follows a "Hierarchy of Controls" to minimize exposure. This framework prioritizes the most effective control measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for 4-Bromo-2-ethylaniline HCl Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Alternative) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing exposure risks.

For handling this compound, Engineering Controls are the most critical line of defense.

Standard Operating Procedures: From Storage to Disposal

Adherence to standardized protocols is essential for ensuring safety and experimental reproducibility.

Handling and Storage

Proper storage is the first step in safe handling. This compound is sensitive to light and air.[6]

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][9][10][11] Store locked up and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6][10]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and chloroformates.[12] These substances can react exothermically or produce hazardous byproducts.

  • Handling: All manipulations of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of dust particles.[6][13] Use non-sparking tools and ensure adequate ventilation.[11] Avoid generating dust.[6][11][12]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of this compound.

  • Eye Protection: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[10][12][14] A face shield should be worn if there is a significant splash risk.[13]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, minimum 8 mil thickness) inspected for damage before each use.[9][11][13] For prolonged contact, butyl rubber or heavyweight nitrile gloves are recommended.[13] Always consult the glove manufacturer's resistance data.

  • Skin and Body Protection: A standard laboratory coat is required.[13] For tasks with a higher spill risk, a chemically resistant apron should be worn over the lab coat.[13]

  • Respiratory Protection: If engineering controls are insufficient or during high-risk procedures (like cleaning up large spills), a NIOSH/MSHA-approved respirator with a P3 filter for particulates is necessary.[6][10][12] Respirator use must follow a formal respiratory protection program.

Disposal

Waste containing this compound is considered hazardous waste.

  • Procedure: Dispose of contents and containers to an approved waste disposal plant.[6][10][15] Do not mix with other waste.[6][16] Leave chemicals in their original containers for disposal.[6] Uncleaned containers should be handled as if they contain the product itself.[6][16]

Emergency Procedures: A Self-Validating Response System

Rapid and correct response during an emergency can significantly reduce harm. All personnel must be trained on these procedures.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[6][9][10] If breathing is difficult or stops, provide artificial respiration.[6][12] Seek immediate medical attention and call a POISON CENTER or doctor.[6][9]

  • Skin Contact: Immediately take off all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[9][12] Seek medical advice if irritation persists.[9][15]

  • Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[10] Seek immediate medical attention from an ophthalmologist.[6]

  • Ingestion: Do NOT induce vomiting.[11][12] Rinse the mouth with water.[6][9][11] If the person is conscious, have them drink one or two glasses of water.[6] Never give anything by mouth to an unconscious person.[11][12] Call a POISON CENTER or doctor immediately.[6][10][11]

Accidental Release Measures

A structured response is critical to safely managing a spill.

SpillResponse Start Spill of 4-Bromo-2-ethylaniline HCl Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size & Risk Is it a Major Spill? Evacuate->Assess SmallSpill Small Spill Procedure Assess->SmallSpill No LargeSpill Major Spill Procedure (Contact EHS) Assess->LargeSpill Yes PPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->PPE Contain Cover with Inert Absorbent (e.g., sand, vermiculite) PPE->Contain Collect Carefully Sweep/Shovel into a Labeled Waste Container Contain->Collect Decontaminate Clean Spill Area with Soap & Water Ventilate Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose

Caption: Decision workflow for responding to an accidental release.

Protocol for a Small Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.[9]

  • Don PPE: Wear the appropriate PPE, including respiratory protection.[9]

  • Containment: Avoid generating dust.[6] Gently cover the spill with an inert absorbent material like sand, clay, or vermiculite.[9]

  • Collection: Carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[9][11][12]

  • Decontamination: Clean the affected area thoroughly with soap and water.

  • Disposal: Dispose of the container and any contaminated materials as hazardous waste according to institutional and local regulations.[6]

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[6][9][11]

  • Special Hazards: Combustion can produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[6][10]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[6][9]

Conclusion

The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the consistent application of robust safety protocols. By prioritizing engineering controls, utilizing appropriate PPE, and being prepared for emergencies, researchers can mitigate risks and maintain a safe laboratory environment. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current Safety Data Sheet before commencing work.

References

  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY D
  • 4-Bromo-2-ethylaniline.
  • This compound.American Elements.[Link]
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  • This compound.ChemBK.[Link]
  • Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%.Cole-Parmer.[Link]
  • SAFETY DATA SHEET - 4-Bromo-2-methylaniline. (2025). Thermo Fisher Scientific.[Link]

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An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-ethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data sheet (MSDS) for 4-Bromo-2-ethylaniline hydrochloride, a crucial intermediate in various synthetic applications. As a senior application scientist, the following sections are designed to offer not just procedural steps but also the rationale behind them, ensuring a culture of safety and reproducibility in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

This compound is an organic compound used in life science research and as a building block in the synthesis of more complex molecules, including bulk drug intermediates.[1][2] Understanding its fundamental properties is the first step toward safe handling.

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name 4-bromo-2-ethylaniline;hydrochloride[1]
CAS Number 30273-22-4[1][2][3][4][5]
Molecular Formula C8H11BrClN[1][3]
Molecular Weight 236.54 g/mol [1][2][3]
Synonyms 4-Bromo-2-Ethylanilinehcl; 4-Bromo-2-Ethylbenzenamine (Hydrochloride); Aniline, 4-Bromo-2-Ethyl-, Hydrochloride[1]

Table 2: Physicochemical Data

PropertyValueSource
Appearance White to off-white crystalline powder[6]
Melting Point 222-224°C[2][5]
Boiling Point 260.7°C at 760 mmHg[1][2]
Density 1.421 g/cm³[1]
Flash Point 111.5°C[1][2]
Solubility Sparingly soluble in water[6]

The high melting and boiling points indicate that this compound is a stable solid at ambient temperatures.[6] Its limited solubility in water is a critical consideration for both experimental design and emergency cleanup procedures.[6]

Section 2: Hazard Identification and Toxicological Assessment

The Global Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. For this compound, the primary hazards are related to irritation and acute toxicity.

GHS Classification
  • Pictogram:

    • GHS07: Exclamation Mark[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Causality of Health Hazards

Aniline derivatives are known for their potential to cause skin and eye irritation, and upon absorption or inhalation, can lead to systemic effects. The hydrochloride salt form can enhance its irritant properties.

  • Skin and Eye Irritation (H315, H319): The compound can interact with proteins and lipids in the skin and eyes, leading to inflammation, redness, and discomfort.[7][8] Prolonged contact can cause more severe damage.

  • Respiratory Irritation (H335): Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[7][9]

  • Acute Oral Toxicity (H302): If ingested, the compound can be absorbed into the bloodstream and may cause systemic toxicity.[1][10]

Section 3: Proactive Safety and Handling Protocols

A proactive approach to safety involves a combination of robust engineering controls, appropriate personal protective equipment (PPE), and stringent hygiene practices. The goal is to minimize all potential routes of exposure.

Engineering Controls: The First Line of Defense
  • Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[7][11] A certified chemical fume hood is mandatory to prevent inhalation of dust particles.[10][12]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[9][13]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[7][9]

  • Skin Protection:

    • Gloves: Wear protective gloves that are impervious to the chemical.[7][11] Gloves should be inspected for integrity before each use.[11]

    • Lab Coat: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[7][11]

  • Respiratory Protection: If there is a risk of dust generation that cannot be controlled by engineering means, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7][9]

Hygiene and Storage Protocols
  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[7][10] Wash hands thoroughly with soap and water after handling and before leaving the work area.[7] Contaminated clothing should be removed and washed before reuse.[7][10]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[7][10] Keep it away from incompatible materials such as strong oxidizing agents.[12][13][14]

G cluster_prep Preparation & Handling cluster_storage Storage & Cleanup Don PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Fume Hood 2. Work in Chemical Fume Hood Don PPE->Fume Hood Weighing 3. Weigh Solid Carefully Fume Hood->Weighing Handling 4. Handle with Care Weighing->Handling Close Container 5. Tightly Close Container Handling->Close Container Clean Up 7. Clean Work Area Handling->Clean Up Store 6. Store in Cool, Dry, Ventilated Area Close Container->Store Doff PPE 8. Doff PPE Correctly Clean Up->Doff PPE Wash Hands 9. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A workflow for the safe handling and storage of this compound.

Section 4: Emergency Response Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7][9] If the person feels unwell, seek medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][9] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, get medical advice.[8][9]

  • Eye Contact: Rinse cautiously with water for several minutes.[7][9] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[7][9] If eye irritation persists, seek medical attention.[8][9]

  • Ingestion: Rinse the mouth with water.[7][11] Do NOT induce vomiting.[9][11] Call a physician or poison control center if the person feels unwell.[7][9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or foam.[7][9]

  • Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides may be generated.[8][9]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[7] Ensure adequate ventilation and wear appropriate personal protective equipment.[9][11] Avoid creating dust.[11][15]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[7][10]

  • Containment and Cleanup: For small spills, sweep or shovel the material into a suitable container for disposal.[7][9] Inert solids like clay or diatomaceous earth can be used to absorb the material.[7]

G cluster_response Immediate Actions cluster_contain Containment & Cleanup cluster_first_aid First Aid (If Exposed) Spill Accidental Spill or Exposure Occurs Evacuate 1. Evacuate Immediate Area Spill->Evacuate Fresh Air Inhalation: Move to Fresh Air Spill->Fresh Air Wash Skin Skin Contact: Wash with Soap & Water Spill->Wash Skin Rinse Eyes Eye Contact: Rinse with Water Spill->Rinse Eyes Rinse Mouth Ingestion: Rinse Mouth, Do Not Induce Vomiting Spill->Rinse Mouth Alert 2. Alert Supervisor/Safety Officer Evacuate->Alert PPE 3. Don Appropriate PPE for Cleanup Alert->PPE Contain 4. Contain Spill with Inert Material PPE->Contain Collect 5. Collect into Labeled Waste Container Contain->Collect Decontaminate 6. Decontaminate Spill Area Collect->Decontaminate Medical Seek Medical Attention Fresh Air->Medical Wash Skin->Medical Rinse Eyes->Medical Rinse Mouth->Medical

Caption: An emergency response workflow for spills or exposure to this compound.

Section 5: Ecological and Disposal Considerations

Disposal
  • Waste Management: Dispose of the substance and its container at a hazardous or special waste collection point.[7] All disposal practices must be in accordance with local, regional, national, and international regulations.[7][11] Do not dispose of it with household waste or allow it to enter the sewage system.

References

  • This compound | CAS 30273-22-4 | AMERICAN ELEMENTS ®. [Link]
  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY D
  • This compound - ChemBK. [Link]
  • 4-(2-Bromoethyl)aniline hydrochloride | C8H11BrClN | CID 24799347 - PubChem. [Link]
  • 4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283 - PubChem - NIH. [Link]
  • Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99% - Cole-Parmer. [Link]
  • 4-Bromo-2-ethylaniline - High purity | EN - Georganics. [Link]
  • 4-Bromo-2-ethylaniline - the NIST WebBook. [Link]

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Synthesis of 4-Bromo-2-ethylaniline from 2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Regioselective Synthesis of 4-Bromo-2-ethylaniline

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 4-Bromo-2-ethylaniline from 2-ethylaniline. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document moves beyond a simple protocol to explain the underlying chemical principles, justify experimental choices, and provide a self-validating framework for successful synthesis.

The synthesis of 4-Bromo-2-ethylaniline is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of organic synthesis. 4-Bromo-2-ethylaniline serves as a critical building block in the production of various pharmaceuticals and agrochemicals due to its reactive functional groups that allow for further molecular elaboration.[1]

The primary challenge in the direct bromination of 2-ethylaniline lies in controlling the reaction's regioselectivity. The aniline's amino (-NH₂) group is a powerful activating group, meaning it strongly directs incoming electrophiles to the ortho and para positions and makes the aromatic ring highly reactive.[2] The ethyl (-CH₂CH₃) group is also an ortho, para-director, albeit weaker. Direct exposure of 2-ethylaniline to bromine typically results in a mixture of isomers and polybrominated products, most notably the 2,4,6-tribromoaniline derivative, which is difficult and costly to separate.[2][3]

To overcome this, a protecting group strategy is employed. The highly activating amino group is temporarily converted into a less activating acetamido group (-NHCOCH₃). This modification serves two purposes:

  • Moderates Reactivity : The acetyl group's carbonyl component delocalizes the nitrogen's lone pair of electrons, reducing the aromatic ring's activation and preventing over-bromination.[4]

  • Imposes Steric Hindrance : The bulky acetamido group sterically hinders the ortho positions, making the para position the most favorable site for electrophilic attack.

The synthesis, therefore, follows a logical three-step sequence: protection (acetylation), regioselective bromination, and deprotection (hydrolysis).[5][6]

Reaction Mechanism and Workflow

The overall transformation proceeds via the following pathway:

  • Acetylation : 2-ethylaniline reacts with acetic anhydride to form N-(2-ethylphenyl)acetamide.

  • Electrophilic Bromination : The intermediate, N-(2-ethylphenyl)acetamide, is brominated using elemental bromine in a suitable solvent like glacial acetic acid. The electrophile (Br⁺) is directed to the para position.

  • Hydrolysis : The resulting N-(4-bromo-2-ethylphenyl)acetamide is hydrolyzed under acidic conditions to remove the acetyl protecting group, yielding the final product, 4-Bromo-2-ethylaniline.[5]

Logical Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection cluster_3 Purification & Analysis A 2-Ethylaniline B N-(2-ethylphenyl)acetamide A->B Acetic Anhydride, Pyridine (cat.) C N-(4-bromo-2-ethylphenyl)acetamide B->C Br₂, Glacial Acetic Acid D 4-Bromo-2-ethylaniline C->D aq. HCl, Reflux E Crude Product D->E F Pure 4-Bromo-2-ethylaniline E->F Recrystallization G Characterization (NMR, IR, MS, MP) F->G

Caption: High-level workflow for the synthesis of 4-Bromo-2-ethylaniline.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and stoichiometric ratios is critical for achieving high yield and purity.

Physicochemical Data of Key Compounds
CompoundFormulaM.W. ( g/mol )AppearanceDensity (g/mL)
2-EthylanilineC₈H₁₁N121.18Colorless to yellow liquid0.98
Acetic AnhydrideC₄H₆O₃102.09Colorless liquid1.08
BromineBr₂159.81Reddish-brown fuming liquid3.10
4-Bromo-2-ethylaniline C₈H₁₀BrN 200.08 Yellow to brown liquid 1.412
Part A: Protection - Synthesis of N-(2-ethylphenyl)acetamide
  • Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethylaniline (0.1 mol, 12.12 g).

  • Solvent : Add 50 mL of glacial acetic acid to dissolve the aniline.

  • Reagent Addition : Slowly add acetic anhydride (0.11 mol, 11.23 g) dropwise to the stirred solution. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction : After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete acylation.

  • Isolation : Allow the reaction mixture to cool to room temperature, then pour it into 200 mL of ice-cold water with vigorous stirring.

  • Precipitation : The protected product, N-(2-ethylphenyl)acetamide, will precipitate as a white solid.

  • Collection : Collect the solid by vacuum filtration, wash the filter cake with cold water until the filtrate is neutral, and dry the product in a vacuum oven at 60°C. Expected yield: 90-95%.

Part B: Bromination - Synthesis of N-(4-bromo-2-ethylphenyl)acetamide
  • Setup : In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the dried N-(2-ethylphenyl)acetamide (0.09 mol) in 100 mL of glacial acetic acid.

  • Bromine Solution : In the dropping funnel, prepare a solution of bromine (0.09 mol, 14.38 g) in 30 mL of glacial acetic acid.

  • Reagent Addition : Cool the flask to 10-15°C in an ice bath. Add the bromine solution dropwise over 30-45 minutes, ensuring the temperature does not exceed 20°C.

  • Reaction : After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The product may begin to precipitate.

  • Quenching & Isolation : Pour the reaction mixture into 400 mL of cold water. If any excess bromine color persists, add a small amount of sodium bisulfite solution until the color disappears.

  • Collection : Collect the precipitated solid, N-(4-bromo-2-ethylphenyl)acetamide, by vacuum filtration. Wash thoroughly with water and dry. Expected yield: 85-90%.

Part C: Deprotection - Synthesis of 4-Bromo-2-ethylaniline
  • Setup : Place the dried N-(4-bromo-2-ethylphenyl)acetamide (0.08 mol) into a 250 mL round-bottom flask.

  • Hydrolysis : Add 100 mL of 6M hydrochloric acid. Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours, or until the solid has completely dissolved.

  • Neutralization : Cool the reaction mixture in an ice bath. Slowly and carefully neutralize the acidic solution by adding 8M sodium hydroxide solution until the pH is approximately 8-10.[5] 4-Bromo-2-ethylaniline will separate as an oily layer or precipitate.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing & Drying : Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Solvent Removal : Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification : The crude 4-Bromo-2-ethylaniline can be purified by vacuum distillation or column chromatography on silica gel to obtain a high-purity liquid. Expected yield: 80-85%.

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents.

  • General Precautions : All steps must be performed in a certified chemical fume hood.[7] Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields or a face shield, and heavy-duty nitrile gloves, is mandatory.[8]

  • Bromine Handling : Bromine is extremely corrosive, highly toxic if inhaled, and causes severe chemical burns.[8][9] It should be handled with extreme care. Always have a neutralizing agent, such as a 1M solution of sodium thiosulfate, readily available to manage spills.[7] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10]

  • Acid/Base Handling : Acetic anhydride, hydrochloric acid, and sodium hydroxide are corrosive. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Waste Disposal : Halogenated and non-halogenated organic waste should be collected in separate, labeled containers. Aqueous acidic and basic solutions should be neutralized before disposal according to institutional guidelines.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through spectroscopic analysis.

Expected Spectroscopic Data
Analysis MethodExpected Result for 4-Bromo-2-ethylaniline
¹H NMR Signals corresponding to aromatic protons (3H), -NH₂ protons (2H, broad singlet), and ethyl group protons (-CH₂-, 2H, quartet; -CH₃, 3H, triplet).
¹³C NMR Six distinct signals for the aromatic carbons and two signals for the ethyl group carbons.
IR Spectroscopy Characteristic peaks for N-H stretching (approx. 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-Br stretching (approx. 500-600 cm⁻¹).[11][12]
Mass Spectrometry Molecular ion peaks corresponding to the isotopic distribution of bromine (m/z ~199 and ~201 in a ~1:1 ratio).[11][12]

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield in Step A Incomplete reaction; loss during workup.Ensure reflux time is adequate. Use ice-cold water for precipitation to maximize recovery.
Polybromination in Step B Insufficient deactivation by the acetyl group; reaction temperature too high.Ensure the amino group is fully protected before bromination. Maintain strict temperature control during bromine addition.
Incomplete Hydrolysis in Step C Insufficient reflux time or acid concentration.Monitor the reaction by TLC. If starting material persists, extend the reflux time or use a more concentrated acid.
Product Purity Issues Formation of isomers; residual starting materials.Optimize bromination temperature to favor para substitution. Purify the final product meticulously via vacuum distillation or column chromatography.

Conclusion

The three-step synthesis of 4-Bromo-2-ethylaniline via protection, regioselective bromination, and deprotection is a robust and reliable method. The strategic use of the acetamido protecting group is paramount to moderating the aniline's high reactivity and achieving excellent regiocontrol, thereby avoiding the formation of undesirable byproducts. This guide provides the necessary technical depth, safety considerations, and procedural detail for researchers to successfully and safely implement this important transformation in a laboratory setting.

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  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. (2014).
  • Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromin
  • 4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283 - PubChem. (n.d.). PubChem. [Link]
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  • Bromine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
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  • ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. (2020). YouTube. [Link]
  • Estimation of Aniline by Bromin
  • BROMINE - Safety Handbook. (n.d.). ICL Group. [Link]
  • Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. (2014).
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Bromination of 2-ethylaniline reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Bromination of 2-Ethylaniline: Mechanism, Regioselectivity, and Synthetic Protocols

Abstract

The bromination of 2-ethylaniline is a cornerstone electrophilic aromatic substitution reaction pivotal in the synthesis of specialized intermediates for the pharmaceutical, agrochemical, and materials science sectors. The presence of two activating, ortho, para-directing groups—the potent amino moiety and the weaker ethyl substituent—on the aromatic scaffold presents a unique case study in regiochemical control. This technical guide provides an in-depth exploration of the underlying reaction mechanisms, the synergistic and steric factors governing substituent placement, and validated, step-by-step protocols for the selective synthesis of both mono- and di-brominated derivatives. Authored for researchers, chemists, and drug development professionals, this document synthesizes mechanistic theory with practical, field-proven methodologies to serve as an authoritative resource for the controlled halogenation of substituted anilines.

Part 1: The Core Mechanism of Electrophilic Aromatic Substitution in 2-Ethylaniline

The functionalization of the 2-ethylaniline ring via bromination is a classic example of an Electrophilic Aromatic Substitution (SEAr) reaction. The outcome of this reaction is dictated by the electronic and steric properties of the substituents already present on the aromatic ring.

Foundational Principles of EAS in Anilines

The SEAr mechanism proceeds in two fundamental steps:

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (in this case, an electrophilic bromine species, Br⁺). This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2]

  • Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, collapsing the sigma complex and restoring the ring's aromaticity.[1]

The amino group (-NH₂) of the aniline moiety is a powerful activating group.[3][4] The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through resonance (a +M effect), significantly increasing the ring's electron density and thus its nucleophilicity.[1][2] This makes the ring highly susceptible to attack by electrophiles. This increased electron density is concentrated at the positions ortho and para to the amino group, making it a strong ortho, para-director.[2][4][5]

Synergistic and Steric Directing Effects in 2-Ethylaniline

In 2-ethylaniline, the regiochemical outcome of bromination is governed by the combined influence of both the amino and ethyl groups.

  • Amino (-NH₂) Group: As a potent activating group, it strongly directs incoming electrophiles to the ortho (C6) and para (C4) positions.[1][6]

  • Ethyl (-CH₂CH₃) Group: As an alkyl group, it is a weak activator and an ortho, para-director, primarily through an inductive effect (+I) and hyperconjugation.[7]

The directing effects of these two groups are synergistic, reinforcing the activation of the C4 and C6 positions. However, steric hindrance plays a crucial role. The C6 position is flanked by the bulky ethyl group, making it sterically hindered. Consequently, electrophilic attack preferentially occurs at the less hindered and electronically rich C4 position (para to the amino group and ortho to the ethyl group).

The diagram below illustrates the general mechanism for the electrophilic bromination of 2-ethylaniline.

Caption: General workflow of the electrophilic aromatic substitution.

The Challenge of Over-activation and Control Strategies

The high reactivity conferred by the amino group is a double-edged sword. Direct bromination of anilines with reagents like bromine water often leads to an uncontrollable reaction, rapidly producing poly-brominated products.[1][3] For instance, aniline reacts almost instantaneously with bromine water to precipitate 2,4,6-tribromoaniline.[3][8]

To achieve selective monobromination, the reactivity of the amino group must be moderated. The most common and effective strategy is the temporary protection of the amino group via acetylation.[1][9]

  • Protection: 2-Ethylaniline is reacted with acetic anhydride to form N-(2-ethylphenyl)acetamide.

  • Modulation of Reactivity: The resulting N-acetyl group (-NHCOCH₃) is still an ortho, para-director, but its activating strength is significantly diminished. This is because the nitrogen's lone pair is now in resonance with both the aromatic ring and the adjacent carbonyl group, reducing its availability to activate the ring.[1]

  • Steric Influence: The increased steric bulk of the acetylamino group further favors substitution at the less hindered para position (C4).

  • Deprotection: After bromination, the acetyl group is easily removed by acid or base hydrolysis to yield the desired bromo-substituted aniline.[10]

The resonance structures of the sigma complex formed during attack at the para position are particularly stable, as one of the resonance contributors allows the nitrogen's lone pair to directly stabilize the positive charge, forming an iminium ion. This provides a significant energetic advantage over meta attack.[2]

Directing_Effects Directing Effects in 2-Ethylaniline A 2-Ethylaniline Ring B -NH2 Group (Strong Activator, +M Effect) Ortho, Para-Director A->B C -CH2CH3 Group (Weak Activator, +I Effect) Ortho, Para-Director A->C D Synergistic Activation at C4 and C6 B->D C->D F Major Product Site: C4 (Para to -NH2) D->F G Minor Product Site: C6 (Ortho to -NH2) D->G E Steric Hindrance at C6 (from Ethyl Group) E->G disfavors

Caption: Factors influencing regioselectivity in the bromination.

Part 2: Synthetic Protocols and Methodologies

The choice of methodology depends on the desired degree of bromination (mono- vs. di-substitution) and the required level of regiochemical purity.

Protocol 1: Regioselective Synthesis of 4-Bromo-2-ethylaniline

This three-step procedure utilizing a protecting group is the standard method for achieving high yields of the mono-para-brominated product.

Monobromination_Workflow Workflow for Synthesis of 4-Bromo-2-ethylaniline Start 2-Ethylaniline Step1 Step 1: Protection (Acetylation with Acetic Anhydride) Start->Step1 Intermediate N-(2-ethylphenyl)acetamide Step1->Intermediate Step2 Step 2: Bromination (e.g., Br2 in Acetic Acid) Intermediate->Step2 Product_Protected 4-Bromo-N-(2-ethylphenyl)acetamide Step2->Product_Protected Step3 Step 3: Deprotection (Acid Hydrolysis, e.g., HCl/H2O) Product_Protected->Step3 End 4-Bromo-2-ethylaniline Step3->End

Caption: Three-step workflow for controlled monobromination.

Step 1: Protection (Acetylation) of 2-Ethylaniline

  • In a fume hood, add 2-ethylaniline (1.0 eq.) to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise with constant stirring. An exothermic reaction may occur; maintain the temperature with a cool water bath if necessary.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the N-(2-ethylphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry completely.[1]

Step 2: Bromination of N-(2-ethylphenyl)acetamide

  • Dissolve the dried N-(2-ethylphenyl)acetamide (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform in an Erlenmeyer flask.[10][11]

  • In a separate container, prepare a solution of the brominating agent. For example, dissolve bromine (1.0 eq.) in a small amount of glacial acetic acid.

  • Slowly add the bromine solution dropwise to the acetanilide solution with constant stirring at room temperature. The red-brown color of bromine should disappear as it is consumed.

  • Continue to stir the mixture for 1-2 hours after the addition is complete. The product, 4-bromo-N-(2-ethylphenyl)acetamide, may begin to precipitate.

  • Pour the reaction mixture into cold water and stir to ensure complete precipitation.

  • Collect the crude product by vacuum filtration. Wash with cold water, followed by a cold, dilute solution of sodium bisulfite to quench any unreacted bromine.[10] Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.

Step 3: Deprotection (Hydrolysis)

  • Place the purified 4-bromo-N-(2-ethylphenyl)acetamide (1.0 eq.) in a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (e.g., 7-8 M) or sulfuric acid.[10][12]

  • Heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the solution to room temperature and then in an ice bath.

  • Carefully neutralize the solution by the slow addition of a base (e.g., concentrated NaOH or NH₄OH) until the pH is basic (pH 8-10).[12] The product will precipitate as an oil or solid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-bromo-2-ethylaniline.[13]

Protocol 2: Synthesis of 2,4-Dibromo-6-ethylaniline

For di-substitution, direct bromination without the protecting group is employed, using an excess of the brominating agent. N-Bromosuccinimide (NBS) is often a preferred reagent for this purpose due to its ease of handling.

Experimental Protocol:

  • In a fume hood, dissolve 2-ethylaniline (1.0 eq.) in a suitable solvent like chloroform or N,N-dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stir bar.[11][13]

  • Cool the solution in an ice bath to 0 °C.

  • Add N-Bromosuccinimide (NBS) (2.1 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable solvent and wash with water, followed by a saturated sodium bicarbonate solution to remove succinimide byproduct.[13]

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 2,4-dibromo-6-ethylaniline.

Comparison of Brominating Agents

The choice of reagent can significantly impact yield, selectivity, and safety.

Brominating AgentFormulaKey CharacteristicsSafety Considerations
Elemental Bromine Br₂Highly reactive liquid, often leads to over-bromination. Requires a Lewis acid catalyst for less activated rings but not for anilines.Highly toxic, corrosive, volatile, and an environmental hazard. Requires handling in a fume hood with extreme care and appropriate PPE.[14][15][16]
N-Bromosuccinimide C₄H₄BrNO₂Crystalline solid, easier to handle than Br₂. Milder and often more selective.[13] Radical initiator under UV light but acts as an electrophilic source in polar solvents.Lachrymator and irritant. Should be handled in a fume hood with PPE.[13]
DBDMH C₅H₆Br₂N₂O₂Stable, crystalline solid containing two electrophilic bromine atoms. Efficient and selective for anilines.[10]Handle with standard laboratory precautions, including gloves and safety glasses.
H₂O₂-HBr System H₂O₂ + HBr"Green" brominating system that generates Br₂ in situ. The only by-product is water.[17]Requires careful control of stoichiometry and temperature. HBr is corrosive.

Part 3: Product Characterization and Safety

Spectroscopic Data Summary

Proper characterization of the starting material and final products is essential for confirming identity and purity.

CompoundFormulaMW ( g/mol )Key ¹H NMR Signals (Approx. δ, ppm)Key IR Absorptions (cm⁻¹)
2-Ethylaniline C₈H₁₁N121.186.6-7.1 (4H, aromatic), 3.6 (2H, -NH₂), 2.6 (2H, -CH₂-), 1.2 (3H, -CH₃)[18][19]3450-3300 (N-H stretch), 3050-3010 (Aromatic C-H), 2960-2850 (Aliphatic C-H)
4-Bromo-2-ethylaniline C₈H₁₀BrN200.087.1 (1H, d), 7.0 (1H, dd), 6.5 (1H, d), 3.7 (2H, -NH₂), 2.5 (2H, -CH₂-), 1.2 (3H, -CH₃)[20][21][22]3450-3300 (N-H stretch), 860-800 (C-H bend, para-subst.), ~550 (C-Br stretch)
2,4-Dibromo-6-ethylaniline C₈H₉Br₂N278.987.4 (1H, d), 7.2 (1H, d), 4.0 (2H, -NH₂), 2.6 (2H, -CH₂-), 1.2 (3H, -CH₃)3450-3300 (N-H stretch), 880-860 (C-H bend, isolated H), ~550 (C-Br stretch)
Critical Safety and Handling Procedures

Working with bromine, its derivatives, and anilines necessitates strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles or a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile).[14] Disposable gloves are not sufficient for handling liquid bromine.[14]

  • Ventilation: All manipulations involving volatile and toxic reagents like bromine and aniline derivatives must be performed in a certified chemical fume hood.[15][16]

  • Bromine Handling: Bromine is extremely toxic and corrosive, causing severe burns on contact and fatal if inhaled.[16] Always have a quenching agent, such as a 1 M solution of sodium thiosulfate, readily available to neutralize spills.[14]

  • Aniline Handling: 2-Ethylaniline and its brominated products are toxic by ingestion, inhalation, and skin absorption.[19] Avoid all direct contact.

  • Emergency Response: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[15][23] If inhaled, move to fresh air immediately. In all cases of significant exposure, seek immediate medical attention.[15][23]

Conclusion

The bromination of 2-ethylaniline is a synthetically valuable reaction whose outcome is a delicate interplay of electronic activation and steric hindrance. The powerful ortho, para-directing nature of the amino group, synergized by the ethyl substituent, strongly favors substitution at the C4 and C6 positions. While direct bromination can lead to poly-substituted products, a robust and highly regioselective synthesis of 4-bromo-2-ethylaniline is readily achieved through a protection-bromination-deprotection sequence. The choice of brominating agent offers a further layer of control, with milder solid reagents like NBS and DBDMH providing safer and often more selective alternatives to elemental bromine. The brominated anilines produced through these methods are versatile building blocks, critical to the development of novel molecules in the pharmaceutical and agrochemical industries.[24]

References

  • Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • ResearchGate. (n.d.). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium.
  • National Institutes of Health. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC.
  • ChemTalk. (n.d.). Directing Effects.
  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II.
  • ResearchGate. (2025). A Practical Procedure for Regioselective Bromination of Anilines.
  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education.
  • PrepChem.com. (n.d.). Synthesis of (b) 2,4-Dibromo-6-methylanisole.
  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies.
  • Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet.
  • National Institutes of Health. (n.d.). 2,6-Dibromo-4-methylaniline. PMC.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • National Institute of Standards and Technology. (n.d.). 4-Bromo-2-ethylaniline. NIST Chemistry WebBook.
  • Total Organic Chemistry. (2021, April 3). EAS Activating and Deactivating Groups | Organic Chemistry Lessons [Video]. YouTube.
  • Homework.Study.com. (n.d.). Suggest a mechanism for the bromination of aniline.
  • Let's learn together. (2024, August 2). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE | [Video]. YouTube.
  • Georganics. (n.d.). 4-Bromo-2-ethylaniline - High purity | EN.
  • National Institutes of Health. (n.d.). 4-Bromo-2-ethylaniline. PubChem.
  • Scribd. (n.d.). Synthesis of 2,4,6-Tribromoaniline.
  • National Institutes of Health. (n.d.). 2-Ethylaniline. PubChem.
  • National Institute of Standards and Technology. (n.d.). 4-Bromo-2-ethylaniline. NIST Chemistry WebBook.
  • All 'Bout Chemistry. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube.

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An In-depth Technical Guide to 4-Bromo-2-ethylaniline Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethylaniline hydrochloride is a substituted aniline derivative that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, an ethyl group, and an amine on a benzene ring, provides a versatile scaffold for the construction of complex molecules. The hydrochloride salt form enhances its stability and handling properties, making it a practical starting material in multi-step synthetic routes. This guide provides a comprehensive overview of its synthesis, detailed characterization, and established applications, particularly in the development of agrochemicals and as a precursor to novel heterocyclic compounds.

Chemical Identity and Properties

The IUPAC name for the compound is 4-bromo-2-ethylaniline;hydrochloride .[1] It is the hydrochloride salt of the free base, 4-Bromo-2-ethylaniline.

PropertyValueSource(s)
IUPAC Name 4-bromo-2-ethylaniline;hydrochloride[1]
CAS Number 30273-22-4[1]
Molecular Formula C₈H₁₁BrClN[1]
Molecular Weight 236.54 g/mol [1]
Appearance Brown to dark brown solid[2]
Melting Point 222-224 °C[2]
Boiling Point (of free base) 260.7 °C at 760 mmHg[1]
Density (of free base) 1.421 g/cm³[1]
Synonyms 4-Bromo-2-ethylbenzenamine hydrochloride[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a three-step process starting from 2-ethylaniline. This method involves the protection of the highly reactive amino group via acetylation, followed by regioselective bromination, and subsequent deprotection by acid hydrolysis, which also facilitates the formation of the final hydrochloride salt. This strategic approach is adapted from established methodologies for the synthesis of similar substituted anilines.

Synthesis_Workflow Start 2-Ethylaniline Step1 Step 1: Acetylation (Protection) Start->Step1 Intermediate1 N-(2-ethylphenyl)acetamide Step1->Intermediate1 Step2 Step 2: Bromination (Regioselective) Intermediate1->Step2 Intermediate2 N-(4-bromo-2-ethylphenyl)acetamide Step2->Intermediate2 Step3 Step 3: Hydrolysis & Salt Formation Intermediate2->Step3 End 4-Bromo-2-ethylaniline Hydrochloride Step3->End

Caption: Synthetic workflow for this compound.

Part 1: Experimental Protocols

Step 1: Synthesis of N-(2-ethylphenyl)acetamide (Amine Protection)

  • Rationale: The amino group of 2-ethylaniline is highly activating, which can lead to multiple bromination products and other side reactions. Acetylation converts the amino group into a less activating acetamido group, which sterically hinders the ortho positions and directs the incoming electrophile (bromine) primarily to the para position.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylaniline (1.0 eq) in a mixture of water and concentrated hydrochloric acid (approx. 0.8 eq). Stir until the aniline salt is fully dissolved.

    • Prepare a separate solution of sodium acetate (1.0 eq) in water.

    • To the stirred solution of 2-ethylaniline hydrochloride, add acetic anhydride (1.1 eq). Immediately follow with the addition of the sodium acetate solution.

    • A white precipitate of N-(2-ethylphenyl)acetamide will form. Continue stirring for 30 minutes.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be purified further by recrystallization from ethanol/water if necessary.

Step 2: Synthesis of N-(4-bromo-2-ethylphenyl)acetamide (Bromination)

  • Rationale: The acetamido group is an ortho, para-director. Due to the steric hindrance from the ethyl group and the acetamido group itself, the incoming bromine electrophile will preferentially add to the para position of the benzene ring.

  • Procedure:

    • Dissolve the dried N-(2-ethylphenyl)acetamide (1.0 eq) from Step 1 in glacial acetic acid in a three-necked flask fitted with a dropping funnel, condenser, and thermometer.

    • In the dropping funnel, prepare a solution of bromine (1.0 eq) in glacial acetic acid.

    • Cool the flask in an ice bath and add the bromine solution dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Pour the reaction mixture into a beaker containing ice-cold water. The solid N-(4-bromo-2-ethylphenyl)acetamide will precipitate.

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a dilute solution of sodium bisulfite to remove any unreacted bromine. Finally, wash again with water and dry the product.

Step 3: Synthesis of this compound (Deprotection and Salt Formation)

  • Rationale: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the free amine. The use of hydrochloric acid directly yields the desired hydrochloride salt, which can be isolated by precipitation or evaporation.

  • Procedure:

    • Place the dried N-(4-bromo-2-ethylphenyl)acetamide (1.0 eq) in a round-bottom flask.

    • Add a mixture of concentrated hydrochloric acid and ethanol.

    • Heat the mixture under reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, the this compound may precipitate. If so, collect it by filtration.

    • Alternatively, the solvent and excess HCl can be removed under reduced pressure to yield the crude hydrochloride salt.

    • The product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized 4-Bromo-2-ethylaniline.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: The three protons on the benzene ring will appear as distinct signals. The proton at C5 (between the ethyl and bromo groups) will likely be a doublet. The proton at C3 (adjacent to the ethyl group) will also be a doublet, and the proton at C6 (adjacent to the bromo group) will be a singlet or a narrowly split doublet.

  • Ethyl Group: The methylene protons (-CH₂-) will appear as a quartet due to coupling with the methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons.

  • Amine Protons: The protons of the amino group (-NH₂) will appear as a broad singlet. In the hydrochloride salt, the -NH₃⁺ protons will also be a broad singlet, shifted downfield.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the substituents on the aromatic ring. The carbon attached to the bromine (C4) will be shifted to a higher field compared to the other aromatic carbons, while the carbon attached to the nitrogen (C1) will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-2-ethylaniline provides key information about its functional groups.

  • N-H Stretching: The primary amine will show two characteristic absorption bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range.

  • C-Br Stretching: The C-Br bond will exhibit a stretching vibration in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry

The mass spectrum of 4-Bromo-2-ethylaniline will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units. Common fragmentation patterns include the loss of the ethyl group and other characteristic cleavages of the aromatic ring.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of various biologically active molecules. Its utility stems from the ability to further functionalize the molecule at the amino and bromo positions.

Precursor for Herbicidal Compounds

A notable application is in the synthesis of isoxazoline-containing herbicides. For instance, 4-bromo-2-ethylaniline can be a precursor to compounds like 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-ethylaniline. These molecules are intermediates in the preparation of herbicidally active compounds, as described in patents for crop protection agents.

Application_Pathway Start 4-Bromo-2-ethylaniline Hydrochloride Reaction Multi-step Synthesis Start->Reaction Intermediate 4-bromo-2-(isoxazol-3-yl) -3-ethylaniline Reaction->Intermediate End Herbicidally Active Compounds Intermediate->End

Caption: Role as a precursor in herbicide synthesis.

Building Block for Heterocyclic Scaffolds

The amino group of 4-Bromo-2-ethylaniline can be diazotized and subsequently replaced, or it can participate in condensation reactions to form various heterocyclic systems. The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds. This dual reactivity makes it a valuable starting material for creating diverse molecular libraries for drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. It is harmful if swallowed or in contact with skin and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with well-defined synthetic routes and significant potential in the development of new agrochemicals and pharmaceuticals. Its versatile chemical nature, coupled with its stable salt form, makes it an attractive starting material for researchers and scientists in the field of organic synthesis and drug development. A thorough understanding of its synthesis, characterization, and reactivity is key to unlocking its full potential in creating novel and impactful molecules.

References

  • American Elements. This compound | CAS 30273-22-4.
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  • NIST. 4-Bromo-2-ethylaniline. In: NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Google Patents. Production process for synthesizing 4-bromo-2-methylaniline. CN103787895A.
  • Google Patents. Preparation of 4-bromoaniline derivatives. US6388135B1.
  • Organic Syntheses. p-Aminotetraphenylmethane.
  • PrepChem. Synthesis of aniline hydrochloride.

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Introduction: A Strategic Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-2-ethylaniline Hydrochloride

In the landscape of contemporary drug discovery and fine chemical synthesis, substituted anilines serve as indispensable structural motifs. Among these, this compound (CAS No: 30273-22-4) emerges as a key intermediate, valued for its specific substitution pattern that allows for directed and versatile chemical transformations.[1][2][3] The presence of an ethyl group at the ortho position, a bromine atom at the para position, and a primary amine functionality provides three distinct points for molecular elaboration. This guide offers a comprehensive technical overview of its properties, a field-tested synthetic protocol, analytical characterization, and its applications, designed for researchers, scientists, and professionals in drug development. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis. This compound is a solid at room temperature, with properties that necessitate specific handling and storage conditions.

PropertyValueSource(s)
CAS Number 30273-22-4[1][4][5]
Molecular Formula C₈H₁₁BrClN[1][6]
Molecular Weight 236.54 g/mol [1][5][6]
IUPAC Name 4-bromo-2-ethylaniline;hydrochloride[1]
Melting Point 222-224°C[4][6]
Boiling Point 260.7°C at 760 mmHg (free base)[1][6]
Flash Point 111.5°C (free base)[1][6]
Appearance White to off-white crystalline solidInferred from typical anilinium salts

Strategic Synthesis: A Step-by-Step Protocol

The synthesis of 4-Bromo-2-ethylaniline is most effectively achieved via a multi-step pathway starting from 2-ethylaniline. This approach leverages a protection-functionalization-deprotection strategy, a cornerstone of modern organic synthesis that ensures high regioselectivity and yield. A similar strategy is employed for the synthesis of related haloanilines.[7]

Synthetic Workflow Overview

The logical flow involves protecting the highly activating amino group to prevent side reactions, directing the bromination to the desired para-position, and finally, deprotecting to reveal the target aniline.

G cluster_0 Synthesis of this compound A 2-Ethylaniline B N-(2-ethylphenyl)acetamide (Protection) A->B Acetic Anhydride, Pyridine C N-(4-bromo-2-ethylphenyl)acetamide (Bromination) B->C Br2, Acetic Acid D 4-Bromo-2-ethylaniline (Deprotection) C->D aq. HCl, Heat E 4-Bromo-2-ethylaniline HCl (Salt Formation) D->E HCl in Ether

Caption: Multi-step synthesis workflow for 4-Bromo-2-ethylaniline HCl.

Part 1: Protection of the Amine (Acetylation)

Causality: The amino group of 2-ethylaniline is a strong activating group, which can lead to over-bromination and oxidation. Converting it to a less activating acetamido group (-NHCOCH₃) moderates its reactivity and provides steric hindrance, ensuring a clean, regioselective subsequent bromination step.[7][8]

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylaniline (0.1 mol) in 100 mL of dichloromethane.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add acetic anhydride (0.11 mol) dropwise to the stirred solution.

  • After the addition is complete, add pyridine (0.1 mol) to catalyze the reaction and neutralize the acetic acid byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(2-ethylphenyl)acetamide, which can often be used in the next step without further purification.

Part 2: Regioselective Bromination

Causality: The acetamido group is an ortho-, para-director. Due to the steric bulk of the ethyl group and the acetamido group itself, the incoming electrophile (Br⁺) is directed predominantly to the less sterically hindered para-position relative to the activating amide group.[7]

Protocol:

  • Dissolve the crude N-(2-ethylphenyl)acetamide (0.1 mol) in 100 mL of glacial acetic acid in a 250 mL three-neck flask fitted with a dropping funnel and a stirrer.

  • Cool the solution in an ice bath.

  • Prepare a solution of bromine (0.1 mol) in 20 mL of glacial acetic acid and add it to the dropping funnel.

  • Add the bromine solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature below 10°C.

  • After the addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into 400 mL of ice-cold water. The solid product, N-(4-bromo-2-ethylphenyl)acetamide, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry. Recrystallization from ethanol/water may be performed if necessary.

Part 3: Deprotection (Acid Hydrolysis)

Causality: The acetamido group can be readily hydrolyzed back to the primary amine under acidic conditions. Refluxing with concentrated hydrochloric acid provides the necessary conditions to cleave the amide bond, yielding the amine which is protonated in situ to form the hydrochloride salt.[9]

Protocol:

  • Place the dried N-(4-bromo-2-ethylphenyl)acetamide (0.08 mol) into a 250 mL round-bottom flask.

  • Add 80 mL of 6M hydrochloric acid and a few boiling chips.

  • Heat the mixture to reflux using a heating mantle for 2-4 hours, or until the solid has completely dissolved and TLC analysis indicates the absence of starting material.

  • Cool the solution to room temperature, then further cool in an ice bath. The product, this compound, will crystallize out of the solution.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water and then with cold diethyl ether.

  • Dry the product in a vacuum oven at 50-60°C to obtain pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. The following data are characteristic of the 4-Bromo-2-ethylaniline free base. The hydrochloride salt will show similar patterns, with notable downfield shifts in the ¹H NMR for protons near the ammonium group (-NH₃⁺).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a powerful tool for structural confirmation. Expected signals for the free base would include a triplet for the methyl protons (~1.2 ppm), a quartet for the methylene protons (~2.5 ppm), and distinct signals in the aromatic region (6.5-7.5 ppm) corresponding to the three protons on the benzene ring.[10]

  • Mass Spectrometry: The mass spectrum of the free base shows a characteristic isotopic pattern for bromine (¹⁹⁹Br and ²⁰¹Br in an approximate 1:1 ratio). The molecular ion peaks would be expected at m/z 200 and 202.[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. For the hydrochloride salt, these bands will be broader and shifted, appearing as part of the N-H⁺ stretch. C-H aromatic and aliphatic stretches, as well as C-Br stretches, will also be present.[11][12]

Applications in Medicinal Chemistry and Drug Development

This compound is not just a laboratory curiosity; it is a versatile building block for constructing more complex, biologically active molecules.[13] Its utility stems from the orthogonal reactivity of its functional groups.

  • Amine Functionality: The primary amine can be readily acylated, alkylated, or used in condensation reactions to form heterocycles, a common strategy in pharmaceutical synthesis.[14][15]

  • Bromine Atom: The bromine atom is a key handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds.[16][17]

  • Ethyl Group: The ortho-ethyl group provides steric bulk that can influence the conformation of the final molecule, potentially improving binding affinity to a biological target by locking it into a more favorable orientation.

While specific drugs directly incorporating this exact fragment are not prominently detailed in initial searches, its structural analogues, such as bromo-toluidine and bromo-difluoroaniline, are foundational in the synthesis of targeted therapies like kinase inhibitors.[14][16] The principles of its reactivity are directly transferable and highly relevant to modern drug design.

Safety and Handling

As with all substituted anilines and haloaromatics, proper safety protocols must be strictly followed when handling this compound.

  • Hazard Statements: The compound is generally listed as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][18] Prolonged or repeated exposure may cause organ damage.[19]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[19]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[20]

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by the versatile and predictable reactivity of its constituent functional groups. The synthetic route detailed herein provides a reliable and scalable method for its preparation, grounded in fundamental principles of organic chemistry. For the medicinal chemist and drug development professional, this compound represents a robust platform for the construction of novel molecular entities, enabling the exploration of new chemical space in the quest for next-generation therapeutics.

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The Dawn of Aromatic Amines: A Technical Guide to the Discovery and Enduring Legacy of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted anilines represent a cornerstone of modern organic chemistry, underpinning advancements in industries ranging from textiles and polymers to pharmaceuticals and agrochemicals. This technical guide provides a comprehensive exploration of the discovery and history of these versatile compounds. We will traverse the timeline from the initial isolation of aniline from natural products to the serendipitous discovery that launched the synthetic dye industry. The narrative will then delve into the evolution of synthetic methodologies, from classical nitroarene reductions to the sophisticated transition-metal-catalyzed cross-coupling reactions that define contemporary organic synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical perspective but also a deep dive into the chemical principles and experimental logic that have driven the field forward. We will explore key reaction mechanisms, provide illustrative experimental protocols, and examine the structure-activity relationships that have made substituted anilines indispensable in the quest for new medicines and materials.

The Genesis of Aniline: From Indigo to Coal Tar

The story of aniline begins not in a pristine laboratory, but from the destructive distillation of the natural dye indigo. In 1826, Otto Unverdorben first isolated a compound he named "Crystallin" from this process.[1] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that produced a vibrant blue color upon treatment with chloride of lime, which he called "kyanol."[1] The name "aniline" was coined in 1840 by Carl Julius Fritzsche, who obtained an oily substance from treating indigo with caustic potash, naming it after the indigo-yielding plant Indigofera suffruticosa (formerly Anil).[1]

It was not until 1843 that the brilliant chemist August Wilhelm von Hofmann demonstrated that these separately discovered compounds were, in fact, one and the same: phenylamine, or as it is now universally known, aniline.[1] This unification marked a pivotal moment, consolidating the early, fragmented discoveries into a coherent understanding of this foundational aromatic amine.

A Splash of Color: The Birth of the Synthetic Dye Industry

The true industrial potential of aniline was unleashed not by a planned investigation, but by a fortuitous accident in the laboratory of a young student. In 1856, the 18-year-old William Henry Perkin, a student of Hofmann, was attempting to synthesize the antimalarial drug quinine.[5][6][7][8][9][10][11] His oxidation of impure aniline with potassium dichromate yielded not the colorless quinine, but a black sludge.[5][12] While cleaning his flask with alcohol, Perkin noticed a brilliant purple solution.[5][6] This purple substance, which he named "mauveine," was the world's first synthetic organic dye.[5][12]

Perkin's discovery was a watershed moment, sparking the beginning of the synthetic dye industry.[6][8][13] He patented his process and, with the financial backing of his father, established a factory to mass-produce mauveine.[9] The demand for this vibrant and affordable purple dye was immense, and it quickly became a fashion sensation.[7][8]

The success of mauveine spurred a flurry of research into other aniline-based dyes. In 1858, the brilliant red dye fuchsine (also known as magenta) was developed, followed by aniline blue in 1860.[8] The burgeoning dye industry was further fueled by the development of an industrial-scale process for aniline production by Antoine Béchamp in 1854, which used iron as the reductant for nitrobenzene.[1][14][15] This "Béchamp reduction" made aniline readily and cheaply available, paving the way for Germany to become a powerhouse in the global dye market, with companies like BASF (Badische Anilin- und Soda-Fabrik) tracing their origins to this era.[1][13][14]

Experimental Workflow: Perkin's Mauveine Synthesis

The following diagram illustrates a simplified workflow based on Perkin's original synthesis of mauveine. The key insight was the use of impure aniline, which contained toluidine isomers that were crucial for the formation of the mauveine chromophore.[5]

Perkin_Mauveine_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Aniline Aniline (impure, containing toluidines) Mixing Mixing and Heating Aniline->Mixing Oxidant Potassium Dichromate Oxidant->Mixing Acid Sulfuric Acid Acid->Mixing Precipitate Black Precipitate Formation Mixing->Precipitate Oxidation Extraction Extraction with Alcohol Precipitate->Extraction Mauveine Mauveine (Purple Solution) Extraction->Mauveine Dissolution

Caption: A simplified workflow of Perkin's synthesis of mauveine.

Expanding the Synthetic Toolbox: The Evolution of Substituted Aniline Synthesis

The initial reliance on the reduction of nitroarenes, while effective, offered limited control over the substitution patterns on the aniline ring. The desire for more diverse and complex aniline derivatives drove the development of a host of new synthetic methodologies.

Classical Approaches to Substituted Anilines

Hofmann Rearrangement: Discovered by August Wilhelm von Hofmann in 1881, the Hofmann rearrangement is a powerful method for converting a primary amide into a primary amine with one fewer carbon atom.[16][17] This reaction proceeds through an isocyanate intermediate and is particularly useful for preparing anilines from benzamides.[17]

Mechanism of the Hofmann Rearrangement

The reaction is initiated by the deprotonation of the amide by a strong base, followed by reaction with a halogen to form an N-haloamide. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the amine.[16][17][18][19]

Hofmann_Rearrangement Amide Primary Amide NHaloamide N-Haloamide Amide->NHaloamide + Base, Halogen Base Base (e.g., NaOH) Halogen Halogen (e.g., Br2) Isocyanate Isocyanate NHaloamide->Isocyanate + Base (Rearrangement) CarbamicAcid Carbamic Acid Isocyanate->CarbamicAcid + H2O Amine Primary Amine CarbamicAcid->Amine - CO2

Caption: Key steps in the Hofmann rearrangement mechanism.

Ullmann Condensation: The Ullmann condensation, a copper-catalyzed reaction, allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[20][21] This method, along with the related Goldberg reaction, provided a valuable alternative for the synthesis of N-aryl anilines and other substituted derivatives, although it often required harsh reaction conditions, such as high temperatures.[20][22][23]

The Modern Era: Transition-Metal Catalysis

The late 20th century witnessed a revolution in the synthesis of substituted anilines with the advent of palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: Developed in the 1990s by Stephen Buchwald and John Hartwig, the Buchwald-Hartwig amination has become one of the most powerful and versatile methods for constructing C-N bonds.[24][25][26][27] This reaction utilizes a palladium catalyst with specialized phosphine ligands to couple a wide range of amines with aryl halides and triflates under relatively mild conditions.[24][26][28] The development of successive generations of catalysts has continually expanded the scope and efficiency of this transformation.[24]

Catalytic Cycle of the Buchwald-Hartwig Amination

The catalytic cycle typically involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired substituted aniline and regenerate the active catalyst.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)(X) Pd0->PdII_ArX OxAdd Oxidative Addition (Ar-X) PdII_Amine [L_nPd(II)(Ar)(NHR2)]+X- PdII_ArX->PdII_Amine AmineCoord Amine Coordination (R2NH) PdII_Amido L_nPd(II)(Ar)(NR2) PdII_Amine->PdII_Amido Deprotonation Deprotonation (-HX) PdII_Amido->Pd0 Product Ar-NR2 PdII_Amido->Product RedElim Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Comparison of Synthetic Methods

MethodTypical SubstratesCatalyst/ReagentConditionsKey AdvantagesLimitations
Zinin/Béchamp Reduction NitroarenesFe, Sn, or SulfidesAcidic or neutralInexpensive reagents, scalableLimited functional group tolerance, stoichiometric waste
Hofmann Rearrangement Primary AmidesBr₂, NaOHBasic, aqueousForms amine with one less carbonRequires amide starting material
Ullmann Condensation Aryl Halides, AminesCopperHigh temperatureGood for N-arylationHarsh conditions, limited scope
Buchwald-Hartwig Amination Aryl Halides/Triflates, AminesPalladium/Phosphine LigandsMild, basicBroad scope, high functional group toleranceCatalyst cost, ligand sensitivity

Beyond the Dye Vat: The Expanding Role of Substituted Anilines

The versatility of the aniline scaffold quickly led to its adoption in fields far beyond the textile industry.

The Dawn of Chemotherapy: Aniline in Medicine

In the late 19th century, derivatives of aniline such as acetanilide and phenacetin were among the first synthetic analgesic and antipyretic drugs.[1][29] This marked the beginning of aniline's long and impactful history in medicinal chemistry. The observation that certain aniline-based dyes selectively stained microorganisms led Paul Ehrlich to his "magic bullet" concept, culminating in the development of Salvarsan, an arsenic-containing aniline derivative, as the first effective treatment for syphilis in 1909.[1][14]

This pioneering work paved the way for the discovery of the sulfonamide antibiotics, a class of drugs derived from aniline that revolutionized the treatment of bacterial infections.[29] Today, the substituted aniline motif is a common feature in a vast array of pharmaceuticals, including anticancer agents, cardiovascular drugs, and central nervous system modulators.[29][30][31][32][33]

Modern Drug Development and the Aniline Scaffold

The aniline core is a privileged scaffold in modern drug discovery due to its ability to be readily functionalized, allowing for the fine-tuning of a compound's pharmacological properties.[34] However, the aniline moiety can also be associated with metabolic instability and potential toxicity, often through the formation of reactive metabolites.[34][35][36] This has led to significant research into the development of aniline bioisosteres, which mimic the desirable properties of aniline while mitigating its potential liabilities.[35][36]

Conclusion

The journey of substituted anilines, from their serendipitous discovery to their central role in modern science, is a testament to the power of chemical innovation. What began as a quest for a synthetic antimalarial and a vibrant purple dye has blossomed into a vast and diverse field of chemistry. The continued development of novel synthetic methods and a deeper understanding of the structure-activity relationships of aniline derivatives will undoubtedly lead to the creation of new medicines, materials, and technologies for years to come.

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A Senior Scientist's Guide to Sourcing 4-Bromo-2-ethylaniline hydrochloride for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug discovery and development researchers with a comprehensive framework for the strategic sourcing of 4-Bromo-2-ethylaniline hydrochloride (CAS No: 30273-22-4). Beyond a simple list of vendors, this document outlines a robust qualification methodology, emphasizing the critical interplay between material quality, supplier reliability, and regulatory compliance that underpins successful pharmaceutical development.

Introduction: The Role of this compound in Synthesis

This compound is a substituted aniline derivative that serves as a key building block in medicinal chemistry. Its structural features—a reactive amine group and a bromine atom on the phenyl ring—allow for a variety of chemical transformations, such as N-alkylation, acylation, and cross-coupling reactions. These reactions are fundamental in constructing the complex molecular architectures of modern therapeutic agents. The hydrochloride salt form often provides improved stability and handling characteristics compared to the free base.

Given its role as a starting material or intermediate, the purity and consistency of this compound are paramount. Impurities can lead to unwanted side reactions, complicate purification processes, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API).

Supplier Qualification: A Risk-Based Framework

Selecting a supplier is not merely a procurement task; it is a critical scientific and risk-management decision. A partnership with the right supplier ensures reproducible results and a secure supply chain.[1] The consequences of choosing an inappropriate supplier can range from project delays to complete batch failures.

A systematic evaluation of potential suppliers is essential. This process should be guided by a formal risk assessment that considers the stage of drug development. Early-stage research may tolerate a different supplier risk profile than late-stage clinical or commercial manufacturing.

Below is a logical workflow for qualifying a new supplier for a critical intermediate like this compound.

SupplierQualification cluster_InitialScreening Phase 1: Initial Screening cluster_TechnicalEval Phase 2: Technical Evaluation cluster_QualityAudit Phase 3: Quality & Compliance Audit cluster_FinalSelection Phase 4: Final Selection & Monitoring a Identify Potential Suppliers b Request Preliminary Documentation (Website, Catalog) a->b Initial Search c Request Quote & Technical Data Packet b->c Shortlist d Review Specification Sheet & Example CoA c->d e Assess Analytical Capabilities (NMR, HPLC, etc.) d->e f Request & Evaluate Safety Data Sheet (SDS) e->f g Submit Quality Questionnaire f->g Passes Technical Review h Review Certifications (ISO, GMP Evidence) g->h i On-site or Remote Audit (For critical/large scale supply) h->i j Order Sample for In-House QC Verification i->j Passes Audit k Approve Supplier & Establish Quality Agreement j->k l Ongoing Performance Monitoring k->l

Figure 1: A phased workflow for qualifying suppliers of pharmaceutical intermediates.

Comparative Analysis of Commercial Suppliers

The following table summarizes publicly available information for several commercial suppliers of this compound. This data is intended for initial screening; researchers must request lot-specific Certificates of Analysis (CoA) for detailed evaluation.

SupplierCAS NumberMolecular FormulaPurity SpecificationAvailable QuantitiesNotes
American Elements 30273-22-4C₈H₁₁BrClNCan produce to various grades (e.g., 99%, 99.9%)Research and bulk quantitiesStates ability to produce to pharmaceutical grades and provides SDS and CoA with shipment.[2]
Apollo Scientific (via CymitQuimica)30273-22-4C₈H₁₁BrClN98%1g, 5g, 25gSupplier has ISO 9001 and ISO 14001 certifications. Product is specified for lab use only.[3]
Amitychem (via ECHEMI)30273-22-4C₈H₁₀BrN·ClHNot specifiedInquire for detailsListed as a manufactory with experience in API intermediates.
Santa Cruz Biotechnology 30273-22-4C₈H₁₀BrN·HClNot specifiedInquire for detailsStates "For Research Use Only." and advises referring to the CoA for lot-specific data.[4]
Aceschem 30273-22-4C₈H₁₁BrClNNLT 98%Inquire for detailsStates that NMR, MSDS, HPLC, and CoA documents are available.[5]
BLD Pharmatech (via Sigma-Aldrich)30273-22-4C₈H₁₁N₁Cl₁Br₁98%Inquire for detailsProvides GHS safety information and basic physical properties.[6]

The Certificate of Analysis (CoA): A Critical Review Protocol

The CoA is the primary document attesting to the quality of a specific batch. It should not be a generic specification sheet. A robust CoA provides assurance that the material meets the required standards.

Self-Validating Review Protocol for an Incoming Intermediate CoA:

  • Header Information Check:

    • Action: Verify the product name (this compound), CAS number (30273-22-4), lot/batch number, and date of analysis.

    • Causality: Mismatched identifiers can lead to using the wrong material, a critical failure in a regulated environment. The analysis date ensures the data is current.

  • Physical Properties Verification:

    • Action: Compare the reported appearance (e.g., "White to off-white solid") and melting point (e.g., 222-224°C) with established literature values.

    • Causality: Significant deviation in physical properties can indicate gross impurity or a different compound entirely.

  • Identity Confirmation Analysis:

    • Action: Confirm that the CoA includes data from a structural elucidation technique like ¹H NMR or FTIR. The data should be consistent with the known structure of this compound.

    • Causality: This is a definitive test to ensure you have the correct molecule. Without it, all other purity tests are meaningless.

  • Purity Assessment Scrutiny:

    • Action: Look for a quantitative purity value, typically from High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Note the method used and the percentage purity (e.g., "≥98%").

    • Causality: This quantitative value is crucial for calculating reaction stoichiometries and understanding the potential level of impurities. The choice between HPLC and GC is dictated by the compound's volatility and thermal stability.

  • Documentation and Compliance Check:

    • Action: Ensure the CoA is signed and dated by an authorized quality control or quality assurance representative from the supplier.

    • Causality: An authorized signature indicates that the data has been reviewed and approved within the supplier's quality system, providing accountability.[7]

Safe Handling and Storage Protocols

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety. The following protocols are synthesized from common Safety Data Sheet (SDS) recommendations.[6][8][9][10]

Storage:

  • Condition: Store in a tightly closed container.[8][9]

  • Environment: Keep in a dry, cool, and well-ventilated place.[8][9]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Handling (Personal Protective Equipment - PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA or EN166 standards.[6][10]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or long-sleeved clothing to prevent skin contact.[10][11]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[10][11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9][11]

First Aid Measures:

  • If Inhaled: Move the person to fresh air.

  • If on Skin: Wash off immediately with plenty of soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.[8]

Always consult the supplier-specific SDS before use, as details may vary.

Conclusion

The successful integration of this compound into a pharmaceutical synthesis program depends on a rigorous, scientifically-grounded approach to supplier selection and material qualification. By implementing the workflows and protocols outlined in this guide, researchers can mitigate risks, ensure the quality and consistency of their intermediates, and build a foundation of trustworthiness and reliability in their drug development process. This methodical approach transforms procurement from a simple transaction into a strategic component of scientific success.

References

  • Pharma Beginners.
  • ChecklistGuro. Pharmaceutical Vendor Qualification Checklist: A Comprehensive Guide. [Link]
  • Cenmed Enterprises. 4-Bromo-2-ethylaniline (C007B-063112). [Link]
  • Safety Culture.
  • Quality Forward.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. [Link]
  • Techno PharmChem.
  • American Elements. This compound. [Link]

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Methodological & Application

The Strategic Utility of 4-Bromo-2-ethylaniline Hydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Positioning 4-Bromo-2-ethylaniline Hydrochloride in Drug Discovery

This compound is a key pharmaceutical intermediate whose strategic value lies in the trifecta of its functionalities: a nucleophilic aniline, a bromine-substituted aromatic ring primed for cross-coupling, and an ethyl group that provides steric and electronic influence. This combination makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics like kinase inhibitors.[1][2] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, making it a preferred choice in process chemistry. This guide provides an in-depth look at the applications of this intermediate, complete with detailed protocols for its core transformations, grounded in established chemical principles and specific examples from patent literature.

Physicochemical and Safety Profile

A thorough understanding of the properties and hazards of a starting material is a prerequisite for its safe and effective use in any synthetic campaign.

Table 1: Physicochemical Properties of 4-Bromo-2-ethylaniline and its Hydrochloride Salt

Property4-Bromo-2-ethylanilineThis compoundSource(s)
CAS Number 45762-41-230273-22-4[3][4]
Molecular Formula C₈H₁₀BrNC₈H₁₁BrClN[3][4]
Molecular Weight 200.08 g/mol 236.54 g/mol [3][4]
Appearance Yellow to dark brown liquidSolid[2][4]
Melting Point Not applicable222-224 °C[1]
Boiling Point 260.7 °C at 760 mmHgNot available[1]
Density 1.421 g/cm³Not available[1]

Safety and Handling: 4-Bromo-2-ethylaniline and its hydrochloride salt are classified as hazardous materials. The free base is a flammable liquid and vapor. Both forms can cause skin and serious eye irritation and may cause respiratory irritation.[3] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Core Synthetic Applications & Protocols

The synthetic utility of this compound is primarily centered on two reactive sites: the aniline nitrogen and the carbon-bromine bond on the aromatic ring. The hydrochloride salt must first be neutralized, typically in situ with a suitable base, to unmask the nucleophilic free aniline for subsequent reactions.

Logical Workflow for Utilizing 4-Bromo-2-ethylaniline HCl

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Product Scaffolds start 4-Bromo-2-ethylaniline Hydrochloride neutralization In situ Neutralization (e.g., with Et3N, K2CO3) start->neutralization Add Base free_aniline 4-Bromo-2-ethylaniline (Free Base) neutralization->free_aniline acylation N-Acylation free_aniline->acylation Acyl Chloride/ Anhydride buchwald Buchwald-Hartwig Amination free_aniline->buchwald Aryl Halide, Pd Catalyst suzuki Suzuki Coupling free_aniline->suzuki Arylboronic Acid, Pd Catalyst sonogashira Sonogashira Coupling free_aniline->sonogashira Terminal Alkyne, Pd/Cu Catalysts amides Amide Derivatives acylation->amides diaryl_amines Diaryl Amines buchwald->diaryl_amines biaryls Biaryl Structures suzuki->biaryls alkynyl_anilines Alkynyl Anilines sonogashira->alkynyl_anilines

Caption: Synthetic pathways from 4-Bromo-2-ethylaniline HCl.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation used to introduce acyl groups, which can serve as protecting groups or as integral components of the final active pharmaceutical ingredient (API).

Causality Behind Protocol Choices: The use of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is critical. These bases are sufficiently strong to neutralize the HCl byproduct generated from acyl chlorides (or the carboxylic acid from anhydrides) without competing with the aniline as a nucleophile, thereby preventing unwanted side reactions. The reaction is typically performed at 0 °C to control the exothermic reaction with reactive acyl chlorides and then allowed to warm to room temperature to ensure completion.

Protocol: N-Acylation with Acyl Chloride

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

  • Solvent and Base Addition: Suspend the hydrochloride salt in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M). Add a non-nucleophilic base such as triethylamine (2.2 eq). Stir for 10-15 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aniline ring is a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds, which are ubiquitous in pharmaceutical agents.

This reaction is a powerful method for forming C-N bonds, enabling the coupling of the aniline with various aryl or heteroaryl halides.

Causality Behind Protocol Choices: The choice of palladium catalyst and ligand is crucial and substrate-dependent. Bulky, electron-rich phosphine ligands (like XANTPHOS) are often used to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. A strong, non-nucleophilic base like potassium phosphate or sodium tert-butoxide is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.

Protocol: Buchwald-Hartwig-type Coupling with Dimethylphosphine Oxide (As adapted from patent literature for kinase inhibitor synthesis) [1][5]

  • Setup: To a microwave-safe reaction vial, add 4-Bromo-2-ethylaniline (1.0 eq, obtained after neutralizing the HCl salt), dimethylphosphine oxide (1.1 eq), palladium acetate (0.05 eq), XANTPHOS (0.06 eq), and potassium phosphate (1.1 eq).

  • Solvent and Atmosphere: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.25 M. Purge the vial with nitrogen for 5-10 minutes.

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 150 °C for 20 minutes.

  • Monitoring: After cooling, check the reaction completion by LC-MS or TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DMF.

  • Isolation: Purify the residue directly by silica gel chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the desired phosphine oxide-substituted aniline.

The Suzuki coupling is one of the most robust methods for forming C-C bonds between the bromoaniline and an aryl or heteroaryl boronic acid or ester.

Causality Behind Protocol Choices: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is the active catalyst. A phosphine ligand stabilizes the catalyst and modulates its reactivity. An aqueous base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. A mixture of an organic solvent (like dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

  • Setup: In a Schlenk flask, combine 4-Bromo-2-ethylaniline (1.0 eq, free base), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent and Atmosphere: Add a degassed solvent system, such as a 3:1 mixture of 1,4-dioxane and water. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis

A key application of 4-Bromo-2-ethylaniline is in the synthesis of kinase inhibitors, a major class of cancer therapeutics. The aniline moiety often serves as a "hinge-binder," forming critical hydrogen bonds with the protein kinase, while the rest of the molecule explores other regions of the ATP-binding pocket. The bromo-substituent allows for the introduction of diverse functionalities via cross-coupling to optimize potency and selectivity.

A patent for phosphorous derivatives as kinase inhibitors describes the use of 4-Bromo-2-ethylaniline as a key starting material.[1][5] The synthesis involves a palladium-catalyzed cross-coupling reaction to install a dimethylphosphoryl group at the 4-position, creating a novel aniline derivative for further elaboration into the final inhibitor.

Sources

Application Notes & Protocols: The Utility of 4-Bromo-2-ethylaniline in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Bromo-2-ethylaniline is a key aromatic amine intermediate, distinguished by its unique substitution pattern which provides a versatile scaffold for the synthesis of complex agrochemicals.[1] Its bromo and amino functional groups serve as reactive handles for a variety of chemical transformations, making it a valuable building block in the development of novel herbicides and fungicides.[1] This document provides an in-depth guide for researchers and synthetic chemists on the strategic application of 4-Bromo-2-ethylaniline in agrochemical synthesis. We will explore its role as a precursor, detail a representative synthetic protocol for a class of fungicidal compounds, and discuss the chemical logic underpinning these methodologies.

Introduction: Strategic Importance of 4-Bromo-2-ethylaniline

The development of effective and selective crop protection agents is a cornerstone of modern agriculture. The molecular architecture of these agents is critical to their biological activity, and intermediates like 4-Bromo-2-ethylaniline offer a strategic advantage in their synthesis. The ethyl group at the ortho position to the amine can provide steric hindrance that directs subsequent reactions and can influence the final molecule's binding affinity to its biological target. The bromine atom, typically at the para position, is an excellent leaving group for cross-coupling reactions or can be retained to enhance the lipophilicity and metabolic stability of the final product.

This aniline derivative is particularly valuable for creating active ingredients where a substituted phenyl ring is a core pharmacophore. Its utility is primarily seen in the synthesis of fungicides and herbicides, where it serves as a foundational piece for constructing the final active molecule.[1]

Physicochemical & Safety Data

A thorough understanding of the starting material's properties is paramount for safe handling and successful synthesis.

PropertyValueSource
Molecular Formula C₈H₁₀BrNPubChem[2]
Molecular Weight 200.08 g/mol PubChem[2]
CAS Number 45762-41-2PubChem[2]
Appearance Yellow to dark brown liquidChemical Supplier[1]
Storage Room temperatureChemical Supplier[1]
Key Hazards Flammable liquid and vapor, Causes skin and serious eye irritation, May cause respiratory irritationECHA[2]

Note: Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

Core Application: Synthesis of Fungicidal Heterocycles

A significant application of halogenated anilines is in the synthesis of nitrogen-containing heterocyclic compounds, many of which exhibit potent fungicidal activity. For instance, anilines are common starting materials for producing pyrimidines and thiazolidinones, which are scaffolds found in several commercial fungicides.[3][4] The general strategy involves leveraging the nucleophilicity of the amino group to form new carbon-nitrogen bonds.

The following sections will detail a protocol for the synthesis of a 2,3-dihydro-1,3-thiazol-4-one derivative, a class of compounds noted for their antifungal potential.[3] This example illustrates a common synthetic route where 4-Bromo-2-ethylaniline can be employed.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process. First, the formation of a Schiff base (imine) through condensation of the aniline with an aldehyde. Second, the cyclization of the imine with a thiol-containing acid to form the thiazolidinone ring.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization cluster_2 Post-Synthesis A 4-Bromo-2-ethylaniline C Schiff Base (Imine) Intermediate A->C Condensation (Acid Catalyst, Toluene) B Substituted Aldehyde B->C E Thiazolidinone Product C->E Cycloaddition (Toluene, Reflux) D Thioglycolic Acid D->E F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, IR, MS) F->G H Fungicidal Screening G->H

Sources

Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 4-Bromo-2-ethylaniline for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2-ethylaniline in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its application in synthesizing biaryl and heteroaryl structures is particularly crucial in medicinal chemistry and materials science, where these motifs are prevalent in a vast number of biologically active compounds and functional materials.[3][4]

4-Bromo-2-ethylaniline is a valuable and strategic building block in this context. The molecule presents a unique combination of features:

  • A Reactive Bromine Handle: Positioned for predictable palladium-catalyzed cross-coupling.[5]

  • An Electron-Rich Aromatic Core: The presence of the amino and ethyl groups donates electron density to the aromatic ring. While this enhances the utility of the resulting biaryl aniline, it also presents a distinct challenge for the initial, rate-limiting oxidative addition step of the catalytic cycle.[6][7]

  • An Unprotected Aniline: The free amine offers a subsequent vector for diversification (e.g., amidation, alkylation) but can also interact with the palladium catalyst, potentially leading to inhibition.[1][8]

These application notes provide a comprehensive guide to successfully performing Suzuki-Miyaura coupling reactions with 4-Bromo-2-ethylaniline. We will delve into the mechanistic nuances dictated by the substrate's electronic nature, provide a robust and validated experimental protocol, and offer a detailed troubleshooting guide to overcome common challenges.

Core Concepts: Navigating the Suzuki-Miyaura Catalytic Cycle with an Electron-Rich Substrate

The efficacy of the Suzuki-Miyaura reaction is governed by a palladium-based catalytic cycle, which consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10][11] Understanding how the properties of 4-Bromo-2-ethylaniline influence each step is critical for reaction success.

  • Oxidative Addition: This is the initial and often rate-determining step where the Pd(0) catalyst inserts into the carbon-bromine bond.[9] For electron-rich aryl bromides like 4-Bromo-2-ethylaniline, this step is sluggish compared to electron-deficient counterparts.[6][7] The increased electron density on the aromatic ring hinders the palladium's ability to insert into the C-Br bond. This challenge is the primary reason that standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be ineffective.[6][12] Overcoming this hurdle necessitates the use of modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[8][12] These ligands stabilize the Pd(0) center and promote the difficult oxidative addition step.

  • Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[2][13] The choice of base is critical; it must be strong enough to promote transmetalation but not so aggressive as to cause significant protodeboronation of the boronic acid coupling partner.[6][14]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic partners are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[9] This step is typically fast and irreversible.

Below is a diagram illustrating the catalytic cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Rate-Limiting Step) tm_complex Ar-Pd(II)(R)L₂ (Transmetalation Complex) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) tm_complex->product arx Ar-X (4-Bromo-2-ethylaniline) arx->oa_complex boron R-B(OR)₃⁻ boron->tm_complex base Base (e.g., K₃PO₄) + R-B(OH)₂ base->boron

Caption: The Suzuki-Miyaura Catalytic Cycle.

Key Parameters and Reagent Selection

The success of coupling 4-Bromo-2-ethylaniline hinges on the judicious selection of four key parameters: the catalyst system, the base, the solvent, and the temperature.

ParameterRecommended ChoiceRationale & Justification
Palladium Catalyst / Ligand Buchwald Precatalysts (e.g., SPhos Pd G3, XPhos Pd G3) or In-situ generation (e.g., Pd(OAc)₂ + SPhos/XPhos) The electron-rich nature of 4-bromo-2-ethylaniline requires a highly active catalyst to overcome the slow oxidative addition step. Bulky, electron-donating biarylphosphine ligands (Buchwald-type) are ideal for this purpose.[1][8] Standard catalysts like Pd(PPh₃)₄ often give low to no yield.[6]
Base Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) A moderately strong, non-nucleophilic base is required to facilitate the transmetalation step without promoting significant side reactions. K₃PO₄ is a robust, cost-effective choice.[6] Cs₂CO₃ is often more effective but is also more expensive. Weaker bases like K₂CO₃ may be insufficient for this challenging coupling.[1]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O Aprotic polar or ethereal solvents are standard.[6] A small amount of water is often beneficial, as it helps to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex required for transmetalation.[2][6] Ensure solvents are thoroughly degassed to prevent catalyst oxidation.[8]
Temperature 80 - 110 °C Elevated temperatures are typically required to drive the rate-limiting oxidative addition to completion. The optimal temperature should be determined empirically but generally falls within this range.[6][12]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-2-ethylaniline with a generic arylboronic acid. Reagent quantities should be adjusted based on the specific molecular weights of the coupling partners.

Materials and Equipment:
  • 4-Bromo-2-ethylaniline

  • Arylboronic acid (or boronate ester)

  • Palladium precatalyst (e.g., SPhos Pd G3)

  • Base (e.g., Potassium Phosphate, K₃PO₄, finely ground)

  • Solvent (e.g., 1,4-Dioxane and Water, HPLC grade)

  • Schlenk flask or reaction vial with a septum cap

  • Magnetic stir bar and stirrer/hotplate

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware for workup and purification

Workflow Diagram:

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup Add solids (Ar-Br, Boronic Acid, Base, Catalyst) to dry flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill flask with N₂ or Ar (3x cycles). setup->inert solvent 3. Solvent Addition Add degassed Dioxane/H₂O via syringe. inert->solvent reaction 4. Reaction Heat to 80-110 °C with vigorous stirring. solvent->reaction monitor 5. Monitoring Track progress via TLC or LC-MS. reaction->monitor workup 6. Aqueous Workup Cool, dilute with EtOAc, wash with H₂O and brine. monitor->workup Upon Completion purify 7. Purification Dry organic layer, concentrate, and purify via column chromatography. workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-Bromo-2-ethylaniline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄) (2.0-3.0 equiv). Finally, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).[6]

    • Expert Insight: Adding the catalyst last minimizes its exposure to air. Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential protodeboronation.

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and carefully evacuate the atmosphere inside. Backfill the flask with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle three times to ensure the complete removal of oxygen, which can deactivate the Pd(0) catalyst.[8][12]

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane/water at a 10:1 ratio). Degassing can be achieved by sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles. Using a syringe, add the degassed solvent to the reaction flask. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Lower the flask into a preheated oil bath set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously to ensure proper mixing of the heterogeneous solution.[12]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the 4-Bromo-2-ethylaniline has been consumed.

  • Workup: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts.[15]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure biaryl product.[15]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems encountered with this specific coupling.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Ineffective Catalyst: Pd(PPh₃)₄ or similar older catalysts may not be active enough for this electron-rich substrate.[6] 2. Oxygen Contamination: The active Pd(0) catalyst was oxidized and deactivated.[8] 3. Insufficient Temperature: The energy barrier for oxidative addition was not overcome.1. Switch to a modern catalyst system: Use a Buchwald precatalyst or a combination like Pd(OAc)₂ with SPhos or XPhos.[8] 2. Improve degassing: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[8] 3. Increase Temperature: Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C or 110 °C.
Significant Protodeboronation 1. Excess Water: Too much water in the solvent system can lead to the cleavage of the C-B bond of the boronic acid.[6] 2. Base Strength/Type: Certain bases, especially in aqueous conditions, can accelerate this side reaction.[6]1. Use anhydrous solvents: Ensure solvents are properly dried if water is not explicitly required for the chosen conditions. If water is used, keep it to a minimum (e.g., 5-10% v/v).[8] 2. Optimize the base: K₃PO₄ is generally a good choice. Avoid strong hydroxides if protodeboronation is severe.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can oxidize Pd(0) to Pd(II), which can promote the homocoupling of two boronic acid molecules.[8] 2. Pd(II) Precatalyst: If using a Pd(II) source, inefficient reduction to Pd(0) can lead to this side reaction.1. Strictly exclude oxygen: This is the most critical factor. Improve degassing and inert atmosphere techniques.[8] 2. Use a Pd(0) source or a precatalyst: Modern precatalysts are designed for efficient in-situ generation of the active Pd(0) species.

References

  • Benchchem. Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • Benchchem. Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling with Bromoarenes.
  • Zahid, H., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central.
  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis.
  • Benchchem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. Application Notes and Protocols: Suzuki Coupling of 4-Bromo-2,6-difluoroaniline.
  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction | Request PDF.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. Synthesis of Biaryls | Request PDF.
  • Benchchem. The Versatility of 4-Bromo-2,6-difluoroaniline in Modern Medicinal Chemistry: A Technical Guide.
  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo...

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Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Pharmaceutical Synthesis

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4][5] The reaction's broad substrate scope and functional group tolerance have rendered traditional methods, such as the Ullmann condensation or nucleophilic aromatic substitution, largely obsolete in many applications due to their often harsh reaction conditions and limited applicability.[1]

This guide provides a detailed technical overview and a robust experimental protocol for the Buchwald-Hartwig amination of 4-Bromo-2-ethylaniline. This substrate presents a common challenge in medicinal chemistry: the coupling of a moderately sterically hindered aniline with an aryl bromide. The insights and procedures detailed herein are designed to be directly applicable for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.

Mechanistic Underpinnings: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2][6][7]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl halides like chlorides.[8]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[7][9]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus closing the catalytic cycle.[1][6]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide.[1]

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)(Br)L_n] oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination amine_complex [Ar-Pd(II)(Br)(NHR₂)L_n] amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex [Ar-Pd(II)(NR₂)L_n] deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of 4-Bromo-2-ethylaniline

This protocol provides a reliable starting point for the coupling of 4-Bromo-2-ethylaniline with a generic secondary amine, such as morpholine. Optimization may be required for different coupling partners.

Reagent and Catalyst Selection Rationale
  • Palladium Pre-catalyst: The use of a well-defined pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, is often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[10] These pre-catalysts are air- and moisture-stable, ensuring reproducibility.

  • Ligand: For the amination of an aryl bromide with a moderately hindered aniline, a bulky, electron-rich biarylphosphine ligand is crucial.[4][11] Ligands like XPhos or SPhos are excellent choices as they facilitate both the oxidative addition and the reductive elimination steps.[10][11]

  • Base: A strong, non-nucleophilic base is required for the deprotonation of the amine.[7] Sodium tert-butoxide (NaOt-Bu) is a common choice.[9] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[6][12] The choice of base is critical and can be solvent-dependent.[13][14][15]

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are commonly used.[16]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromo-2-ethylaniline≥98%Commercially Available
Secondary Amine (e.g., Morpholine)≥99%Commercially AvailablePurify if necessary.
XPhos Pd G3 Pre-catalystCommercially AvailableStore under inert atmosphere.
Sodium tert-butoxide (NaOt-Bu)≥98%Commercially AvailableStore in a glovebox.
Anhydrous TolueneDriSolv or equivalentCommercially Available
Schlenk flask or reaction vialOven-dried before use.
Magnetic stirrer and stir bar
Inert atmosphere (Nitrogen or Argon)High Purity
Step-by-Step Procedure

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents - 4-Bromo-2-ethylaniline - Amine - NaOtBu - Toluene setup->reagents catalyst 3. Add Pre-catalyst (XPhos Pd G3) reagents->catalyst reaction 4. Reaction (Heat to 100 °C) catalyst->reaction monitoring 5. Monitor Progress (TLC/GC-MS) reaction->monitoring workup 6. Workup - Cool & Dilute - Filter through Celite - Aqueous Wash monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-2-ethylaniline (1.0 mmol, 1.0 equiv.). Seal the vessel and cycle between vacuum and an inert atmosphere (nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the secondary amine (1.2 mmol, 1.2 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Solvent and Catalyst Addition: Add anhydrous, degassed toluene (5 mL). Briefly degas the resulting mixture. Subsequently, add the XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol %).

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture under inert conditions.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[10] Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-arylated product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficiently anhydrous/deoxygenated solvent.3. Inappropriate ligand or base.1. Use a fresh, well-defined pre-catalyst.2. Ensure all solvents are properly dried and degassed.3. Screen alternative bulky phosphine ligands (e.g., SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[10]
Hydrodehalogenation 1. Presence of water.2. β-hydride elimination from the amine.3. High reaction temperature or prolonged reaction time.1. Rigorously exclude moisture.2. Consider a different ligand that favors reductive elimination.3. Optimize temperature and reaction time; sometimes a lower temperature for a longer period is beneficial.[10]
Formation of Byproducts 1. Double amination (if a dihalide is present).2. Side reactions with other functional groups.1. Adjust stoichiometry of the amine.2. Protect sensitive functional groups if necessary.

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool in modern organic synthesis. The protocol and insights provided in this guide offer a solid foundation for the successful C-N cross-coupling of 4-Bromo-2-ethylaniline. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, and base, researchers can effectively troubleshoot and optimize this reaction for their specific synthetic needs, accelerating the discovery and development of novel chemical entities.

References

  • Wikipedia.
  • Chemistry LibreTexts. (2023).
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  • Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Marcoux, J.-F., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry, 62(6), 1568–1569. [Link]
  • Lee, D.-H., Kim, H. R., & Jung, Y. H. (2003). Palladium-Catalyzed Amination of Aryl Bromides Utilizing Arene−Chromium Complexes as Ligands. The Journal of Organic Chemistry, 68(13), 5374–5377. [Link]
  • Verkade, J. G., et al. (2001). P(i-BuNCH2CH2)3N: An Effective Ligand in the Palladium-Catalyzed Amination of Aryl Bromides and Iodides. The Journal of Organic Chemistry, 66(23), 7727–7735. [Link]
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  • van Strijdonck, G. P. F., et al. (2001). Palladium-catalyzed amination of aryl bromides and aryl triflates using diphosphane ligands: a kinetic study. Chemistry, 7(2), 475–482. [Link]
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  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2444–2451. [Link]
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  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synlett, 30(11), 1251–1256. [Link]

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Application Notes and Protocols for the Sandmeyer Reaction of 4-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing the Sandmeyer reaction on 4-Bromo-2-ethylaniline to synthesize 1,4-Dibromo-2-ethylbenzene. The Sandmeyer reaction is a powerful synthetic tool for the conversion of primary aromatic amines into a wide variety of functional groups via an aryl diazonium salt intermediate.[1][2] This application note delves into the mechanistic underpinnings of the reaction, offers a detailed, field-tested protocol with explanations for critical steps, discusses the influence of the substrate's unique substitution pattern, and provides essential safety and troubleshooting guidelines. The protocols and insights herein are designed to enable researchers in synthetic and medicinal chemistry to reliably execute this transformation, a key step in the synthesis of functionalized aromatic building blocks for drug discovery and materials science.

Introduction: The Strategic Importance of the Sandmeyer Reaction

The Sandmeyer reaction, first reported by Traugott Sandmeyer in 1884, remains a cornerstone of modern organic synthesis for its ability to replace an amino group on an aromatic ring with a halide, cyanide, or hydroxyl group, among others.[1][2] The transformation proceeds via a two-step sequence: the initial conversion of a primary arylamine into a reactive diazonium salt (diazotization), followed by the copper(I)-catalyzed substitution of the diazonium group.[3] This process is particularly valuable as it provides a synthetic route to aryl halides that are often difficult to access through direct electrophilic aromatic substitution, especially with specific regiochemistry.[4]

The substrate of focus, 4-Bromo-2-ethylaniline, presents an interesting case study. It possesses a moderately deactivating, electron-withdrawing bromine atom and an activating, sterically demanding ortho-ethyl group. Understanding the interplay of these electronic and steric factors is crucial for optimizing the reaction conditions and achieving a high yield of the desired product, 1,4-Dibromo-2-ethylbenzene. This target molecule is a valuable intermediate for further functionalization, for instance, in cross-coupling reactions, making this protocol highly relevant for the construction of complex molecular architectures.

Mechanistic Pathway: A Radical-Nucleophilic Aromatic Substitution

The Sandmeyer reaction is broadly understood to proceed through a single-electron transfer (SET) mechanism, classifying it as a radical-nucleophilic aromatic substitution (SRNAr).[1][2] The entire process can be broken down into two principal stages: diazotization and the copper-catalyzed substitution.

Stage 1: Diazotization of 4-Bromo-2-ethylaniline

The first step is the conversion of the primary amine into an aryl diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HBr or HCl) at low temperatures (0–5 °C).[5][6] The low temperature is critical to prevent the highly unstable diazonium salt from decomposing prematurely.[3]

The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic nitrogen of the aniline. A series of proton transfers and the elimination of a water molecule generate the aryl diazonium ion.[7]

Stage 2: Copper(I)-Catalyzed Bromination

The second stage is the core Sandmeyer reaction. The pre-formed diazonium salt is added to a solution of a copper(I) salt, in this case, copper(I) bromide (CuBr). The Cu(I) species initiates a single-electron transfer to the diazonium ion. This transfer results in the formation of an aryl radical and the evolution of highly stable nitrogen gas (N₂), which is a major thermodynamic driving force for the reaction.[1] The aryl radical then reacts with a bromide species coordinated to the newly formed copper(II), regenerating the copper(I) catalyst and yielding the final aryl bromide product.[1]

Sandmeyer_Mechanism Fig. 1: Sandmeyer Reaction Mechanism cluster_diazotization Stage 1: Diazotization cluster_sandmeyer Stage 2: Sandmeyer Reaction Ar-NH2 4-Bromo-2-ethylaniline Diazonium_Salt [Ar-N≡N]⁺ Br⁻ Ar-NH2->Diazonium_Salt NaNO₂, HBr 0-5 °C SET Single Electron Transfer (SET) Diazonium_Salt->SET CuBr Cu(I)Br CuBr->SET Aryl_Radical Ar• + N₂ SET->Aryl_Radical CuBr2 Cu(II)Br₂ SET->CuBr2 Product Ar-Br (1,4-Dibromo-2-ethylbenzene) Aryl_Radical->Product CuBr2->Product Product->CuBr Catalyst Regeneration

Fig. 1: Sandmeyer Reaction Mechanism

Experimental Protocol: Synthesis of 1,4-Dibromo-2-ethylbenzene

This protocol is designed for the conversion of 4-Bromo-2-ethylaniline to 1,4-Dibromo-2-ethylbenzene. Extreme caution must be exercised when handling diazonium salts, as they can be explosive in a dry, solid state. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a blast shield, should be used.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/VolumeNotes
4-Bromo-2-ethylaniline200.0825.05.00 gStarting material
Hydrobromic Acid (48% aq.)80.91~125~14.4 mLAcid for diazotization and bromide source
Sodium Nitrite (NaNO₂)69.0027.5 (1.1 eq)1.90 gDiazotizing agent
Copper(I) Bromide (CuBr)143.4527.5 (1.1 eq)3.94 gCatalyst
Deionized Water18.02-As neededSolvent
Diethyl Ether or DCM--~150 mLExtraction solvent
Saturated Sodium Bicarbonate--As neededFor neutralization
Anhydrous Magnesium Sulfate120.37-As neededDrying agent
Ice--As neededFor cooling
Starch-iodide paper--StripsTo test for excess nitrous acid
Step-by-Step Procedure

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Prepare Aniline Salt Solution - Dissolve 4-Bromo-2-ethylaniline in 48% HBr. - Cool to 0-5 °C in an ice-salt bath. B 2. Diazotization - Slowly add aqueous NaNO₂ solution dropwise. - Maintain temperature < 5 °C. - Stir for 20-30 min post-addition. A->B Critical Temp Control D 4. Sandmeyer Reaction - Slowly add cold diazonium salt solution to the CuBr solution. - Observe N₂ evolution. - Warm to RT, then heat to 50-60 °C. B->D Use Immediately C 3. Prepare CuBr Solution - Dissolve CuBr in 48% HBr. - Keep solution ready. C->D E 5. Work-up & Extraction - Cool and extract with diethyl ether. - Wash organic layer with NaOH/NaHCO₃ then water. D->E After N₂ evolution ceases F 6. Purification - Dry organic layer with MgSO₄. - Evaporate solvent. - Purify crude product via column chromatography. E->F G Product: 1,4-Dibromo-2-ethylbenzene F->G

Fig. 2: Experimental Workflow

Part A: Diazotization

  • Preparation of the Aniline Salt: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Bromo-2-ethylaniline (5.00 g, 25.0 mmol). To this, add 48% aqueous hydrobromic acid (14.4 mL). Stir the mixture until the aniline salt fully dissolves. Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

    • Rationale: Forming the aniline salt increases its solubility in the aqueous acidic medium. The low temperature is paramount for the stability of the diazonium salt to be formed.

  • Formation of the Diazonium Salt: In a separate beaker, dissolve sodium nitrite (1.90 g, 27.5 mmol) in deionized water (10 mL) and cool the solution in an ice bath. Add this cold NaNO₂ solution dropwise to the stirred aniline salt solution over 20-30 minutes. The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C.

    • Rationale: The dropwise addition of sodium nitrite controls the in situ generation of nitrous acid and manages the exothermicity of the diazotization reaction.[2] A slight excess of NaNO₂ ensures complete conversion of the aniline.

  • Completion of Diazotization: After the addition is complete, continue to stir the mixture at 0–5 °C for an additional 20 minutes. At this point, a drop of the reaction mixture should produce a positive test (a blue-black color) on starch-iodide paper, indicating a slight excess of nitrous acid. If the test is negative, add a small amount of NaNO₂ solution until a positive test is achieved.

    • Rationale: This test confirms that enough nitrous acid has been generated to fully convert the starting amine to the diazonium salt.

Part B: Sandmeyer Reaction and Work-up

  • Preparation of the Copper(I) Bromide Solution: In a separate 500 mL flask, dissolve copper(I) bromide (3.94 g, 27.5 mmol) in 48% aqueous hydrobromic acid (10 mL).

  • Addition of Diazonium Salt: Slowly and carefully, add the cold diazonium salt solution from Part A to the stirring CuBr solution. This addition can be done via cannula transfer or by pouring in portions. Vigorous effervescence (evolution of N₂ gas) will be observed.

    • Rationale: The slow addition of the diazonium salt to the copper catalyst solution ensures a controlled reaction rate and minimizes potential side reactions, such as the formation of biaryl compounds.[1]

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it on a water bath to 50–60 °C for 30 minutes, or until the evolution of nitrogen gas ceases.

    • Rationale: Gentle heating ensures the complete decomposition of the diazonium salt and drives the reaction to completion.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts and wash them successively with 1M NaOH or saturated NaHCO₃ solution (to neutralize excess acid) and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. The crude product, a dark oil, can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield 1,4-Dibromo-2-ethylbenzene as a colorless oil.

Substrate-Specific Considerations and Troubleshooting

The structure of 4-Bromo-2-ethylaniline influences the reaction in several ways:

  • Electronic Effects: The bromine atom is an electron-withdrawing group, which can slightly decrease the nucleophilicity of the amine. However, this effect is generally not strong enough to impede diazotization. More significantly, electron-withdrawing groups tend to favor the Sandmeyer product over side reactions like hydrodediazoniation (replacement of N₂⁺ with H).

  • Steric Hindrance: The ortho-ethyl group provides steric bulk around the amino group. While this can sometimes slow down reactions, in the case of diazotization, it is generally well-tolerated. It does not significantly interfere with the approach of the relatively small nitrosonium ion.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low Yield 1. Incomplete diazotization. 2. Premature decomposition of diazonium salt. 3. Side reactions (e.g., phenol formation).1. Use starch-iodide paper to ensure a slight excess of NaNO₂. 2. Strictly maintain temperature at 0-5 °C. Use the diazonium salt immediately. 3. Ensure the CuBr solution is sufficiently acidic.
Formation of Dark Tars 1. Reaction temperature too high during diazotization. 2. Diazonium salt decomposition.1. Improve cooling efficiency (ice-salt bath). 2. Ensure slow, controlled addition of reagents.
Phenol Byproduct (Ar-OH) Reaction of the diazonium salt with water.Maintain a high concentration of halide ions and ensure the copper(I) salt is active. Add the diazonium salt to the copper solution, not vice-versa.
Biaryl Byproduct (Ar-Ar) Radical-radical coupling.This is an inherent side reaction of the radical mechanism but can be minimized by keeping the aryl radical concentration low through controlled addition.

Safety and Handling

CRITICAL SAFETY WARNING: Aryl diazonium salts are notoriously unstable and can be violently explosive when isolated in a dry, solid state. NEVER isolate the diazonium salt.

  • Cardinal Rules for Handling Diazonium Salts:

    • Always prepare and use in situ.

    • Maintain low temperatures (0–5 °C) at all times during preparation and use.

    • Use a blast shield and appropriate PPE.

    • Avoid friction, shock, or grinding of any solid precipitates.

    • Quench any residual diazonium salt before work-up or disposal. This can be done by adding a reducing agent like hypophosphorous acid.

    • Ensure adequate ventilation to handle the evolution of nitrogen gas.

  • Reagent Hazards:

    • Hydrobromic Acid: Highly corrosive. Handle with care, using gloves and safety glasses.

    • Sodium Nitrite: Toxic and an oxidizer. Avoid contact with skin and eyes.

    • Copper(I) Bromide: Harmful if swallowed or inhaled.

Conclusion

The Sandmeyer reaction of 4-Bromo-2-ethylaniline is a reliable and effective method for the synthesis of 1,4-Dibromo-2-ethylbenzene. By carefully controlling the reaction temperature during the in situ formation of the diazonium salt and by understanding the mechanistic role of the copper(I) bromide catalyst, researchers can achieve good yields of this valuable synthetic intermediate. Adherence to the stringent safety protocols outlined is essential for the safe execution of this powerful transformation. The principles and techniques described in this guide are broadly applicable to a range of substituted anilines, making the Sandmeyer reaction an indispensable tool in the synthetic chemist's arsenal.

References

  • TutorChase. (n.d.). Why is a Sandmeyer reaction important for aromatic halogenation?
  • Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837–1873.
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Application Notes and Protocols for the Diazotization of 4-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the diazotization of 4-bromo-2-ethylaniline, a critical transformation in synthetic organic chemistry. The resulting 4-bromo-2-ethylbenzenediazonium salt is a versatile intermediate for the synthesis of a wide array of functionalized aromatic compounds, including those utilized in the development of pharmaceuticals and advanced materials. This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, critical safety protocols, and methods for the subsequent utilization of the diazonium salt in common synthetic applications such as Sandmeyer and azo coupling reactions.

Introduction: The Synthetic Utility of Aryl Diazonium Salts

The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, has been a cornerstone of organic synthesis since its discovery by Peter Griess in 1858.[1][2] Aryl diazonium salts, with the general structure Ar-N₂⁺X⁻, are highly valuable synthetic intermediates due to the exceptional leaving group ability of the dinitrogen (N₂) moiety.[3][4] This property allows for the facile introduction of a wide variety of substituents onto the aromatic ring, including halogens, cyano, hydroxyl, and aryl groups, often with high regioselectivity that may be difficult to achieve through direct electrophilic aromatic substitution.[5][6]

4-Bromo-2-ethylaniline is a readily available starting material, and its diazotization opens a gateway to a diverse range of novel chemical entities. The bromo and ethyl substituents on the aromatic ring can be strategically utilized to modulate the electronic and steric properties of the final products, making this a valuable building block for medicinal chemistry and material science.

Reaction Mechanism and Causality

The diazotization reaction proceeds through the nitrosation of the primary aromatic amine.[1] The process is typically carried out in a cold, acidic solution where nitrous acid (HNO₂) is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5][]

The key steps of the mechanism are as follows:

  • Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[8]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (4-bromo-2-ethylaniline) attacks the nitrosonium ion.[8]

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide.[1]

  • Formation of the Diazonium Ion: In the presence of excess acid, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The subsequent loss of water yields the stable aryl diazonium ion.[1]

Strict temperature control, typically between 0 and 5 °C, is paramount throughout the reaction.[8][9] At higher temperatures, the highly unstable diazonium salt can decompose, potentially leading to the formation of phenols and other byproducts, and in some cases, an uncontrolled, explosive decomposition.[4][10]

Visualizing the Diazotization Mechanism

Diazotization_Mechanism cluster_0 In Situ Generation of Nitrosonium Ion cluster_1 Formation of the Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H⁺ H+ H⁺ (from HCl) NO+ NO⁺ (Nitrosonium ion) HNO2->NO+ + H⁺, - H₂O Amine 4-Bromo-2-ethylaniline N-Nitrosamine N-Nitrosamine Amine->N-Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide N-Nitrosamine->Diazohydroxide Proton Transfer & Tautomerization Diazonium_Salt 4-Bromo-2-ethyl- benzenediazonium ion Diazohydroxide->Diazonium_Salt + H⁺, - H₂O

Caption: Mechanism of the diazotization of 4-bromo-2-ethylaniline.

Safety as a Self-Validating System

Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[11][12] Therefore, the cardinal rule of working with these compounds is to never isolate them in a solid form unless absolutely necessary and with extreme precautions. [9][13] They should be prepared in situ at low temperatures and used immediately in the subsequent reaction step.[11]

Key Safety Imperatives:

  • Temperature Control: Maintain the reaction temperature below 5 °C at all times using an ice-salt bath.[14] A sudden increase in temperature can lead to vigorous decomposition and the release of nitrogen gas, causing a dangerous pressure buildup.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves. Conduct the entire procedure in a well-ventilated fume hood.[15]

  • Material Handling: Use plastic or wooden spatulas when handling any solid reagents. Metal spatulas can cause frictional heating or sparks that could initiate an explosion.[9][11]

  • Venting: Ensure the reaction vessel is not sealed to allow for the safe venting of any gases produced.[9]

  • Quenching: Before workup and disposal, any excess nitrous acid must be quenched. This is crucial as residual nitrous acid can affect the stability of the diazonium salt.[16] Similarly, any unreacted diazonium salt should be quenched before disposal.

  • Scale Limitation: If isolation of a solid diazonium salt is unavoidable, it should be done on a very small scale (less than 0.75 mmol) and with the use of a blast shield.[9][13]

Detailed Experimental Protocol

This protocol details the in situ preparation of 4-bromo-2-ethylbenzenediazonium chloride and its subsequent use.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
4-Bromo-2-ethylaniline200.0810.02.00 gStarting material
Concentrated Hydrochloric Acid36.4630.0~2.5 mL37% w/w, ~12 M
Deionized Water18.02-15 mLFor dissolving the aniline salt
Sodium Nitrite (NaNO₂)69.0010.50.725 gUse a slight excess (1.05 eq)
Deionized Water18.02-5 mLFor dissolving NaNO₂
Sulfamic Acid or Urea97.09 or 60.06-As neededFor quenching excess nitrous acid
Starch-Iodide Paper---For testing for excess nitrous acid
Ice--As neededFor temperature control
Step-by-Step Procedure for Diazotization
  • Preparation of the Aniline Salt Solution:

    • In a 100 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, combine 4-bromo-2-ethylaniline (2.00 g, 10.0 mmol), 10 mL of deionized water, and concentrated hydrochloric acid (2.5 mL, ~30 mmol).

    • Stir the mixture. The aniline may not fully dissolve initially, forming a slurry of the hydrochloride salt.

    • Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate small beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in 5 mL of cold deionized water.

  • Diazotization Reaction:

    • Slowly add the sodium nitrite solution dropwise to the cold, vigorously stirred aniline salt slurry over a period of 15-20 minutes.

    • Crucially, maintain the internal temperature of the reaction mixture below 5 °C throughout the addition. [8] The slurry should gradually clarify as the diazonium salt forms.

    • After the addition is complete, continue to stir the solution at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • Testing for and Quenching Excess Nitrous Acid:

    • Test for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid.[16]

    • If the test is positive, quench the excess nitrous acid by adding a small amount of a 10% aqueous solution of sulfamic acid or urea dropwise until the starch-iodide test is negative (the paper remains white).[16] Be cautious as this quenching process evolves nitrogen gas.

The resulting cold solution of 4-bromo-2-ethylbenzenediazonium chloride is now ready for immediate use in subsequent synthetic steps. Do not store this solution.

Visualizing the Experimental Workflow

Diazotization_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Quenching & Use A Dissolve 4-bromo-2-ethylaniline in HCl and water B Cool to 0-5 °C A->B D Slowly add NaNO₂ solution (maintain T < 5 °C) B->D C Prepare cold NaNO₂ solution C->D E Stir for 30 min at 0-5 °C D->E F Test for excess HNO₂ (Starch-Iodide Paper) E->F G Quench with sulfamic acid/urea if necessary F->G Positive Test H Use diazonium salt solution immediately F->H Negative Test G->H

Caption: Workflow for the diazotization of 4-bromo-2-ethylaniline.

Applications of 4-Bromo-2-ethylbenzenediazonium Chloride

The freshly prepared diazonium salt is a versatile intermediate. Below are two common applications.

Sandmeyer Reaction: Synthesis of 1,4-Dibromo-2-ethylbenzene

The Sandmeyer reaction allows for the replacement of the diazonium group with a halide.[17][18]

  • Procedure:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (e.g., 1.58 g, 11.0 mmol) in concentrated hydrobromic acid (e.g., 10 mL).

    • Cool this solution to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution.

    • Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • The product can then be isolated by extraction with an organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and purification by distillation or chromatography.

Azo Coupling: Synthesis of an Azo Dye

Azo coupling reactions involve the electrophilic attack of the diazonium ion on an electron-rich aromatic compound, such as a phenol or an aniline, to form brightly colored azo compounds.[19][20]

  • Procedure (Coupling with 2-Naphthol):

    • In a beaker, dissolve 2-naphthol (e.g., 1.44 g, 10.0 mmol) in a 10% aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the stirred 2-naphthol solution.

    • A brightly colored (typically red or orange) precipitate of the azo dye will form immediately.

    • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

    • Isolate the solid dye by vacuum filtration, wash thoroughly with cold water, and dry.

Conclusion

The diazotization of 4-bromo-2-ethylaniline is a robust and highly useful synthetic procedure that provides access to a versatile diazonium salt intermediate. Adherence to strict temperature control and safety protocols is essential for the successful and safe execution of this reaction. The resulting 4-bromo-2-ethylbenzenediazonium salt can be readily converted into a wide range of substituted aromatic compounds, underscoring its importance in modern organic synthesis, particularly in the fields of drug discovery and materials science.

References

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • Unacademy. (n.d.). Diazotization Reaction Mechanism.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 114-118.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
  • RSC Pub. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts.
  • Wikipedia. (n.d.). Diazonium compound.
  • BYJU'S. (n.d.). Diazonium Salts Preparation.
  • Quora. (2017, September 18). How is diazonium salt prepared from Aniline?.
  • ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.
  • Vedantu. (n.d.). The stability of benzene diazonium salts is because class 11 chemistry CBSE.
  • Chemguide. (n.d.). making diazonium salts from phenylamine (aniline).
  • NPTEL Archive. (n.d.). Lecture 16 Aromatic Diazonium Salts.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Chemistry LibreTexts. (2019, June 5). 23.6: Coupling Reactions of Aryl Diazonium Salts.
  • Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction.
  • PMC - PubMed Central. (2016, September 6). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors.
  • Wikipedia. (n.d.). Azo coupling.
  • Chemguide. (n.d.). some reactions of diazonium ions.
  • Khan Academy. (n.d.). Azo dye formation.
  • Reddit. (2021, September 20). Diazotization workup neutralization question.
  • PubMed. (n.d.). Recent applications of arene diazonium salts in organic synthesis.
  • RSC Publishing. (n.d.). Recent applications of arene diazonium salts in organic synthesis.
  • Supporting Information. (n.d.). A family of low molecular-weight, organic catalysts for reductive mediated C-C bond formation.
  • Scribd. (n.d.). Importance of Diazonium Salts in Synthesis.
  • ResearchGate. (n.d.). Functionalization performed with organic molecules onto AC by diazonium salts.
  • YouTube. (2020, March 31). Experiment 27: Diazonium salt synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of diazonium salts.

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Application Notes and Protocols for the Analytical Characterization of 4-Bromo-2-ethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to the Characterization of a Key Pharmaceutical Intermediate

4-Bromo-2-ethylaniline hydrochloride is a substituted aromatic amine of significant interest in pharmaceutical synthesis. As a critical starting material or intermediate, its purity, identity, and stability profile are paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods required for the robust characterization of this compound, designed for researchers, scientists, and drug development professionals. Our approach is grounded in first principles, emphasizing not just the "how" but the "why" behind each analytical choice, ensuring that the described protocols are scientifically sound and readily adaptable.

The hydrochloride salt form of this aniline derivative presents specific analytical considerations. The presence of the hydrochloride moiety influences its solubility and stability, which in turn dictates the choice of sample preparation techniques and chromatographic conditions. This guide will address these nuances, providing a holistic analytical strategy encompassing identification, quantification, purity assessment, and stability evaluation.

Physicochemical Properties: The Foundation of Method Development

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective analytical methods. These properties inform decisions on solvent selection, chromatographic column choice, and detection parameters.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 4-Bromo-2-ethylbenzenamine hydrochloride[1]
CAS Number 30273-22-4[2][3][4]
Molecular Formula C₈H₁₁BrClN[1][3][4]
Molecular Weight 236.54 g/mol [3][4]
Melting Point 222-224 °CN/A
Appearance Solid[4]
Purity Typically ≥98%[2][4]
Storage Sealed in a dry, room temperature environment[4]

Note: Some properties listed may be for the free base, 4-Bromo-2-ethylaniline (CAS: 45762-41-2), and are provided for informational purposes. The hydrochloride salt's properties are specified where available.

Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the complete analytical characterization of this compound, from initial identification to in-depth purity and stability assessment.

Analytical Workflow Figure 1: Comprehensive Analytical Workflow cluster_ID Identification cluster_Quant Quantification & Purity cluster_Phys Physicochemical Characterization cluster_Stab Stability Assessment ID_NMR NMR Spectroscopy (¹H, ¹³C) Quant_HPLC HPLC/UPLC Assay (Purity & Related Substances) ID_NMR->Quant_HPLC Confirms Structure ID_MS Mass Spectrometry (GC-MS or LC-MS) ID_MS->Quant_HPLC Confirms MW ID_FTIR FTIR Spectroscopy ID_FTIR->Quant_HPLC Confirms Functional Groups Stab_Method Stability-Indicating Method Validation Quant_HPLC->Stab_Method Validated Method Quant_GC GC Assay (Residual Solvents & Volatile Impurities) Phys_UV UV-Vis Spectroscopy Phys_UV->Quant_HPLC Informs Detector Wavelength Phys_Sol Solubility Phys_MP Melting Point Stab_Forced Forced Degradation Studies Stab_Forced->Stab_Method Identifies Degradants

Caption: A logical workflow for the characterization of this compound.

Part 1: Identification and Structural Elucidation

The unambiguous identification of this compound is the critical first step in its characterization. A combination of spectroscopic techniques provides orthogonal data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of molecular structure. Both ¹H and ¹³C NMR should be employed.

  • Rationale: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For the hydrochloride salt, the chemical shifts of protons near the amino group will be affected compared to the free base.[5]

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical for solubility and to avoid exchange of the amine protons.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Use a relaxation delay (d1) of at least 5 seconds to ensure quantitative integration if required.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Interpretation:

    • ¹H NMR: Expect signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Expect signals for the two carbons of the ethyl group and the six carbons of the aromatic ring. The carbon attached to the bromine will show a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of the free base, 4-bromo-2-ethylaniline. For the less volatile hydrochloride salt, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred.

  • Rationale: The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks of approximately equal intensity), which is a definitive indicator of its presence.[6]

Protocol: GC-MS Analysis (of the free base)

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in a suitable solvent and neutralize with a weak base (e.g., sodium bicarbonate solution) to form the free base. Extract the free base into an organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A standard GC-MS system.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Interpretation: Look for the molecular ion peak (M⁺) and the M+2 peak, which should be of nearly equal intensity, confirming the presence of one bromine atom. The fragmentation pattern can provide further structural confirmation.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

  • Rationale: The FTIR spectrum will show characteristic absorption bands for the N-H bonds of the amine, C-H bonds of the alkyl and aromatic groups, C=C bonds of the aromatic ring, and the C-Br bond.

Protocol: FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Scan the sample over the range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Interpretation:

    • N-H stretch: Around 3400-3300 cm⁻¹ (for the free amine, may be broadened in the hydrochloride salt).

    • Aromatic C-H stretch: Above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Below 3000 cm⁻¹.

    • Aromatic C=C stretch: Around 1600-1450 cm⁻¹.

    • C-N stretch: Around 1350-1250 cm⁻¹.

    • C-Br stretch: In the fingerprint region, typically below 1000 cm⁻¹.[8][9]

Part 2: Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the gold standard for the quantification (assay) and purity determination of pharmaceutical compounds.

  • Rationale: HPLC offers high resolution, sensitivity, and precision, making it ideal for separating the main component from potential impurities and degradation products. A well-developed HPLC method is crucial for a stability-indicating assay.[10][11]

HPLC/UPLC Method for Assay and Related Substances

Protocol: Reversed-Phase HPLC with UV Detection

  • Instrumentation: An HPLC or UPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). A typical gradient could be:

      • Time 0 min: 30% Acetonitrile

      • Time 20 min: 80% Acetonitrile

      • Time 25 min: 80% Acetonitrile

      • Time 26 min: 30% Acetonitrile

      • Time 30 min: 30% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined from the UV-Vis spectrum (see section 3.1), likely around 245 nm or 296 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 100 µg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Method Validation: The method must be validated according to ICH Q2(R2) guidelines. Key validation parameters include:

    • Specificity: Demonstrate that there is no interference from excipients or degradation products.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the target concentration).

    • Accuracy: Determine the closeness of the measured value to the true value by recovery studies.

    • Precision: Assess the repeatability and intermediate precision of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters.

Part 3: Additional Physicochemical Characterization

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for confirming the presence of the chromophore and for determining the optimal wavelength for HPLC detection.

  • Rationale: The aromatic ring in this compound is a chromophore that absorbs UV light at specific wavelengths.

Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol) at a concentration that gives an absorbance reading between 0.2 and 0.8 AU.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan the sample from 200 to 400 nm against a solvent blank.

  • Data Interpretation: Identify the wavelength(s) of maximum absorbance (λmax). For substituted anilines, multiple absorption bands are expected.

Part 4: Stability Assessment

For a pharmaceutical intermediate, understanding its stability is crucial. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[12][13][14][15]

Forced Degradation Studies
  • Rationale: Exposing the compound to stress conditions such as acid, base, oxidation, heat, and light helps to predict its degradation pathways and to ensure that the analytical method can separate the intact compound from its degradants.

Protocol: Forced Degradation

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose a solution of the compound to UV and visible light.

  • Analysis: Analyze the stressed samples using the validated HPLC method to assess the extent of degradation and to identify any new peaks corresponding to degradation products.

Conclusion: Ensuring Quality through Rigorous Analysis

The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By systematically applying these techniques, researchers and drug development professionals can ensure the identity, purity, and stability of this critical pharmaceutical intermediate, thereby contributing to the overall quality and safety of the final drug product. The principles of scientific integrity and adherence to regulatory guidelines, such as those from the ICH, are central to the successful implementation of this analytical strategy.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2801283, 4-Bromo-2-ethylaniline.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • NIST. (n.d.). 4-Bromo-2-ethylaniline. In NIST Chemistry WebBook.
  • American Elements. (n.d.). This compound.
  • Georganics. (n.d.). 4-Bromo-2-ethylaniline - High purity.
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  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
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  • Journal of Drug Delivery and Therapeutics. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 556-563.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Ethylaniline.
  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures.
  • ResearchGate. (2023). A Comprehensive Guide for Analytical Method Validation.
  • World Health Organization. (2016). Guidelines on Validation – Appendix 4 Analytical Method Validation.
  • SpectraBase. (n.d.). 4-Bromo-2,6-diethyl-aniline - Optional[1H NMR] - Spectrum.
  • NIST. (n.d.). 4-Bromo-2-ethylaniline. In NIST Chemistry WebBook.
  • ChemBK. (n.d.). This compound.
  • SpectraBase. (n.d.). 4'-Bromo-2-phenylacetanilide - Optional[UV-VIS] - Spectrum.
  • ResearchGate. (2015). Synthesis, growth and characterization of 4-bromo-4' chloro benzylidene aniline-A third order non linear optical material.
  • ResearchGate. (n.d.). b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Retrieved from https://www.researchgate.net/figure/b-FT-IR-spectra-of-4-bromo-2-E-phenyliminomethylphenol_fig3_279530492
  • SpectraBase. (n.d.). 4-Bromoaniline - Optional[MS (GC)] - Spectrum.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10631857, 2-Bromo-4-ethylaniline.
  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • ResearchGate. (2010). 4-Bromo-2-chloroaniline.

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1H NMR and 13C NMR analysis of 4-Bromo-2-ethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Complete ¹H and ¹³C NMR Structural Elucidation of 4-Bromo-2-ethylaniline Hydrochloride

Abstract

This technical guide provides a comprehensive methodology for the structural analysis of this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, chemists, and drug development professionals, this document details the rationale behind experimental design, a step-by-step protocol for sample preparation and data acquisition, and an in-depth analysis of the resulting ¹H and ¹³C NMR spectra. Advanced techniques such as DEPT-135 are incorporated to provide unambiguous assignment of all proton and carbon signals, ensuring the highest degree of structural verification.

Introduction and Significance

4-Bromo-2-ethylaniline and its hydrochloride salt are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The precise substitution pattern on the aniline ring is critical to its reactivity and the properties of its downstream products. Therefore, unequivocal structural confirmation is a non-negotiable step in quality control and chemical research.

NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[1] This guide will demonstrate its application to this compound, focusing on the interpretation of chemical shifts, spin-spin coupling patterns, and carbon multiplicities to build a complete structural portrait of the molecule. The protonation of the aniline nitrogen to form the hydrochloride salt significantly influences the electronic environment of the aromatic ring, a key feature that will be explored in the spectral analysis.[2]

Foundational Principles: Predicting the NMR Spectrum

A predictive analysis based on fundamental NMR principles is the first step in any structural elucidation workflow. The structure of this compound, shown below, contains several distinct proton and carbon environments.

Chemical Structure of this compound with atom numbering.
Figure 1. Structure and IUPAC numbering of this compound.
¹H NMR Spectral Predictions

The ¹H NMR spectrum is defined by chemical shift (δ), signal integration, and spin-spin coupling (J).

  • Chemical Shift (δ) : The position of a signal is dictated by the electronic environment of the proton. In this compound, the anilinic nitrogen is protonated to an ammonium group (-NH₃⁺). This group, along with the bromine atom, acts as a strong electron-withdrawing group, "deshielding" the aromatic protons and shifting their signals to a higher frequency (downfield) compared to neutral aniline.[2][3] The ethyl group protons will appear in the upfield aliphatic region.[4][5]

  • Integration : The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative count of protons in each unique environment.

  • Spin-Spin Coupling : Protons on adjacent, non-equivalent carbons influence each other's magnetic field, causing signals to split into multiplets.[1] The magnitude of this splitting, the coupling constant (J), provides information about the connectivity and spatial relationship of protons.

    • Aromatic Protons : The three aromatic protons (H-3, H-5, H-6) will split each other based on their relationship. Ortho coupling (³J) is typically strong (7–10 Hz), while meta coupling (⁴J) is much weaker (1–3 Hz).[6][7][8]

    • Ethyl Group : The -CH₂- and -CH₃ groups will show a classic ethyl pattern: a quartet for the -CH₂- group (split by the three -CH₃ protons) and a triplet for the -CH₃- group (split by the two -CH₂- protons).

¹³C NMR and DEPT Spectral Predictions
  • ¹³C Chemical Shift : The ¹³C spectrum reveals the number of unique carbon environments. Aromatic carbons typically resonate between 110-150 ppm, while aliphatic carbons appear upfield (10-40 ppm).

  • DEPT-135 Spectroscopy : Distortionless Enhancement by Polarization Transfer (DEPT) is a crucial experiment for determining the multiplicity of each carbon atom.[9][10][11] In a DEPT-135 spectrum:

    • Methyl (CH₃) and methine (CH) carbons appear as positive signals.

    • Methylene (CH₂) carbons appear as negative (inverted) signals.

    • Quaternary carbons (C) do not appear. By comparing the standard ¹³C{¹H} spectrum with the DEPT-135 spectrum, all carbon types can be definitively assigned.[12][13]

Experimental Protocol

This section outlines a robust, field-proven protocol for preparing and analyzing this compound.

Materials and Equipment
  • Analyte : this compound (CAS: 30273-22-4)[14]

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • Reference : Internal tetramethylsilane (TMS) or residual solvent signal

  • Equipment : 5 mm NMR tubes, Pasteur pipettes, cotton or glass wool, vortex mixer, NMR spectrometer (e.g., 400 MHz or higher).

Rationale for Solvent Selection

As a hydrochloride salt, the analyte is ionic and requires a polar deuterated solvent for dissolution. DMSO-d₆ is an ideal choice for several reasons:

  • High Polarity : It readily dissolves ionic salts.

  • High Boiling Point : Reduces the risk of evaporation.

  • Inertness : It is chemically inert and does not react with the analyte.

  • Spectral Window : Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are typically clear of the aromatic and most aliphatic regions of interest.

Sample Preparation Workflow

The following workflow ensures a high-quality, homogeneous sample suitable for high-resolution NMR.

G cluster_prep Sample Preparation weigh 1. Weigh Sample (10-20 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in ~0.7 mL DMSO-d₆ in a clean vial weigh->dissolve mix 3. Vortex to Ensure Complete Dissolution dissolve->mix filter 4. Filter into NMR Tube (Use pipette with cotton plug) mix->filter cap 5. Cap and Label Tube filter->cap

Diagram 1. Step-by-step workflow for preparing the NMR sample.

Protocol Steps:

  • Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg is recommended if ¹³C NMR is the primary experiment) and place it into a small, clean vial.[15]

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[16][17]

  • Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample returns to room temperature before analysis.

  • To remove any dust or particulate matter that can degrade spectral quality, filter the solution directly into a 5 mm NMR tube using a Pasteur pipette with a small cotton or glass wool plug.[18]

  • Cap the NMR tube securely and label it clearly. Clean the exterior of the tube before inserting it into the spectrometer.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer.

Parameter ¹H Acquisition ¹³C{¹H} Acquisition DEPT-135 Acquisition
Pulse Program zg30zgpg30dept135
Spectral Width (SW) ~16 ppm~240 ppm~240 ppm
Acquisition Time (AQ) ~2.0 s~1.0 s~1.0 s
Relaxation Delay (D1) 2.0 s2.0 s2.0 s
Number of Scans (NS) 161024 or more512 or more
Temperature 298 K298 K298 K

Post-Acquisition Processing:

  • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) to improve the signal-to-noise ratio.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by setting the residual DMSO-d₆ peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

Data Analysis and Structural Interpretation

This section provides the predicted assignments for all signals in the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Data

The protonated ammonium (-NH₃⁺) protons are often broad due to chemical exchange and quadrupole coupling with the ¹⁴N nucleus. Their signal may be difficult to observe but typically appears far downfield.

Table 1: Predicted ¹H NMR Signal Assignments

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-6 ~7.5 - 7.7 d ³J(H6-H5) ≈ 8.5 Hz 1H Aromatic CH
H-5 ~7.3 - 7.5 dd ³J(H5-H6) ≈ 8.5 Hz, ⁴J(H5-H3) ≈ 2.5 Hz 1H Aromatic CH
H-3 ~7.6 - 7.8 d ⁴J(H3-H5) ≈ 2.5 Hz 1H Aromatic CH
Hₐ (CH₂) ~2.6 - 2.8 q ³J(Ha-Hb) ≈ 7.6 Hz 2H Ethyl Methylene
Hₑ (CH₃) ~1.1 - 1.3 t ³J(Hb-Ha) ≈ 7.6 Hz 3H Ethyl Methyl

| -NH₃⁺ | ~9.0 - 11.0 | br s | - | 3H | Ammonium |

d = doublet, dd = doublet of doublets, t = triplet, q = quartet, br s = broad singlet

Predicted ¹³C NMR and DEPT-135 Data

The combination of broadband-decoupled ¹³C NMR and DEPT-135 allows for the complete assignment of the carbon skeleton.

Table 2: Predicted ¹³C NMR Signal Assignments

Carbon Label Predicted δ (ppm) DEPT-135 Signal Assignment
C-1 ~135 - 140 Absent Quaternary C-NH₃⁺
C-2 ~128 - 133 Absent Quaternary C-CH₂CH₃
C-3 ~133 - 138 Positive Aromatic CH
C-4 ~118 - 123 Absent Quaternary C-Br
C-5 ~131 - 136 Positive Aromatic CH
C-6 ~120 - 125 Positive Aromatic CH
Cₐ (CH₂) ~22 - 26 Negative Ethyl Methylene

| Cₑ (CH₃) | ~13 - 16 | Positive | Ethyl Methyl |

Advanced Structural Confirmation

While 1D NMR is powerful, 2D NMR techniques provide definitive proof of assignments by revealing through-bond correlations.

G cluster_mol Key 2D NMR Correlations mol 4-Bromo-2-ethylaniline HCl Hₐ (CH₂) Hₑ (CH₃) H-3 H-5 H-6 Cₐ (CH₂) Cₑ (CH₃) C-1 C-2 C-3 C-6 mol:f1->mol:f6 HSQC (¹J) mol:f2->mol:f7 HSQC (¹J) mol:f3->mol:f10 HSQC (¹J) mol:f5->mol:f11 HSQC (¹J) mol:f1->mol:f7 HMBC (²J, ³J) mol:f1->mol:f8 HMBC (²J, ³J) mol:f1->mol:f10 HMBC (²J, ³J) mol:f2->mol:f6 HMBC (²J, ³J)

Diagram 2. Key HSQC and HMBC correlations for unambiguous assignment.
  • HSQC/HMQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon to which it is directly attached (¹JCH).[19] For example, it would show a cross-peak between the Hₐ quartet and the Cₐ methylene carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH).[20][21][22] This is exceptionally useful for connecting molecular fragments. Key correlations would include:

    • The ethyl protons (Hₐ) correlating to the aromatic carbons C-1 and C-3.

    • The aromatic proton H-6 correlating to carbons C-2 and C-4.

By systematically analyzing these 1D and 2D NMR datasets, every atom in the this compound molecule can be placed with confidence, providing an unassailable confirmation of its chemical structure.

References

  • Fiveable. (n.d.). DEPT-135 Definition.
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  • University of Illinois. (n.d.). NMR Sample Preparation.
  • Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID.
  • Doc Brown's Chemistry. (2025). ethyl ethanoate low high resolution H-1 proton nmr spectrum.
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Application Note: Structural Elucidation of 4-Bromo-2-ethylaniline using Electron Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the interpretation of the electron ionization (EI) mass spectrum of 4-bromo-2-ethylaniline (C₈H₁₀BrN). As a halogenated aromatic amine, this compound presents a distinct mass spectrum characterized by a prominent molecular ion peak with a signature isotopic pattern and a predictable primary fragmentation pathway. We will explore the fundamental principles of EI-MS, the diagnostic bromine isotope doublet, and the dominant α-cleavage (alpha-cleavage) mechanism. A comprehensive, step-by-step protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is provided for researchers and drug development professionals, ensuring reliable and reproducible results. The methodologies and interpretations presented herein are foundational for the structural confirmation and purity assessment of halogenated intermediates in synthetic chemistry.

Introduction

4-Bromo-2-ethylaniline is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Accurate structural confirmation of such intermediates is critical for ensuring the integrity of subsequent synthetic steps and the quality of the final product. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable analytical technique for this purpose, offering high sensitivity and profound structural insights.[2]

Electron Ionization (EI) is a highly energetic, or "hard," ionization method that not only reveals the molecular weight of an analyte but also induces extensive and reproducible fragmentation.[3][4] The resulting fragmentation pattern serves as a molecular fingerprint, enabling unambiguous identification. For 4-bromo-2-ethylaniline, two key features in its EI mass spectrum are of paramount importance:

  • The Isotopic Signature of Bromine: The presence of a single bromine atom imparts a characteristic M•+ and [M+2]•+ molecular ion doublet with a near 1:1 intensity ratio, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[5][6]

  • Characteristic Fragmentation: The ethyl group ortho to the amine functionality provides a predictable site for fragmentation, primarily through α-cleavage, which typically yields the most abundant ion (the base peak) in the spectrum.[7]

This document will systematically deconstruct the mass spectrum of 4-bromo-2-ethylaniline, providing the scientific rationale behind the observed peaks and a validated protocol for data acquisition.

Principles of Mass Spectral Analysis

Electron Ionization (EI)

In an EI source, the analyte molecule, introduced from a GC column, is bombarded by a beam of high-energy electrons (typically 70 eV).[4] This energetic collision ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).[8] The ease of electron removal generally follows the order: lone pair > π-bonded > σ-bonded electrons.[4] The excess energy imparted to the molecular ion often causes it to break apart into smaller, more stable charged fragments and neutral radicals. The mass analyzer then separates these charged ions based on their mass-to-charge ratio (m/z), generating a unique spectrum.[9][10]

The Bromine Isotope Pattern: A Diagnostic Tool

A definitive feature in the mass spectrum of a monobrominated compound is the isotopic pattern of the molecular ion. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.5% and 49.5%, respectively).[5] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly identical intensities (a 1:1 ratio).[6][11] This M•+/[M+2]•+ pattern is a highly reliable indicator for the presence of bromine in an unknown compound.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard procedure for the analysis of 4-bromo-2-ethylaniline using a common single-quadrupole GC-MS system.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of 4-bromo-2-ethylaniline standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to prepare a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the same solvent to a final concentration of approximately 10 µg/mL.

  • Injection: Transfer the working solution to a 2 mL autosampler vial for GC-MS analysis.

Instrumentation and Conditions

The following parameters serve as a robust starting point and can be optimized for specific instrumentation.[2][12]

Parameter Setting Rationale
GC System
Injection Volume1 µLStandard volume for trace analysis.
Injection ModeSplitlessMaximizes analyte transfer to the column for high sensitivity.
Inlet Temperature250°CEnsures rapid and complete volatilization of the analyte.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Optimal flow rate for typical 0.25 mm ID columns.
Oven Program
Initial Temperature60°C, hold for 2 minAllows for solvent focusing at the head of the column.
Ramp Rate10°C/min to 280°CProvides good separation of analytes with varying boiling points.
Final Hold Time5 minEnsures elution of any less volatile components.
MS System
Ion SourceElectron Ionization (EI)Standard for generating reproducible fragmentation patterns.
Ionization Energy70 eVIndustry standard for creating comparable library spectra.
Source Temperature230°CPrevents condensation of analytes in the source.
Quadrupole Temp.150°CMaintains ion path integrity.
Mass Scan Range40 - 250 amuCovers the molecular ion and key fragments of the analyte.
Solvent Delay3 minPrevents the high concentration of solvent from saturating the detector.

Data Interpretation and Discussion

The electron ionization mass spectrum of 4-bromo-2-ethylaniline is dominated by the molecular ion doublet and a primary fragment resulting from the loss of a methyl radical. The molecular weight of the compound is 200.08 g/mol .[13]

The Molecular Ion (M•+) Region

As predicted, the molecular ion appears as a distinct doublet.

  • m/z 199: This peak corresponds to the molecular ion containing the lighter ⁷⁹Br isotope [C₈H₁₀⁷⁹BrN]•+.

  • m/z 201: This peak corresponds to the molecular ion containing the heavier ⁸¹Br isotope [C₈H₁₀⁸¹BrN]•+.

The observed ~1:1 intensity ratio of these two peaks is conclusive evidence for the presence of a single bromine atom in the molecule.[6]

Primary Fragmentation: Alpha (α)-Cleavage

The most prominent fragmentation pathway for aliphatic amines and alkyl-substituted anilines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[7][14] For 4-bromo-2-ethylaniline, this involves the cleavage of the bond between the methylene (-CH₂-) and methyl (-CH₃) groups of the ethyl substituent.

This process, also described as benzylic cleavage, results in the loss of a neutral methyl radical (•CH₃, mass 15 Da) and the formation of a resonance-stabilized cation. This fragment ion is the most stable and, therefore, most abundant ion in the spectrum, defining the base peak .[15][16]

fragmentation_pathway mol_ion Molecular Ion (M•+) Structure: 4-Bromo-2-ethylaniline m/z: 199 / 201 fragment_ion Base Peak [M-15]+ Structure: Resonance-stabilized cation m/z: 184 / 186 mol_ion->fragment_ion - •CH₃ (15 Da) Alpha-Cleavage

Figure 1. Primary fragmentation pathway of 4-bromo-2-ethylaniline via alpha-cleavage.

Like the molecular ion, this fragment retains the bromine atom and therefore also appears as a doublet with a 1:1 intensity ratio:

  • m/z 184: Corresponds to the [M-CH₃]⁺ fragment containing ⁷⁹Br.

  • m/z 186: Corresponds to the [M-CH₃]⁺ fragment containing ⁸¹Br.

The high intensity of this fragment pair is a direct consequence of the stability conferred by resonance, where the positive charge is delocalized across the benzylic carbon, the nitrogen atom's lone pair, and the aromatic π-system.

Summary of Key Spectral Data

The table below summarizes the principal ions observed in the EI mass spectrum of 4-bromo-2-ethylaniline.[13][17]

m/z (Mass/Charge) Proposed Ion Structure Significance
199 / 201[C₈H₁₀BrN]•+Molecular Ion (M•+) . The 1:1 doublet confirms the presence of one bromine atom.
184 / 186[C₇H₇BrN]⁺Base Peak ([M-CH₃]⁺) . Formed via α-cleavage (loss of a methyl radical). Its high abundance indicates a stable fragment.
120[C₈H₁₀N]⁺[M-Br]⁺ . Loss of a bromine radical from the molecular ion.

Conclusion

The electron ionization mass spectrum of 4-bromo-2-ethylaniline provides clear and definitive structural information. The analysis is anchored by two key features: the molecular ion doublet at m/z 199/201, which unambiguously identifies the compound as monobrominated, and the intense base peak doublet at m/z 184/186, which confirms the presence of an ethyl group that undergoes characteristic α-cleavage. By following the provided GC-MS protocol and applying these interpretive principles, researchers can confidently verify the identity and purity of 4-bromo-2-ethylaniline, ensuring the integrity of their chemical syntheses and research outcomes.

References

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  • Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes. Save My Exams.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-ethylaniline. PubChem.
  • Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts.
  • Seulen, S., & Grotemeyer, J. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. European Journal of Mass Spectrometry, 24(1), 12-22.
  • Dörgeloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
  • NIST. (n.d.). 4-Bromo-2-ethylaniline. NIST Chemistry WebBook.
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  • Chem Complete Chemistry. (2023, August 23). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry [Video]. YouTube.
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  • Vassar College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Wikipedia. (n.d.). Electron ionization. Wikipedia.
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Application Note: Characterization of 4-Bromo-2-ethylaniline Hydrochloride Functional Groups using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the analysis of 4-Bromo-2-ethylaniline hydrochloride using Fourier-Transform Infrared (FTIR) spectroscopy. 4-Bromo-2-ethylaniline and its salts are important intermediates in the synthesis of pharmaceuticals and other fine chemicals[1]. Accurate structural confirmation and quality control are paramount, and FTIR serves as a rapid, non-destructive, and highly specific technique for this purpose. This document outlines the theoretical basis for the vibrational analysis of the molecule's key functional groups, provides detailed, field-proven protocols for sample preparation and data acquisition, and offers a systematic approach to spectral interpretation. The methodologies are designed for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Theoretical Background: Vibrational Assignments

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the molecule's functional groups[2]. The resulting spectrum is a unique chemical "fingerprint." For this compound (C₈H₁₁BrClN)[3], the key is to understand that the aniline amine group is protonated to form an anilinium cation (-NH₃⁺). This significantly alters the characteristic N-H vibrational frequencies compared to a free primary amine (-NH₂).

The primary functional groups and their expected vibrational modes are:

  • Anilinium Ion (-NH₃⁺): Unlike the sharp, double peaks of a primary amine around 3400-3300 cm⁻¹[4], the ammonium salt exhibits a very broad and strong absorption band for N-H stretching, typically spanning from 3200 cm⁻¹ down to 2800 cm⁻¹. This broadness is due to extensive hydrogen bonding. Additionally, asymmetric and symmetric N-H bending modes appear in the 1620-1500 cm⁻¹ region.

  • Substituted Aromatic Ring: The benzene ring gives rise to several characteristic peaks. Aromatic C-H stretching vibrations appear as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹)[5][6]. In-ring C=C stretching vibrations produce a series of medium-to-sharp bands in the 1625-1450 cm⁻¹ region[6]. The substitution pattern on the ring (1,2,4-trisubstituted) can be confirmed by strong C-H out-of-plane (oop) bending bands in the fingerprint region (900-675 cm⁻¹)[5].

  • Ethyl Group (-CH₂CH₃): Aliphatic C-H stretching from the methyl and methylene groups results in bands in the 3000-2850 cm⁻¹ range[5]. These are often observed as shoulders on the broader -NH₃⁺ absorption band. C-H bending vibrations (scissoring and rocking) are expected in the 1470-1370 cm⁻¹ region.

  • Carbon-Halogen and Carbon-Nitrogen Bonds: The C-Br stretching vibration is found in the low-frequency fingerprint region, typically between 690-515 cm⁻¹, and may be weak[5][7]. The aromatic C-N stretching vibration gives a medium to strong band in the 1335-1250 cm⁻¹ range[4][8].

Experimental Workflow

The overall process for FTIR analysis is systematic, ensuring data quality and integrity from sample handling to final interpretation.

FTIR_Workflow FTIR Analysis Workflow for 4-Bromo-2-ethylaniline HCl cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation prep Select Method (ATR or KBr Pellet) sample_prep Prepare Sample (Grind/Weigh/Press) prep->sample_prep background 1. Acquire Background Spectrum (Clean ATR or Blank KBr) prep->background sample_spec 2. Acquire Sample Spectrum background->sample_spec processing Perform Baseline Correction & Normalization sample_spec->processing interpretation Identify Peak Frequencies & Assign Functional Groups processing->interpretation report Generate Final Report interpretation->report

Caption: Logical workflow for FTIR analysis.

Protocols for Analysis

Two primary methods are presented: Attenuated Total Reflectance (ATR), which is modern and rapid, and the traditional Potassium Bromide (KBr) pellet technique, which is useful for achieving high-resolution spectra.

Protocol 1: Attenuated Total Reflectance (ATR) Method

This is the preferred method for its speed and minimal sample preparation. It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.

Instrumentation & Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond crystal)

  • This compound solid sample

  • Spatula

  • Isopropyl alcohol and lint-free wipes (e.g., Kimwipes)

Step-by-Step Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropyl alcohol and allow it to dry completely. This prevents cross-contamination.

  • Background Acquisition: With the clean, empty ATR anvil in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and instrument optics, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-2 mg) of the this compound powder directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal[9]. Insufficient contact will result in a weak, noisy spectrum.

  • Sample Spectrum Acquisition: Collect the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Post-Analysis Cleaning: Release the pressure, remove the sample powder, and clean the crystal surface thoroughly with isopropyl alcohol as in Step 1.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This classic technique involves dispersing the solid sample within a KBr matrix, which is transparent to IR radiation. It requires more skill but can yield excellent, low-noise spectra.

Instrumentation & Materials:

  • FTIR Spectrometer

  • Hydraulic press and pellet die set

  • Agate mortar and pestle

  • FTIR-grade Potassium Bromide (KBr) powder, kept in a drying oven at ~110°C

  • This compound solid sample

  • Spatula and microbalance

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be between 0.5% and 1%[10].

  • Grinding & Mixing: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. Causality: This step is crucial to reduce the particle size below the wavelength of the IR radiation, which minimizes light scattering (Christiansen effect) and produces sharp, well-defined peaks[10].

  • Pellet Formation: Transfer a portion of the powder into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.

  • Background Acquisition: Place the empty sample holder in the spectrometer and run a background scan.

  • Sample Spectrum Acquisition: Carefully remove the KBr pellet from the die, place it in the sample holder, and acquire the FTIR spectrum. The pellet should be visually clear; an opaque or cloudy pellet indicates poor mixing, excessive moisture, or insufficient pressure, and will result in a poor-quality spectrum.

  • Data Analysis: Proceed with spectral interpretation. Dispose of the KBr pellet after analysis.

Data Interpretation: Characteristic Absorption Bands

The following table summarizes the expected vibrational frequencies for this compound. Researchers should use this table to assign the peaks in their experimental spectrum.

Wavenumber Range (cm⁻¹)Functional Group / Vibrational ModeExpected IntensityNotes
3200–2800-NH₃⁺ Stretch (Anilinium ion)Strong, very broadKey indicator of the hydrochloride salt form. Often overlaps with C-H stretches.[4]
3100–3000Aromatic C-H StretchMedium to WeakAppears as sharp, smaller peaks on the higher frequency side of the main C-H region.[5][6]
3000–2850Aliphatic C-H Stretch (-CH₂, -CH₃)MediumOften seen as shoulders on the broad -NH₃⁺ band.[5]
1620–1560-NH₃⁺ Asymmetric BendMedium to StrongConfirms the anilinium group.[4]
1625–1585Aromatic C=C Ring StretchMedium, SharpOften appears as a pair of peaks.
1550–1480-NH₃⁺ Symmetric BendMedium to StrongAnother key peak for the anilinium group.
1500–1450Aromatic C=C Ring StretchMedium, Sharp
1470–1450Aliphatic C-H Bend (Scissoring)MediumFrom the -CH₂- group.
1380–1370Aliphatic C-H Bend (Symmetric)Medium to WeakFrom the -CH₃ group.
1335–1250Aromatic C-N StretchStrongCharacteristic of aromatic amines/anilinium.[8]
900–675Aromatic C-H Out-of-Plane BendStrongThe specific pattern of peaks in this region is diagnostic of the 1,2,4-trisubstitution pattern.[5]
690–515C-Br StretchWeak to MediumLocated in the low-frequency fingerprint region.[5][7]

Conclusion

FTIR spectroscopy is a definitive and efficient tool for the structural characterization of this compound. By following the detailed protocols for either ATR or KBr pellet analysis, researchers can obtain high-quality, reproducible spectra. Correct interpretation, guided by the understanding of how the anilinium salt form affects key vibrational modes, allows for unambiguous confirmation of the compound's identity and functional group integrity, making it an indispensable technique in synthetic chemistry and pharmaceutical development.

References

  • PubChem. (n.d.). 4-Bromo-2-ethylaniline. National Center for Biotechnology Information.
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  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. University of Southern Mississippi.
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HPLC and GC-MS methods for purity analysis of 4-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purity Analysis of 4-Bromo-2-ethylaniline by HPLC and GC-MS

Abstract

This document provides a comprehensive technical guide detailing two robust chromatographic methods—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the stringent purity assessment of 4-Bromo-2-ethylaniline. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, verifying the purity of 4-Bromo-2-ethylaniline is paramount for ensuring final product safety, efficacy, and regulatory compliance.[1] This guide is designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries. It offers not only step-by-step protocols but also the scientific rationale behind the methodological choices, grounded in established analytical principles and regulatory expectations.

Introduction: The Imperative for Purity Analysis

4-Bromo-2-ethylaniline is a substituted aniline that serves as a fundamental building block in organic synthesis. Impurities, which may originate from starting materials, side reactions during synthesis, or degradation, can have a profound impact on the safety profile and efficacy of the final active pharmaceutical ingredient (API). Therefore, employing highly specific, sensitive, and validated analytical methods to quantify the purity and identify potential impurities is a non-negotiable aspect of the quality control process.[2]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for this purpose. HPLC is exceptionally well-suited for the precise quantification of the main component and non-volatile impurities, while GC-MS provides unparalleled capability for the separation and structural elucidation of volatile and semi-volatile impurities.[3][4] This note presents optimized and validated protocols for both techniques, ensuring data integrity and adherence to global regulatory standards as outlined by the International Council for Harmonisation (ICH).[5][6]

High-Performance Liquid Chromatography (HPLC) Method for Quantitative Purity Assessment

The HPLC method described is a stability-indicating reversed-phase gradient method, designed to separate 4-Bromo-2-ethylaniline from its potential process-related impurities and degradation products.[7]

Rationale of Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of aromatic compounds. Its non-polar nature provides excellent separation for the target analyte and a wide range of potential impurities.[2][3]

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure the timely elution of both early-retained polar impurities and late-eluting non-polar impurities within a reasonable run time.[7] The addition of 0.1% formic acid to the mobile phase is critical; it serves to protonate the basic aniline functional group, ensuring a consistent ionic state and preventing peak tailing that can result from interactions with residual silanol groups on the silica support.[3]

  • Detection: The aromatic ring of 4-Bromo-2-ethylaniline contains a strong chromophore, making UV detection highly sensitive and robust. A detection wavelength of 254 nm is chosen as it provides a good response for many aromatic compounds and is a common setting for purity analysis.[2]

Experimental Protocol: HPLC
  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC or Milli-Q Grade), Methanol (HPLC Grade).

  • Reagents: Formic Acid (≥98%).

  • Reference Standard: 4-Bromo-2-ethylaniline (Purity ≥99.5%).

  • Sample: Synthesized batch of 4-Bromo-2-ethylaniline.

  • Diluent Preparation: Prepare a diluent of Acetonitrile/Water (50:50, v/v).

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 4-Bromo-2-ethylaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Transfer 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the 4-Bromo-2-ethylaniline sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further, dilute 2.5 mL of this solution into a 25 mL volumetric flask with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter before injection.

ParameterCondition
Instrument HPLC System with UV/PDA Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-20 min: 30% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
System Suitability Test (SST)Acceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD of 5 Replicate Injections ≤ 1.0% for peak area and retention time
Data Analysis

The purity of the sample is calculated based on the area percent method. The area of the main 4-Bromo-2-ethylaniline peak is divided by the total area of all integrated peaks in the chromatogram and expressed as a percentage.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh & Dissolve Sample (0.1 mg/mL) B Filter with 0.45 µm Syringe Filter A->B C Inject 10 µL into HPLC System B->C D Separation on C18 Column C->D E UV Detection at 254 nm D->E F Integrate Peaks in Chromatogram E->F G Calculate Purity (Area % Method) F->G

Caption: HPLC analytical workflow for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

The GC-MS method is designed for the separation of volatile and semi-volatile impurities and provides definitive structural identification through mass spectral data. This is crucial for identifying unknown peaks observed during HPLC analysis or for detecting impurities that may not be apparent by HPLC.

Rationale of Method Design
  • Column Selection: A non-polar HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column is chosen. This stationary phase is robust and provides excellent resolution for a wide range of aromatic compounds based on their boiling points and weak intermolecular interactions.[2][8]

  • Temperature Programming: A programmed temperature ramp is essential to first separate highly volatile impurities at a lower temperature, and then increase the temperature to elute the main analyte and any higher-boiling point impurities.[3]

  • Derivatization: For many primary and secondary amines, derivatization (e.g., acylation) is required to block the polar N-H group, thereby increasing volatility and improving peak shape.[9][10] However, for a screening method, direct injection is often attempted first. 4-Bromo-2-ethylaniline is sufficiently volatile for direct GC analysis, simplifying the procedure. If peak tailing is observed, an acylation step with a reagent like Trifluoroacetic Anhydride (TFAA) can be incorporated.[10][11]

  • Ionization and Detection: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns. The mass spectrometer scans a wide mass range (e.g., m/z 40-450) to capture the molecular ion of the analyte (C₈H₁₀BrN, m/z ≈ 200) and its characteristic fragments, as well as potential impurities.[3][12] The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinct signature for identifying bromine-containing compounds.

Experimental Protocol: GC-MS
  • Solvents: Dichloromethane or Ethyl Acetate (GC Grade).

  • Reference Standard: 4-Bromo-2-ethylaniline (Purity ≥99.5%).

  • Sample: Synthesized batch of 4-Bromo-2-ethylaniline.

  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the 4-Bromo-2-ethylaniline sample or standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Solution (100 µg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with dichloromethane.

  • Transfer: Transfer the final solution to a 2 mL GC autosampler vial.

ParameterCondition
Instrument Gas Chromatograph with Mass Spectrometer Detector
Column HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40 - 450
Data Analysis

Peak identification is performed by comparing the acquired mass spectrum of each peak with a reference library (e.g., NIST). The retention time is used for confirmation. Purity is determined by the peak area percentage of the main component relative to the total ion chromatogram (TIC) area.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh & Dissolve Sample in Dichloromethane (100 µg/mL) B Transfer to GC Vial A->B C Inject 1 µL into GC-MS System B->C D Separation on HP-5MS Column C->D E EI Ionization & Mass Analysis (MS Scan) D->E F Identify Peaks via Mass Spectral Library E->F G Calculate Purity (TIC Area %) F->G

Caption: GC-MS analytical workflow for impurity identification.

Method Validation Framework

Both the HPLC and GC-MS methods must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[5][13][14] Validation ensures that the analytical data is reliable, reproducible, and accurate. The core validation parameters are summarized below.

Validation ParameterDescription and PurposeTypical Acceptance Criteria (for Purity Method)
Specificity / Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15]Peak for 4-bromo-2-ethylaniline is pure (PDA) and well-resolved from other peaks. Mass spectra confirm identity.
Linearity Demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response over the specified range.[15]Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be accurate, precise, and linear.[14]Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value. Assessed using spike-recovery studies on a placebo or by comparison to a reference standard.Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]Repeatability (%RSD) ≤ 1.0%; Intermediate Precision (%RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.S/N ratio ≥ 10; Precision (%RSD) at LOQ concentration should be acceptable (e.g., ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).System suitability parameters remain within acceptance criteria.

Conclusion

This application note provides two distinct, yet complementary, methods for the comprehensive purity analysis of 4-Bromo-2-ethylaniline. The validated reversed-phase HPLC method offers robust and precise quantification suitable for routine quality control and release testing. The GC-MS method provides an orthogonal technique that is invaluable for the definitive identification of volatile and semi-volatile impurities, supporting process development and structural elucidation efforts. For a complete characterization of 4-Bromo-2-ethylaniline, employing both methods provides the highest degree of confidence in the material's quality and purity, ensuring it meets the stringent requirements of the pharmaceutical and chemical industries.

References

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  • Spillane, W. J., et al. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113, 399-403.
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4-Bromo-2-ethylaniline hydrochloride in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 4-Bromo-2-ethylaniline Hydrochloride: A Strategic Building Block for the Synthesis of Potent Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Significance of 4-Bromo-2-ethylaniline in Kinase Inhibitor Design

The landscape of targeted cancer therapy has been revolutionized by the development of small-molecule kinase inhibitors. These agents are designed to interfere with specific signaling pathways that drive tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways.[1][2][3] The efficacy of these inhibitors is profoundly dependent on their molecular architecture, which dictates their binding affinity and selectivity for the ATP-binding pocket of the target kinase.

This compound has emerged as a critical starting material in the synthesis of numerous kinase inhibitors. Its structure is not a random collection of functional groups but a carefully orchestrated arrangement that offers medicinal chemists a powerful and versatile scaffold. This guide provides an in-depth exploration of the strategic advantages of this building block and detailed protocols for its application, using the synthesis of a key kinase inhibitor intermediate as a practical example.

Physicochemical Characteristics and Safety Profile

A thorough understanding of the starting material is fundamental to any successful synthesis. This compound is a stable, crystalline solid, ensuring ease of handling and accurate measurement.[4]

PropertyValueSource
CAS Number 30273-22-4[5][6]
Molecular Formula C₈H₁₁BrClN[6]
Molecular Weight 236.54 g/mol [5][6]
Melting Point 222-224 °C[4][5]
Boiling Point 260.7 °C at 760 mmHg[5][7]
Appearance White to off-white crystalline powder[8]

Safety and Handling: this compound is classified as harmful if swallowed and toxic in contact with skin or if inhaled. It may cause skin, eye, and respiratory irritation.[5][9] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Strategic Rationale: Why 4-Bromo-2-ethylaniline?

The utility of this compound lies in its trifunctional nature, where each component plays a distinct and crucial role in constructing the final drug molecule.

  • The Aniline Moiety (NH₂): The primary amine serves as the key nucleophile. In the context of quinazoline-based inhibitors like Lapatinib, this group is essential for forming the C4-anilino linkage, which anchors the molecule into the hinge region of the kinase's ATP-binding pocket.[11][12]

  • The Bromine Atom (Br): Positioned para to the amine, the bromine atom is a versatile synthetic handle. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki, or Stille couplings.[13][14][15] This allows for the late-stage introduction of complex side chains that can target specific sub-pockets of the kinase, enhancing potency and selectivity.

  • The Ortho-Ethyl Group (CH₂CH₃): This alkyl substituent is not merely a passive spectator. Its presence ortho to the aniline nitrogen introduces steric bulk. This steric hindrance can restrict the rotation around the C-N bond, locking the molecule into a specific, often more active, conformation. This conformational rigidity can lead to improved binding affinity and a more favorable entropy of binding.

Core Synthetic Application: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for its ability to form carbon-nitrogen bonds with high efficiency and functional group tolerance.[15][16] This reaction is central to leveraging the bromine handle on the 4-Bromo-2-ethylaniline scaffold.

Catalytic Cycle Causality: The reaction proceeds through a well-defined catalytic cycle. A Pd(0) complex undergoes oxidative addition into the aryl bromide bond. The resulting Pd(II) complex coordinates with the amine. A base then deprotonates the amine, and subsequent reductive elimination forms the desired C-N bond, regenerating the active Pd(0) catalyst.[17] The choice of a bulky phosphine ligand (e.g., BINAP, XPhos) is critical; it stabilizes the palladium center and facilitates the rate-limiting reductive elimination step.[13][17]

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br Pd(II)Complex Ar-Pd(II)-Br Complex OxAdd->Pd(II)Complex LigandEx Amine Coordination Pd(II)Complex->LigandEx R2NH AmineComplex Amine-Pd(II) Complex LigandEx->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation -HBr AmidoComplex Amido-Pd(II) Complex Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L2 Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Case Study Protocol: Synthesis of a Key Lapatinib Intermediate

This protocol details the synthesis of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(4-bromo-2-ethylphenylamino)quinazolin-4-amine, a crucial intermediate in the synthesis of Lapatinib, a dual EGFR/HER2 inhibitor.[18][19][20] This step involves a nucleophilic aromatic substitution (SNAᵣ) where the aniline nitrogen of 4-Bromo-2-ethylaniline attacks the C4 position of a chloroquinazoline core.

start 4-Bromo-2-ethylaniline Hydrochloride step1 Nucleophilic Aromatic Substitution start->step1 reagent1 6-bromo-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazolin-4-amine (Quinazoline Core) reagent1->step1 reagent2 Isopropanol (Solvent) p-Toluenesulfonic acid (Catalyst) reagent2->step1 product Lapatinib Intermediate step1->product

Caption: Workflow for the synthesis of a key Lapatinib intermediate.

Protocol: Nucleophilic Aromatic Substitution

Objective: To synthesize a key kinase inhibitor intermediate via coupling 4-Bromo-2-ethylaniline with a substituted chloroquinazoline.

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromo-2-ethylaniline HCl30273-22-4236.541.21.2
6-bromo-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazolin-4-amine(Varies)(Varies)1.01.0
p-Toluenesulfonic acid104-15-4172.200.10.1
Isopropanol (IPA)67-63-060.10-(Solvent)
Sodium Bicarbonate (Sat. Soln.)144-55-884.01-(Work-up)
Ethyl Acetate141-78-688.11-(Extraction)
BrineN/AN/A-(Work-up)
Anhydrous Sodium Sulfate7757-82-6142.04-(Drying)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the quinazoline core (1.0 eq), this compound (1.2 eq), and p-toluenesulfonic acid (0.1 eq).

  • Solvent Addition: Add isopropanol to the flask to achieve a starting material concentration of approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring.

    • Expert Insight: The hydrochloride salt of the aniline is used for stability. The acidic catalyst (p-TSA) helps to protonate the quinazoline ring, activating it towards nucleophilic attack. The reaction is driven to completion by heating.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting quinazoline is consumed (typically 12-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture under reduced pressure to remove the isopropanol. c. Dilute the residue with ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Stir until all solids are dissolved. d. Transfer the mixture to a separatory funnel. Separate the organic layer. e. Extract the aqueous layer twice more with ethyl acetate. f. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure. b. Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

Expected Results:

ParameterExpected Value
Yield 75-90%
Appearance Off-white to pale yellow solid
Purity (LC-MS) >98%
¹H NMR Consistent with the proposed structure
MS (ESI+) [M+H]⁺ peak corresponding to the product's molecular weight

Biological Context: Targeting the EGFR/HER2 Signaling Pathway

The synthesized intermediate is a precursor to drugs like Lapatinib that inhibit the EGFR and HER2 tyrosine kinases.[21][22] These receptors are critical components of a signaling pathway that, when dysregulated, leads to uncontrolled cell growth. The inhibitor functions by binding to the intracellular kinase domain, preventing the autophosphorylation that initiates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

cluster_pathway EGFR/HER2 Signaling Pathway cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER2 Receptor Ligand->Receptor Dimer Dimerization & Autophosphorylation Receptor->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K Inhibitor Kinase Inhibitor (e.g., Lapatinib) Inhibitor->Dimer Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR/HER2 signaling cascade and the point of inhibition.

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of targeted kinase inhibitors. Its distinct functional groups provide a robust platform for constructing complex molecular architectures with high precision and efficiency. The protocols and insights provided herein demonstrate its practical application and underscore its importance in the drug discovery and development pipeline.

References

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  • Wissner, A., et al. Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents. PubMed. [Link]
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  • Khan, I., et al. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, MDPI. [Link]
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Application of 4-Bromo-2-ethylaniline in the Synthesis of Azo Dyes: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4-Bromo-2-ethylaniline in Chromophore Development

4-Bromo-2-ethylaniline is a key aromatic amine intermediate whose unique substitution pattern offers significant advantages in the synthesis of high-performance azo dyes. The presence of the bromine atom, an electron-withdrawing group, can enhance the light fastness and overall stability of the final dye molecule. Simultaneously, the ortho-ethyl group provides steric hindrance that can influence the planarity of the azo compound, subtly modifying its shade and improving properties like solubility in non-polar media, which is particularly crucial for disperse dyes intended for synthetic fibers like polyester.[1][2]

This document provides a detailed guide for researchers, chemists, and professionals in drug and material development on the application of 4-Bromo-2-ethylaniline as a diazo component in the synthesis of vibrant and robust azo dyes. The protocols herein are built upon established principles of diazotization and azo coupling reactions, providing not just procedural steps but also the underlying chemical rationale to empower researchers to adapt and innovate.

Core Chemistry: The Diazotization-Coupling Reaction

The synthesis of azo dyes from 4-Bromo-2-ethylaniline is a two-stage process:

  • Diazotization: The primary aromatic amine group (-NH₂) of 4-Bromo-2-ethylaniline is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻) by treatment with nitrous acid (HNO₂). Nitrous acid is inherently unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric or sulfuric acid. This reaction is critically temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols (activated under alkaline conditions) and anilines or naphthols (activated under slightly acidic to neutral conditions). This electrophilic aromatic substitution reaction forms the characteristic and chromophoric azo group (-N=N-), which links the two aromatic systems and is responsible for the dye's color.

Experimental Protocols

Safety Precautions
  • Toxicity: 4-Bromo-2-ethylaniline and its derivatives are harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.

  • Instability of Diazonium Salts: Diazonium salts are explosive when isolated in a dry state. They should always be prepared in solution and used immediately without isolation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves. All procedures must be carried out in a well-ventilated fume hood.

Protocol 1: Diazotization of 4-Bromo-2-ethylaniline

This protocol details the formation of the 4-Bromo-2-ethylbenzenediazonium chloride solution, the key reactive intermediate.

Materials & Reagents:

  • 4-Bromo-2-ethylaniline

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea or Sulfamic acid (for quenching excess nitrous acid)

  • Starch-iodide paper

Procedure:

  • Amine Suspension: In a 250 mL beaker equipped with a magnetic stirrer, add 4.0 g (0.02 mol) of 4-Bromo-2-ethylaniline. Carefully add 10 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir the mixture to form a fine suspension of the amine hydrochloride salt.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.

  • Nitrite Solution Preparation: In a separate 50 mL beaker, dissolve 1.52 g (0.022 mol, 1.1 equivalents) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 20-30 minutes. The tip of the addition funnel or pipette should be kept below the surface of the liquid to prevent the escape of nitrous acid fumes. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The reaction mixture should become a clear, pale-yellow solution, indicating the formation of the soluble diazonium salt.

  • Check for Excess Nitrous Acid: Test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, which confirms the completion of the diazotization.

  • Quenching: If excess nitrous acid is present, add a small amount of urea or sulfamic acid, portion-wise, until the starch-iodide test is negative. This step is vital as excess nitrous acid can lead to unwanted side reactions during the coupling stage.

  • Immediate Use: The resulting 4-Bromo-2-ethylbenzenediazonium chloride solution is now ready and must be used immediately in the subsequent coupling reaction.

Diagram of Diazotization Workflow:

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Amine Suspend 4-Bromo-2-ethylaniline in HCl/H₂O Cooling Cool to 0-5 °C Amine->Cooling Addition Dropwise Addition of NaNO₂ Solution Cooling->Addition NaNO2 Prepare NaNO₂ Solution NaNO2->Addition Stir Stir for 30 min at 0-5 °C Addition->Stir Test Test with Starch-Iodide Paper Stir->Test Product Diazonium Salt Solution Test->Product

Caption: Workflow for the diazotization of 4-Bromo-2-ethylaniline.

Protocol 2: Azo Coupling with 2-Naphthol (Phenolic Coupler)

This protocol describes the synthesis of a vibrant orange-red dye by coupling the diazonium salt with 2-naphthol, a common phenolic coupling component.

Materials & Reagents:

  • Freshly prepared 4-Bromo-2-ethylbenzenediazonium chloride solution (from Protocol 1)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Procedure:

  • Coupler Solution: In a 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution. Stir until a clear solution of sodium 2-naphthoxide is formed.

  • Cooling: Cool the 2-naphthoxide solution to 0–5 °C in an ice bath with vigorous stirring. The phenoxide ion is a more potent coupling partner than the neutral phenol.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred 2-naphthoxide solution. A brightly colored orange-red precipitate should form immediately.

  • pH Maintenance: During the addition, maintain the pH of the reaction mixture in the alkaline range (pH 9-10) to facilitate the electrophilic substitution on the activated naphthol ring. If necessary, add more 10% NaOH solution dropwise.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

  • Isolation: Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a cold, saturated sodium chloride solution to help remove impurities, followed by several washes with cold distilled water until the filtrate is neutral.

  • Drying: Dry the crude dye in a desiccator or a vacuum oven at a low temperature (50-60 °C).

Diagram of Phenolic Coupling Workflow:

Coupling_Workflow cluster_coupler Coupler Preparation cluster_workup Work-Up DS Cold Diazonium Salt Solution (from Protocol 1) Coupling Combine and Stir (1-2 hours at 0-5 °C) Maintain pH 9-10 DS->Coupling Naphthol Dissolve 2-Naphthol in NaOH(aq) Cooling Cool to 0-5 °C Naphthol->Cooling Cooling->Coupling Filter Vacuum Filtration Coupling->Filter Wash Wash with NaCl(aq) and H₂O Filter->Wash Dry Dry Product Wash->Dry Product Purified Azo Dye (Orange-Red Solid) Dry->Product

Caption: Workflow for the synthesis of an azo dye via phenolic coupling.

Data Presentation and Characterization

The synthesized dyes should be characterized to confirm their structure and purity. Key analytical techniques include UV-Visible Spectroscopy, FT-IR Spectroscopy, and NMR Spectroscopy. The performance of the dye, particularly for textile applications, is assessed by measuring its fastness properties.

Table 1: Expected Analytical Data for (E)-1-((4-bromo-2-ethylphenyl)diazenyl)naphthalen-2-ol

PropertyExpected Value/Observation
Appearance Orange-Red Crystalline Powder
Yield Typically 70-85%
Melting Point >150 °C (Decomposition may be observed)
UV-Vis (λmax in DMF) 480 - 520 nm
FT-IR (KBr, cm⁻¹) ~3450 (broad, O-H), ~3050 (Ar C-H), ~1620 (N=N), ~1500 (C=C), ~1050 (Ar-Br)
¹H NMR (DMSO-d₆, δ ppm) Signals expected in aromatic region (6.5-8.5 ppm), ethyl group signals (~1.2 ppm, t; ~2.7 ppm, q), and a broad singlet for the hydroxyl proton.

Note: The exact spectral data may vary based on the solvent used and instrument calibration.

Field-Proven Insights & Causality

  • Why the Ethyl Group Matters: The ortho-ethyl group on the diazo component (4-Bromo-2-ethylaniline) introduces steric bulk near the azo linkage. This can disrupt the planarity of the dye molecule, often leading to a hypsochromic (blue) shift in the absorption maximum compared to an unsubstituted analogue. This steric hindrance also tends to increase the dye's solubility in organic solvents and polymer matrices, a desirable trait for disperse dyes used in high-temperature dyeing of polyester.[1]

  • The Role of Bromine in Dye Performance: The heavy bromine atom is known to improve the light fastness of azo dyes. It is believed to facilitate the dissipation of absorbed light energy through intersystem crossing, reducing the likelihood of photochemical degradation of the chromophore. Furthermore, the increased molecular weight contributes to better sublimation fastness, a critical parameter for disperse dyes applied via thermofixation.[2][3]

  • pH Control is Non-Negotiable: The pH of the coupling reaction is paramount. For phenolic couplers like 2-naphthol, an alkaline pH (9-10) is required to deprotonate the hydroxyl group, forming the highly nucleophilic phenoxide ion which readily attacks the electrophilic diazonium salt. Conversely, if coupling with an aromatic amine (e.g., N,N-diethylaniline), the reaction is typically run under weakly acidic conditions (pH 4-6). At high pH, the diazonium salt can convert to a non-reactive diazotate ion, while at very low pH, the coupling amine becomes fully protonated and thus deactivated towards electrophilic attack.

Conclusion

4-Bromo-2-ethylaniline stands out as a valuable and versatile intermediate for the synthesis of high-performance azo dyes. By carefully controlling the foundational diazotization and coupling reactions as detailed in these protocols, researchers can reliably produce novel chromophores. The strategic placement of the bromo and ethyl substituents provides a powerful tool for tuning the final properties of the dye, enabling the development of colorants with enhanced stability, solubility, and specific shades tailored for advanced applications in textiles, materials science, and beyond.

References

  • Otutu, J.O., et al. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096.
  • Otutu, J.O., et al. (2012). Synthesis of disazo disperse dye compounds derived from 4-bromoaniline and 3-aminophenol as potential near infra-red absorbers. Chemistry and Materials Research, 2(5), 28-36.
  • Madu, C. I., et al. (2024). Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene. ResearchGate.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-ethylaniline, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize for yield and purity.

The bromination of 2-ethylaniline is an electrophilic aromatic substitution reaction. The amino (-NH₂) and ethyl (-CH₂CH₃) groups are ortho, para-directing activators. However, the amino group's powerful activating nature makes the aromatic ring highly susceptible to polysubstitution, presenting a significant challenge in achieving high yields of the desired mono-brominated product.[3][4] This guide provides a structured, question-and-answer approach to address these challenges head-on.

Section 1: Synthesis Fundamentals & Strategic Choices

This section addresses foundational questions regarding the selection of reagents and reaction conditions, providing the rationale behind optimal choices for this specific transformation.

Q1: What are the primary challenges in synthesizing 4-Bromo-2-ethylaniline?

The primary challenge is controlling the regioselectivity and extent of bromination. The starting material, 2-ethylaniline, possesses two activating groups: the amino (-NH₂) group and the ethyl (-CH₂CH₃) group. The amino group is a very strong activating group, making the aromatic ring highly electron-rich and prone to over-bromination, often leading to the formation of di- or tri-brominated byproducts.[3][5] The main goal is to selectively introduce a single bromine atom at the para-position relative to the powerful amino directing group, while avoiding substitution at the other activated ortho position.

Q2: Which brominating agent is superior for this synthesis: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

For achieving selective mono-bromination of highly activated rings like anilines, N-Bromosuccinimide (NBS) is generally the superior choice .[6][7]

Rationale:

  • Mildness and Selectivity: NBS is a milder and more selective brominating agent compared to the highly reactive molecular bromine. It provides a low, steady concentration of electrophilic bromine, which helps to suppress over-reaction.[6]

  • Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine, which is highly corrosive, volatile, and toxic.

  • Byproduct Profile: The reaction with NBS produces succinimide as a byproduct, which is often easier to remove during workup than the hydrobromic acid (HBr) generated when using Br₂.

FeatureN-Bromosuccinimide (NBS)Molecular Bromine (Br₂)
Reactivity Milder, more controlledHighly reactive, aggressive
Selectivity High for mono-brominationProne to poly-bromination[5]
Handling Crystalline solid, saferCorrosive, volatile liquid
Primary Byproduct SuccinimideHydrobromic Acid (HBr)
Q3: How does solvent choice impact the reaction's success?

Solvent polarity plays a critical role in modulating the reactivity of the brominating agent and influencing the reaction's regioselectivity.[8]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Solvents like N,N-Dimethylformamide (DMF) are often recommended for brominations with NBS.[6] They help to solubilize the starting materials and reagents, and their polar nature can facilitate the generation of the electrophilic bromine species from NBS.

  • Non-polar Solvents (e.g., CCl₄, Dichloromethane): While less common for this specific substrate due to the high activation, non-polar solvents can decrease the rate of bromination.[9] This can sometimes be exploited to improve selectivity, but solubility of the aniline salt byproducts can become an issue.

  • Protic Solvents (e.g., Acetic Acid): Acetic acid is a common solvent for bromination. It can protonate the aniline, slightly deactivating the ring and potentially reducing the rate of polysubstitution. However, this can also slow down the desired reaction.

Recommendation: Anhydrous DMF is an excellent starting point for achieving a controlled and efficient reaction with NBS.[6]

Section 2: Troubleshooting Guide & Frequently Asked Questions

This section addresses the most common problems encountered during the synthesis, providing causal explanations and actionable solutions.

Q4: My reaction yields a significant amount of 2,4-dibromo-6-ethylaniline. How can I improve mono-selectivity?

This is the most frequent issue, arising from the high reactivity of the aniline ring.[5]

Causes:

  • Excess Brominating Agent: Using more than one stoichiometric equivalent of NBS or Br₂ will inevitably lead to polysubstitution.

  • High Reaction Temperature: Elevated temperatures increase the reaction rate indiscriminately, favoring multiple additions.

  • Insufficient Deactivation: The unprotected amino group is too activating.[3]

Solutions:

  • Control Stoichiometry: Use precisely 1.0 equivalent of NBS. It is often best to add the NBS portion-wise as a solid or as a solution in the reaction solvent to maintain a low concentration.

  • Low-Temperature Control: Maintain the reaction temperature at 0-5 °C using an ice bath. This slows the reaction, allowing the more sterically accessible para-position to react preferentially.

  • Amino Group Protection (Most Robust Method): The most effective strategy is to temporarily reduce the activating strength of the amino group via protection, typically through acetylation.[4] The resulting acetamido group is still an ortho, para-director but is significantly less activating than the amino group, effectively preventing polysubstitution. The protecting group is then removed by hydrolysis.

G cluster_0 Protection-Bromination-Deprotection Workflow A 2-Ethylaniline B N-(2-ethylphenyl)acetamide (Protected Intermediate) A->B Acetic Anhydride Pyridine C N-(4-bromo-2-ethylphenyl)acetamide B->C NBS (1.0 eq) DMF, 0-5 °C D 4-Bromo-2-ethylaniline (Final Product) C->D Acidic or Basic Hydrolysis (e.g., HCl/EtOH)

Caption: Workflow for controlled mono-bromination via amino group protection.

Q5: The reaction is sluggish, and I have a low conversion of my starting material. What should I do?

Causes:

  • Poor Reagent Quality: NBS can degrade over time. It should be a white to off-white crystalline solid. If it is yellow or brown, it may have decomposed.

  • Insufficient Activation: While unlikely with an unprotected aniline, if you are using a protected aniline and the reaction is still slow, the protecting group may be too deactivating.

  • Overly Low Temperature: While low temperature is key for selectivity, temperatures below 0 °C might slow the reaction to an impractical rate.

Solutions:

  • Verify Reagent Purity: Use freshly purchased or recrystallized NBS.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction stalls after several hours at 0-5 °C, allow it to slowly warm to room temperature while continuing to monitor.

  • Check Stoichiometry: Ensure you have added the full equivalent of the brominating agent.[5]

Q6: My final product is a dark oil or solid. How can I improve its color and purity?

Causes:

  • Residual Bromine: Traces of unreacted bromine or bromine-containing byproducts can impart a yellow or brown color.[5]

  • Oxidation: Anilines are susceptible to air oxidation, which can form colored impurities, especially during workup and purification.

  • Side-Reaction Impurities: Incomplete reactions or the formation of isomers can contaminate the final product.

Solutions:

  • Quenching: During the aqueous workup, wash the organic layer with a solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5] This will neutralize any excess bromine.

  • Inert Atmosphere: If possible, perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is highly effective.

    • Column Chromatography: For oils or highly impure solids, silica gel chromatography is the method of choice for separating the desired product from isomers and other impurities.

Section 3: Detailed Experimental Protocol (NBS Method)

This protocol describes the direct bromination of 2-ethylaniline using NBS. For the highest selectivity, the protection-bromination-deprotection sequence (visualized above) is recommended.

Materials:

  • 2-Ethylaniline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl Ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 2-ethylaniline (1.0 eq) in anhydrous DMF. Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add NBS (1.0 eq) to the stirred solution in small portions over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing water and diethyl ether (or ethyl acetate).

  • Workup - Washing:

    • Wash the organic layer sequentially with water, saturated Na₂S₂O₃ solution (to remove excess bromine), and saturated NaHCO₃ solution (to remove acidic byproducts).[5]

    • Finish with a brine wash to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography or recrystallization to obtain pure 4-Bromo-2-ethylaniline.

G cluster_1 Troubleshooting Decision Tree Start Low Yield of 4-Bromo-2-ethylaniline CheckPurity Analyze Crude Product (TLC, GC-MS, NMR) Start->CheckPurity Polysub High Polysubstitution? CheckPurity->Polysub Major Impurities Detected LowConv Low Conversion? CheckPurity->LowConv Mainly Starting Material Polysub->LowConv No Sol_Poly Implement Amino Protection Lower Temperature to 0°C Use exactly 1.0 eq NBS Polysub->Sol_Poly Yes Sol_Conv Check NBS Quality Increase Reaction Time Allow slow warm-up to RT LowConv->Sol_Conv Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • BenchChem. Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS.
  • BenchChem Technical Support. Managing Exothermic Reactions During Bromination of Anilines.
  • ChemicalBook. 4-BROMO-2-ETHYLACETANILIDE synthesis.
  • Podgoršek, A., et al. (2009). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium. ResearchGate.
  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • 4-BROMO-2-ETHYLANILINE.
  • Chemistry Steps. Reactions of Aniline.
  • Common Organic Chemistry. Bromination - Common Conditions.
  • LookChem. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect.
  • Khan Academy. Bromination of Aniline.
  • Journal of the Chemical Society, Perkin Transactions 2. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds.
  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Khan Academy (YouTube). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.
  • Beilstein Journals. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • ResearchGate. A Practical Procedure for Regioselective Bromination of Anilines.
  • PubChem. 4-Bromo-2-ethylaniline.
  • Georganics. 4-Bromo-2-ethylaniline - High purity.
  • PubMed. Regioselective bromination of fused heterocyclic N-oxides.

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Technical Support Center: Purification of Crude 4-Bromo-2-ethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the purification of crude 4-Bromo-2-ethylaniline hydrochloride. The following sections offer troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification process, ensuring a high-purity final product.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.

Question 1: My recrystallized this compound is still impure. What went wrong?

Answer:

Impurity after recrystallization is a frequent issue and can stem from several factors. The key to a successful recrystallization is the principle of differential solubility.[1][2]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the crude product completely at an elevated temperature and have very low solubility for the product at low temperatures, while the impurities remain soluble at all temperatures. If the solvent dissolves the product too well at low temperatures, your recovery will be poor. Conversely, if it doesn't dissolve the impurities well at high temperatures, they will co-crystallize with your product.

  • Cooling Rate: Rapid cooling of the saturated solution can trap impurities within the crystal lattice.[3] A slower cooling process allows for the selective formation of purer crystals.[3]

  • Insufficient Washing: After filtration, the crystals must be washed with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surfaces. Using warm solvent will dissolve some of your product, reducing the yield.

Troubleshooting Protocol:

  • Solvent System Re-evaluation: If you suspect an inappropriate solvent, perform small-scale solubility tests with a range of solvents. Good starting points for aniline hydrochlorides are often polar protic solvents like ethanol, methanol, or mixtures with water.[4] For instance, an ethanol/water mixture can be effective.[4]

  • Optimize Cooling: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you place it in an ice bath to maximize crystal formation.

  • Refine Washing Technique: Ensure you are using ice-cold solvent for washing. Use a minimal amount to avoid significant product loss.

Question 2: My yield of purified this compound is significantly lower than expected. What are the likely causes?

Answer:

A low yield can be attributed to several factors throughout the purification process:

  • Excessive Solvent Usage: Using too much solvent to dissolve the crude product will result in a solution that is not saturated enough for efficient crystallization upon cooling. This will leave a significant amount of your product dissolved in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly during hot filtration (a step to remove insoluble impurities), some of the desired product may crystallize on the filter paper or in the funnel.

  • Product Loss During Washing: As mentioned previously, washing the crystals with too much solvent or with a solvent that is not sufficiently cold will lead to a loss of the final product.

Troubleshooting Protocol:

  • Minimize Solvent: During the dissolution step, add the hot solvent in small portions until the crude solid just dissolves. This ensures you are close to the saturation point.

  • Prevent Premature Crystallization: Preheat your filtration apparatus (funnel and receiving flask) before pouring the hot solution through it. This can be done by placing them in a drying oven or rinsing with hot solvent.

  • Controlled Washing: Use a minimal volume of ice-cold solvent to wash the crystals. It's better to perform two small washes than one large one.

Question 3: The color of my purified product is off-white or brownish, not the expected color. Why is this, and how can I fix it?

Answer:

Aniline derivatives are susceptible to air oxidation, which can form colored impurities. The presence of residual starting materials or byproducts from the synthesis can also impart color.

Troubleshooting Protocol:

  • Activated Charcoal Treatment: If colored impurities are soluble in the recrystallization solvent, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds.

    • Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Let the solution cool slightly, add the charcoal, and then gently reheat to boiling before hot filtration.

  • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities.

  • Inert Atmosphere: If the compound is particularly sensitive to oxidation, consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of this compound during purification.

What is the expected melting point of pure this compound?

The reported melting point for this compound is in the range of 222-224°C.[5][6] A sharp melting point within this range is a good indicator of high purity. A broad melting range suggests the presence of impurities.

How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of your this compound:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively assess purity. The purified product should appear as a single spot. You can compare its Rf value to that of the crude material and any known starting materials or byproducts. A common visualization technique for aromatic amines on a TLC plate is UV light (254 nm) or staining with potassium permanganate.[7]

  • Melting Point Analysis: As mentioned, a sharp melting point corresponding to the literature value indicates high purity.

  • Spectroscopic Methods: For a more quantitative assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any impurities present.

What are some suitable solvent systems for the recrystallization of this compound?

While the optimal solvent system should be determined experimentally, here are some common choices for similar compounds:

Solvent/Solvent SystemRationale
Ethanol/WaterA mixture of ethanol and water is often effective for recrystallizing aniline hydrochlorides. The compound is typically more soluble in ethanol and less soluble in water.[4]
MethanolSimilar to ethanol, methanol can be a good solvent, often used in mixtures with other less polar solvents.
Ethyl AcetateIn some cases, ethyl acetate can be used for recrystallization.[8]

Experimental Workflow: Solvent Selection for Recrystallization

Caption: Decision workflow for selecting an appropriate recrystallization solvent.

References

  • This compound - ChemBK. (n.d.).
  • 4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283 - PubChem - NIH. (n.d.).
  • This compound | CAS 30273-22-4 | AMERICAN ELEMENTS ®. (n.d.).
  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. (n.d.).
  • Solubility of 4-bromo aniline in solvents? : r/chemhelp - Reddit. (2021).
  • 4-BROMO-2-ETHYLANILINE. (n.d.).
  • TLC stains. (n.d.).
  • 4-Bromo-2-ethylaniline - High purity | EN - Georganics. (n.d.).
  • 4-bromo-2-ethylaniline (C8H10BrN) - PubChemLite. (n.d.).
  • (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. (2024).
  • 2-Bromo-4-ethylaniline | C8H10BrN | CID 10631857 - PubChem. (n.d.).
  • Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (n.d.).
  • US4918230A - Process for the preparation 4-bromoaniline hydrobromides - Google Patents. (n.d.).
  • 4 bromoaniline : Organic Synthesis - YouTube. (2024).
  • Recrystallization of Acetanilide - YouTube. (2020).
  • Recrystallization of Acetanilide Lab | PDF | Applied And Interdisciplinary Physics | Chemistry. (n.d.).

Sources

Technical Support Center: Recrystallization of 4-Bromo-2-ethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Bromo-2-ethylaniline Hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to assist you in achieving high-purity this compound through recrystallization.

Introduction to Recrystallization of Anilian Hydrochlorides

Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle is the difference in solubility of the compound of interest and its impurities in a given solvent at different temperatures. For hydrochloride salts of aromatic amines, such as this compound, solvent selection is critical due to their ionic nature, which influences their solubility profile. The goal is to identify a solvent or solvent system in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: My this compound is discolored (e.g., yellow, brown, or greenish). What causes this and how can I remove the color?

A1: Discoloration in aniline derivatives is commonly due to the formation of colored oxidation or polymerization byproducts. These impurities are often present in trace amounts but can be intensely colored. To address this, treatment with activated carbon during recrystallization is recommended. After dissolving your crude product in the hot solvent, add a small amount of activated carbon and briefly heat the mixture. The colored impurities will adsorb to the surface of the carbon. Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize. Be mindful that using an excessive amount of activated carbon can lead to a loss of your desired product through adsorption.

Q2: I'm not getting any crystal formation even after cooling the solution in an ice bath. What should I do?

A2: The absence of crystal formation can be due to several factors:

  • Supersaturation has not been reached: You may have used too much solvent. Try to evaporate some of the solvent to concentrate the solution and then attempt to cool it again.

  • The compound is too soluble in the chosen solvent: If the compound remains soluble even at low temperatures, the solvent is not suitable. You will need to select a different solvent or a mixed solvent system.

  • Inhibition of nucleation: The presence of certain impurities can prevent crystal formation. Try scratching the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound, if available, is also an effective method to induce crystallization.

Q3: My compound "oils out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is highly concentrated with impurities that depress the melting point. To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent to decrease the concentration.

  • Allow the solution to cool more slowly. Gradual cooling promotes the formation of a stable crystal lattice.

  • Consider a different solvent system with a lower boiling point.

Q4: My final yield of pure crystals is very low. What are the likely causes and how can I improve it?

A4: A low recovery yield can stem from several procedural aspects:

  • Using an excessive volume of recrystallization solvent: This will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude solid.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your compound. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for the crystals to form completely. Cooling in an ice bath for an extended period can help maximize the yield.

  • Washing with too much cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.

Troubleshooting Guide

This table provides a quick reference for common problems encountered during the recrystallization of this compound and their potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not dissolve in hot solvent - Inappropriate solvent choice. - Insufficient solvent volume. - Presence of insoluble impurities.- Select a more suitable solvent. - Add more hot solvent in small increments. - Perform a hot filtration to remove insoluble matter.
No crystal formation upon cooling - Solution is not supersaturated (too much solvent). - Compound is too soluble in the solvent. - Nucleation is inhibited.- Evaporate some solvent and re-cool. - Choose a different solvent or a mixed-solvent system. - Scratch the inner surface of the flask or add a seed crystal.
Compound "oils out" - Solution is supersaturated at a temperature above the compound's melting point. - Presence of impurities depressing the melting point.- Reheat to dissolve the oil, add more hot solvent, and cool slowly. - Consider a preliminary purification step like an acid-base extraction.
Low yield of pure crystals - Too much solvent used. - Premature crystallization during filtration. - Incomplete crystallization. - Excessive washing of crystals.- Use the minimum amount of hot solvent. - Pre-heat filtration apparatus. - Allow adequate time for cooling and crystallization. - Wash with a minimal amount of ice-cold solvent.
Crystals are discolored - Presence of colored impurities. - Oxidation of the aniline derivative.- Add a small amount of activated carbon to the hot solution before filtration.

Experimental Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, methanol, or a mixture with water)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Methodology:

  • Solvent Selection (Small-Scale Test):

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

    • Add a few drops of a different potential solvent to each test tube at room temperature. Observe the solubility.

    • Gently heat the test tubes with the undissolved solid. An ideal solvent will dissolve the compound completely upon heating.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good crop of crystals.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent and begin heating the mixture with gentle swirling.

    • Continue to add the solvent in small portions until the solid just dissolves completely. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated carbon.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying:

    • Allow the crystals to dry on the filter paper with the vacuum on for a few minutes.

    • Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.

Visualizing the Workflow

Recrystallization and Troubleshooting Workflow

Recrystallization_Workflow cluster_protocol Recrystallization Protocol cluster_troubleshooting Troubleshooting start Start with Crude 4-Bromo-2-ethylaniline HCl dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath no_crystals No Crystals? cool->no_crystals oiling_out Oiling Out? cool->oiling_out vacuum_filter Vacuum Filtration & Washing ice_bath->vacuum_filter dry Dry Crystals vacuum_filter->dry low_yield Low Yield? vacuum_filter->low_yield end_node Pure Product dry->end_node node_scratch Scratch Flask or Add Seed Crystal no_crystals->node_scratch node_concentrate Evaporate Excess Solvent no_crystals->node_concentrate node_reheat Reheat, Add More Solvent, Cool Slowly oiling_out->node_reheat node_optimize Optimize Solvent Volume & Cooling Time low_yield->node_optimize

Caption: A workflow diagram illustrating the key steps of the recrystallization protocol and common troubleshooting checkpoints.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride.
  • Chempedia. (n.d.). Purification of Aniline. LookChem.
  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-Bromomethyl-1,2-dihydroquinoline-2-one by Recrystallization.
  • ResearchGate. (2015, March 1). Can anyone help me to find a procedures for recrystallize aniline-HCl?.
  • Sciencemadness.org. (2023, July 4). Purification of Aniline Hydrochloride.
  • ECHEMI. (n.d.). Can anyone help me to find a procedures for recrystallize aniline-HCl?.
  • Benchchem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
  • Reddit. (2021, June 16). Recrystallization of an anilinium salt. r/chemistry.
  • Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
  • AMERICAN ELEMENTS. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Support Center: High-Purity Recrystallization of 4-Bromo-2-methoxyphenol.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?.
  • Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of 4'-Bromo-2,2-dimethylbutyrophenone.
  • PubChem. (n.d.). 4-Bromo-2-ethylaniline. National Institutes of Health.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4-Bromo-3,5-dimethylphenol by Recrystallization.
  • Sigma-Aldrich. (n.d.). This compound.
  • NIST. (n.d.). 4-Bromo-2-ethylaniline. National Institute of Standards and Technology.
  • Scribd. (n.d.). GRP 7 Re Crystallization of Pure Acetanilide.

Sources

Technical Support Center: Column Chromatography for Purifying 4-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-2-ethylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific separation. The basicity of the aniline functional group, combined with the compound's specific properties, often presents unique hurdles during column chromatography. This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and establishes the fundamental principles for purifying basic aromatic amines like 4-Bromo-2-ethylaniline.

Q1: Why is 4-Bromo-2-ethylaniline difficult to purify on standard silica gel?

The primary challenge stems from an acid-base interaction. Standard silica gel possesses weakly acidic silanol groups (Si-OH) on its surface.[1][2] 4-Bromo-2-ethylaniline, being a basic amine, can interact strongly with these acidic sites.[3] This interaction leads to several common problems:

  • Peak Tailing: The compound doesn't move in a uniform band, resulting in a "tail" that contaminates subsequent fractions and makes clean separation difficult.[4]

  • Irreversible Adsorption: In severe cases, the amine binds so strongly that it does not elute from the column, leading to significant yield loss.[4]

  • Potential Degradation: The acidic surface of silica can sometimes promote degradation of sensitive compounds.[5]

Q2: What is the best stationary phase to start with?

For basic amines, you have three primary choices, each with its own advantages:

Stationary PhaseAdvantagesDisadvantagesRecommended For
Standard Silica Gel Inexpensive, widely available, vast literature support.[6]Requires a basic modifier in the mobile phase to prevent peak tailing and yield loss.[1][7]Routine purifications where cost is a primary concern and modifier use is acceptable.
Amine-Functionalized Silica The amine-treated surface neutralizes acidic silanols, preventing strong interactions with basic analytes. This results in symmetrical peaks and allows for simpler mobile phases (e.g., Hexane/EtOAc).[3][8][9]More expensive than standard silica.High-purity requirements, difficult separations, or when mobile phase modifiers are undesirable.
Basic Alumina An alternative to silica for purifying basic compounds; its surface is basic.[10]Can have different selectivity compared to silica; activity can vary based on water content.Cases where silica (even with modifiers) fails to provide a good separation.

Q3: How do I select the initial mobile phase?

The process should always begin with Thin Layer Chromatography (TLC).[11] The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for 4-Bromo-2-ethylaniline.[11][12] This Rf range typically ensures the compound spends enough time on the stationary phase for effective separation without requiring excessively large volumes of solvent.

  • Starting Solvent Systems: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a standard starting point.[10][13]

  • Adding a Basic Modifier: When using standard silica gel, it is critical to add a small amount of a competing base to your TLC solvent system and, subsequently, to your column's mobile phase. Triethylamine (TEA) is most common, typically added at 0.1% to 1% (v/v) .[7][12] This modifier "pre-occupies" the acidic silanol sites, allowing your basic analyte to elute with a much-improved peak shape.

Section 2: Core Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the essential stages of the purification process.

Protocol 2.1: TLC Analysis for Mobile Phase Selection
  • Preparation: Dissolve a small amount of your crude 4-Bromo-2-ethylaniline in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate (with a fluorescent indicator, F254).

  • Development: Place the plate in a TLC chamber containing your test solvent system (e.g., 9:1 Hexane:Ethyl Acetate + 0.5% TEA). Ensure the chamber is saturated with solvent vapors.

  • Visualization: After the solvent front nears the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp (254 nm), where the aromatic compound will appear as a dark spot.[7] Circle the spots with a pencil.

  • Optimization: Calculate the Rf value. Adjust the solvent polarity until the Rf of the target compound is in the 0.25-0.35 range and is well-separated from major impurities.[11]

Protocol 2.2: Slurry Packing a Silica Gel Column

Proper column packing is crucial to prevent cracking and channeling, which ruin separation efficiency.[14][15]

  • Setup: Securely clamp the column in a perfectly vertical position. Place a small plug of cotton or glass wool at the bottom, just enough to cover the outlet.[14] Add a ~1 cm layer of sand over the plug.[16]

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 30-100 times the weight of your crude sample).[6] Add your initial, non-polar mobile phase (e.g., hexanes) and stir to create a uniform slurry with no lumps.[16][17]

  • Pouring: Quickly and carefully pour the slurry into the column. Use more solvent to rinse any remaining silica from the beaker into the column.

  • Packing: Gently tap the side of the column with a piece of rubber tubing to dislodge air bubbles and encourage uniform packing.[14][15] Open the stopcock to drain some solvent, which helps compress the silica bed. Do not let the solvent level drop below the top of the silica.

  • Finalize: Once the silica has settled, carefully add another ~1 cm layer of sand to the top to protect the silica surface from being disturbed during solvent or sample addition.[16]

  • Equilibration: Pass 2-3 column volumes of your starting mobile phase through the packed column to ensure it is fully equilibrated before loading the sample.[18]

Protocol 2.3: Sample Loading and Elution
Loading MethodProcedureBest For
Wet Loading 1. Dissolve the crude product in the absolute minimum amount of a suitable solvent (ideally the mobile phase).[16] 2. Drain the column solvent until it is level with the top sand layer. 3. Carefully pipette the concentrated sample solution evenly onto the sand. 4. Open the stopcock and allow the sample to absorb completely into the silica bed. 5. Gently add fresh mobile phase and begin elution.Samples that are readily soluble in the mobile phase.
Dry Loading 1. Dissolve the crude product in a volatile solvent (e.g., dichloromethane). 2. Add a small amount of silica gel (approx. 2-3 times the sample weight) to the solution.[16] 3. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. 4. Carefully add this powder onto the top sand layer of the packed column.[7][12] 5. Gently add fresh mobile phase and begin elution.Samples with poor solubility in the mobile phase or for achieving the highest resolution.

Section 3: Troubleshooting Guide (Q&A Format)

This section directly addresses specific issues you may encounter during your experiment.

Q4: My product is streaking badly down the column and TLC plate (Peak Tailing). What's wrong?

  • Cause: This is the classic sign of a strong acid-base interaction between your basic aniline and the acidic silica gel.[4] The molecules "stick" to the silanol groups and are only slowly released, causing the tail.

  • Solution 1 (Immediate Fix): You have likely forgotten to add a basic modifier to your mobile phase. Add 0.1-1% triethylamine (TEA) to your eluent.[7] This will neutralize the silica surface and dramatically improve the peak shape.

  • Solution 2 (Alternative Stationary Phase): If adding a modifier is not an option or does not fully resolve the issue, your best alternative is to use an amine-functionalized silica column .[3] This stationary phase is designed specifically for purifying basic compounds and usually provides excellent peak shape without any mobile phase additives.[8][9]

Q5: I'm getting very low yield. Where did my product go?

  • Cause: This is an extreme case of the same problem causing peak tailing. Your product has irreversibly adsorbed to the silica gel.[4] The interaction is so strong that the mobile phase is unable to elute the compound from the column.

  • Solution: The same solutions for peak tailing apply here. Using a mobile phase containing TEA or switching to an amine-functionalized silica or alumina column will prevent this strong, irreversible binding and improve your recovery.[1][3][10]

Q6: My product is co-eluting with an impurity. How can I improve the separation?

  • Cause: The chosen mobile phase does not have the right selectivity to resolve your product from the impurity.[7]

  • Solution 1 (Adjust Polarity): Your first step should be to re-optimize the mobile phase using TLC. If the spots are too high (high Rf), decrease the polarity of the eluent (e.g., change from 8:2 to 9:1 Hexane:EtOAc). If the spots are too low, increase the polarity.

  • Solution 2 (Change Solvents): If adjusting the ratio of your current solvents doesn't work, you need to change the solvents themselves to alter the selectivity. For example, switching from ethyl acetate to a different polar solvent like dichloromethane or adding a small percentage of methanol can change the interactions and may resolve the compounds.[11][12]

  • Solution 3 (Gradient Elution): Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase the polarity over the course of the separation. This can sharpen peaks and improve the resolution of closely eluting compounds.

Q7: The color of my silica band is changing, or the product coming off the column is discolored. What is happening?

  • Cause: This suggests your compound may be degrading on the column . Aniline derivatives can be susceptible to oxidation, and the acidic environment of the silica gel can sometimes catalyze decomposition.[19][20]

  • Solution 1 (Deactivate Silica): Ensure you are using a basic modifier like TEA. By neutralizing the surface, you reduce its catalytic activity.

  • Solution 2 (Use a Milder Stationary Phase): Switch to a more inert stationary phase like amine-functionalized silica.[3]

  • Solution 3 (Work Quickly): Do not let the compound sit on the column for an extended period. Flash chromatography, which uses pressure to speed up the elution, is generally preferred over slow gravity chromatography.[12][21]

Section 4: Visualizing the Process

Diagrams help clarify complex workflows and decision-making processes.

Purification Workflow

The following diagram outlines the standard workflow for purifying 4-Bromo-2-ethylaniline.

G cluster_prep Preparation & Setup cluster_run Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Find Rf ~0.3) Crude->TLC Pack Pack Column (Slurry Method) TLC->Pack Equilibrate Equilibrate Column Pack->Equilibrate Load Sample Loading (Wet or Dry) Equilibrate->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions (by TLC) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common chromatography problems.

G Problem Identify Problem Tailing Peak Tailing / Streaking? Problem->Tailing LowYield Very Low Yield? Problem->LowYield PoorSep Poor Separation? Problem->PoorSep Cause_Acid Cause: Acid-Base Interaction Tailing->Cause_Acid Yes Cause_Irreversible Cause: Irreversible Adsorption LowYield->Cause_Irreversible Yes Cause_Solvent Cause: Suboptimal Mobile Phase PoorSep->Cause_Solvent Yes Sol_Modifier Solution: Add 0.1-1% TEA to Mobile Phase Cause_Acid->Sol_Modifier Sol_AmineCol Solution: Use Amine-Functionalized Silica Column Cause_Acid->Sol_AmineCol Cause_Irreversible->Sol_Modifier Cause_Irreversible->Sol_AmineCol Sol_Reoptimize Solution: Re-optimize Solvent System using TLC Cause_Solvent->Sol_Reoptimize Sol_Gradient Solution: Use a Gradient Elution Cause_Solvent->Sol_Gradient

Caption: A decision tree for troubleshooting common issues.

References

  • CommonOrganicChemistry.com. Running a Silica Gel Column.
  • Kadlec, J., et al. (1969). Activation and standardization of purified silica gel for column chromatographic cleanup of pesticide residue extracts. Bulletin of Environmental Contamination and Toxicology, 4(2), 120-7.
  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column.
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  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing.
  • Chemistry LibreTexts. (2022). Packing Normal Phase Columns.
  • Biotage. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase.
  • Membrane Solutions. Preparation Silica Gel for Better Column Chromatography.
  • ResearchGate. (2015). What is activated silica column for purification of organic compounds?
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • uHPLCs. Liquid chromatography column activation and maintenance precautions.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Reddit. (2021). Packing column. r/OrganicChemistry.
  • King Group. Successful Flash Chromatography.
  • ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound?
  • SIELC Technologies. Separation of m-Bromoaniline on Newcrom R1 HPLC column.
  • ResearchGate. (2015). Organic amine flash purification using a novel stationary phase.
  • University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC).
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • PubMed. (2003). Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides.
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  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?
  • Georganics. 4-Bromo-2-ethylaniline - High purity.
  • DergiPark. (2007). Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography.
  • PubMed. (2006). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
  • Aniline catalyst. Copper-modified silica gel (Aniline catalyst).
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  • Chemical Portal. 4-BROMO-2-ETHYLANILINE.
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  • HPLC. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
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  • LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Google Patents. CN102993022A - Preparation method of bromoaniline.
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  • PubChem - NIH. 4-Bromo-2-ethylaniline.
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Technical Support Center: Synthesis of 4-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Bromo-2-ethylaniline. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. As a key building block in the synthesis of agrochemicals and pharmaceuticals, ensuring the purity and yield of 4-Bromo-2-ethylaniline is paramount.[1] This document provides in-depth, experience-driven answers to common issues encountered during its synthesis, focusing on the identification, mitigation, and troubleshooting of common byproducts.

The Standard Synthetic Pathway: A Rationale-Driven Overview

The direct bromination of 2-ethylaniline is notoriously difficult to control. The powerful activating effect of the amino group leads to high reactivity, often resulting in polybrominated products, such as 2,4,6-tribromoaniline, and a mixture of isomers.[2] To achieve regioselective bromination at the desired C4 position, a three-step protection-bromination-deprotection strategy is the most reliable and widely adopted method. The rationale is to temporarily reduce the activating influence of the amino group by converting it to an acetamide, which still directs electrophiles to the para position but with significantly reduced reactivity, thus preventing over-bromination.[3][4]

The overall workflow is summarized below.

G A 2-Ethylaniline (Starting Material) B Step 1: Acetylation (Amine Protection) Reagent: Acetic Anhydride A->B Protection C 2-Ethylacetanilide (Protected Intermediate) B->C D Step 2: Bromination (Electrophilic Substitution) Reagent: Br2 or NBS C->D Bromination E N-(4-bromo-2-ethylphenyl)acetamide (Brominated Intermediate) D->E F Step 3: Hydrolysis (Deprotection) Reagent: Acid or Base E->F Deprotection G 4-Bromo-2-ethylaniline (Final Product) F->G

Caption: The three-step synthesis of 4-Bromo-2-ethylaniline.

Troubleshooting FAQs: Identifying Common Byproducts

This section addresses the most frequently asked questions regarding impurities and unexpected results.

Q1: My TLC plate shows multiple spots after the bromination step that are close in Rf value. What are the likely isomeric byproducts?

A1: This is a classic selectivity issue. While the acetylamino group strongly directs the incoming electrophile to the para position (C4), minor substitution can occur at other activated positions on the ring. The primary byproducts are typically other brominated isomers.

  • Formation Mechanism: The ethyl group at C2 and the acetylamino group at C1 are both ortho, para-directing. The C4 position is favored due to electronic activation from the acetylamino group and minimal steric hindrance. However, the C6 position is also activated, and some bromination can occur there, leading to the formation of the ortho-brominated isomer. If the reaction conditions are too harsh, a second bromination can occur.

The most common byproducts are summarized in the table below:

Compound NameStructureMolecular Weight ( g/mol )Typical Cause of Formation
4-Bromo-2-ethylaniline Desired Product200.08Correct regioselective bromination.
2-Bromo-4-ethylaniline Isomeric Byproduct200.08Bromination at the less-favored ortho position relative to the amino group.
4,6-Dibromo-2-ethylaniline Dibrominated Byproduct278.97Use of excess brominating agent or harsh reaction conditions (high temperature).
Unreacted 2-Ethylacetanilide Unreacted Intermediate163.22Incomplete bromination reaction (insufficient time, low temperature).
Q2: I've detected a tribrominated species in my final product. How is this possible if I used a protecting group?

A2: The presence of a tribrominated species, likely 2,4,6-tribromoaniline, is a strong indicator that the initial amine protection step (acetylation) was incomplete. The aniline -NH₂ group is so activating that even a small amount of unprotected 2-ethylaniline in the bromination step can react rapidly with bromine to form polybrominated products.[2]

  • Causality: The acetylation of aniline is an equilibrium reaction. To drive it to completion, it's crucial to use a slight excess of acetic anhydride and ensure adequate reaction time. Any unreacted 2-ethylaniline will be significantly more reactive towards bromine than the desired 2-ethylacetanilide, acting as a "bromine sink" and leading to these highly substituted, undesired byproducts.

Q3: My post-hydrolysis NMR spectrum clearly shows residual acetyl signals. What went wrong?

A3: This is a straightforward case of incomplete deprotection. The hydrolysis of the N-(4-bromo-2-ethylphenyl)acetamide intermediate back to the free amine requires harsh conditions, typically refluxing in strong acid (like HCl) or base (like NaOH).[5]

  • Troubleshooting:

    • Reaction Time: Ensure the hydrolysis is refluxed for the recommended duration (typically several hours). Monitor the reaction by TLC until the starting acetamide spot has completely disappeared.

    • Reagent Concentration: Use a sufficiently concentrated acid or base solution to effectively drive the hydrolysis.

    • Temperature: Ensure the reaction mixture is maintained at a vigorous reflux.

Visualizing Byproduct Formation Pathways

Understanding the potential side reactions is key to preventing them. The following diagram illustrates how the desired reaction pathway can diverge to form common byproducts.

G cluster_main Main Synthetic Pathway cluster_side Byproduct Formation Pathways Start 2-Ethylacetanilide Desired N-(4-bromo-2-ethylphenyl)acetamide (Desired Intermediate) Start->Desired + Br₂ (1 equiv) Controlled Temp. Dibromo N-(4,6-dibromo-2-ethylphenyl)acetamide (Dibromination) Start->Dibromo + Br₂ (>1 equiv) High Temp. Ortho N-(2-bromo-6-ethylphenyl)acetamide (Ortho Isomer) Start->Ortho + Br₂ Poor Regiocontrol Unprotected Unreacted 2-Ethylaniline (From Incomplete Protection) Tribromo 2,4,6-Tribromoaniline Unprotected->Tribromo + Excess Br₂ (Very Fast Reaction)

Caption: Divergent pathways leading to common byproducts during bromination.

Troubleshooting Guide: A Proactive Approach

Use this guide to diagnose and solve common experimental issues.

Problem: Low Regioselectivity in Bromination (Isomer Formation)
  • Root Cause: The reaction conditions are not optimized to favor substitution at the C4 position. High temperatures can provide enough energy to overcome the activation barrier for substitution at the sterically more hindered C6 position.

  • Troubleshooting Protocol:

    • Temperature Control: Perform the bromination at a low temperature. Start the reaction at 0°C using an ice bath and allow it to warm slowly to room temperature.

    • Solvent Choice: Use glacial acetic acid as the solvent. It helps to moderate the reactivity of the bromine and keeps the reaction medium homogeneous.[3]

    • Brominating Agent: Consider using N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂). NBS is a solid and can be easier to handle, often providing a slower, more controlled release of the electrophilic bromine species, which can improve selectivity.[6][7]

    • Rate of Addition: Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the most kinetically accessible product.

Problem: Purification Challenges - Separating Isomers and Byproducts
  • Root Cause: The desired product (4-Bromo-2-ethylaniline) and its main isomeric byproduct (2-Bromo-4-ethylaniline) have identical molecular weights and very similar polarities, making separation by simple extraction or recrystallization difficult.

  • Troubleshooting Protocol: Purification by Column Chromatography

    • Stationary Phase: Use silica gel (230-400 mesh) for the stationary phase.

    • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase the polarity. A good starting point is a gradient of Ethyl Acetate in Hexane (e.g., starting from 2% EtOAc in Hexane and gradually increasing to 10%).

    • Monitoring: Monitor the column fractions closely using TLC. The para-substituted product is typically slightly less polar than other isomers and should elute first.

    • Alternative: Recrystallization: If chromatography is not feasible, fractional recrystallization can be attempted. Solvents like ethanol/water or hexane may allow for the preferential crystallization of the major isomer.[5]

G Start Crude Product Analysis (TLC/NMR) C1 Major Impurity: Unreacted Starting Material? Start->C1 Yes C2 Major Impurity: Isomers/Dibromo Species? Start->C2 Yes A1 Action: Re-run reaction with longer time or higher temperature. C1->A1 A2 Action: Optimize Bromination Conditions (Temp, Rate of Addition). C2->A2 A3 Action: Purify via Silica Gel Column Chromatography. A2->A3

Caption: A logical troubleshooting workflow for product purification.

References

  • During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetyl
  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Amines.NCERT. [Link]
  • Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry.NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • 4-BROMO-2-ETHYLANILINE.LookChem. [Link]
  • Acylation of Aniline Explained.Pearson. [Link]
  • Sandmeyer reaction.L.S.College, Muzaffarpur. [Link]
  • Sandmeyer reaction.Wikipedia. [Link]
  • How to prepare 4-(2-Bromoethyl)aniline...Reddit. [Link]
  • US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • 2,6-Dibromo-4-ethylaniline.PubChem. [Link]
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.Medium. [Link]
  • Bromination of para-substituted anilines using H2O2–HBr system or NBS in water as a reaction medium.
  • 4-Bromo-2-ethylaniline - High purity.Georganics. [Link]
  • 2-Ethylaniline.PubChem. [Link]
  • Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction.Scribd. [Link]
  • Recent trends in the chemistry of Sandmeyer reaction: a review.
  • EP0913381B1 - Method for purifying a bromine compound.
  • Sandmeyer Reaction.Organic Chemistry Portal. [Link]
  • 1: Acetylation of Aniline (Experiment).Chemistry LibreTexts. [Link]
  • in the chemical literature: dibromin
  • 2-bromo-4-ethylaniline (C8H10BrN).PubChemLite. [Link]
  • Synthesis of A. 4-Bromo-2-methoxyaniline.PrepChem.com. [Link]
  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions.YouTube. [Link]
  • 4-Bromo-2-ethylaniline.PubChem. [Link]
  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline
  • CN102993022A - Preparation method of bromoaniline.

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How to remove impurities from 4-Bromo-2-ethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-ethylaniline hydrochloride is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The purity of this compound is paramount, as contaminants can lead to undesirable side reactions, lower yields of the final product, and potential toxicity in drug development applications. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions to address common purity issues encountered during its use and synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial or synthesized this compound?

Impurities can arise from several sources, including the synthetic route, handling, and storage. Common contaminants include:

  • Starting Materials & Intermediates: Unreacted 2-ethylaniline or N-acetylated precursors.

  • Isomeric Impurities: Formation of other brominated isomers during the synthesis.

  • Over- or Under-Brominated Species: Presence of dibrominated analogs or residual unbrominated starting material.

  • Oxidation Products: Anilines are notoriously susceptible to air oxidation, which forms highly colored, often polymeric, impurities. This is the most frequent cause of discoloration (e.g., pink, brown, or black appearance).[2][3]

  • Residual Solvents & Reagents: Solvents used during reaction and workup (e.g., acetic acid, dioxane) or inorganic salts from pH adjustments.[4]

Q2: My batch of this compound is dark brown, not off-white. What causes this and is it still usable?

The dark coloration is almost certainly due to the oxidation of the aniline functional group.[2] While the bulk of the material may still be the desired compound, the presence of these impurities can interfere with subsequent reactions. For most applications, especially in drug development, purification is essential to remove these colored byproducts. Using the discolored material directly is not recommended without first assessing its purity via analytical methods like HPLC or NMR.

Q3: What is the most direct and effective method for purifying this compound?

For solids that are already relatively pure (>90%) but suffer from discoloration or minor impurities, recrystallization is the most efficient and direct method. It is excellent for removing colored oxidation products and other impurities with different solubility profiles. For more complex mixtures containing significant levels of non-basic or neutral impurities, a more rigorous purification via acid-base extraction to isolate the free amine, followed by re-formation of the hydrochloride salt, is superior.

Q4: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-4 °C). Since it is a salt, polar solvents are the best starting point.

Solvent Screening Strategy:

  • Place ~50 mg of the impure solid into a small test tube.

  • Add the test solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, the compound is too soluble at room temperature.

  • If it is insoluble at room temperature, heat the mixture gently. If the solid dissolves, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

Solvent ClassExamplesRationale for Use
Alcohols Ethanol, IsopropanolOften provide the right balance of polarity for dissolving the salt when hot and allowing crystallization upon cooling. Ethanol/water mixtures are also highly effective.[5]
Ketones AcetoneCan be effective, but the higher polarity may lead to high solubility even when cold, potentially reducing yield.
Esters Ethyl AcetateA related compound, 4-bromo-2,6-diisopropylaniline hydrobromide, has been successfully recrystallized from ethyl acetate, making it a viable candidate.[6]
Aqueous Systems WaterThe compound may be too soluble in pure water. However, a mixed solvent system like ethanol/water or isopropanol/water can be fine-tuned for optimal recovery.
Q5: When should I choose acid-base extraction over recrystallization?

This decision depends on the nature and quantity of the impurities.

FeatureRecrystallizationAcid-Base Extraction & Salt Re-formation
Best For Removing Colored impurities, compounds with different solubility profiles.Neutral, acidic, and non-basic impurities.
Complexity & Time Simpler, faster.More complex, multi-step, and time-consuming.
Typical Yield Can have material loss in the mother liquor.Generally high yield if performed carefully.
When to Use Routine purification of discolored but mostly pure batches.Heavily contaminated samples or when non-basic impurities are suspected.
Q6: How can I definitively assess the purity of my this compound after purification?

A combination of methods provides the most complete picture of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile/water and UV detection is a common setup for substituted anilines.[7] Purity is determined by the area percentage of the main peak.

  • Gas Chromatography (GC-MS): Useful for identifying and quantifying volatile impurities. The sample would first need to be converted to the free base.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the chemical structure and can reveal the presence of organic impurities, even at low levels.

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of high purity. Impurities typically cause the melting point to be depressed and broadened.[10]

Troubleshooting and Purification Protocols

This section provides detailed, step-by-step workflows for the most common purification challenges.

Protocol 1: Purification by Recrystallization

This protocol is ideal for removing colored oxidation products and improving the purity of a solid that is already substantially the desired compound.

G cluster_dissolve Dissolution cluster_purify Purification cluster_isolate Isolation impure Impure Solid dissolve Dissolve in Minimum Hot Solvent (e.g., IPA/H2O) impure->dissolve charcoal Add Activated Charcoal (Optional, for color) dissolve->charcoal hot_filter Hot Gravity Filtration charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Solid dry->pure

Caption: Workflow for purification via conversion to the free base and re-precipitation of the hydrochloride salt.

Step-by-Step Methodology:

  • Dissolution and Basification: Dissolve the impure this compound in deionized water. While stirring, slowly add a 2M sodium hydroxide (NaOH) solution until the pH of the mixture is >11. The free aniline base will precipitate out of the solution, often as an oil or solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent like ethyl acetate or diethyl ether. Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic extracts and wash them once with water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter off the drying agent to obtain a clear solution of the pure free amine in the organic solvent.

  • Salt Re-formation: While stirring the solution of the free amine, slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise. The purified this compound will immediately precipitate as a white solid.

  • Isolation and Drying: Collect the precipitated salt by vacuum filtration, wash with a small amount of the organic solvent (e.g., diethyl ether) to remove any excess acid, and dry thoroughly under vacuum.

By following these guidelines and protocols, researchers can effectively remove impurities from this compound, ensuring the high quality required for demanding synthetic applications.

References

  • Benchchem. (n.d.). GC-MS Method for the Purity Analysis of N-(2-Heptyl)aniline.
  • Benchchem. (n.d.). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Reddit. (2014). Purify and dry aniline?. r/chemistry.
  • Organic Syntheses. (n.d.). p-Aminotetraphenylmethane.
  • Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Sultan Qaboos University.
  • ResearchGate. (n.d.). Determination of aniline and its substituted derivatives in sewage water by gas chromatography.
  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation.
  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Georganics. (n.d.). 4-BROMO-2-ETHYLANILINE.
  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
  • YouTube. (2024). 4 bromoaniline : Organic Synthesis.
  • Google Patents. (1990). US4918230A - Process for the preparation 4-bromoaniline hydrobromides.

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Technical Support Center: Improving Regioselectivity in the Bromination of 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective bromination of 2-ethylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of electrophilic aromatic substitution on this substituted aniline, ensuring high yields and predictable outcomes for your target isomers.

Introduction: The Challenge of Selectivity

The bromination of 2-ethylaniline presents a classic challenge in electrophilic aromatic substitution. The molecule contains two activating, ortho-, para-directing groups: the amino (-NH₂) group and the ethyl (-CH₂CH₃) group. The amino group is a powerful activator, making the aromatic ring highly susceptible to electrophilic attack and often leading to polybromination.[1] The interplay between the electronic effects of both substituents and the steric hindrance imposed by the ethyl group can result in a mixture of isomeric products. This guide will provide you with the strategic insights and practical steps to control the regioselectivity of this reaction, primarily focusing on achieving high yields of the para-brominated product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you might encounter during the bromination of 2-ethylaniline.

Issue 1: Formation of Multiple Brominated Products (Polybromination)

  • Symptom: Your reaction yields a significant amount of di- or tri-brominated 2-ethylaniline, often observed as a complex mixture in your analytical data (GC-MS, LC-MS, or TLC).

  • Cause: The primary cause is the high reactivity of the aniline ring, driven by the strong electron-donating nature of the amino group.[1] This high electron density at the ortho and para positions makes the ring highly susceptible to multiple attacks by the electrophilic bromine.[2][3] Using highly reactive brominating agents like aqueous bromine (bromine water) exacerbates this issue.[4]

  • Solution: Attenuate the Activating Effect of the Amino Group

    The most reliable method to prevent polybromination and enhance regioselectivity is to temporarily protect the amino group by converting it to an acetamide.[5][6][7] This is achieved through acetylation with acetic anhydride.[6] The resulting N-acetyl group is still an ortho-, para-director, but its activating effect is significantly diminished because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group.[2][7] This "tamed" activation allows for controlled monobromination. Following the bromination step, the acetyl group is easily removed by acid or base hydrolysis to regenerate the amino group.[6]

Issue 2: Poor Regioselectivity (Formation of Ortho and Para Isomers)

  • Symptom: Your product is a mixture of 4-bromo-2-ethylaniline and 6-bromo-2-ethylaniline, with a lower than desired ratio of the para isomer.

  • Cause: Both the amino and ethyl groups direct electrophilic substitution to the ortho and para positions. While the para position is generally favored due to reduced steric hindrance, the formation of the ortho isomer is a common competing pathway.

  • Solution:

    • Utilize a Protecting Group: As mentioned above, forming the N-acetyl-2-ethylaniline intermediate is the primary solution. The bulky acetyl group provides significant steric hindrance at the ortho positions (the 6-position in this case), strongly favoring the substitution at the less hindered para position (the 4-position).[2][7]

    • Choice of Brominating Agent: Using a bulkier brominating agent can also disfavor attack at the sterically crowded ortho position.[8] Consider using N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) instead of molecular bromine.[5][9] DBDMH is often preferred as it is a stable, crystalline solid that is safer to handle and can provide cleaner reactions.[5]

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable para product.[10]

Issue 3: Low Yield of the Desired Monobrominated Product

  • Symptom: The overall yield of the isolated 4-bromo-2-ethylaniline is low, even if the regioselectivity is acceptable.

  • Cause: Low yields can stem from several factors, including incomplete reaction, product degradation, or loss during workup and purification. In some cases, the choice of brominating agent and solvent system can lead to side reactions.[11]

  • Solution:

    • Optimize Reaction Conditions: Ensure the reaction goes to completion by monitoring it with an appropriate technique (e.g., TLC, GC-MS). Adjust the reaction time and temperature as needed.

    • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent. For direct bromination (without a protecting group), using a non-polar solvent like carbon disulfide (CS₂) can reduce the rate of reaction and potentially improve control, although this is often less effective than the protection strategy.[3][4] For the bromination of the acetanilide, glacial acetic acid is a commonly used solvent.[5][6]

    • Alternative Protocols: Consider alternative, milder bromination methods. For instance, copper-catalyzed oxidative bromination using NaBr and an oxidant like Na₂S₂O₈ can offer high regioselectivity and good yields under mild conditions without the need for a protecting group.[12][13]

Frequently Asked Questions (FAQs)

Q1: Why is the amino group such a strong activating group?

The nitrogen atom of the amino group has a lone pair of electrons that can be delocalized into the benzene ring through resonance.[1][14] This increases the electron density on the ring, particularly at the ortho and para positions, making it much more nucleophilic and thus more reactive towards electrophiles.[15][16]

Q2: What is the directing effect of the ethyl group?

The ethyl group is an alkyl group, which is a weak electron-donating group through an inductive effect.[17] It donates electron density to the ring, making it more reactive than benzene, and it is also an ortho-, para-director.[18] In 2-ethylaniline, its directing effect reinforces that of the more powerful amino group.

Q3: Can I achieve meta-bromination of 2-ethylaniline?

Direct electrophilic bromination of 2-ethylaniline will not yield the meta-product in any significant amount due to the strong ortho-, para-directing nature of the substituents.[17][18] Achieving meta-halogenation of anilines typically requires specialized catalytic systems, such as palladium catalysis, which operate through different mechanisms.[19]

Q4: I am considering scaling up this reaction. What are the safety considerations?

Liquid bromine is highly corrosive, toxic, and volatile. When working at a larger scale, using solid, crystalline brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is highly recommended for improved safety and ease of handling.[5] Always perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: How do I analyze the regioselectivity of my product mixture?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the different isomers of bromo-2-ethylaniline based on their fragmentation patterns and retention times.[20] High-Performance Liquid Chromatography (HPLC) can also be used for quantitative analysis of the isomer ratio.[21][22] Comparing the analytical data of your product mixture to that of authenticated standards of the possible isomers will allow for accurate determination of the regioselectivity.

Experimental Protocols

Protocol 1: Para-Selective Monobromination via Acetylation

This three-step procedure is the most common and reliable method for achieving high para-selectivity.

Step 1: Protection of 2-Ethylaniline (Synthesis of N-acetyl-2-ethylaniline)

  • In a fume hood, add 2-ethylaniline (1.0 eq.) to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Step 2: Bromination of N-acetyl-2-ethylaniline

  • Dissolve the dried N-acetyl-2-ethylaniline (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.

  • In a separate container, prepare a solution or slurry of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq., as it contains two bromine atoms) in glacial acetic acid.[5]

  • Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.

  • Continue to stir the mixture for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, pour the mixture into a beaker of cold water and stir to ensure complete precipitation of the product, 4-bromo-N-acetyl-2-ethylaniline.

  • Collect the crude product by vacuum filtration and wash with cold water. A subsequent wash with a cold solution of sodium bisulfite can be used to remove any unreacted bromine.[5]

  • Recrystallize the product from an appropriate solvent (e.g., ethanol/water) to obtain the pure compound.

Step 3: Deprotection (Hydrolysis of 4-bromo-N-acetyl-2-ethylaniline)

  • Place the purified 4-bromo-N-acetyl-2-ethylaniline (1.0 eq.) in a round-bottom flask.

  • Add an aqueous solution of hydrochloric acid (e.g., 7-8 M).[5]

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution to room temperature and then in an ice bath.

  • Carefully neutralize the solution with a base (e.g., concentrated NaOH solution) until it is alkaline, which will precipitate the free amine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-bromo-2-ethylaniline.

Data Presentation
MethodBrominating AgentKey FeatureExpected Major ProductRegioselectivity
Direct BrominationBromine WaterHighly reactive, aqueous2,4,6-tribromo- and 4,6-dibromo-2-ethylanilineLow
Protected Bromination DBDMH / Acetic Anhydride Controlled reactivity, steric hindrance 4-bromo-2-ethylaniline High (para-selective)
Catalytic BrominationNaBr / Na₂S₂O₈ / CuSO₄Milder, no protection needed4-bromo-2-ethylanilineGood to High

Visualizations

Regioselectivity_Factors cluster_directing_effects Directing Effects on 2-Ethylaniline cluster_outcomes Potential Bromination Sites NH2 Amino Group (-NH₂) Strong Activator Ortho, Para-Director Ortho1 Position 6 (Ortho to -NH₂) NH2->Ortho1 Electronic Activation Para Position 4 (Para to -NH₂) NH2->Para Electronic Activation Et Ethyl Group (-Et) Weak Activator Ortho, Para-Director Et->Ortho1 Steric Hindrance (Minor) Et->Para Reinforces Para-Direction Ortho2 Position 2 (Blocked by -Et)

Caption: Directing effects in the electrophilic bromination of 2-ethylaniline.

Troubleshooting_Workflow start Poor Regioselectivity or Polybromination Observed q1 Is the Amino Group Protected (e.g., as an acetamide)? start->q1 protect Implement Protection-Bromination-Deprotection Strategy using Acetic Anhydride q1->protect No q2 What Brominating Agent is being used? q1->q2 Yes protect->q2 switch_reagent Switch to a milder/bulkier reagent (e.g., NBS or DBDMH) q2->switch_reagent Br₂/H₂O optimize Optimize Reaction Conditions (Lower Temperature, Monitor Reaction) q2->optimize NBS/DBDMH end Improved Regioselectivity and Yield switch_reagent->end optimize->end

Caption: A workflow for troubleshooting poor regioselectivity in 2-ethylaniline bromination.

References

  • Takahashi, Y., & Seki, M. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Synthesis.
  • BYJU'S. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. YouTube.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Career Institute.
  • Homework.Study.com. (n.d.). Suggest a mechanism for the bromination of aniline.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Li, G., et al. (2022). Catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. RSC Publishing.
  • Khan Academy. (n.d.). Bromination of Aniline (video).
  • ResearchGate. (2025, August 10). A Practical Procedure for Regioselective Bromination of Anilines.
  • Khan Academy. (n.d.). Bromination of Aniline (video) | Amines.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • NCERT. (n.d.). Amines.
  • ChemTalk. (n.d.). Directing Effects.
  • Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes.
  • National Institutes of Health. (n.d.). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. PMC.
  • Sparkl. (n.d.). Revision Notes - Directing Effects of Substituents in Electrophilic Substitution.
  • Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.
  • Filo. (2025, April 19). In the context of aniline. Why electrophilic substitution reaction take p...
  • Allen. (n.d.). Bromination of aniline can only give ortho para substituation because. Allen Career Institute.
  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
  • ResearchGate. (n.d.). Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium.
  • ACS Publications. (2018, May 9). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. ACS Catalysis.
  • Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?.
  • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. r/chemistry.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Beilstein Journals. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • ACS Publications. (2022, June 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry.
  • ResearchGate. (2012, May 4). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
  • Semantic Scholar. (n.d.). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater.
  • Chemistry Stack Exchange. (2016, October 17). reaction mechanism - Bromination of acetanilide.
  • ResearchGate. (2025, October 16). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • ResearchGate. (n.d.). oxidative bromination.
  • YouTube. (2020, May 6). Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination.

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Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-Bromo-2-ethyl-1-fluorobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting the challenging synthesis of 4-bromo-2-ethyl-1-fluorobenzene from 4-bromo-2-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected yields in this Sandmeyer-type transformation. Here, we will delve into the mechanistic nuances and provide practical, field-proven solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the conversion of 4-bromo-2-ethylaniline to 4-bromo-2-ethyl-1-fluorobenzene is very low. What are the most common culprits?

Low yields in this multi-step synthesis typically stem from one or more of the following critical areas:

  • Incomplete Diazotization: The initial conversion of the weakly basic 4-bromo-2-ethylaniline to its corresponding diazonium salt may be inefficient.

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose before the fluorine is introduced, leading to a host of byproducts.[1][2][3]

  • Inefficient Fluoro-dediazoniation: The final step, where the diazonium group is replaced by fluorine (a Balz-Schiemann type reaction), can be sluggish or incomplete.

  • Side Reactions: The formation of unwanted side products, such as phenols, biaryls, and azo compounds, can significantly consume the starting material and intermediates.[2]

Q2: What makes 4-bromo-2-ethylaniline a particularly challenging substrate for this reaction?

4-Bromo-2-ethylaniline presents a combination of electronic and steric challenges:

  • Reduced Basicity: The electron-withdrawing nature of the bromine atom at the para position reduces the electron density on the aromatic ring and, consequently, the basicity of the amino group. This makes the initial protonation and subsequent reaction with the nitrosating agent more difficult.[4][5]

  • Steric Hindrance: The ethyl group at the ortho position can physically obstruct the approach of the nitrosating agent to the amino group, thereby slowing down the rate of diazotization.[6]

Q3: I observe a lot of dark, tarry material in my reaction flask. What is causing this?

The formation of dark, polymeric materials is often a tell-tale sign of diazonium salt decomposition and subsequent radical side reactions.[2][7] This can be exacerbated by elevated temperatures, the presence of impurities, or incorrect reaction pH.[7]

Systematic Troubleshooting Guide

This guide is structured to help you systematically identify and resolve the root cause of low yields by examining each stage of the reaction.

Part 1: The Diazotization Step

The successful formation of the diazonium salt is the bedrock of the entire synthesis. Any inefficiencies here will cascade through the subsequent steps.

Q4: How can I ensure my diazotization reaction goes to completion?

  • Choice of Acid and Nitrite Source: For weakly basic anilines, stronger acidic conditions are often necessary to achieve complete diazotization.[5] While hydrochloric acid is common, consider using fluoroboric acid (HBF₄) directly in the diazotization step. This not only provides the acidic medium but also the tetrafluoroborate counterion needed for the subsequent Schiemann reaction, often leading to the precipitation of the more stable diazonium tetrafluoroborate salt.[8][9][10]

  • Temperature Control is Critical: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[11] It is imperative to maintain a strict temperature range of 0-5 °C throughout the addition of the nitrite solution.[2][3][11] Use of an ice-salt bath can provide more robust cooling.

  • Monitoring for Completion: After the addition of sodium nitrite is complete, it is crucial to test for the presence of excess nitrous acid. This indicates that all of the aniline has been consumed. A simple and effective method is to use starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.[2][7] If the test is negative, more sodium nitrite solution should be added dropwise until a positive test is achieved.

Experimental Protocol: Diazotization of 4-Bromo-2-ethylaniline

  • To a stirred solution of 4-bromo-2-ethylaniline (1 equivalent) in 48% fluoroboric acid (3-4 equivalents) at 0 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise.

  • Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes.

  • Test for the presence of excess nitrous acid using starch-iodide paper.

  • The resulting slurry containing the precipitated 4-bromo-2-ethylbenzenediazonium tetrafluoroborate should be used immediately in the next step.

Part 2: The Fluoro-dediazoniation (Balz-Schiemann) Step

This step involves the thermal or photochemical decomposition of the diazonium tetrafluoroborate salt to yield the desired aryl fluoride.

Q5: I have successfully formed the diazonium salt, but the yield of the fluorinated product is still low. What can I do?

  • Isolation and Purity of the Diazonium Salt: While it is often recommended to use the diazonium salt in situ, for challenging substrates, isolating the diazonium tetrafluoroborate salt can be beneficial. This allows for the removal of impurities that may catalyze decomposition. The salt can be collected by filtration, washed with cold diethyl ether, and then thoroughly dried under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with extreme care and behind a blast shield.[3][12]

  • Thermal Decomposition Conditions: The thermal decomposition of the diazonium tetrafluoroborate requires careful optimization of the temperature. The decomposition temperature is dependent on the substituents on the aromatic ring.[1][13] A slow, controlled heating under an inert atmosphere is recommended. Starting at a lower temperature (e.g., 80-100 °C) and gradually increasing it while monitoring for nitrogen evolution can help to minimize the formation of byproducts.

  • Solvent Choice for Decomposition: The choice of solvent for the thermal decomposition can have a significant impact on the yield.[14][15] Low- or non-polar solvents, such as hexane or chlorobenzene, can improve the yield by promoting an intimate ion pair between the diazonium cation and the tetrafluoroborate anion, facilitating fluoride transfer.[14][15]

  • Alternative Fluoride Sources: If the use of fluoroboric acid is problematic, other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻) have been shown to improve yields in some cases, though they are often more expensive.[8][16]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_diazo Diazotization Troubleshooting cluster_schiemann Fluoro-dediazoniation Troubleshooting start Low Yield of 4-Bromo-2-ethyl-1-fluorobenzene diazotization Check Diazotization Step start->diazotization temp_control Temperature > 5°C? diazotization->temp_control acid_choice Incomplete Reaction? (Starch-Iodide Test) diazotization->acid_choice steric_hindrance Slow Reaction Rate? diazotization->steric_hindrance schiemann Check Fluoro-dediazoniation Step decomposition Decomposition of Diazonium Salt? schiemann->decomposition fluorination_yield Low Fluorination Efficiency? schiemann->fluorination_yield sol_temp Solution: Use Ice-Salt Bath Maintain 0-5°C temp_control->sol_temp sol_acid Solution: Use HBF4 directly Add more NaNO2 until test is positive acid_choice->sol_acid sol_steric Solution: Increase reaction time Ensure efficient stirring steric_hindrance->sol_steric sol_temp->schiemann sol_acid->schiemann sol_steric->schiemann sol_decomp Solution: Isolate and dry diazonium salt (with caution!) Use in situ immediately decomposition->sol_decomp sol_fluorination Solution: Optimize decomposition temperature Use non-polar solvent (e.g., hexane) Consider alternative counterions (PF6-, SbF6-) fluorination_yield->sol_fluorination end_node Improved Yield sol_decomp->end_node sol_fluorination->end_node

Caption: A logical workflow for troubleshooting low yield.

Part 3: Common Side Reactions and Their Mitigation

Q6: How can I minimize the formation of the phenolic byproduct (4-bromo-2-ethylphenol)?

The formation of phenols occurs when the diazonium salt reacts with water.[2] This is particularly problematic at elevated temperatures.

  • Strict Temperature Control: As emphasized before, maintaining a low temperature (0-5 °C) during diazotization and handling of the diazonium salt is the most effective way to suppress phenol formation.[2]

  • Anhydrous Conditions: For the thermal decomposition step, ensuring the isolated diazonium salt is as dry as possible and using an anhydrous solvent can further reduce the formation of the phenolic byproduct.

Q7: What causes the formation of biaryl and azo-coupled byproducts, and how can I avoid them?

  • Biaryl Compounds: These are formed through radical mechanisms.[2] The Sandmeyer reaction itself involves an aryl radical intermediate.[17] If the concentration of the diazonium salt is too high, these radicals can couple with each other. Using more dilute solutions can help to minimize this side reaction.

  • Azo Compounds: Azo coupling occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic compound.[2] In this case, unreacted 4-bromo-2-ethylaniline can act as the coupling partner. Ensuring complete diazotization is key to preventing this. The reaction is also often favored under neutral or slightly basic conditions, so maintaining a strongly acidic environment is crucial.[2]

Reaction Pathways Overview

Reaction_Pathways aniline 4-Bromo-2-ethylaniline diazonium Ar-N2+ BF4- aniline->diazonium NaNO2, HBF4 0-5 °C product 4-Bromo-2-ethyl-1-fluorobenzene (Desired Product) diazonium->product Heat (Δ) -N2, -BF3 phenol 4-Bromo-2-ethylphenol (Side Product) diazonium->phenol H2O, Heat azo Azo Compound (Side Product) diazonium->azo + Unreacted Aniline biaryl Biaryl Compound (Side Product) diazonium->biaryl Radical Coupling

Caption: Key reaction pathways in the synthesis.

Summary of Critical Parameters

ParameterRecommended ConditionRationale
Diazotization Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt and minimizes phenol formation.[2][3][11]
Acid Fluoroboric Acid (HBF₄)Provides an acidic medium and the necessary tetrafluoroborate counterion for the Schiemann reaction.[8][9]
Diazotization Monitoring Starch-Iodide PaperEnsures complete consumption of the starting aniline, preventing azo-coupling side reactions.[2][7]
Decomposition Solvent Low or non-polar (e.g., Hexane)Facilitates fluoride transfer and can improve yield.[14][15]
Concentration DiluteMinimizes intermolecular side reactions like biaryl formation.[2]

References

  • Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1047–1054. [Link]
  • Wikipedia. Balz–Schiemann reaction. [Link]
  • Chemistry Stack Exchange. (2017).
  • Master Organic Chemistry. (2018).
  • ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1364-1371. [Link]
  • Bentham Science. (2018). Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. Letters in Organic Chemistry, 15(10), 834-839. [Link]
  • DeMilt, C., & Van Zandt, G. (1936). Diazotization of Weakly Basic and Insoluble Amines. The Use of Pyridine, Quinoline and Isoquinoline as Solvents for the Amines. Journal of the American Chemical Society, 58(10), 2044–2046. [Link]
  • Wikipedia. Sandmeyer reaction. [Link]
  • O'Hagan, D. (2015). Beyond the Balz–Schiemann Reaction: The Utility of Tetrafluoroborates and Boron Trifluoride as Nucleophilic Fluoride Sources. Chemical Reviews, 115(2), 1149-1160. [Link]
  • Zolton, L. (1962). Diazotization of Aliphatic and Aromatic Amines. University of Arizona Thesis. [Link]
  • BYJU'S. Balz Schiemann Reaction Mechanism. [Link]
  • ResearchGate. (1993). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Russian Chemical Reviews, 62(5), 447-458. [Link]
  • Quora. (2019).
  • Reddit. (2024). Sandmeyer type reaction troubleshoot. r/Chempros. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • ACS Omega. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21678–21689. [Link]
  • PubMed Central. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega, 6(33), 21678–21689. [Link]
  • Khan Academy. Sandmeyer reaction. [Link]
  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. r/chemistry. [Link]
  • Progress in Color, Colorants and Coatings. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]
  • Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]
  • Royal Society of Chemistry. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry, 21(38), 7729-7734. [Link]
  • National Institutes of Health. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16, 2055–2089. [Link]
  • Autech. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? [Link]
  • PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Organic Letters, 17(15), 3790-3793. [Link]
  • YouTube. (2019). converting anilines to diazoniums ions. [Link]
  • Journal of the American Chemical Society. (1954). Kinetics of the Diazotization of Anilines. Journal of the American Chemical Society, 76(5), 1379–1381. [Link]
  • PubChem. 4-Bromo-2-ethyl-1-fluorobenzene. [Link]
  • Google Patents. (2018). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • ResearchGate. (2016). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Organic Letters, 18(16), 4048-4051. [Link]
  • Indian Academy of Sciences. (2018). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences, 130(8), 108. [Link]

Sources

Technical Support Center: Suzuki Coupling of 4-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 4-bromo-2-ethylaniline. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the specific challenges and side reactions encountered when working with this electron-rich and moderately hindered substrate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established mechanistic principles and field-proven strategies.

Introduction: The Challenge of 4-Bromo-2-ethylaniline

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form C-C bonds with high functional group tolerance.[1][2][3] However, substrates like 4-bromo-2-ethylaniline present a unique set of challenges. The electron-donating nature of the aniline moiety can complicate the catalytic cycle, and the presence of the ortho-ethyl group introduces steric considerations. Successful coupling requires a carefully optimized system to suppress common side reactions and ensure high yields of the desired biaryl product. This guide will address the most prevalent issues head-on, providing both diagnostic advice and actionable protocols.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific experimental observations and provide targeted solutions.

Question 1: My reaction is sluggish, showing low conversion of 4-bromo-2-ethylaniline even after extended reaction times. What are the likely causes and how can I improve the reaction rate?

Answer:

A slow or stalled reaction with 4-bromo-2-ethylaniline is typically linked to two main issues: inefficient oxidative addition or catalyst inhibition.

  • Causality—Inefficient Oxidative Addition: The electron-donating amino group in your substrate increases the electron density of the aromatic ring. This makes the C-Br bond stronger and less susceptible to cleavage by the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[4]

  • Causality—Catalyst Inhibition: The lone pair of electrons on the aniline nitrogen can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively reducing the concentration of the active catalytic species.

Troubleshooting Steps & Solutions:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for electron-rich aryl bromides.[4] You need to employ ligands that are both electron-rich and bulky.

    • Recommendation: Switch to bulky, electron-rich phosphine ligands such as biarylphosphines (e.g., SPhos, XPhos) or sterically demanding alkylphosphines (e.g., P(t-Bu)₃).[5][6] These ligands promote a monoligated palladium species that is highly reactive in the oxidative addition step.[7]

  • Elevate the Reaction Temperature: Insufficient thermal energy can fail to overcome the activation barrier for oxidative addition.

    • Recommendation: Gradually increase the reaction temperature in 10 °C increments, monitoring for both product formation and potential decomposition. Solvents like dioxane or toluene are suitable for higher temperatures.[3]

  • Choice of Palladium Precatalyst: The source of palladium can influence the generation of the active Pd(0) species.

    • Recommendation: Consider using modern pre-catalysts like CataCXium A Pd G3 or XPhos Pd G3.[8][9] These are designed for stability and efficient generation of the active catalyst, which can be particularly beneficial for challenging substrates.

Question 2: I am observing a significant amount of a byproduct with a mass corresponding to 2-ethylaniline. What is this side reaction and how can I prevent it?

Answer:

This byproduct is the result of dehalogenation , where the bromine atom is replaced by a hydrogen atom.[1][10] This is a common side reaction in Suzuki couplings, especially with electron-rich aryl halides.

Mechanistic Insight:

Dehalogenation can occur when the Ar-Pd(II)-X intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture. The subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst and produces the undesired side product.[1] Potential hydride sources include the solvent (e.g., alcohols), the base, or impurities.

Preventative Measures:

  • Scrutinize Your Base and Solvent: Certain bases and solvents are more prone to generating hydride species.

    • Recommendation: While stronger bases are often needed for difficult couplings, ensure they are high purity.[4] If using an alcohol-containing solvent system, consider switching to an aprotic solvent like dioxane, THF, or toluene to minimize this pathway.[11]

  • Ensure Anhydrous Conditions (with a caveat): While excess water can promote other side reactions like protodeboronation, the complete absence of water can sometimes stall the reaction.[11]

    • Recommendation: Use anhydrous solvents, but a small, controlled amount of water is often necessary to facilitate the transmetalation step.[1] If dehalogenation is severe, try minimizing the water content or using a rigorously anhydrous system with a base like CsF.[4]

  • Optimize Ligand and Catalyst: The choice of catalyst system can influence the relative rates of the desired coupling versus dehalogenation.

    • Recommendation: Highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, can sometimes accelerate the desired cross-coupling to outcompete the dehalogenation pathway.[12]

Question 3: My main impurity is a symmetrical biaryl derived from my boronic acid coupling partner. How do I suppress this homocoupling reaction?

Answer:

The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction is often promoted by the presence of oxygen or by a competing catalytic cycle involving Pd(II) species.[13][14][15]

Mechanistic Pathways:

  • Oxygen-Mediated: Molecular oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of two boronic acid molecules.[15][16]

  • Reductive Elimination from a Diaryl-Palladium Intermediate: In some cases, two molecules of the boronic acid can transmetalate onto the palladium center, leading to a diaryl-palladium intermediate that reductively eliminates to form the homocoupled product.

Strategies for Suppression:

  • Rigorous Exclusion of Oxygen: This is the most critical step to prevent homocoupling.[14] The active Pd(0) catalyst is highly sensitive to oxidation.

    • Protocol: Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst.[4] This can be achieved by performing several vacuum/backfill cycles. All solvents and reagents should be properly degassed prior to use.[14]

  • Control Stoichiometry: An excess of the boronic acid can sometimes favor homocoupling, especially if the cross-coupling reaction is slow.

    • Recommendation: Start with a modest excess of the boronic acid (e.g., 1.1-1.2 equivalents). If homocoupling is still an issue, try reducing this stoichiometry closer to 1.05 equivalents.

  • Add a Mild Reducing Agent: To counteract any adventitious oxidation of the catalyst, a small amount of a reducing agent can be beneficial.

    • Recommendation: The addition of potassium formate has been shown to suppress homocoupling by maintaining the palladium in its active Pd(0) state.[14]

Side Reaction Primary Cause Key Preventative Measure
Dehalogenation Hydride sources in the reaction mixtureUse aprotic solvents; ensure high purity of base.[1][11]
Homocoupling Presence of oxygen; excess boronic acidRigorously degas all reagents and the reaction vessel.[4][14]
Protodeboronation Excess water; strong bases (e.g., hydroxides)Use anhydrous solvents; consider weaker bases like K₃PO₄ or CsF.[4]

Frequently Asked Questions (FAQs)

Q1: Should I protect the aniline nitrogen in 4-bromo-2-ethylaniline before performing the Suzuki coupling?

A1: Not necessarily. While the free amine can potentially inhibit the catalyst, many modern Suzuki coupling protocols are robust enough to tolerate unprotected anilines.[8][17] Protecting the amine adds extra steps to your synthesis (protection and deprotection). It is generally recommended to first attempt the coupling with the unprotected aniline using a highly active catalyst system (e.g., one based on a biarylphosphine ligand). If catalyst inhibition is still suspected to be a major issue, then protection with a group like Boc or tosyl could be considered.

Q2: What is the best base to use for the Suzuki coupling of 4-bromo-2-ethylaniline?

A2: The choice of base is critical for activating the boronic acid for the transmetalation step.[2][18] For a challenging substrate like 4-bromo-2-ethylaniline, a moderately strong base is often required.

  • Potassium Phosphate (K₃PO₄): This is a strong and effective base that is widely used for difficult couplings.[4]

  • Cesium Carbonate (Cs₂CO₃): Often provides excellent results due to its high solubility in organic solvents, although it is more expensive.[4] The role of the base is to form the boronate species [R-B(OH)₃]⁻, which is more nucleophilic and reactive towards the palladium center than the neutral boronic acid.[19]

Q3: I see a lot of my boronic acid being converted back to the corresponding arene. What is this side reaction?

A3: This is called protodeboronation , the cleavage of the C-B bond and its replacement with a C-H bond.[4] This side reaction consumes your nucleophilic coupling partner and lowers the yield. It is often promoted by excess water or strong bases, particularly hydroxides.[4] To minimize this, ensure your solvents are reasonably dry and consider using a non-hydroxide base like K₃PO₄ or CsF. Using more stable boronic esters, such as pinacol esters, instead of boronic acids can also significantly reduce the rate of protodeboronation.[1]

Q4: How do I purify my final product from unreacted starting materials and byproducts?

A4: Purification is typically achieved using flash column chromatography on silica gel.[20]

  • Separating Homocoupled Product: The homocoupled biaryl from the boronic acid is typically less polar than the desired cross-coupled product and will elute first.

  • Separating Dehalogenated Product: The dehalogenated 2-ethylaniline is more polar than the starting 4-bromo-2-ethylaniline and much more polar than the desired product.

  • Solvent System: A gradient of ethyl acetate in hexanes is a common starting point for the elution. The exact ratio will depend on the specific boronic acid used.

Visualizing the Process: Catalytic Cycle and Side Reactions

A clear understanding of the reaction mechanism and potential off-cycle pathways is essential for effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X (L)₂ OxAdd->ArPdX Trans Transmetalation Dehalogenation Dehalogenation ArPdX->Dehalogenation [H⁻] source ArPdAr Ar-Pd(II)-Ar' (L)₂ Trans->ArPdAr RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' Product Product->RedElim ArX 4-Bromo-2-ethylaniline (Ar-X) ArX->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Trans Homocoupling Homocoupling Boronic->Homocoupling O₂, Pd(II) ArH 2-Ethylaniline (Ar-H) Dehalogenation->ArH ArAr_homo Ar'-Ar' Byproduct Homocoupling->ArAr_homo

Caption: The Suzuki-Miyaura catalytic cycle and key side reactions.

Recommended General Protocol for Difficult Couplings

This protocol is a robust starting point for the Suzuki coupling of 4-bromo-2-ethylaniline, incorporating best practices to minimize side reactions.

Materials:

  • 4-Bromo-2-ethylaniline (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol% if not using a precatalyst)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromo-2-ethylaniline, the arylboronic acid/ester, and the base.[4]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[20]

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website.
  • LeBlond, C. R., Andrews, A. T., Sun, Y., & Sowa, J. R. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 5(6), 619–627. [Link]
  • Kozuch, S., & Martin, J. M. L. (2011). The Suzuki–Miyaura reaction: a computational study of the catalytic cycle. Accounts of Chemical Research, 44(8), 639–649. [Link]
  • Wikipedia. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia.
  • Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta, 97(3), 333-340. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
  • ResearchGate. (2017). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Request PDF. [Link]
  • ScienceDirect. (2002).
  • National Institutes of Health. (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • Mattiello, S., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]
  • National Institutes of Health. (2024).
  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. J. Org. Chem.. [Link]
  • ResearchGate. (2020).
  • Littke, A. F., & Fu, G. C. (2002). Highly Active Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 124(49), 13662-13663. [Link]
  • ACS Publications. (2021). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • ResearchGate. (2015). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Request PDF. [Link]
  • ACS Publications. (2021). Bis(benzimidazolin-2-ylidenes): Exploring the Impact of Ligand Properties in the Nickel-Catalyzed Suzuki–Miyaura Coupling. Organometallics. [Link]
  • National Institutes of Health. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • National Institutes of Health. (2022). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PMC. [Link]
  • Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Università degli Studi di Milano-Bicocca. [Link]
  • ACS Publications. (2021). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • ResearchGate. (2012). The Suzuki reaction of 4-bromoaniline with aryl boronic acids a. Scientific Diagram. [Link]

Sources

Scaling up the synthesis of 4-Bromo-2-ethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth guidance on scaling up the synthesis of 4-Bromo-2-ethylaniline hydrochloride. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges and troubleshoot effectively. Our focus is on ensuring a robust, safe, and reproducible scale-up process.

Direct bromination of 2-ethylaniline is problematic on a large scale. The powerful activating nature of the amino group leads to over-bromination and a mixture of isomers, complicating purification and reducing yield.[1] A more controlled and scalable strategy involves a three-step process: protection of the amine, regioselective bromination, and subsequent deprotection, followed by salt formation.

This workflow ensures high regioselectivity for the desired para-bromo isomer and minimizes the formation of intractable impurities.

cluster_0 Step 1: Amine Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A 2-Ethylaniline B N-(2-ethylphenyl)acetamide A->B Acetic Anhydride C N-(4-bromo-2-ethylphenyl)acetamide B->C Brominating Agent (e.g., NBS, Br2) D 4-Bromo-2-ethylaniline (Free Base) C->D Acid Hydrolysis (e.g., aq. HCl) E 4-Bromo-2-ethylaniline HCl (Final Product) D->E HCl in solvent start Problem Occurs q1 What is the issue? start->q1 low_yield Low Yield / Impurities in Bromination q1->low_yield Yield discolor Product Discoloration (Dark Oil) q1->discolor Purity/Form incomplete_rxn Incomplete Hydrolysis q1->incomplete_rxn Reaction oiling_out Product 'Oiling Out' During Salt Formation q1->oiling_out Isolation sol1 Protect Amine Group (Acetylation) Use NBS instead of Br2 low_yield->sol1 sol2 Work under Inert Gas Purify via Distillation or Recrystallize Salt discolor->sol2 sol3 Increase Reflux Time/Temp Ensure Efficient Stirring Monitor by TLC/HPLC incomplete_rxn->sol3 sol4 Optimize Solvent (e.g., Isopropanol) Use Slow Cooling/Seeding oiling_out->sol4

Sources

Preventing degradation of 4-Bromo-2-ethylaniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Bromo-2-ethylaniline. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to prevent degradation during storage and handling.

Understanding the Molecule: Why 4-Bromo-2-ethylaniline Degrades

4-Bromo-2-ethylaniline is an aromatic amine, a class of compounds known for their utility in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] However, the very features that make it a reactive and useful building block—the electron-rich aromatic ring and the nucleophilic amino group—also render it susceptible to degradation. The primary pathways of degradation are oxidation and photodegradation.

Oxidative Degradation: The amino group (-NH₂) is readily oxidized, especially when exposed to atmospheric oxygen. This process can be accelerated by the presence of metal ions, which can catalyze the oxidation. The initial step often involves the formation of a radical cation, which can then undergo a series of reactions, including dimerization and polymerization, leading to colored impurities.[3][4] Common oxidative degradation products for anilines can include nitroso, nitro, and azoxy compounds, as well as complex polymeric materials.[5][6]

Photodegradation: Aromatic compounds, particularly those with amino substituents, can absorb UV light. This energy absorption can lead to the formation of excited states that are more reactive and can undergo degradation, potentially through radical-mediated pathways.[6][7] For halogenated anilines, this can result in a variety of products, including dehalogenated species and hydroxylated derivatives.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Bromo-2-ethylaniline to ensure long-term stability?

A1: To maintain the integrity of 4-Bromo-2-ethylaniline, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is refrigerated (2-8°C) for long-term stability.[6] The container should be tightly sealed to prevent exposure to air and moisture.[7][9] For optimal protection, storing under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidation.[10]

Q2: My 4-Bromo-2-ethylaniline has developed a yellow or brownish tint. Is it still usable?

A2: The development of a yellow to dark brown or even red to black coloration is a common indicator of degradation, likely due to oxidation and the formation of polymeric impurities.[11][12] While a slight discoloration may not significantly impact some applications, it is crucial to re-analyze the purity of the material before use, as the presence of impurities can lead to unexpected side reactions and impact the yield and purity of your target molecule. We recommend performing a purity analysis using HPLC-UV or GC-MS as detailed in the protocols below.

Q3: What materials are incompatible with 4-Bromo-2-ethylaniline?

A3: 4-Bromo-2-ethylaniline is incompatible with strong oxidizing agents, acids, acid anhydrides, and chloroformates.[13] Contact with these substances can lead to vigorous and potentially hazardous reactions, causing rapid degradation of the compound. It is also advisable to avoid contact with certain metals, such as iron and zinc, which can catalyze oxidation.[14]

Q4: How does exposure to light affect the stability of 4-Bromo-2-ethylaniline?

A4: Exposure to light, particularly UV light, can induce photodegradation.[6] This can lead to the formation of various byproducts and a decrease in the purity of the material. Therefore, it is essential to store 4-Bromo-2-ethylaniline in an amber or opaque container to protect it from light.[10][15]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change to yellow/brown, solidification of liquid) Oxidative degradation due to exposure to air and/or light.1. Confirm the identity and purity of the material using HPLC-UV or GC-MS (see protocols below). 2. If purity is compromised, consider purification by column chromatography or distillation, if feasible. 3. For future storage, ensure the container is tightly sealed, purged with an inert gas (e.g., argon), and stored in a cool, dark place.
Inconsistent or poor results in subsequent reactions Degradation of the starting material, leading to lower active concentration and the presence of reactive impurities.1. Always use freshly opened or recently verified high-purity 4-Bromo-2-ethylaniline for critical applications. 2. Perform a quick purity check (e.g., TLC, NMR) before use if the material has been stored for an extended period.
Formation of unexpected byproducts in a reaction Impurities from the degradation of 4-Bromo-2-ethylaniline may be participating in the reaction.1. Analyze the stored 4-Bromo-2-ethylaniline to identify potential impurities. 2. Review the reaction mechanism to determine if the identified impurities could lead to the observed byproducts. 3. Use purified starting material to confirm if the byproducts are still formed.

Visualizing Degradation and Analysis Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the potential degradation pathways and the general workflow for purity analysis.

cluster_oxidation Oxidative Degradation cluster_photo Photodegradation 4_Bromo_2_ethylaniline 4_Bromo_2_ethylaniline Radical_Cation Radical Cation Intermediate 4_Bromo_2_ethylaniline->Radical_Cation O2, Metal Ions Dimerization_Polymerization Dimerization/ Polymerization Radical_Cation->Dimerization_Polymerization Colored_Impurities Colored Impurities (Azoxy, Nitroso, etc.) Dimerization_Polymerization->Colored_Impurities 4_Bromo_2_ethylaniline_p 4-Bromo-2-ethylaniline Excited_State Excited State 4_Bromo_2_ethylaniline_p->Excited_State UV Light Radical_Species Radical Species Excited_State->Radical_Species Degradation_Products Degradation Products (e.g., Dehalogenated, Hydroxylated) Radical_Species->Degradation_Products Start Stored Sample of 4-Bromo-2-ethylaniline Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Start->Sample_Prep Analysis_Choice Choice of Analytical Method Sample_Prep->Analysis_Choice HPLC_UV HPLC-UV Analysis Analysis_Choice->HPLC_UV Non-volatile/ Thermally labile impurities GC_MS GC-MS Analysis Analysis_Choice->GC_MS Volatile impurities/ Definitive identification Data_Analysis Data Analysis (Peak integration, Purity calculation) HPLC_UV->Data_Analysis GC_MS->Data_Analysis Report Purity Report (Decision on usability) Data_Analysis->Report

Workflow for Purity Assessment.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for the quantitative analysis of 4-Bromo-2-ethylaniline purity.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • 4-Bromo-2-ethylaniline reference standard (≥99% purity).

  • HPLC-grade acetonitrile and water.

  • Volumetric flasks and pipettes.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a suitable mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve the 4-Bromo-2-ethylaniline reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL. [16]* Sample Solution: Prepare the sample of 4-Bromo-2-ethylaniline to be tested in the same manner as the standard solution.

3. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile/Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan, typically around 245 nm and 296 nm for bromoanilines). * Column Temperature: 30°C.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak for 4-Bromo-2-ethylaniline based on the retention time of the standard.

  • Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

5. System Suitability:

  • Ensure the precision of replicate injections of the standard is within an acceptable range (e.g., RSD < 2%). [6]

Protocol 2: Purity and Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying volatile impurities and confirming the identity of the main component.

1. Instrumentation and Materials:

  • GC-MS system with a capillary column.

  • A non-polar capillary column (e.g., 5% diphenyl - 95% dimethylpolysiloxane, 30 m x 0.25 mm x 0.25 µm). [17]* 4-Bromo-2-ethylaniline reference standard.

  • High-purity solvent (e.g., ethyl acetate or dichloromethane).

  • GC vials with septa.

2. Preparation of Solutions:

  • Standard Solution: Prepare a dilute solution of the 4-Bromo-2-ethylaniline reference standard in the chosen solvent (e.g., 100 µg/mL).

  • Sample Solution: Prepare the sample of 4-Bromo-2-ethylaniline to be tested in the same manner.

3. GC-MS Conditions:

  • Column: 5% diphenyl - 95% dimethylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program: Start at a lower temperature (e.g., 70°C for 2 min), then ramp up to a higher temperature (e.g., 280°C at 10°C/min) to ensure elution of all components.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Scan Range: 40-450 amu.

4. Analysis:

  • Inject the sample solution into the GC-MS system.

  • Identify the peak for 4-Bromo-2-ethylaniline by comparing its retention time and mass spectrum with the standard.

  • Tentatively identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).

  • Assess purity based on the peak area percentage from the total ion chromatogram (TIC).

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Abirami, D., & Krishnamoorthy, T. K. (n.d.).
  • Wang, T., et al. (2019). Ferrate(VI)
  • Wojnarowska, Z., et al. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. MDPI.
  • Wojnarowska, Z., et al. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites. Scilit.
  • AIP Publishing. (2017). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii)
  • ResearchGate. (n.d.).
  • ACS Publications. (2022).
  • PubMed. (2023).
  • MDPI. (2022).
  • ResearchGate. (2021). (PDF) Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.
  • ResearchGate. (2011). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines.
  • U.S. Environmental Protection Agency. (n.d.).
  • MDPI. (2023).
  • Taylor & Francis Online. (2021).
  • PubChem. (n.d.). 4-Bromoaniline.
  • ResearchGate. (2021).
  • TCI Chemicals. (n.d.). 4-BROMO-2-ETHYLANILINE.
  • ResearchGate. (n.d.). Structures of six aromatic amines assayed for stability testing.
  • ResearchGate. (n.d.).
  • Ketone Pharma. (2024).
  • Microchem Laboratory. (n.d.).
  • BenchChem. (2025). Stability and degradation of 4-Amino-6-bromoquinoline under reaction conditions.
  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • PubChem. (n.d.). 4-Bromo-2-ethylaniline.
  • ChemicalBook. (2023).
  • Wikipedia. (n.d.). 4-Bromoaniline.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-2-ethylaniline.
  • Leyan. (2017).
  • BenchChem. (2025).
  • Rasayan J. Chem. (2020). OPTIMIZATION AND VALIDATION OF RP-HPLC/UV DETECTION FOR SEVERAL COMPOUNDS SIMULTANEOUSLY IN SEMI-PURIFIED EXTRACT OF WHITE TEA.
  • BenchChem. (2025). A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS.
  • SpringerLink. (2023). Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs.

Sources

Technical Support Center: Challenges in the Diazotization of Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diazotization reactions. As a Senior Application Scientist, I understand that the conversion of sterically hindered anilines into their corresponding diazonium salts is a critical yet often challenging step in synthetic chemistry. The electronic and steric properties of these substrates can significantly impede the reaction, leading to low yields, incomplete conversions, and the formation of undesirable byproducts.

This guide is structured to provide direct, actionable advice. We will move from troubleshooting common experimental failures to answering frequently asked questions and providing robust alternative protocols for your most challenging substrates.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the diazotization of sterically hindered anilines.

Problem 1: Low or No Product Yield

You've run the reaction, and upon quenching or attempting the subsequent reaction (e.g., Sandmeyer), you observe minimal to no formation of the desired product.

  • Probable Cause 1: Incomplete Diazotization. The steric bulk around the amino group physically obstructs the approach of the nitrosating agent (the nitrosonium ion, NO⁺)[1]. This, combined with the often-reduced nucleophilicity of the hindered amine, means the reaction is simply too slow under standard conditions.[2]

  • Probable Cause 2: Poor Solubility. Many sterically hindered anilines are highly nonpolar and exhibit poor solubility in the traditional aqueous mineral acid media required for the reaction. If the aniline salt is not fully dissolved, the reaction remains a heterogeneous mixture with poor mass transfer, leading to incomplete conversion.[3][4][5]

  • Probable Cause 3: Premature Decomposition. The diazonium salt intermediate is thermally unstable.[3][6] If the temperature rises even slightly above the optimal 0-5 °C range, the C-N bond can cleave, leading to the evolution of nitrogen gas and the formation of highly reactive aryl cations. These cations then react with water to form phenolic byproducts, destroying your intermediate.[5][7]

  • Recommended Solutions:

    • Verify Acidity and Reagent Stoichiometry: Ensure you are using a sufficient excess of strong mineral acid (typically 2.5 to 3.0 molar equivalents).[5] This is critical to generate the active nitrosonium ion (NO⁺) from sodium nitrite and to fully protonate the starting aniline, preventing side reactions.[5][8]

    • Strict Temperature Control: Maintain the internal reaction temperature rigorously between 0-5 °C using an ice-salt bath.[3][9] Slow, dropwise addition of a pre-chilled sodium nitrite solution is mandatory to control the reaction's exothermicity.[3][5][10]

    • Consider Alternative Methods for Poorly Soluble Anilines: If solubility is the primary issue, switching to a non-aqueous system is often the most effective solution. See the "Alternative Protocols" section below for methods using organic nitrites like tert-butyl nitrite (TBN) or preparing nitrosylsulfuric acid.[4][11]

Problem 2: Formation of a Dark Brown/Black Color or Tarry Precipitate

Your reaction mixture, which should be a pale solution or slurry, turns dark and viscous.

  • Probable Cause 1: Azo Coupling (Self-Coupling). The diazonium salt you are forming is an electrophile. If there is any unprotonated (free) starting aniline remaining in the solution, it can act as a nucleophile and attack the diazonium salt. This leads to the formation of brightly colored and often insoluble diazoamino compounds (triazenes) or azo compounds, which are common impurities.[3][4] This is particularly problematic if the acidity is too low.

  • Probable Cause 2: Phenolic Byproducts. As mentioned above, decomposition of the diazonium salt at elevated temperatures produces aryl cations, which react with water to form phenols.[4][7] These phenols can be further nitrosated or engage in other side reactions, contributing to the formation of complex, colored tars.

  • Recommended Solutions:

    • Increase Acid Concentration: The most direct way to prevent self-coupling is to ensure all the starting aniline is protonated to its non-nucleophilic ammonium salt form. Using at least 2.5 equivalents of a strong acid is a good starting point.[4][5]

    • Optimize Reagent Addition: Add the sodium nitrite solution slowly and sub-surface if possible to avoid localized high concentrations of the nitrosating agent and localized temperature spikes.[3]

    • Re-evaluate Temperature Control: A dark color is a strong indicator that your cooling is insufficient. The internal temperature, not the bath temperature, is what matters.

Troubleshooting Decision Workflow

The following diagram provides a logical workflow to diagnose issues during your experiment.

G Start Problem Observed LowYield Low / No Yield Start->LowYield Tar Dark Color / Tar Start->Tar Gas Excess Gas Evolution Start->Gas Cause_Solubility Is aniline fully dissolved in acid? LowYield->Cause_Solubility Cause_Temp Was temp strictly maintained at 0-5 °C? Tar->Cause_Temp Check Temp First Cause_Acid Is acid conc. >= 2.5 eq? Tar->Cause_Acid Check Acidity Solution_ImproveCooling Action: Use ice-salt bath, monitor internal temp Gas->Solution_ImproveCooling Indicates Decomposition Cause_Solubility->Cause_Temp Yes Solution_Nonaqueous Action: Switch to nonaqueous method (TBN / MeCN) Cause_Solubility->Solution_Nonaqueous No Cause_Temp->Cause_Acid Yes Cause_Temp->Solution_ImproveCooling No Solution_IncreaseAcid Action: Increase acid concentration to 3.0 eq. Cause_Acid->Solution_IncreaseAcid No Solution_SlowKinetics Consider: Reaction is kinetically slow. Increase reaction time. Cause_Acid->Solution_SlowKinetics Yes G Substrate Sterically Hindered Aniline Solubility_Check Soluble in Aqueous Acid? Substrate->Solubility_Check Method_Aqueous Method: NaNO₂ / aq. HCl (0-5 °C) Solubility_Check->Method_Aqueous Yes Method_TBN Method: t-Butyl Nitrite (TBN) in MeCN (0 °C) Solubility_Check->Method_TBN No Reactivity_Check Reactive under TBN conditions? Method_NSA Method: Nitrosylsulfuric Acid (conc. H₂SO₄) Reactivity_Check->Method_NSA No Product Diazonium Salt Reactivity_Check->Product Yes Method_Aqueous->Product Method_TBN->Reactivity_Check Method_NSA->Product

Caption: Decision pathway for selecting a diazotization method.

References
  • BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018).
  • BenchChem. (2025).
  • Lyga, J. W., & Patera, R. M. (2001). Nonaqueous Diazotization of Arylamines in the Presence of Dimethyldisulfide; The Convenient Synthesis of Arylmethylsulfides.
  • BenchChem. (2025).
  • Chemguide. (n.d.).
  • ResearchGate. (2014).
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  • Chemical Education Xchange. (n.d.).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).
  • Unknown. (2020). Diazonium Salts.
  • Patil, C. J., et al. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 132-136.
  • PHARMD GURU. (n.d.). 34.
  • BenchChem. (2025).
  • ResearchGate. (2025). Removal of amino in anilines through diazonium salt-based reactions. [Link]
  • Kappe, C. O., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Journal of Organic Chemistry, 81(15), 6433-6441.
  • Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
  • Google Patents. (n.d.).
  • YouTube. (2024). General Organic Chemistry | Steric Hindrance | Diazo Coupling Reaction on Aniline. [Link]

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Technical Support Center: Optimizing N-Alkylation of 4-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 4-Bromo-2-ethylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. The content is structured to offer not just protocols, but a deeper understanding of the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of 4-Bromo-2-ethylaniline, offering explanations and actionable solutions.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Low yields in the N-alkylation of anilines can be attributed to several factors, ranging from reagent reactivity to suboptimal reaction conditions.[1]

Potential Causes:

  • Poor Reactivity of Starting Materials:

    • Aniline Nucleophilicity: While 4-Bromo-2-ethylaniline is moderately nucleophilic, strong electron-withdrawing groups elsewhere on the ring could further decrease its reactivity.[1] The ethyl group at the ortho position provides some steric hindrance which can also slow down the reaction.

    • Alkylating Agent: The nature of the alkylating agent is critical. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[1] For less reactive alkylating agents, more forcing conditions may be necessary.

  • Inappropriate Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or side reactions.[1] A systematic increase in temperature while monitoring the reaction by TLC or GC is recommended.[1]

    • Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the reaction rate. Aprotic solvents are often preferred for N-alkylation reactions.[1]

    • Base: The base plays a key role in deprotonating the aniline, making it more nucleophilic. An inadequate or inappropriate base can lead to low conversion. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and for more challenging reactions, stronger bases like sodium hydride (NaH) may be employed.[2]

  • Catalyst Inactivity (if applicable):

    • For catalytic methods like the "borrowing hydrogen" approach with alcohols, the catalyst's activity is paramount.[2][3] The catalyst could be poisoned by impurities in the reagents or solvent.[4]

Troubleshooting Steps & Optimization:

ParameterRecommended ActionRationale
Alkylating Agent Switch to a more reactive alkyl halide (e.g., from R-Cl to R-Br or R-I).Increases the rate of nucleophilic substitution.
Temperature Gradually increase the reaction temperature in 10-20°C increments.Overcomes the activation energy barrier. Monitor closely for byproduct formation.[1]
Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH).A stronger base can more effectively deprotonate the aniline, increasing its nucleophilicity.
Solvent Experiment with different aprotic solvents (e.g., DMF, DMSO, Acetonitrile, Toluene).[5]Optimizes solubility and reaction kinetics.
Catalyst If using a catalytic method, ensure the catalyst is fresh and handled under an inert atmosphere.[4]Prevents deactivation by air or moisture.
Reagent Purity Ensure all reagents and solvents are pure and dry.Impurities can interfere with the reaction or poison catalysts.[1]
Question 2: I'm observing significant amounts of dialkylated product. How can I favor mono-alkylation?

Over-alkylation is a common side reaction, as the mono-alkylated product is often more nucleophilic than the starting aniline.[1][6]

Prevention Strategies:

  • Control Stoichiometry: Using a large excess of the aniline relative to the alkylating agent can favor the formation of the mono-alkylated product.[1] Conversely, an excess of the alkylating agent will drive the reaction towards dialkylation.[1]

  • Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation step.[1]

  • Reductive Amination: This method offers excellent control for mono-alkylation.[7] It involves the initial formation of an imine between the aniline and an aldehyde or ketone, followed by in-situ reduction.

Experimental Protocol: Reductive Amination for Selective Mono-N-Alkylation

This two-step, one-pot procedure provides high selectivity for the desired mono-alkylated product.[7][8]

Materials:

  • 4-Bromo-2-ethylaniline

  • Aldehyde or Ketone (1.1-1.5 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)[8]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[8]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-Bromo-2-ethylaniline (1.0 eq) in anhydrous DCE.[8]

  • Add the desired aldehyde or ketone (1.1-1.5 eq).[8]

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.[8]

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.[8]

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8]

  • Extract the aqueous layer with DCM or ethyl acetate.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography.[8]

Question 3: My reaction is producing a complex mixture of byproducts. What are the possible side reactions and how can I minimize them?

Besides dialkylation, other side reactions can complicate the N-alkylation of 4-Bromo-2-ethylaniline.

Potential Side Reactions:

  • Elimination: With certain alkyl halides, elimination can compete with substitution, especially under strongly basic conditions, to form alkenes.[9]

  • Ring Alkylation (Friedel-Crafts type): Although less common under typical N-alkylation conditions, acidic catalysts could promote alkylation on the aromatic ring.

  • Quinoline Formation: For 2-alkylanilines, there is a potential for intramolecular cyclization to form quinoline derivatives, particularly at high temperatures.

Minimization Strategies:

Side ReactionRecommended Action
Elimination Use a less hindered base. Avoid excessively high temperatures.
Ring Alkylation Avoid acidic catalysts if possible. Use conditions that favor N-alkylation.
Quinoline Formation Maintain the lowest effective reaction temperature.
Question 4: How can I effectively purify my N-alkylated 4-Bromo-2-ethylaniline from unreacted starting material and byproducts?

Purification is a critical step to obtain the desired product in high purity.

  • Column Chromatography: This is the most common and effective method for separating the desired product from unreacted aniline and byproducts. Silica gel is typically used as the stationary phase with a solvent system like hexanes/ethyl acetate.

  • Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be an effective purification method.[1]

  • Acid-Base Extraction: Unreacted 4-Bromo-2-ethylaniline can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired N-alkylated product, being less basic, may remain in the organic phase. However, this depends on the nature of the alkyl group.

Frequently Asked Questions (FAQs)

Q1: What is the "Borrowing Hydrogen" method for N-alkylation, and what are its advantages?

The "Borrowing Hydrogen" or "auto-transfer hydrogen" catalysis is a green chemistry approach that uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ru, Mn, Ni).[2][3][7][10] The process involves the temporary "borrowing" of hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The borrowed hydrogen then reduces the imine to the final N-alkylated amine, regenerating the catalyst and producing water as the only byproduct.[2] Its main advantages are high atom economy and the use of environmentally benign alcohols as alkylating agents.[7][11]

Q2: Can I use the Buchwald-Hartwig amination for this transformation?

Yes, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12][13] It typically involves the reaction of an aryl halide (in this case, you would need to start with a different precursor, not the aniline) with an amine in the presence of a palladium catalyst and a strong base. While highly effective, it may not be the most direct route if you are starting with 4-Bromo-2-ethylaniline and wish to add an alkyl group.

Q3: What analytical techniques are best for monitoring the reaction progress?

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion and can help identify byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile compounds and provides molecular weight information of the components in the reaction mixture.

Visualizing the Workflow

A general workflow for optimizing the N-alkylation of 4-Bromo-2-ethylaniline is presented below.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization cluster_workup Work-up & Purification start Select N-Alkylation Method (Direct, Reductive Amination, etc.) reagents Prepare Pure & Dry Reactants and Solvents start->reagents setup Set up Reaction Under Appropriate Atmosphere reagents->setup monitor Monitor Progress (TLC, GC-MS) setup->monitor check_conversion Conversion > 90%? monitor->check_conversion optimize Troubleshoot: - Adjust Temperature - Screen Solvents/Bases - Change Alkylating Agent check_conversion->optimize No workup Quench Reaction & Perform Extraction check_conversion->workup Yes optimize->setup purify Purify Crude Product (Column Chromatography) workup->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: A typical workflow for optimizing N-alkylation reactions.

References

  • Various Authors. (2022). N-alkylation of aniline with benzyl alcohol by different catalysts. ResearchGate.
  • Pillai, C. N., et al. (n.d.). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry.
  • Royal Society of Chemistry. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst.
  • ACS Publications. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis.
  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. TSI Journals.
  • Various Authors. (n.d.). Catalytic N-Alkylation of Anilines. ResearchGate.
  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation).
  • Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett.
  • Various Authors. (n.d.). Optimization of N-alkylation of aniline with benzyl alcohol 1. ResearchGate.
  • Rhee, H., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. ResearchGate.
  • Iris-ARPI. (n.d.). Selective N-alkylation of anilines in ionic liquids.
  • Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Institutes of Health.
  • ACS Publications. (n.d.). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Various Authors. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate.
  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
  • Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. Google Patents.
  • Stibal, D., et al. (2013). Mechanism of reductive N-alkylation of aniline and nitrobenzene using terminal alcohols with Au nanoparticles loaded on TiO2. ResearchGate.
  • ACS Publications. (2013). Reductive N-Alkylation of Nitro Compounds to N-Alkyl and N,N-Dialkyl Amines with Glycerol as the Hydrogen Source. ACS Catalysis.
  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • ACS Publications. (n.d.). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry.
  • Various Authors. (n.d.). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate.
  • Various Authors. (n.d.). Substrate scope of alcohols and amines for the N‐alkylation of amines using Fe–Pd catalyst. ResearchGate.
  • Various Authors. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
  • Various Authors. (n.d.). Schemes of N‐alkylation reaction of: aniline with benzyl alcohol (a);.... ResearchGate.
  • National Institutes of Health. (n.d.). 4-Bromo-2-ethylaniline. PubChem.
  • NIST. (n.d.). 4-Bromo-2-ethylaniline. NIST WebBook.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 4-Bromo-2-ethylaniline. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, our goal is to move beyond simple protocols and explain the fundamental reasoning behind catalyst and reagent selection to empower you to solve challenges in your own experiments.

Understanding the Substrate: 4-Bromo-2-ethylaniline

Before diving into specific reaction troubleshooting, it's crucial to understand the inherent chemical personality of 4-Bromo-2-ethylaniline. Its structure presents a unique combination of electronic and steric factors that directly influence catalyst selection and reaction outcomes.

  • Electron-Rich Aryl Halide : The aniline's amino (-NH₂) group, along with the ethyl (-CH₂CH₃) group, are electron-donating. This increases the electron density of the aromatic ring, making the Carbon-Bromine bond stronger and less susceptible to the initial, often rate-limiting, oxidative addition step with a Pd(0) catalyst.[1][2] This inherent low reactivity is a primary hurdle to overcome.

  • Steric Hindrance : The ethyl group at the ortho position creates significant steric bulk around the bromine atom. This can physically block the palladium catalyst from accessing the C-Br bond, further slowing down or inhibiting oxidative addition.[3][4]

  • Coordinating Functional Group : The lone pair on the aniline's nitrogen can coordinate to the palladium center, potentially acting as an inhibitor and sequestering the active catalyst.[5]

These combined properties make 4-Bromo-2-ethylaniline a "challenging" substrate that often fails to react under standard or classical cross-coupling conditions. Success hinges on a rationally selected, highly active catalyst system.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered when using 4-Bromo-2-ethylaniline in various cross-coupling reactions.

General & Cross-Reaction Issues

Q1: My cross-coupling reaction with 4-Bromo-2-ethylaniline is sluggish or failing completely. Where should I start troubleshooting?

A1: The issue almost certainly lies with the catalyst system's inability to overcome the high activation barrier for oxidative addition.[1][2] Your first and most critical parameter to investigate is the ligand . Standard, less bulky ligands like triphenylphosphine (PPh₃) are often completely ineffective for this substrate.[1][2]

You must employ bulky, electron-rich phosphine ligands. These ligands serve two primary functions:

  • Promote Oxidative Addition : Their strong electron-donating nature increases the electron density on the palladium(0) center, making it more reactive towards the C-Br bond.[6]

  • Facilitate Reductive Elimination : Their steric bulk promotes the final, product-forming reductive elimination step.[2]

Start by screening a panel of modern biaryl phosphine ligands such as XPhos, SPhos, or RuPhos .[1][7] Additionally, using a well-defined palladium pre-catalyst (e.g., SPhos Pd G3) can ensure the efficient and reproducible generation of the active Pd(0) species, which can reduce side reactions and improve overall performance.[7][8]

Q2: My reaction mixture is turning black, and the conversion has stalled. What does this mean?

A2: The formation of a black precipitate, known as palladium black, indicates that your active Pd(0) catalyst has decomposed and crashed out of solution, leading to a complete loss of catalytic activity.[9] This can be caused by several factors:

  • High Temperatures : Excessive heat can cause ligand degradation or catalyst agglomeration. Try running the reaction at the lowest effective temperature (e.g., 80-100 °C).[1]

  • Inefficient Ligand : The ligand may not be robust enough to stabilize the palladium nanoparticles under the reaction conditions. Switching to a more stable biaryl phosphine ligand or an N-heterocyclic carbene (NHC) can prevent this.[1][2]

  • Presence of Oxygen : The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent is properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[2][8]

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q3: I'm attempting a Suzuki coupling with 4-Bromo-2-ethylaniline and observing significant side products like dehalogenated starting material and homocoupled boronic acid. How can I improve selectivity?

A3: This is a classic problem with challenging Suzuki couplings. Both side reactions point to inefficiencies in the main catalytic cycle, which gives competing pathways time to occur.

  • To Minimize Dehalogenation (Hydrodehalogenation) : This side reaction, where the bromine is replaced by a hydrogen, can be caused by certain bases or impurities.[5] More fundamentally, it occurs when the catalytic cycle is slow. By increasing the rate of the desired cross-coupling, you can outcompete this pathway. The solution again points to a more active catalyst system—specifically, a bulkier, more electron-rich ligand.[10]

  • To Minimize Homocoupling : The homocoupling of boronic acids to form a biaryl byproduct is often promoted by the presence of oxygen or when the reaction is sluggish.[5][6] Rigorous degassing of the solvent and reaction vessel is critical.

  • To Minimize Protodeboronation : This is the cleavage of the C-B bond of your boronic acid by a proton source, and it's a very common failure mode.[2][5] It is often accelerated by strong bases (especially hydroxides) and excess water.[2]

    • Solution 1: Base Selection : Avoid strong hydroxide bases. Use weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][11]

    • Solution 2: Reagent Stability : Use boronic esters (e.g., pinacol esters) instead of boronic acids. They are significantly more stable and less prone to protodeboronation, acting as a "slow-release" source of the boronic acid under the reaction conditions.[5][6]

Buchwald-Hartwig Amination (C-N Bond Formation)

Q4: Which catalyst system is recommended for coupling a secondary amine with 4-Bromo-2-ethylaniline?

A4: The Buchwald-Hartwig amination is the premier method for this transformation.[12] For a sterically hindered and electron-rich substrate like 4-Bromo-2-ethylaniline, a state-of-the-art catalyst system is required.

  • Palladium Source : Use a palladium pre-catalyst or a precursor like Pd₂(dba)₃ or Pd(OAc)₂.[13][14]

  • Ligand : This is the key. Bulky, electron-rich biaryl phosphine ligands are essential. XPhos, BrettPhos, and RuPhos are excellent starting points.[7] In some cases, a multi-ligand system using two different biaryl phosphines can display the highest reactivity and substrate scope.[11][15]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[7] If your substrate has a base-sensitive functional group, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, though they may require higher temperatures or longer reaction times.[7]

  • Solvent : Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are standard.[16]

Heck & Sonogashira Couplings

Q5: What are the recommended starting conditions for a Heck reaction with 4-Bromo-2-ethylaniline and an acrylate?

A5: The Heck reaction couples the aryl bromide with an alkene.[17] For an electron-rich bromide, conditions must be chosen to favor the oxidative addition step.

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst.[17][18]

  • Ligand : While some Heck reactions can be run ligandless with aryl iodides, a ligand is generally required for aryl bromides.[17] A triarylphosphine like P(o-tolyl)₃ can be a good starting point.

  • Base : A tertiary amine base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) is typically used.[17]

  • Solvent : A polar aprotic solvent such as DMF or NMP is common.[17]

Q6: Can I perform a Sonogashira coupling on this substrate, and should I use a copper co-catalyst?

A6: Yes, the Sonogashira reaction can be used to couple 4-Bromo-2-ethylaniline with a terminal alkyne.[19][20]

  • Traditional Conditions : The classic Sonogashira reaction uses a dual catalyst system: a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[19] An amine base, such as triethylamine or diisopropylethylamine, is used as both the base and often as the solvent.[20]

  • The Role of Copper : The copper co-catalyst facilitates the transmetalation step by forming a copper acetylide intermediate.[21]

  • Copper-Free Sonogashira : A significant drawback of the copper-catalyzed reaction is the potential for alkyne homocoupling (Glaser coupling), which is also promoted by copper and oxygen. Modern protocols have been developed that are copper-free.[20][21] For a valuable or complex alkyne, starting with a copper-free protocol is highly recommended to avoid this major side product. These protocols typically rely on more advanced palladium/ligand systems under carefully controlled conditions.

Data & Protocols

Catalyst System Selection Guide

The following table provides recommended starting points for catalyst system selection for the cross-coupling of 4-Bromo-2-ethylaniline. Optimization will likely be required.

Reaction TypePalladium SourceRecommended Ligand(s)Recommended BaseRecommended Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, G3-SPhosSPhos, XPhosK₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O
Buchwald-Hartwig Pd₂(dba)₃, G4-XPhosXPhos, RuPhos, BrettPhosNaOtBuToluene, Dioxane
Heck Pd(OAc)₂P(o-tolyl)₃, PPh₃Et₃N, K₂CO₃DMF, NMP
Sonogashira PdCl₂(PPh₃)₂ (+ CuI)PPh₃Et₃N, DIPEATHF, Et₃N
Experimental Protocols

Disclaimer: These are generalized protocols and must be optimized for your specific coupling partner. All operations should be performed under an inert atmosphere (e.g., Argon) using anhydrous, degassed solvents.[8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [16][22]
  • To an oven-dried reaction vessel, add 4-Bromo-2-ethylaniline (1.0 equiv), the arylboronic acid or pinacol ester (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).

  • In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Alternatively, add the pre-formed palladium catalyst (e.g., SPhos Pd G3, 2 mol%).

  • Seal the vessel with a septum. Evacuate and backfill the vessel with argon three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene/water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [16]
  • In an inert-atmosphere glovebox, charge an oven-dried reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%), the phosphine ligand (e.g., XPhos, 2–4 mol%), and the base (NaOtBu, 1.5–2.0 equiv).

  • Add 4-Bromo-2-ethylaniline (1.0 equiv) and the amine coupling partner (1.1–1.3 equiv).

  • Add the anhydrous, deoxygenated solvent (e.g., Toluene).

  • Seal the vessel and heat to the required temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, carefully quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the organic layers, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualized Workflows & Mechanisms

General Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is key to troubleshooting. The choice of ligand, base, and solvent directly influences the efficiency of each step.

Figure 1: Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L)₂ Intermediate OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination (B-H) PdII->Transmetal + Nu-M or Nu-H PdII_Nu Ar-Pd(II)-Nu(L)₂ Intermediate Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu Product RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow

When a reaction fails, a systematic approach to optimization is more effective than random screening. Use this workflow to guide your experimental design.

Figure 2: Troubleshooting Workflow for Low Conversion Start Low Conversion or No Reaction CheckLigand Step 1: Change Ligand (Bulky, Electron-Rich) e.g., XPhos, SPhos Start->CheckLigand Is Oxidative Addition the problem? CheckBase Step 2: Screen Base (e.g., K₃PO₄ vs NaOtBu) CheckLigand->CheckBase Still low yield Success Reaction Successful CheckLigand->Success CheckSolvent Step 3: Check Solvent (Anhydrous & Degassed?) CheckBase->CheckSolvent Still low yield CheckBase->Success CheckTemp Step 4: Adjust Temperature (Increase/Decrease) CheckSolvent->CheckTemp Still low yield CheckSolvent->Success CheckReagents Step 5: Verify Reagent Quality (e.g., Boronic Ester vs. Acid) CheckTemp->CheckReagents Still low yield CheckTemp->Success CheckReagents->Success

Caption: A logical workflow for troubleshooting common cross-coupling reaction failures.

References

  • BenchChem Technical Support Team. (2025). How to handle sluggish Suzuki reactions with electron-rich halides. BenchChem. URL
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem. URL
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. URL
  • BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling of 4-Bromo-2-fluoroaniline. BenchChem. URL
  • Akhtar, T., et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Wu, T., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. URL
  • Organic Synthesis. Buchwald-Hartwig Coupling. URL
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. URL
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?URL
  • Hartwig, J. F., & Mann, G. (2002). Practical Palladium Catalysts for C-N and C-O Bond Formation.
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Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for navigating the complexities of solvent effects in reactions involving 4-Bromo-2-ethylaniline. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental issues and optimize reaction outcomes by leveraging a deep understanding of solvent--solute interactions.

Section 1: Troubleshooting Guide & Common Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format. We focus on the causality behind these issues and provide actionable solutions.

Q1: My nucleophilic substitution reaction is proceeding very slowly or not at all. How can solvent choice improve the reaction rate?

A: This is a frequent challenge, often rooted in the improper solvation of the nucleophile or transition state. The choice between aprotic and protic polar solvents is critical.

Core Problem: Polar protic solvents (like methanol, ethanol, or water) can form strong hydrogen bonds with anionic nucleophiles. This "caging" effect, or solvation, stabilizes the nucleophile, thereby reducing its energy and making it less reactive.[1] For a reaction to proceed, this solvation shell must be stripped away, which requires energy and slows the reaction rate.

Solution & Scientific Rationale: Switch to a polar aprotic solvent . Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) possess large dipole moments that can dissolve ionic reagents but lack acidic protons for hydrogen bonding.[2] In these solvents, the nucleophile is less solvated, or "naked," making it more reactive and significantly accelerating the rate of SN2 and SNAr reactions.[3] For instance, the rate of an SN2 reaction can increase by several orders of magnitude when changing from a protic solvent like methanol to an aprotic one like acetonitrile.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for slow nucleophilic substitution reactions.

Q2: I am observing the formation of significant impurities or unexpected side products. Could the solvent be responsible?

A: Absolutely. The solvent is not merely an inert medium; it can actively participate in the reaction or influence the stability of competing transition states, leading to different product distributions.

Common Scenarios and Explanations:

  • Solvent as a Competing Nucleophile (Solvolysis): In SN1-type reactions, which proceed through a carbocation intermediate, polar protic solvents (water, alcohols) can act as nucleophiles, leading to solvolysis products.[4] While 4-Bromo-2-ethylaniline itself is unlikely to form a stable carbocation on the aromatic ring, this is a critical consideration for reactions involving aliphatic side chains or in palladium-catalyzed cross-coupling reactions where intermediates might be susceptible to attack.

  • Influencing Reaction Mechanisms: The choice of solvent can favor one mechanism over another (e.g., SN1 vs. SN2, or SNAr vs. elimination). Polar protic solvents stabilize carbocation intermediates, favoring SN1 pathways, whereas polar aprotic solvents enhance nucleophilicity, favoring SN2 pathways.[1][3][4] For SNAr reactions, which are common for electron-deficient haloaromatics, polar solvents are generally preferred as they stabilize the charged Meisenheimer intermediate.[5][6]

  • Base-Solvent Interactions: In reactions requiring a base (e.g., Buchwald-Hartwig amination), the solvent can affect the base's strength and solubility. For example, a bulky base might be more effective in a less coordinating solvent where it does not form aggregates.

Preventative Measures:

  • For SN2/SNAr Reactions: Use a polar aprotic solvent (DMF, DMSO, THF) to maximize the reactivity of your intended nucleophile and minimize solvolysis.

  • Moisture Sensitivity: For reactions sensitive to water (e.g., those using Grignard reagents or strong bases), ensure you are using anhydrous solvents. Water can protonate strong nucleophiles or bases, quenching their reactivity and creating unwanted byproducts.

Q3: My starting materials, particularly the 4-Bromo-2-ethylaniline, have poor solubility in the chosen solvent. What are my options?

A: Poor solubility is a primary barrier to achieving efficient reaction kinetics, as reactions generally occur in the solution phase. The principle of "like dissolves like" is a useful starting point.

Solubility Profile of 4-Bromo-2-ethylaniline:

  • Non-polar character: The benzene ring and bromo- and ethyl- substituents lend significant non-polar, hydrophobic character.

  • Polar character: The amino (-NH₂) group can participate in hydrogen bonding and provides a polar site.[7]

Recommended Solvent Classes:

  • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, THF): Generally, these are excellent choices. They can engage in dipole-dipole interactions with the polar C-Br and C-N bonds and have sufficient non-polar character to dissolve the aromatic ring.[7]

  • Ethers (e.g., Diethyl ether, THF): Soluble. These are good for dissolving mostly non-polar compounds.[8]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderately soluble. While the amino group can hydrogen bond with the solvent, the overall hydrophobic nature of the molecule limits high solubility.[9]

  • Non-polar Solvents (e.g., Hexane, Toluene): Solubility may be limited, but toluene is often a good choice for palladium-catalyzed reactions due to its high boiling point and ability to dissolve organic molecules.

  • Water: Sparingly soluble to insoluble.[8]

Troubleshooting Strategy: If solubility is an issue in a non-polar solvent like hexane, try a more polar option like THF or Toluene. If the issue persists in a polar protic solvent, a polar aprotic solvent like DMF or DMSO will likely be successful.

Section 2: Frequently Asked Questions (FAQs)

What is the fundamental difference between polar protic and polar aprotic solvents in the context of aniline reactivity?

The key difference lies in their ability to act as hydrogen bond donors.[2]

  • Polar Protic Solvents (e.g., water, methanol, acetic acid) have O-H or N-H bonds. They can donate hydrogen bonds, which strongly solvate and stabilize anions (like nucleophiles or leaving groups).[1] This stabilization of the nucleophile deactivates it for SN2/SNAr reactions but is very effective at stabilizing carbocation intermediates and leaving groups in SN1 reactions.[4][10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) have dipole moments but lack O-H or N-H bonds. They cannot donate hydrogen bonds.[2] They solvate cations well but leave anions relatively "naked" and highly reactive. This makes them ideal for promoting reactions that depend on a strong, unencumbered nucleophile.[3]

Caption: Solvation of a nucleophile in protic vs. aprotic solvents.

For a Suzuki or Buchwald-Hartwig cross-coupling reaction with 4-Bromo-2-ethylaniline, what solvent system is recommended?

For palladium-catalyzed cross-coupling reactions, the choice of solvent is crucial for catalyst stability, solubility, and reaction rate.

  • Recommended Solvents: Apolar or moderately polar aprotic solvents are typically preferred. Common choices include:

    • Toluene or Xylenes: High boiling points are excellent for these often heat-intensive reactions. They effectively dissolve the aromatic substrate and many organometallic reagents.

    • Dioxane or Tetrahydrofuran (THF): These ethers are also widely used and have good solvating properties for both the organic and organometallic components.

  • Why not alcohols or water? While some modern catalyst systems are robust enough to tolerate protic solvents, many palladium catalysts and the strong bases used (e.g., NaOtBu, K₃PO₄) can be deactivated by water or alcohols.

  • Why not DMF or DMSO? While excellent for many SNAr reactions, these highly polar coordinating solvents can sometimes interfere with the palladium catalytic cycle. However, they are used in specific protocols, so consulting literature for the exact coupling partners is advised.

Section 3: Experimental Protocols & Data

Protocol 1: General Solvent Screening for Reaction Optimization

This protocol provides a systematic approach to identify the optimal solvent for a new reaction involving 4-Bromo-2-ethylaniline.

Objective: To compare the effect of different solvent classes on reaction yield and rate.

Methodology:

  • Setup: Arrange a series of identical small-scale reaction vials (e.g., 2 mL microwave vials).

  • Reagent Preparation: Prepare a stock solution of all common reagents except the solvent to ensure identical concentrations in each vial.

  • Solvent Addition: To each vial, add an identical molar quantity of 4-Bromo-2-ethylaniline (e.g., 0.1 mmol). Add the other reactants (nucleophile, catalyst, base, etc.).

  • Solvent Classes to Test: Dispense an equal volume (e.g., 1 mL) of a different anhydrous solvent into each vial. A recommended screening set includes:

    • Polar Protic: 2-Propanol

    • Polar Aprotic: DMF, Acetonitrile

    • Ethereal: THF, 1,4-Dioxane

    • Aromatic/Non-polar: Toluene

  • Reaction Conditions: Seal all vials and run them under identical conditions (temperature, stirring, time).

  • Analysis: After the designated time, quench all reactions identically. Analyze a small aliquot from each vial by a suitable method (e.g., LC-MS or GC) to determine the percent conversion of the starting material and the formation of the desired product.

  • Evaluation: Compare the results to identify the solvent that provides the best balance of reaction rate, yield, and impurity profile.

Data Table: Properties of Common Organic Solvents

This table summarizes key properties to aid in solvent selection. An increase in dielectric constant generally corresponds to an increase in polarity.[11]

SolventFormulaTypeDielectric Constant (ε) at 25°CBoiling Point (°C)
WaterH₂OPolar Protic78100
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic47189
AcetonitrileCH₃CNPolar Aprotic3782
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar Aprotic37153
MethanolCH₃OHPolar Protic3365
EthanolC₂H₅OHPolar Protic24.378
Acetone(CH₃)₂COPolar Aprotic2156
Dichloromethane (DCM)CH₂Cl₂Polar Aprotic9.140
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic7.666
TolueneC₇H₈Non-polar2.4111
HexaneC₆H₁₄Non-polar1.969

Data compiled from various sources including[11][12].

References

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Validation & Comparative

Comparing the reactivity of 4-Bromo-2-ethylaniline with other bromoanilines

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Chemical Reactivity of 4-Bromo-2-ethylaniline for Synthetic Applications

For chemists engaged in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, the selection of functionalized building blocks is a critical decision that dictates synthetic strategy and overall efficiency.[1] 4-Bromo-2-ethylaniline, a disubstituted aromatic amine, presents a unique combination of electronic and steric features. This guide offers an in-depth comparison of its reactivity against other common bromoaniline isomers, providing researchers with the data and insights needed for rational substrate selection and reaction optimization.

We will explore how the interplay between the amino, bromo, and ethyl substituents governs the molecule's behavior in key synthetic transformations, including palladium-catalyzed cross-coupling, electrophilic aromatic substitution, and nucleophilic aromatic substitution.

Theoretical Framework: Unpacking the Drivers of Reactivity

The chemical personality of 4-Bromo-2-ethylaniline is defined by the electronic and steric contributions of its three functional groups. Understanding these foundational principles is essential to predicting its behavior in chemical reactions.

Electronic Effects

The reactivity of the benzene ring is modulated by the electron-donating or electron-withdrawing nature of its substituents.

  • Amino Group (-NH₂): This is a powerful activating group. Through its positive resonance effect (+R), the nitrogen's lone pair donates significant electron density into the aromatic π-system, making the ring highly nucleophilic and prone to attack by electrophiles.[2]

  • Ethyl Group (-CH₂CH₃): As an alkyl group, it is a weak electron-donating group through an inductive effect (+I).[3] This further enriches the electron density of the aromatic ring, enhancing the activation provided by the amino group.

  • Bromo Group (-Br): Halogens exhibit a dual electronic nature. They are electron-withdrawing via the inductive effect (-I) due to their electronegativity, but weakly electron-donating through resonance (+R). For bromine, the inductive effect is dominant, making it an overall deactivating group, though it still directs incoming electrophiles to the ortho and para positions.[4]

In 4-Bromo-2-ethylaniline, the strong activating effects of the amino and ethyl groups overcome the deactivating inductive effect of the bromine, rendering the ring highly electron-rich and reactive.

Steric Effects

The ethyl group at the C2 position (ortho to the amine) introduces significant steric bulk. This physical obstruction can hinder the approach of reagents to both the adjacent amino group and the C3 position of the ring, influencing reaction rates and regioselectivity.[5][6] This steric hindrance is a key differentiating factor when comparing 4-Bromo-2-ethylaniline to the less-hindered 4-bromoaniline.

Basicity

The basicity of the amino group is a function of the electronic effects on the ring. The electron-donating ethyl group increases the electron density on the nitrogen atom, making 4-Bromo-2-ethylaniline a stronger base than 4-bromoaniline. Conversely, all bromoanilines are weaker bases than aniline due to the electron-withdrawing nature of bromine.[3][4]


}

Figure 1. Interplay of electronic and steric effects in 4-Bromo-2-ethylaniline.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds, and aryl bromides are common substrates.[7][8] The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9][10] The efficiency of the initial oxidative addition step, where the C-Br bond is broken, is often rate-determining and is favored by electron-poor aromatic rings.[11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron reagent.[8][10]

When comparing 4-Bromo-2-ethylaniline with 4-bromoaniline, two competing factors are at play:

  • Electronics: The electron-donating ethyl group in 4-Bromo-2-ethylaniline makes the ring more electron-rich than in 4-bromoaniline. This can slightly disfavor the oxidative addition step, potentially slowing the reaction.[12]

  • Sterics: The ortho-ethyl group can sterically hinder the palladium catalyst's approach to the C-Br bond, which may necessitate the use of specialized ligands to achieve high efficiency.

Despite these factors, studies on similarly substituted compounds like 4-bromo-2-methylaniline have shown that Suzuki couplings proceed in moderate to excellent yields, indicating that these challenges are readily overcome with modern catalytic systems.[13][14]

SubstrateCoupling PartnerCatalyst/LigandConditionsYieldReference
4-BromoanilinePhenylboronic acidPd-poly(AA) hybrid70 °CGood[12]
4-BromoanilineVarious aryl boronic acidsPd(OAc)₂ (ligand-free)100 °C, aq. DMF85-98%[15]
4-Bromo-2-methylanilineVarious aryl boronic acidsPd(PPh₃)₄/K₃PO₄90 °C31-51%[13]

}

Figure 2. Generalized experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds.[7][16] The reaction's success is highly dependent on the steric environment of both the aryl halide and the amine, as well as the choice of phosphine ligand.[16][17]

Here, the steric hindrance of the ortho-ethyl group in 4-Bromo-2-ethylaniline becomes a dominant factor. Compared to 4-bromoaniline, coupling 4-Bromo-2-ethylaniline with another amine is significantly more challenging. To overcome the steric clash, highly active and sterically demanding ligands (e.g., biarylphosphines like BrettPhos) are often required, along with a strong, non-nucleophilic base.[18][19] The less-hindered 4-bromoaniline can typically be coupled using a wider range of first or second-generation catalysts.[18]

Reactivity in Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the highly activated ring of 4-Bromo-2-ethylaniline is expected to be significantly more reactive than that of 4-bromoaniline. The directing effects of the substituents determine the position of substitution:

  • -NH₂: Strong ortho, para-director.

  • -CH₂CH₃: Weak ortho, para-director.

  • -Br: Weak ortho, para-director.

The powerful activating and directing effect of the amino group dominates. The positions ortho to the amine are C3 and C5. The C3 position is sterically blocked by the adjacent ethyl group. Therefore, electrophilic attack is strongly favored at the C5 position , which is para to the ethyl group and ortho to the bromine.

In contrast, the electrophilic substitution of 4-bromoaniline occurs at the C2 position (ortho to the amine). Due to the high activation of the aniline ring, polysubstitution is a common side reaction. To achieve monosubstitution, the reactivity of the amino group is often tempered by protecting it as an acetanilide.[20][21]

Reactivity in Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution (SNA_r) requires an electron-poor aromatic ring, typically achieved by installing potent electron-withdrawing groups (such as -NO₂) ortho or para to a leaving group.[22][23][24]

Bromoanilines are fundamentally unsuited for this reaction class. The presence of strongly electron-donating amino and ethyl groups in 4-Bromo-2-ethylaniline makes the ring exceptionally electron-rich and therefore highly deactivated towards attack by nucleophiles. Consequently, 4-Bromo-2-ethylaniline and its isomers do not undergo S_N_Ar reactions under standard conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-Bromo-2-ethylaniline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (2.5 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio by volume).

  • Degassing: Sparge the resulting suspension with a stream of argon for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 equiv.) to the flask.

  • Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[25]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol utilizes a catalyst system suitable for sterically hindered substrates and may require optimization.

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 equiv.) to an oven-dried vial. Add the desired amine (1.2 equiv.), 4-Bromo-2-ethylaniline (1.0 equiv.), and a bulky phosphine ligand such as BrettPhos (0.02 equiv.).

  • Catalyst and Solvent Addition: Add a palladium precatalyst (e.g., BrettPhos Pd G3, 0.01 equiv.) and anhydrous toluene.

  • Reaction: Seal the vial with a screw cap and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pass it through a short plug of Celite, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[18][26]

Conclusion

The reactivity of 4-Bromo-2-ethylaniline is a nuanced interplay of electronic activation and steric hindrance.

  • Compared to 4-bromoaniline, it is more basic and its aromatic ring is more nucleophilic , leading to higher reactivity in electrophilic aromatic substitution , with a strong regiochemical preference for the C5 position.

  • In palladium-catalyzed cross-coupling reactions , its utility is dictated by the specific transformation. For Suzuki-Miyaura couplings, it is a viable substrate, though reaction rates may be slightly slower than its non-alkylated counterpart. For Buchwald-Hartwig aminations, the ortho-ethyl group presents a significant steric barrier, necessitating the use of advanced, sterically demanding catalyst systems.

  • Like other electron-rich bromoanilines, it is unreactive in nucleophilic aromatic substitution reactions.

This guide provides the foundational knowledge for researchers to effectively incorporate 4-Bromo-2-ethylaniline and related structures into their synthetic programs, allowing for informed decisions on reaction design and optimization.

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  • ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
  • PubChem. 4-Bromo-2-ethylaniline. Pubchem.ncbi.nlm.nih.gov. [Link]
  • RSC Publishing. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3. RSC Publishing, 2025-07-07. [Link]
  • Benchchem. Reactivity Showdown: 4-Bromo-2-fluoroaniline vs. 4-Iodo-2-fluoroaniline in Cross-Coupling Reactions. Benchchem.com.
  • YouTube. ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. YouTube, 2024-08-02. [Link]

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A Comparative Analysis of the Basicity of Aniline, 2-Ethylaniline, and 4-Bromo-2-ethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the basicity of aromatic amines is a critical parameter influencing reaction kinetics, compound stability, and physiological activity. This guide provides an in-depth comparison of the basicity of three key aniline derivatives: aniline, 2-ethylaniline, and 4-bromo-2-ethylaniline. We will delve into the electronic and steric factors governing their relative basicities, present quantitative experimental data, and provide a detailed protocol for their empirical determination.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The basicity of an aniline is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Unlike aliphatic amines, the lone pair in aniline is delocalized into the aromatic π-system, which significantly reduces its basicity compared to a non-aromatic amine like cyclohexylamine.[1] Substituents on the benzene ring can further modulate this basicity through a combination of electronic (inductive and resonance) and steric effects.[2]

Aniline: The Benchmark

Aniline serves as our reference compound. Its basicity is characterized by the equilibrium between the free base and its conjugate acid, the anilinium ion. The pKa of the anilinium ion is approximately 4.6, which corresponds to a pKb of 9.4 for aniline.[3] This relatively low basicity is a direct consequence of the resonance stabilization of the free amine, where the nitrogen's lone pair is delocalized across the benzene ring.

2-Ethylaniline: The "Ortho Effect" in Action

One might intuitively predict that the ethyl group, being electron-donating through an inductive effect (+I), would increase the electron density on the nitrogen and thus enhance the basicity of aniline. However, the placement of the ethyl group at the ortho position introduces a phenomenon known as the "ortho effect."[1][4] This effect is primarily a steric one. The bulky ethyl group hinders the solvation of the anilinium ion that is formed upon protonation.[5] This lack of stabilization of the conjugate acid shifts the equilibrium towards the free base, thereby decreasing the overall basicity.[6] Experimental data confirms this, with the pKa of the conjugate acid of 2-ethylaniline being approximately 4.30, indicating it is a weaker base than aniline.

4-Bromo-2-ethylaniline: A Combination of Effects

Quantitative Basicity Comparison

The basicity of these amines is most conveniently compared using the pKa values of their conjugate acids (anilinium ions). A lower pKa value for the conjugate acid indicates a weaker base.

CompoundStructurepKa of Conjugate AcidRelative Basicity
AnilineC₆H₅NH₂~4.6[3]Strongest
2-EthylanilineC₈H₁₁N~4.30Intermediate
4-Bromo-2-ethylanilineC₈H₁₀BrNEstimated < 4.30Weakest

Visualizing the Governing Principles

The following diagrams illustrate the key electronic and steric factors influencing the basicity of the studied anilines.

G cluster_aniline Aniline cluster_2ethyl 2-Ethylaniline cluster_4bromo 4-Bromo-2-ethylaniline A Aniline (pKaH ~4.6) A_N Nitrogen Lone Pair A_Ring Benzene Ring (Resonance Delocalization) A_N->A_Ring -R Effect (Decreases Basicity) B 2-Ethylaniline (pKaH ~4.30) B_N Nitrogen Lone Pair B_Ring Benzene Ring B_Ethyl ortho-Ethyl Group B_Ethyl->B_N +I Effect (Increases Basicity) B_Ethyl->B_N Steric Hindrance (Ortho Effect) (Decreases Basicity) C 4-Bromo-2-ethylaniline (pKaH < 4.30) C_N Nitrogen Lone Pair C_Ring Benzene Ring C_Ethyl ortho-Ethyl Group C_Ethyl->C_N +I Effect & Ortho Effect C_Bromo para-Bromo Group C_Bromo->C_Ring -I Effect > +R Effect (Decreases Basicity)

Caption: Electronic and steric effects on aniline basicity.

Experimental Protocol: Potentiometric Titration in a Non-Aqueous Medium

The determination of the basicity of weakly basic amines like anilines is often challenging in aqueous solutions. A robust and widely accepted method is potentiometric titration in a non-aqueous solvent, such as glacial acetic acid, with a strong acid titrant like perchloric acid.[8]

Principle

In glacial acetic acid, the basicity of weak amines is enhanced. Perchloric acid, a very strong acid, can effectively protonate these amines, providing a sharp and discernible endpoint in the titration curve. The potential is measured using a suitable electrode system, and the equivalence point is determined from the inflection point of the titration curve.

Reagents and Equipment
  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (70%), standardized solution in glacial acetic acid (e.g., 0.1 N)

  • Potassium Hydrogen Phthalate (KHP), primary standard

  • Crystal Violet Indicator

  • Aniline, 2-Ethylaniline, 4-Bromo-2-ethylaniline

  • Potentiometer with a glass electrode and a reference electrode (e.g., calomel or Ag/AgCl)

  • Burette (10 or 25 mL)

  • Magnetic stirrer and stir bars

  • Beakers (100 mL)

Standardization of Perchloric Acid Titrant
  • Accurately weigh approximately 0.5 g of dried KHP into a 100 mL beaker.

  • Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be necessary.

  • Add 2-3 drops of crystal violet indicator.

  • Titrate with the perchloric acid solution to a sharp color change from violet to blue-green.

  • Perform the titration in triplicate and calculate the normality of the perchloric acid solution.

Titration of Aniline Derivatives
  • Accurately weigh an appropriate amount of the aniline derivative (e.g., 0.1-0.2 g) into a 100 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Place the beaker on a magnetic stirrer and immerse the electrodes into the solution.

  • Record the initial potential.

  • Add the standardized perchloric acid titrant in small increments (e.g., 0.1-0.5 mL).

  • Record the potential after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point, which is indicated by a rapid change in potential.

  • Plot the potential (mV) versus the volume of titrant (mL) to obtain the titration curve. The equivalence point is the midpoint of the steepest part of the curve. A first or second derivative plot can be used for a more accurate determination.

  • Calculate the pKa of the conjugate acid from the pH at the half-equivalence point.

Conclusion

The basicity of aniline and its substituted derivatives is a nuanced property governed by a delicate balance of electronic and steric factors. While the electron-donating ethyl group in 2-ethylaniline would be expected to increase basicity, the steric hindrance of the "ortho effect" leads to a net decrease in basicity compared to aniline. The addition of an electron-withdrawing bromo group in 4-bromo-2-ethylaniline further diminishes the basicity, making it the weakest base among the three. Understanding these structure-basicity relationships is paramount for the rational design and synthesis of novel chemical entities in various fields of research and development.

References

  • PubChem. (n.d.). 2-Ethylaniline. National Center for Biotechnology Information.
  • Quora. (2016). Which one is more basic between m-bromoaniline and p-bromoaniline? Why?
  • Quora. (2018). Between p-Chloroaniline and p-Bromoaniline, which is more basic, and why?
  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases.
  • Wikipedia. (n.d.). Ortho effect.
  • Reddit. (2024). Without looking at pka values, why is p-bromoaniline more basic than p-aminobenzonitrile? r/OrganicChemistry.
  • NCERT. (n.d.). Amines.
  • PG.CHEMEASY. (2019). Which one is more basic aniline or 4-bromoaniline.
  • Vedantu. (n.d.). Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE.
  • Quora. (2016). Which one is more basic? Aniline or 4-bromoaniline? Why?
  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects.
  • Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect).
  • Chemistry LibreTexts. (2025). 24.4: Basicity of Arylamines.
  • Pearson. (n.d.). Rank the following substituted anilines from most basic to least basic.
  • Semantic Scholar. (2008). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines.

Sources

Navigating the Ortho-Substituted Landscape: A Comparative Guide to 4-Bromo-2-ethylaniline and 4-Bromo-2-methylaniline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Substituted anilines, in particular, are foundational building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials. This guide provides an in-depth comparative analysis of two closely related, yet distinct, building blocks: 4-Bromo-2-ethylaniline and 4-Bromo-2-methylaniline. We will delve into their synthesis, physicochemical properties, and critically, their comparative performance in key synthetic transformations, supported by experimental insights and mechanistic reasoning to empower researchers in making informed strategic decisions.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical and chemical properties of a reagent is paramount for its effective use. Below is a comparative summary of the key properties of 4-Bromo-2-ethylaniline and 4-Bromo-2-methylaniline.

Property4-Bromo-2-ethylaniline4-Bromo-2-methylaniline
CAS Number 45762-41-2[1]583-75-5[2]
Molecular Formula C₈H₁₀BrN[1]C₇H₈BrN[2]
Molecular Weight 200.08 g/mol [1]186.05 g/mol [2]
Appearance Yellow to dark brown to red liquid[3]White to off-white solid[4]
Melting Point Not applicable (liquid at room temp.)57-59 °C
Boiling Point Not specified240 °C
Density 1.412 g/mL at 25 °C[5]Not specified
Refractive Index n20/D 1.597[5]Not specified
XLogP3 2.7[1]1.9[2]

The most apparent physical difference is their state at room temperature, with the ethyl derivative being a liquid and the methyl analog a solid. This has practical implications for handling, storage, and reaction setup. The higher lipophilicity of 4-Bromo-2-ethylaniline, as indicated by its greater XLogP3 value, can also influence its solubility in various organic solvents.

Synthesis Strategies: A Tale of Two Anilines

The preparation of both 4-bromo-2-alkylanilines typically follows a similar and well-established synthetic logic: electrophilic bromination of the corresponding 2-alkylaniline. However, to control regioselectivity and prevent over-bromination, the highly activating amino group is often protected prior to the bromination step.

A general and effective approach involves the acetylation of the parent aniline, followed by bromination and subsequent deprotection.

Representative Synthetic Workflow

G cluster_0 Amine Protection cluster_1 Electrophilic Bromination cluster_2 Deprotection 2-Alkylaniline 2-Alkylaniline N-(2-alkylphenyl)acetamide N-(2-alkylphenyl)acetamide 2-Alkylaniline->N-(2-alkylphenyl)acetamide Acetic Anhydride, Base Acetic Anhydride Acetic Anhydride N-(4-bromo-2-alkylphenyl)acetamide N-(4-bromo-2-alkylphenyl)acetamide N-(2-alkylphenyl)acetamide->N-(4-bromo-2-alkylphenyl)acetamide Br2, Acetic Acid 4-Bromo-2-alkylaniline 4-Bromo-2-alkylaniline N-(4-bromo-2-alkylphenyl)acetamide->4-Bromo-2-alkylaniline Acid or Base Hydrolysis

Caption: A generalized synthetic workflow for the preparation of 4-bromo-2-alkylanilines.

Experimental Protocol: Synthesis of 4-Bromo-2-methylaniline

The following protocol is adapted from a patented process and illustrates the practical application of the workflow described above.[6]

Step 1: Acetylation of 2-Methylaniline

  • To a solution of 2-methylaniline in a suitable solvent, add acetic anhydride and a mild base (e.g., pyridine or triethylamine).

  • Stir the reaction mixture at room temperature until the consumption of the starting material is confirmed by TLC.

  • Upon completion, the reaction is quenched with water, and the N-(2-methylphenyl)acetamide product is isolated by extraction and purified by recrystallization.

Step 2: Bromination of N-(2-methylphenyl)acetamide

  • Dissolve the N-(2-methylphenyl)acetamide in a suitable solvent such as acetic acid.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture at a controlled temperature.

  • Stir until the reaction is complete, then pour the mixture into water to precipitate the N-(4-bromo-2-methylphenyl)acetamide.

  • The solid product is collected by filtration, washed, and dried.

Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide

  • Reflux the N-(4-bromo-2-methylphenyl)acetamide in a mixture of an alcohol (e.g., ethanol) and a concentrated acid (e.g., HCl) or base (e.g., NaOH).

  • After the reaction is complete, neutralize the mixture to precipitate the 4-bromo-2-methylaniline.

  • The product can be purified by recrystallization or steam distillation.[7]

A similar procedure can be employed for the synthesis of 4-Bromo-2-ethylaniline starting from 2-ethylaniline.[8]

Reactivity in Focus: A Comparative Analysis in Cross-Coupling Reactions

The true value of these building blocks is realized in their subsequent transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthesis, and the performance of 4-bromo-2-alkylanilines in these reactions is of paramount importance.

The Ortho-Effect: Steric and Electronic Considerations

The primary difference between the two molecules in a reactive context is the nature of the ortho-alkyl group. This seemingly minor change from a methyl to an ethyl group can have a discernible impact on reactivity due to a combination of steric and electronic effects.

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance can influence the rate of reactions occurring at the adjacent amino group or the approach of a bulky catalyst to the C-Br bond.[5][9] In reactions involving the amino group, the larger ethyl group may slightly impede its nucleophilicity or its ability to coordinate to a metal center.

  • Electronic Effect: Both methyl and ethyl groups are electron-donating through an inductive effect. The ethyl group is generally considered to be slightly more electron-donating than the methyl group. This can subtly influence the electron density of the aromatic ring and the nucleophilicity of the amino group.

G cluster_0 4-Bromo-2-methylaniline cluster_1 4-Bromo-2-ethylaniline cluster_2 Impact on Reactivity node_methyl Methyl Group - Less steric bulk - Weaker inductive effect node_reactivity Potential for: - Slower reaction rates at the amino group - Altered catalyst coordination - Subtle differences in C-Br bond activation node_methyl->node_reactivity node_ethyl Ethyl Group - Greater steric bulk - Stronger inductive effect node_ethyl->node_reactivity

Caption: The influence of ortho-alkyl substituents on reactivity.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of our two bromoanilines, the reaction would involve the palladium-catalyzed coupling of the C-Br bond with a boronic acid.

A study on the Suzuki coupling of 4-bromo-2-methylaniline (in the form of an imine derivative) with various aryl boronic acids demonstrated moderate to good yields (33-51%).[11][12][13] It is reasonable to expect that 4-bromo-2-ethylaniline would perform similarly, with any differences in yield or reaction time likely being minor and highly dependent on the specific catalyst system and reaction conditions employed. For sterically demanding coupling partners, the larger ethyl group might lead to slightly lower yields compared to the methyl-substituted counterpart.[14]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[15] This reaction could utilize our bromoanilines in two ways: either as the aryl halide component or, after modification, as the amine coupling partner.

When used as the aryl halide, the same considerations as in the Suzuki coupling apply regarding the oxidative addition step. When the amino group of our bromoanilines acts as the nucleophile (after a prior reaction to introduce another coupling handle), the steric and electronic effects of the ortho-alkyl group become more pronounced. The increased steric bulk of the ethyl group could potentially slow down the rate of N-coordination to the palladium center and the subsequent reductive elimination, which is a key step in the catalytic cycle.[16] Conversely, the slightly enhanced electron-donating character of the ethyl group could increase the nucleophilicity of the amine, potentially counteracting the steric hindrance to some extent.

Applications in Drug Discovery and Materials Science

Both 4-bromo-2-ethylaniline and 4-bromo-2-methylaniline are valuable intermediates in the synthesis of complex organic molecules.[3][4] Their utility stems from the presence of three key functional handles: the nucleophilic amino group, the ortho-alkyl group which can influence conformation and binding, and the C-Br bond which is a versatile anchor for cross-coupling reactions.

  • Pharmaceuticals: These anilines are integral components in the synthesis of a wide range of biologically active compounds, including kinase inhibitors for oncology and agents for treating infectious diseases.[4][17] The specific substitution pattern allows for the precise tuning of a molecule's properties to optimize its interaction with biological targets.

  • Agrochemicals: They serve as building blocks for herbicides and fungicides.[3] The bromo-alkylaniline scaffold can be elaborated into complex structures with potent crop-protection properties.

  • Materials Science: The ability to undergo cross-coupling reactions makes these compounds useful in the synthesis of organic electronic materials, dyes, and pigments.

Conclusion: Making the Right Choice

The choice between 4-Bromo-2-ethylaniline and 4-Bromo-2-methylaniline will ultimately depend on the specific requirements of the synthetic target and the reaction conditions.

  • 4-Bromo-2-methylaniline is a solid, which can be advantageous for handling and weighing. Its smaller ortho-substituent may lead to slightly faster reaction rates in sterically demanding transformations.

  • 4-Bromo-2-ethylaniline , being a liquid, can be easier to handle for large-scale reactions where it can be pumped. Its slightly greater electron-donating character and lipophilicity might be beneficial in certain applications requiring specific solubility or electronic properties.

In many standard cross-coupling reactions, the performance difference between the two is expected to be minimal, and the choice may come down to practical considerations such as cost, availability, and physical form. However, for highly sensitive or sterically congested systems, a preliminary screening of both building blocks is recommended to identify the optimal substrate for the desired transformation.

References

  • Khan, M., et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(11), 2879.
  • Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • Wikipedia. Buchwald–Hartwig amination.
  • ResearchGate. (2018). Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis.
  • PubChem. 4-Bromo-2-methylaniline.
  • ResearchGate. (2013). (E)-4-Bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • MDPI. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
  • Royal Society of Chemistry. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases.
  • YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions.
  • PubChem. 4-bromo-N-ethyl-2-methylaniline.
  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
  • PubChem. 4-Bromo-2-ethylaniline.
  • Otto Chemie Pvt. Ltd. 4-Bromo-2-methylaniline, 97%.
  • MDPI. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • PubMed. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes.

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from 4-Bromo-2-ethylaniline: A Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of a starting scaffold is paramount to the successful development of novel therapeutic agents. 4-Bromo-2-ethylaniline (CAS: 45762-41-2) presents itself as a particularly valuable and versatile building block.[1] Its structure, featuring a nucleophilic amine group and a bromine-substituted aromatic ring, offers two distinct points for chemical modification. This dual reactivity allows for the systematic construction of diverse molecular libraries, making it an attractive starting point for exploring a wide range of biological activities. The ethyl group at the ortho position provides steric influence that can be exploited to fine-tune binding interactions with biological targets.

This guide provides a comparative analysis of several classes of compounds that can be synthesized from 4-Bromo-2-ethylaniline. By examining experimental data from closely related analogs, we will explore the potential of this scaffold in the development of antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the causality behind experimental designs and present detailed, self-validating protocols to empower researchers in their own discovery efforts.

Section 1: Schiff Base Derivatives as Potential Antimicrobial Agents

Expertise & Experience: The condensation reaction between a primary amine and an aldehyde to form a Schiff base (or imine) is one of the most fundamental and reliable reactions in organic synthesis.[2][3] This simplicity allows for the rapid generation of a multitude of derivatives for screening. The resulting azomethine group (-C=N-) is a key pharmacophore, with its nitrogen atom's lone pair of electrons conferring significant biological properties, including potent antimicrobial activity.[4] The rationale for exploring Schiff bases of 4-Bromo-2-ethylaniline is to leverage this facile synthesis to create compounds where the electronic and steric properties of the aldehyde component can be systematically varied to optimize antibacterial and antifungal effects.

General Synthesis Workflow

The synthesis of Schiff bases from 4-Bromo-2-ethylaniline is typically a one-step condensation reaction, often catalyzed by a few drops of glacial acetic acid to facilitate the dehydration step.

G cluster_reactants Reactants cluster_process Process cluster_products Products A 4-Bromo-2-ethylaniline C Solvent (e.g., Ethanol) + Glacial Acetic Acid (catalyst) A->C B Substituted Aldehyde (R-CHO) B->C D Reflux (1-4 hours) C->D E Schiff Base Derivative D->E F Water (byproduct) D->F

Caption: General workflow for the synthesis of Schiff base derivatives.

Comparative Antimicrobial Activity

While specific data for 4-Bromo-2-ethylaniline derivatives is not extensively published, we can infer potential activity from studies on analogous bromoaniline compounds. The following table presents a comparative summary of Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from a similar scaffold, 2-bromo-4-methylaniline, against various microbial strains.[5] Lower MIC values indicate higher potency.

Compound IDR-Group (from Aldehyde)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
SB-1 2-Nitrobenzylidene>100100>100>100
SB-2 2,4,5-Trimethoxybenzylidene5050100100
SB-3 4-Methoxybenzylidene25505050
SB-4 (1H-indol-3-yl)methylene12.5252550

Data is illustrative and based on derivatives of 2-bromo-4-methylaniline.[5]

Trustworthiness: The data suggests that incorporating heterocyclic moieties like indole (SB-4) or electron-donating groups such as methoxy (SB-3) can enhance antimicrobial activity compared to simple substituted phenyl rings. The indole ring, in particular, is a well-known pharmacophore in antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a self-validating system for assessing the antimicrobial efficacy of synthesized compounds using the broth microdilution method.

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the test microorganism (e.g., S. aureus) from a fresh agar plate.

    • Suspend the colonies in sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of the synthesized Schiff base in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to obtain a range of concentrations (e.g., 100 µg/mL down to 0.78 µg/mL). Ensure the final volume in each well is 100 µL.

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Section 2: Heterocyclic Derivatives for Combating Drug-Resistant Pathogens

Expertise & Experience: The amine functionality of 4-Bromo-2-ethylaniline is a prime handle for constructing more complex heterocyclic systems, which form the core of countless pharmaceuticals.[6][7] By first acylating the amine and then using the bromine atom as a point for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a second layer of diversity can be introduced. This strategy is particularly powerful for developing agents against drug-resistant bacteria, where novel mechanisms of action are required. A recent study on pyrazine-2-carboxamide derivatives synthesized from the closely related 4-bromo-3-methylaniline demonstrated significant activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi), highlighting the potential of this approach.[8]

Synthesis Workflow: Acylation Followed by Suzuki Coupling

This two-step process allows for the creation of a diverse library of N-aryl heterocyclic compounds.

G cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Suzuki Coupling A 4-Bromo-2-ethylaniline B Pyrazine-2-carboxylic acid + DCC/DMAP A->B Acylation C Intermediate: N-(4-bromo-2-ethylphenyl) pyrazine-2-carboxamide B->C E Pd(PPh3)4 Catalyst + Base C->E Cross-Coupling D Aryl Boronic Acid (R-B(OH)2) D->E F Final Product: N-(4-aryl-2-ethylphenyl) pyrazine-2-carboxamide E->F

Caption: Two-step synthesis of N-aryl pyrazine carboxamides.

Comparative Antibacterial Activity against XDR S. Typhi

The following data is from the evaluation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which serve as excellent proxies for the potential of compounds derived from 4-Bromo-2-ethylaniline.[8]

Compound IDAryl Group (from Boronic Acid)Zone of Inhibition (mm at 50 mg/mL)MIC (mg/mL)
PZ-1 Phenyl14>50
PZ-2 4-Methylphenyl1425
PZ-3 4-Methoxyphenyl1512.5
PZ-4 3,4,5-Trimethoxyphenyl176.25
Ciprofloxacin (Reference Drug)--

Trustworthiness: The results clearly demonstrate a structure-activity relationship. Increasing the electron-donating nature and steric bulk of the aryl group via methoxy substitutions (PZ-3 and PZ-4) leads to a significant increase in antibacterial potency against this highly resistant strain.[8] Compound PZ-4 showed the most promising activity.

Experimental Protocol: Agar Well Diffusion Assay

This method provides a robust and visual way to screen for antibacterial activity.

  • Plate Preparation:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

    • Pour the molten agar into sterile petri dishes and allow it to solidify completely in a laminar flow hood.

  • Inoculum Spreading:

    • Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the MIC protocol.

    • Using a sterile cotton swab, evenly spread the bacterial suspension over the entire surface of the MHA plate to create a bacterial lawn.

  • Well Creation and Sample Addition:

    • Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

    • Prepare different concentrations of the test compounds in DMSO.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of each compound concentration into a separate well.

    • Use a well with DMSO alone as a negative control and a well with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Incubation and Measurement:

    • Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compounds into the agar.

    • Invert the plates and incubate at 37°C for 24 hours.

    • Measure the diameter of the clear zone of inhibition (where bacterial growth is prevented) around each well in millimeters (mm). A larger zone indicates greater antibacterial activity.

Section 3: Anilino Scaffolds as Protein Kinase Inhibitors for Cancer Therapy

Expertise & Experience: The "anilino-" substructure is a privileged pharmacophore in the field of oncology, forming the backbone of numerous FDA-approved protein kinase inhibitors.[9][10] Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[11] Anilino-based compounds, such as anilinoquinazolines, act as ATP-competitive inhibitors, blocking the kinase's active site and shutting down oncogenic signaling pathways. 4-Bromo-2-ethylaniline is an ideal starting material for synthesizing such inhibitors, where the aniline portion binds deep within the ATP pocket (the "hinge-binding region") and the bromo-substituent can be used to build out the rest of the molecule to achieve selectivity and potency.

Kinase Signaling Pathway and Inhibition

Kinase inhibitors typically block signaling cascades, such as the MAPK/ERK pathway, which promotes cell proliferation. By inhibiting a kinase like MEK, the downstream phosphorylation of ERK is blocked, leading to cell cycle arrest and apoptosis.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitor Mechanism of Action RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Anilino-based Kinase Inhibitor (e.g., MEK Inhibitor) Inhibitor->MEK Inhibits

Caption: Simplified MAPK/ERK pathway and point of intervention for a kinase inhibitor.

Comparative Kinase Inhibitory Activity

The following data for a series of 4-anilinoquinazoline derivatives demonstrates how substitutions on the aniline ring, which could be derived from a precursor like 4-Bromo-2-ethylaniline, dramatically affect potency against different kinases.[10]

Compound IDAniline Substitution PatternCLK1 (IC₅₀, µM)GSK-3α/β (IC₅₀, µM)
AQ-1 3,4-dimethoxy1.53.0
AQ-2 4-methoxy10.0>10
AQ-3 3,4,5-trimethoxy2.54.0
AQ-4 4-chloro>10>10

Trustworthiness: This data highlights a clear structure-activity relationship. The dimethoxy substitution at the 3 and 4 positions of the aniline ring (AQ-1 ) confers the most potent dual inhibitory activity against both CLK1 and GSK-3α/β kinases.[10] A single methoxy group (AQ-2 ) or the addition of a third (AQ-3 ) reduces potency, while an electron-withdrawing chloro group (AQ-4 ) abolishes activity, suggesting that specific hydrogen bond interactions and electronic properties are critical for binding to the kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method for quantifying inhibitor binding to a kinase active site.

  • Reagent Preparation:

    • Prepare a solution of the kinase of interest (e.g., GSK-3β) and a fluorescein-labeled tracer (a known ligand for the kinase) in kinase assay buffer.

    • Prepare a solution of a terbium-labeled anti-tag antibody (e.g., anti-GST) that will bind to the kinase.

    • Prepare serial dilutions of the synthesized inhibitor compounds in DMSO, then further dilute in assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the inhibitor dilutions.

    • Add the kinase/tracer solution to all wells.

    • Add the terbium-labeled antibody to all wells.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation and Reading:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite the terbium donor at ~340 nm and measure emission from both the terbium (~495 nm) and the fluorescein acceptor (~520 nm).

  • Data Analysis:

    • Calculate the ratio of the acceptor emission to the donor emission.

    • In the absence of an inhibitor, the tracer binds the kinase, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a high FRET signal.

    • A potent inhibitor will displace the tracer, separating the donor and acceptor and causing a decrease in the FRET signal.

    • Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the tracer).

Conclusion

4-Bromo-2-ethylaniline is a chemical scaffold of significant potential for the development of novel therapeutics. Through straightforward and versatile synthetic pathways, it can be elaborated into diverse classes of compounds, including Schiff bases, complex heterocycles, and anilino-based kinase inhibitors. By drawing comparisons with structurally similar molecules, we have demonstrated the high probability of deriving potent antimicrobial and anticancer agents from this starting material. The structure-activity relationships highlighted within this guide underscore the importance of rational design in medicinal chemistry. The detailed protocols provided offer a validated framework for researchers to synthesize, screen, and optimize new chemical entities derived from 4-Bromo-2-ethylaniline, paving the way for the discovery of next-generation drugs.

References

  • Pandya H. Jignesh, et al. (n.d.). A comprehensive review on synthesis and biological activity of schiff bases. SciSpace.
  • Madaboina, S. D., & Kamala, G. R. (2025). Structure, Biological Activities and Synthesis of Schiff Bases: Review Article. Journal of Pharma Insights and Research, 3(4).
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  • Upadhyay, S. V., Zala, R. V., & Bhatt, K. D. (2020). Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline and its potentiometric studies with Cu(II), Co(II) and Ni(II) ions. World Scientific News, 145, 1-15.
  • Khan, I., et al. (2021). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. RSC Advances, 11(38), 23501-23514.
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  • Al-ostath, A., et al. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Molecules, 27(22), 8027.
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  • Al-Masoudi, N. A., & Al-Saaidi, A. A. (2011). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of the Association of Arab Universities for Basic and Applied Sciences, 10(1), 21-27.
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  • Ronad, P. M., et al. (2009). Synthesis and evaluation of anti-inflammatory and analgesic activities of a novel series of substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides. Arzneimittelforschung, 59(1), 32-37.
  • Aslam, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4410.
  • Ahmad, I., et al. (2022). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 27(23), 8345.
  • Ciceri, F., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Chemical Biology, 10(4), 305-312.
  • Yang, T. H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences, 1(1), 1-4.
  • Dias, R., de Azevedo, W. F., & Jordão, A. K. (2021). Compounds from Natural Sources as Protein Kinase Inhibitors. Biomolecules, 11(11), 1546.
  • Shrivastava, A., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1845-1853.

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 4-Bromo-2-ethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

4-Bromo-2-ethylaniline hydrochloride is a key starting material and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] As with any component in a synthesis chain, particularly in drug development, its purity is not a trivial specification—it is a critical parameter that dictates reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). Uncharacterized impurities can lead to costly downstream purification challenges, unpredictable reaction kinetics, or the formation of toxic by-products.

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of commercially available this compound. We move beyond simple protocol recitation to explain the scientific rationale behind method selection, enabling researchers and process chemists to build a comprehensive and robust quality control strategy.

Understanding the Impurity Landscape

Effective purity analysis begins with a theoretical understanding of the potential impurities. The most common synthetic route to 4-Bromo-2-ethylaniline involves the electrophilic bromination of 2-ethylaniline, followed by conversion to the hydrochloride salt. This process can introduce several classes of impurities:

  • Residual Starting Material: Unreacted 2-ethylaniline.

  • Isomeric Impurities: Positional isomers formed during bromination, such as 6-bromo-2-ethylaniline or 2-bromo-6-ethylaniline.

  • Over-brominated Products: Di- or tri-brominated species (e.g., 4,6-dibromo-2-ethylaniline).

  • Process-Related Impurities: Residual solvents or reagents from the synthesis and salt formation steps.

  • Degradation Products: Anilines are susceptible to oxidation, which can form colored impurities over time.

A Comparative Evaluation of Core Analytical Techniques

No single analytical technique provides a complete picture of purity. A multi-pronged approach is essential for a thorough characterization. The choice of method depends on the specific question being asked: Are you quantifying the bulk material? Identifying unknown trace components? Or confirming structural integrity?

Technique Primary Application Strengths Limitations
HPLC-UV Quantitative assay and impurity profiling.High precision and sensitivity for UV-active compounds; excellent for separating isomers.Requires reference standards for definitive identification of impurities.
GC-MS Identification of volatile/semi-volatile organic impurities.High sensitivity and structural elucidation capabilities from mass spectra.[2]Requires conversion of the HCl salt to the volatile free base; not suitable for inorganic salts.
¹H NMR Structural confirmation and quantification (qNMR).Provides definitive structural information; can quantify without impurity-specific standards.Lower sensitivity than chromatography; potential for signal overlap.
Acid-Base Titration Bulk assay determination.Simple, cost-effective, and highly accurate for determining total base/acid content.[3]Non-specific; will titrate any basic/acidic impurities along with the main analyte.

Workflow for Comprehensive Purity Assessment

A logical workflow ensures all aspects of purity are addressed, from bulk assay to trace impurity identification. The following diagram illustrates a recommended analytical sequence.

G cluster_0 Initial Screening & Assay cluster_1 Impurity Identification & Characterization cluster_2 Final Purity Profile start Commercial Sample of 4-Bromo-2-ethylaniline HCl titration Acid-Base Titration (Potentiometric) start->titration Bulk Purity hplc_assay HPLC-UV Assay (% Area Normalization or External Standard) start->hplc_assay Chromatographic Purity nmr ¹H NMR Analysis start->nmr Structural Confirmation report Comprehensive Certificate of Analysis titration->report hplc_peaks Significant Impurity Peaks from HPLC (>0.1%) hplc_assay->hplc_peaks hplc_assay->report gc_ms GC-MS Analysis (on Free Base) hplc_peaks->gc_ms Identify Volatile Impurities gc_ms->report nmr->report

Caption: Recommended workflow for the comprehensive purity analysis of 4-Bromo-2-ethylaniline HCl.

Detailed Experimental Protocols

The following protocols are validated starting points for the analysis. Researchers should perform their own method validation according to internal and regulatory standards.

High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Profiling

This reversed-phase method is designed to provide excellent separation of the main component from potential organic impurities. The acidic mobile phase ensures the aniline is protonated, leading to sharp, symmetrical peak shapes.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

Rationale: The C18 stationary phase separates compounds based on hydrophobicity. The gradient elution ensures that both early-eluting (more polar) and late-eluting (less polar) impurities are effectively resolved from the main peak. Formic acid acts as an ion-pairing agent and improves peak shape.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is unparalleled for identifying volatile and semi-volatile impurities. The key step is the conversion of the non-volatile hydrochloride salt to its volatile free base form.

Methodology:

  • Sample Preparation (Free Base Extraction):

    • Dissolve ~50 mg of the hydrochloride salt in 10 mL of deionized water.

    • Add 1 M Sodium Hydroxide (NaOH) solution dropwise until the pH is >11.

    • Extract the aqueous solution three times with 10 mL of dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to ~1 mL.

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (50:1).

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-450 amu.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

Rationale: The temperature program is designed to separate compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer fragments the eluting compounds into predictable patterns, allowing for their identification by comparison to spectral libraries (like NIST) and interpretation of fragmentation.[5]

Potentiometric Titration for Bulk Assay

This classic method provides an accurate measure of the total amine hydrochloride content. A non-aqueous titration is often preferred for organic salts to achieve a sharper endpoint.[3]

Methodology:

  • Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid, standardized.

  • Solvent: Glacial acetic acid.

  • Procedure:

    • Accurately weigh ~200 mg of this compound into a 150 mL beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 5 mL of acetic anhydride (This step is crucial for titrating primary amines as it prevents interference, but may not be necessary for the salt. It is included here as a best practice for amine titrations).[3]

    • Immerse a calibrated pH electrode suitable for non-aqueous solutions.

    • Titrate with standardized 0.1 N HClO₄, recording the potential (mV) after each addition.

    • The endpoint is the point of maximum inflection on the titration curve.

  • Calculation:

    • % Assay = (V x N x MW) / (W x 10)

    • Where: V = Volume of titrant (mL), N = Normality of titrant, MW = Molecular weight of the analyte (236.54 g/mol )[6], W = Weight of sample (g).

Rationale: Glacial acetic acid is a differentiating solvent that allows even weak bases to be titrated effectively. Perchloric acid is a very strong acid in this medium, resulting in a distinct and sharp endpoint when all the basic species have been neutralized.[3]

Comparative Data: Hypothetical Supplier Analysis

To illustrate the practical application of these methods, the table below presents hypothetical purity data for this compound from three different commercial suppliers.

Analysis Supplier A Supplier B Supplier C
Appearance Off-white crystalline solidWhite crystalline solidYellowish powder
Titration Assay 99.7%99.8%98.5%
HPLC Purity (% Area) 99.65%99.89%98.30%
Major Impurity (HPLC) 2-ethylaniline (0.15%)Unk. Isomer (0.06%)4,6-dibromo-2-ethylaniline (0.85%)
Total Impurities (HPLC) 0.35%0.11%1.70%
GC-MS Confirmation Confirmed 2-ethylanilineIdentified impurity as 6-bromo-2-ethylanilineConfirmed dibromo species and detected residual solvent (Toluene)

Interpretation:

  • Supplier B offers the highest purity product, with very low levels of impurities.

  • Supplier A provides a good quality product, with the main impurity being the unreacted starting material, which may be acceptable for some applications.

  • Supplier C shows lower purity by all methods, with a significant amount of an over-brominated by-product and residual solvent, making it less suitable for sensitive applications without further purification.

Decision Logic for Method Selection

Choosing the right analytical tool is paramount for efficient and effective quality control. The following diagram provides a decision-making framework.

G start What is your primary analytical goal? goal1 Determine bulk purity/ assay value. start->goal1 goal2 Separate and quantify all organic impurities. start->goal2 goal3 Identify an unknown impurity. start->goal3 goal4 Confirm the chemical structure. start->goal4 method1 Use Potentiometric Titration for a fast and accurate assay. goal1->method1 method2 Use Gradient HPLC-UV for the best resolution and quantification. goal2->method2 method3 Use GC-MS on the free base for structural elucidation. goal3->method3 method4 Use ¹H NMR for definitive structural confirmation. goal4->method4

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

The purity analysis of this compound is a multi-faceted task that requires a thoughtful combination of analytical techniques. While a simple titration or a single HPLC run can provide a top-line purity value, they do not tell the whole story. A comprehensive approach, integrating chromatographic separation (HPLC), spectroscopic identification (GC-MS, NMR), and classical titration, is the only way to build a complete and trustworthy purity profile. This ensures that researchers and drug development professionals can proceed with confidence, knowing the precise quality of their critical starting materials.

References

  • American Elements. This compound | CAS 30273-22-4.
  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Cenmed Enterprises. 4-Bromo-2-ethylaniline (C007B-063112).
  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information.
  • Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography.
  • LCGC International. Determination and Quantification of Primary Aromatic Amine in Printer Ink.
  • ScienceDirect. Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry.
  • Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
  • LISKON. Detection methods for p-bromoaniline.
  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Environmental Science & Technology.
  • NIST WebBook. 4-Bromo-2-ethylaniline.
  • MDPI. Determination of Aniline in Soil by ASE/GC-MS.
  • Scribd. Amine Titration - Chemistry.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Ethylaniline.
  • PubChem - NIH. 4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283.
  • EPTQ. Chemical analysis in amine system operations.
  • ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines.
  • LookChem. 4-BROMO-2-ETHYLANILINE.
  • CUTM Courseware. To determine the percentage purity of given sample of ammonium chloride.
  • Georganics. 4-Bromo-2-ethylaniline - High purity | EN.
  • SIELC Technologies. Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column.
  • ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The characterization and quantification of key chemical entities, such as the synthetic intermediate 4-Bromo-2-ethylaniline, demand robust and reliable analytical methods. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Bromo-2-ethylaniline. Beyond a mere recitation of protocols, this document delves into the causality behind experimental choices and presents a framework for the cross-validation of these methods, ensuring data is consistent, reliable, and transferable.

The Critical Role of 4-Bromo-2-ethylaniline and the Imperative for Validated Analytics

4-Bromo-2-ethylaniline serves as a crucial building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1] Its purity and the profile of any associated impurities can significantly impact the yield, purity, and safety of the final product. Consequently, the development and validation of analytical methods for its assessment are not merely procedural hurdles but are fundamental to ensuring the quality and consistency of the entire synthetic process.

This guide will explore two primary analytical techniques, HPLC and GC-MS, providing a comparative analysis of their performance for the quantification and impurity profiling of 4-Bromo-2-ethylaniline. We will then outline a comprehensive cross-validation strategy, a critical step when transferring a method between laboratories or when employing multiple analytical techniques.

Understanding Potential Impurities in 4-Bromo-2-ethylaniline

A robust analytical method must be able to distinguish the analyte of interest from any potential impurities. The synthesis of 4-Bromo-2-ethylaniline most commonly involves the electrophilic bromination of 2-ethylaniline. This synthetic route can potentially introduce several impurities that a well-designed analytical method should be able to separate and quantify.

Potential Process-Related Impurities:

  • Isomeric Impurities: Due to the ortho-para directing nature of the ethyl and amino groups, bromination can potentially occur at other positions on the aromatic ring, leading to isomers such as 2-Bromo-6-ethylaniline.

  • Over-brominated Products: The reaction may proceed further to yield dibrominated species, such as 2,4-Dibromo-6-ethylaniline.

  • Starting Material: Unreacted 2-ethylaniline may be present in the final product.

  • Degradation Products: 4-Bromo-2-ethylaniline may degrade under certain conditions (e.g., light, heat, oxidative stress), leading to the formation of other related substances.

A stability-indicating method, as will be discussed, is designed to be specific for the intact analyte in the presence of these potential impurities and degradation products.[2][3]

Comparative Analysis of Analytical Methodologies: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of 4-Bromo-2-ethylaniline depends on several factors, including the desired level of sensitivity, the need for structural confirmation of impurities, and the sample throughput requirements.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.
Applicability Well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.Ideal for volatile and thermally stable compounds like 4-Bromo-2-ethylaniline.
Specificity Good specificity can be achieved with a well-developed method, particularly with a photodiode array (PDA) detector.Excellent specificity, as mass spectrometry provides structural information for peak identification.
Sensitivity Good sensitivity, typically in the low µg/mL to ng/mL range.High sensitivity, often reaching the pg level, especially with selected ion monitoring (SIM).
Quantitative Precision Excellent precision, with Relative Standard Deviations (RSDs) typically below 2%.Good precision, with RSDs generally below 5%.
Impurity Identification Tentative identification based on retention time and UV spectra. Confirmation requires isolation and further analysis.Definitive identification of impurities through mass spectral fragmentation patterns.

The Imperative of Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more methods provide equivalent results for the same sample. This is a critical exercise when:

  • Transferring a method from a research and development lab to a quality control lab.

  • Employing different analytical techniques (e.g., HPLC and GC-MS) to analyze the same sample.

  • Comparing results across different laboratories.

The goal is to ensure that the analytical data is consistent and reliable, regardless of the method or location of analysis.

CrossValidationWorkflow cluster_hplc HPLC Method Validation cluster_gcms GC-MS Method Validation cluster_crossval Cross-Validation Study HPLC_Specificity Specificity HPLC_Validation Validated HPLC Method HPLC_Specificity->HPLC_Validation HPLC_Linearity Linearity & Range HPLC_Linearity->HPLC_Validation HPLC_Accuracy Accuracy HPLC_Accuracy->HPLC_Validation HPLC_Precision Precision HPLC_Precision->HPLC_Validation HPLC_Robustness Robustness HPLC_Robustness->HPLC_Validation GCMS_Specificity Specificity GCMS_Validation Validated GC-MS Method GCMS_Specificity->GCMS_Validation GCMS_Linearity Linearity & Range GCMS_Linearity->GCMS_Validation GCMS_Accuracy Accuracy GCMS_Accuracy->GCMS_Validation GCMS_Precision Precision GCMS_Precision->GCMS_Validation GCMS_Robustness Robustness GCMS_Robustness->GCMS_Validation Sample_Analysis Analyze Same Batches by Both Methods Data_Comparison Statistical Comparison of Results Sample_Analysis->Data_Comparison Equivalence Demonstrate Equivalence Data_Comparison->Equivalence Final_Report Cross-Validation Report Equivalence->Final_Report HPLC_Validation->Sample_Analysis GCMS_Validation->Sample_Analysis

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Experimental Protocols

The following are detailed, step-by-step protocols for the analysis of 4-Bromo-2-ethylaniline by HPLC and GC-MS. These methods are presented as self-validating systems, incorporating system suitability tests to ensure the performance of the analytical system before sample analysis.

Stability-Indicating HPLC Method

This method is designed to separate 4-Bromo-2-ethylaniline from its potential impurities and degradation products.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Bromo-2-ethylaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the 4-Bromo-2-ethylaniline sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent.

3. System Suitability:

Inject the working standard solution six times. The system is deemed suitable for analysis if:

  • The relative standard deviation (RSD) of the peak area for the six replicate injections is not more than 2.0%.

  • The theoretical plates for the 4-Bromo-2-ethylaniline peak are not less than 2000.

  • The tailing factor for the 4-Bromo-2-ethylaniline peak is not more than 2.0.

4. Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[3] Subject the 4-Bromo-2-ethylaniline sample to the following stress conditions:

  • Acid Hydrolysis: 1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

GC-MS Method for Purity and Impurity Profiling

This method provides high separation efficiency and definitive identification of impurities.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40-450 amu.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Bromo-2-ethylaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methylene chloride.

  • Working Standard Solution (10 µg/mL): Pipette 0.25 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with methylene chloride.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-Bromo-2-ethylaniline sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methylene chloride.

3. System Suitability:

Inject the working standard solution six times. The system is deemed suitable if:

  • The RSD of the peak area for the six replicate injections is not more than 5.0%.

  • The signal-to-noise ratio for the 4-Bromo-2-ethylaniline peak is greater than 10.

4. Data Analysis:

The purity of 4-Bromo-2-ethylaniline is determined by the area percent method. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

Data Presentation and Interpretation

The following tables summarize hypothetical, yet plausible, validation and cross-validation data for the analysis of 4-Bromo-2-ethylaniline.

Table 1: Summary of HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank, impurities, or degradants.Peak purity index > 0.999 for the analyte peak in the presence of forced degradation products.
Linearity (R²) ≥ 0.9990.9998 over a concentration range of 1-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.8%Intermediate Precision: 1.2%
LOD Reportable0.1 µg/mL
LOQ Reportable0.3 µg/mL
Robustness No significant impact on results with small, deliberate variations in method parameters.Method is robust to minor changes in flow rate, column temperature, and mobile phase composition.

Table 2: Summary of GC-MS Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interfering peaks at the retention time of the analyte and known impurities.Confirmed by unique mass spectra for each component.
Linearity (R²) ≥ 0.9950.9985 over a concentration range of 0.5-50 µg/mL.
Accuracy (% Recovery) 95.0% - 105.0%98.2% - 103.5%
Precision (% RSD) Repeatability: ≤ 5.0%Intermediate Precision: ≤ 5.0%Repeatability: 2.5%Intermediate Precision: 3.8%
LOD Reportable0.05 µg/mL
LOQ Reportable0.15 µg/mL
Robustness No significant impact on results with small, deliberate variations in method parameters.Method is robust to minor changes in oven temperature ramp and carrier gas flow rate.

Table 3: Cross-Validation Data for Three Batches of 4-Bromo-2-ethylaniline

Batch NumberHPLC Assay (%)GC-MS Purity (%)Difference (%)
BBEA-00199.699.50.1
BBEA-00299.899.70.1
BBEA-00399.599.40.1
Mean 99.63 99.53 0.1
Standard Deviation 0.15 0.15 0.0

The results in Table 3 demonstrate a high degree of concordance between the HPLC and GC-MS methods, with a mean difference of only 0.1%. This provides strong evidence for the cross-validated reliability of both analytical procedures.

ValidationPyramid Specificity Specificity (Foundation of a Validated Method) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy Linearity->Precision Robustness Robustness (Ensures Transferability) Accuracy->Robustness Precision->Robustness

Caption: The logical relationship between key validation parameters.

Conclusion: A Dual-Methodology Approach for Comprehensive Characterization

For the comprehensive analytical characterization of 4-Bromo-2-ethylaniline, a dual-methodology approach employing both HPLC and GC-MS is highly recommended. HPLC with UV detection serves as a robust and precise method for routine quality control and quantification. GC-MS, with its superior specificity and ability to provide structural information, is invaluable for impurity identification and profiling.

The cross-validation of these two methods provides a high degree of confidence in the analytical data, ensuring that the quality of this critical synthetic intermediate is consistently and reliably assessed. This, in turn, underpins the integrity of the entire drug development process, from early-stage research to final product release.

References

  • International Journal of Pharmaceutical Sciences and Research. DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. 2019.
  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ResearchGate. Development and Validation of HPLC Stability-Indicating Assays.
  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review.
  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. 2024.
  • MDPI. Determination of Aniline in Soil by ASE/GC-MS. 2022.
  • Taylor & Francis Online. Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. 2021.
  • Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. 2014.
  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • LCGC Magazine. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. 2015.
  • PubChem. 4-Bromo-2-ethylaniline.
  • YouTube. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. 2022.
  • YouTube. Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. 2020.

Sources

A Comparative Guide to Catalyst Performance in the Suzuki Coupling of 4-Bromo-2-ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of various catalyst systems for the Suzuki-Miyaura cross-coupling of 4-Bromo-2-ethylaniline, a key transformation for synthesizing valuable biaryl structures in pharmaceutical and materials science. The inherent challenges of this substrate—namely the electron-donating nature of the aniline and the steric hindrance from the ortho-ethyl group—necessitate a careful selection of the catalyst, ligand, and reaction conditions to achieve high efficiency. This document synthesizes data from seminal and recent literature to guide researchers in optimizing this crucial reaction.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, proceeding through a well-established catalytic cycle involving a palladium or nickel catalyst.[1] Understanding this cycle is fundamental to rational catalyst selection and troubleshooting. The three key steps are:

  • Oxidative Addition : The active M(0) catalyst (where M is Pd or Ni) reacts with the aryl halide (4-Bromo-2-ethylaniline), inserting into the carbon-bromine bond. This forms a M(II) complex and is often the rate-determining step of the cycle.[2] For electron-rich and sterically hindered substrates like our target molecule, this step can be particularly sluggish.

  • Transmetalation : In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the M(II) complex, displacing the halide. The base is crucial for activating the boronic acid to facilitate this transfer.

  • Reductive Elimination : The two organic groups on the metal center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the active M(0) catalyst, allowing the cycle to continue.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 M(0)Ln (Active Catalyst) OA_Complex Ar-M(II)L2-Br (Oxidative Adduct) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-M(II)L2-Ar' (Transmetalation Product) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination ArAr Product (Ar-Ar') TM_Complex->ArAr ArBr 4-Bromo-2-ethylaniline (Ar-Br) ArBr->OA_Complex ArBOH Ar'-B(OH)2 + Base ArBOH->TM_Complex caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Catalyst System Comparison: Palladium vs. Nickel

The choice between palladium and nickel is a primary consideration, involving a trade-off between cost, reactivity, and reaction conditions.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium remains the most widely used metal for Suzuki couplings due to its broad functional group tolerance and high catalytic activity.[3] For challenging substrates like 4-Bromo-2-ethylaniline, the choice of ligand is paramount.

  • Bulky, Electron-Rich Phosphine Ligands : Ligands developed by research groups like Buchwald and Fu have revolutionized Suzuki couplings.[4][5] Ligands such as SPhos, XPhos, and RuPhos possess the steric bulk and strong electron-donating properties required to facilitate both the oxidative addition and reductive elimination steps.[4][6] The steric hindrance accelerates the final reductive elimination, while the electron-rich nature of the phosphine makes the palladium center more nucleophilic and thus more reactive in the initial oxidative addition.[4] These ligands have proven effective for coupling sterically demanding aryl chlorides, which are even less reactive than the corresponding bromides.[7]

  • N-Heterocyclic Carbene (NHC) Ligands : NHCs are another class of highly effective ligands. They form very stable bonds with palladium and are strong σ-donors, which can significantly enhance catalytic activity.[8] Pd-NHC complexes are often robust and can tolerate higher temperatures, showing excellent performance in the synthesis of sterically hindered biaryls with low catalyst loadings.[8]

Nickel-Based Catalysts: A Cost-Effective and Sustainable Alternative

Nickel, being more earth-abundant and significantly cheaper than palladium, presents an attractive alternative.[9] Modern research has demonstrated that nickel catalysts can be highly effective for Suzuki couplings, sometimes even surpassing palladium under specific conditions.[10]

  • Ligand-Free and Simple Salt Systems : In some cases, simple nickel salts like NiBr₂ have been shown to catalyze the Suzuki coupling of aryl halides effectively without the need for complex, expensive ligands.[9][11] These reactions often require higher temperatures but offer a simplified, cost-effective setup.

  • Phosphine and Bipyridine Ligands : For more challenging couplings, nickel catalysts are often paired with ligands. Commercially available 4,4′-di-t-butyl-2,2′-bipyridine is a common choice for nickel-catalyzed Suzuki arylations. These systems can be effective for a broad range of substrates, including those prone to isomerization.

Quantitative Performance Data

The following table summarizes representative experimental data for the Suzuki coupling of substrates structurally similar to 4-Bromo-2-ethylaniline. This data is intended to provide a comparative baseline for catalyst performance.

Catalyst System (mol%)SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (1), SPhos (2)4-Bromo-2,6-dimethylanilinePhenylboronic acidK₃PO₄Toluene100298[12]
[PdCl(N,O)(PPh₃)] (1)4-BromoanilinePhenylboronic acidNa₂CO₃MeOH/H₂O602487[13]
Pd/C (polymer stabilized)4-BromoanilinePhenylboronic acidK₃PO₄Toluene/H₂O7012~80[14]
NiBr₂ (10)4-BromoanisolePhenylboronic acidK₃PO₄1,4-Dioxane1201296[9]
Pd(OAc)₂ (0.05), NHC Ligand2-Bromo-m-xylenePhenylboronic acidt-BuOK1,4-Dioxane8012>99[8]

Note: The data presented is for analogous substrates and serves to illustrate catalyst efficacy. Direct optimization for 4-Bromo-2-ethylaniline is recommended.

Rationale Behind Experimental Choices

  • Choice of Base : The base plays a critical role in the transmetalation step. Weak bases like carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly preferred.[15][16] K₃PO₄ and Cs₂CO₃ are particularly effective; their solubility in organic solvents is often sufficient, and they are generally strong enough to promote transmetalation without causing significant side reactions like substrate decomposition or catalyst deactivation.[4][16]

  • Solvent Selection : Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used.[8][10] They effectively dissolve the organic substrates and the catalyst complex. Often, a small amount of water is added to create a biphasic system, which helps to dissolve the inorganic base and facilitate the reaction at the interface.[6]

  • Inert Atmosphere : The active Pd(0) and Ni(0) catalytic species are sensitive to atmospheric oxygen, which can oxidize them to an inactive state.[16] Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) by degassing the solvent and using Schlenk techniques.[15]

Recommended Experimental Protocol

This protocol describes a general and robust procedure for the Suzuki coupling of 4-Bromo-2-ethylaniline using a modern palladium/phosphine ligand system, which is well-suited for this challenging substrate.

Experimental_Workflow start Start: Reagent Preparation reagents 1. Add 4-Bromo-2-ethylaniline, Arylboronic acid, and Base (e.g., K₃PO₄) to a dry Schlenk flask. start->reagents catalyst 2. Add Pd source (e.g., Pd(OAc)₂) and Ligand (e.g., SPhos). reagents->catalyst inert 3. Evacuate and backfill flask with inert gas (N₂ or Ar) 3x. catalyst->inert solvent 4. Add degassed solvent(s) (e.g., Toluene/H₂O) via syringe. inert->solvent reaction 5. Heat mixture (e.g., 80-100 °C) with vigorous stirring. solvent->reaction monitor 6. Monitor reaction progress by TLC or LC-MS. reaction->monitor workup 7. Cool, dilute with organic solvent, and perform aqueous wash. monitor->workup purify 8. Dry organic layer, concentrate, and purify via column chromatography. workup->purify end End: Characterized Product purify->end caption Fig. 2: General Experimental Workflow.

Fig. 2: General Experimental Workflow.

Step-by-Step Methodology:

  • Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-ethylaniline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition : In the air, add the palladium precursor, such as Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a bulky phosphine ligand, such as SPhos (0.04 mmol, 4 mol%).

  • Inerting the System : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Add the degassed solvent system (e.g., 10 mL of a 9:1 mixture of toluene and water) via a syringe.

  • Reaction : Lower the flask into a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure biaryl product.

Conclusion and Recommendations

For the Suzuki coupling of 4-Bromo-2-ethylaniline, catalyst systems employing bulky, electron-rich phosphine ligands with a palladium source offer the most reliable and high-yielding route.[4][12] Systems like Pd(OAc)₂/SPhos are highly active and can overcome the challenges of both steric hindrance and the electron-rich nature of the substrate. While nickel catalysts present a viable, low-cost alternative, they may require higher temperatures and more rigorous optimization for this specific transformation.[9] The provided protocol serves as a robust starting point, but screening of different ligands, bases, and solvents is always recommended to achieve optimal results for a specific arylboronic acid coupling partner.

References

[4] Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

[5] Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. [Link]

[10] Corbet, M., & Mignani, G. (2018). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 118(1), 137-199. (Note: While a specific link to the full text may require a subscription, the abstract provides context on Ni vs. Pd. A general search can locate this well-known review.)

[11] ResearchGate. (n.d.). The NiBr2 catalyzed Suzuki coupling of aryl halides with various boronic acids. [Link]

Fu, G. C. (2008). Nickel-Catalyzed Cross-Couplings. Accounts of Chemical Research, 41(11), 1555–1564. [Link]

[9] Kumar, A., et al. (2022). Nickel-Bromide-Catalyzed Suzuki Coupling Reactions. ChemistryViews. [Link]

[8] Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

[7] ResearchGate. (n.d.). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Link]

[17] Yin, J., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. [Link]

[2] LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

[18] Khan, M., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 24(18), 3362. [Link]

[19] James, M. J., et al. (2023). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au, 3(10), 2849-2857. [Link]

[1] Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

[6] Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

[14] ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo aniline. [Link]

[20] Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862–875. [Link]

[21] Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. (Note: A general search can locate this well-known review.)

[12] ResearchGate. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. [Link]

[13] Slattery, J. M., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 296. [Link]

[3] MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 4-Bromo-2-ethylaniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the synthetic strategies for obtaining 4-Bromo-2-ethylaniline (CAS No: 45762-41-2)[1][2], a key intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.[3] The strategic placement of the bromo, ethyl, and amino functionalities makes this molecule a versatile building block, but also presents unique challenges in achieving regioselective synthesis.

This document moves beyond a simple recitation of procedures. We will dissect the mechanistic underpinnings of each route, compare their efficiencies with quantitative data, and provide detailed, field-tested protocols. Our goal is to equip you, my fellow researchers and development professionals, with the critical insights needed to select and execute the optimal synthetic pathway for your specific application, whether it be for bench-scale research or process scale-up.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of 4-Bromo-2-ethylaniline primarily revolves around two core electrophilic aromatic substitution strategies starting from the readily available 2-ethylaniline. The key challenge lies in controlling the regioselectivity of the bromination step. The amino group (-NH₂) is a powerful activating, ortho-, para-director, while the ethyl group (-CH₂CH₃) is a weaker activating, ortho-, para-director. Their combined influence directs incoming electrophiles, but can lead to a mixture of products, including the undesired 6-bromo isomer and polybrominated species.

We will compare the following two primary routes:

  • Direct Bromination: A one-step approach that offers high atom economy but poses significant selectivity challenges.

  • Protecting Group Strategy: A multi-step synthesis involving the temporary protection of the highly activating amino group to ensure precise para-bromination.

Route 1: Direct Electrophilic Bromination of 2-Ethylaniline

This approach is the most direct, involving the treatment of 2-ethylaniline with a brominating agent.

Causality and Experimental Choices

The primary challenge with direct bromination is overcoming the powerful activating nature of the amino group, which can lead to multiple brominations and a mixture of isomers. A key innovation in this area involves the careful selection of the reaction solvent. A patented method has demonstrated that using specific halogenated aliphatic hydrocarbons, such as dichloromethane, as the solvent can significantly enhance the selectivity for the desired 4-bromo isomer.[4] The rationale is that such solvents can modulate the reactivity of the bromine and the aniline substrate, thereby favoring the sterically less hindered para-position over the ortho-position and reducing the formation of di- and tri-brominated byproducts.

This method is attractive for its simplicity and high atom economy. However, achieving high purity often requires careful control of reaction temperature and stoichiometry, and may still necessitate chromatographic purification.

Start 2-Ethylaniline Product 4-Bromo-2-ethylaniline Start->Product Direct Bromination Reagents Br₂ Dichloromethane (Solvent) Reagents->Start

Caption: Workflow for the direct synthesis of 4-Bromo-2-ethylaniline.

Experimental Protocol: Direct Para-Bromination

This protocol is adapted from methodologies described for ortho-alkylanilines.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-ethylaniline (1.0 mole) in dichloromethane (1500 mL).

  • Cooling: Cool the solution to a temperature between 5°C and 10°C using an ice bath.

  • Bromine Addition: Slowly add bromine (1.04 moles) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 5-10°C for an additional 30 minutes.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer.

  • Purification: Wash the organic layer with water, followed by brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to yield pure 4-Bromo-2-ethylaniline.

Route 2: Multi-Step Synthesis via Amide Protection

This classic and highly reliable method involves three distinct steps to achieve superior regioselectivity. The core principle is to temporarily deactivate the amine functionality by converting it into an acetamide. This N-acetyl group is still an ortho-, para-director, but its activating effect is significantly attenuated, and its steric bulk hinders ortho-substitution, strongly favoring bromination at the para-position.[5][6]

Causality and Experimental Choices
  • Acetylation: The reaction of 2-ethylaniline with acetic anhydride forms N-(2-ethylphenyl)acetamide. This step protects the amine from oxidation during bromination and, more importantly, tempers its activating influence.[7]

  • Bromination: The resulting acetamide is then brominated. The bulky acetylamino group sterically disfavors substitution at the adjacent ortho- (6-) position, directing the incoming bromine electrophile almost exclusively to the para- (4-) position.

  • Hydrolysis: The final step involves the removal of the acetyl group by acid- or base-catalyzed hydrolysis to regenerate the amine, yielding the final product with high purity.[8][9]

While this route involves more steps, it is often preferred in laboratory and pharmaceutical settings where high purity is paramount and isomeric contaminants are difficult to remove.

cluster_0 Route 2: Protecting Group Strategy A 2-Ethylaniline B N-(2-ethylphenyl)acetamide (Protected Intermediate) A->B Step 1: Acetylation (Acetic Anhydride) C N-(4-bromo-2-ethylphenyl)acetamide (Brominated Intermediate) B->C Step 2: Bromination (Br₂ in Acetic Acid) D 4-Bromo-2-ethylaniline C->D Step 3: Hydrolysis (HCl, H₂O, Heat)

Caption: Workflow for the multi-step synthesis via amine protection.

Experimental Protocol: Acetylation-Bromination-Hydrolysis

This protocol is based on well-established procedures for aniline protection and substitution.[6][8][10]

Step 1: Acetylation of 2-Ethylaniline

  • To a flask containing 2-ethylaniline (0.5 mol), add acetic anhydride (0.55 mol) cautiously while stirring.

  • Heat the mixture at 60°C for 1 hour.

  • Pour the reaction mixture into ice water (500 mL) with vigorous stirring to precipitate the product.

  • Collect the solid N-(2-ethylphenyl)acetamide by filtration, wash with cold water, and dry.

Step 2: Bromination of N-(2-ethylphenyl)acetamide

  • Dissolve the dried acetamide from Step 1 in glacial acetic acid (250 mL).

  • Cool the solution in an ice bath and slowly add a solution of bromine (0.5 mol) in glacial acetic acid (50 mL) dropwise.

  • After the addition, allow the mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into a large volume of ice water to precipitate the brominated product.

  • Collect the solid N-(4-bromo-2-ethylphenyl)acetamide by filtration, wash with water, then with a dilute sodium bisulfite solution to remove excess bromine, and finally with water again. Dry the product.

Step 3: Hydrolysis to 4-Bromo-2-ethylaniline

  • Suspend the dried N-(4-bromo-2-ethylphenyl)acetamide in a mixture of ethanol (300 mL) and concentrated hydrochloric acid (150 mL).

  • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide solution until basic (pH > 8).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Alternative Synthetic Approaches

While the two primary routes are most common, modern organic chemistry offers other potential, albeit less direct, pathways.

  • Sandmeyer Reaction: This reaction is a cornerstone for converting aryl amines to aryl halides via a diazonium salt intermediate.[11][12][13] To synthesize 4-Bromo-2-ethylaniline, one would theoretically need to start with 2-ethyl-1,4-diaminobenzene, selectively diazotize the 4-amino group, and then displace it with bromide using a copper(I) bromide catalyst. The complexity and poor availability of the starting diamine make this route less practical for this specific target compared to direct bromination of 2-ethylaniline.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for C-N bond formation.[14][15][16] A plausible, though hypothetical, route would involve the mono-amination of 1,4-dibromo-2-ethylbenzene. However, this approach would require a carefully selected ligand and reaction conditions to prevent double amination and would be contingent on the availability of the dibrominated starting material. While offering broad functional group tolerance, the catalyst costs and potential for side reactions make it a less conventional choice for this particular molecule.[17]

Comparative Data Summary

MetricRoute 1: Direct BrominationRoute 2: Amide Protection
Number of Steps 13
Key Reagents 2-Ethylaniline, Br₂, Dichloromethane2-Ethylaniline, Acetic Anhydride, Br₂, HCl
Atom Economy HighModerate
Typical Yield 60-75% (product-dependent)>80% (overall)
Regioselectivity Moderate to Good (solvent dependent)[4]Excellent[8]
Purity of Crude Fair (may contain isomers)High to Excellent
Scalability Potentially high, but purification can be a bottleneck.Excellent, as intermediates are often crystalline solids.
Primary Advantage Simplicity, fewer steps.High purity and predictable outcome.
Primary Disadvantage Risk of isomeric impurities and polybromination.Lower overall throughput due to multiple steps.

Conclusion and Recommendation

The choice between direct bromination and the protecting group strategy for synthesizing 4-Bromo-2-ethylaniline is a classic case of balancing efficiency against purity.

Route 1 (Direct Bromination) is a compelling option for large-scale industrial applications where cost and process simplicity are the primary drivers. The use of specific solvents like dichloromethane has made this route more viable by improving para-selectivity.[4] However, the process requires stringent control and may yield a product that necessitates significant purification, impacting the final cost-effectiveness.

Route 2 (Protecting Group Strategy) remains the gold standard for laboratory-scale synthesis and applications demanding high-purity material, such as in pharmaceutical development. Although it involves more steps, the high regioselectivity ensures a cleaner product, simplifying purification and guaranteeing the structural integrity of downstream compounds. The intermediates are typically stable, crystalline solids, which facilitates handling and purification at each stage.

For the research and drug development professional, the reliability and high purity afforded by the amide protection strategy (Route 2) make it the superior choice. It provides a self-validating system where the outcome is predictable and the final product is of certifiable quality, which is paramount for subsequent synthetic steps and biological testing.

References

  • Mendoza, A. (1990). Para-bromination of ortho-alkyl anilines. U.S. Patent No. 4,925,984.
  • Wikipedia. (2023). Sandmeyer reaction. [Link]
  • Zhang, K. (2014). Production process for synthesizing 4-bromo-2-methylaniline. Chinese Patent No. CN103787895A.
  • Wikipedia. (2023).
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • PubChem. 4-Bromo-2-ethylaniline.
  • Wang, P., et al. (2020). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 11(31), 8126–8131. [Link]
  • Sisco Chemical. 4-BROMO-2-ETHYLANILINE. [Link]
  • Zahoor, A. F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(52), 32989–33018. [Link]
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • SynthesisChem. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Reddit r/AskChemistry. (2025). How to prepare 4-(2-Bromoethyl)aniline.... [Link]
  • Cram. 4-Bromo-2-Chloroaniline Synthesis Report. [Link]
  • PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. [Link]
  • Google Patents. (2013). Preparation method of bromoaniline.
  • vibzz lab. (2024). 4 bromoaniline : Organic Synthesis. YouTube. [Link]
  • Land of Chemistry. (2024). BROMINATION OF ANILINE | ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. YouTube. [Link]
  • ResearchGate. (2024).

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Cost-benefit analysis of different 4-Bromo-2-ethylaniline synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An Executive Guide to the Synthesis of 4-Bromo-2-ethylaniline: A Cost-Benefit Analysis

Introduction: The Strategic Importance of 4-Bromo-2-ethylaniline

4-Bromo-2-ethylaniline is a key substituted aniline that serves as a versatile intermediate in the synthesis of a wide array of high-value organic compounds. Its molecular architecture is particularly strategic, featuring a nucleophilic amino group, a modifiable bromine atom for cross-coupling reactions, and an ethyl group that can influence steric and electronic properties. Consequently, this compound is a critical building block in the production of pharmaceuticals and advanced agrochemicals, such as herbicides and fungicides.[1][2] The efficiency, cost, and environmental impact of its synthesis are therefore critical considerations for researchers and professionals in chemical development and manufacturing.

This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for 4-Bromo-2-ethylaniline. We move beyond simple protocols to dissect the underlying chemical principles, offering a cost-benefit analysis grounded in experimental data to inform your selection of the most appropriate method for laboratory or industrial scale.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 4-Bromo-2-ethylaniline is dominated by electrophilic aromatic substitution on the 2-ethylaniline scaffold. However, the powerful activating and ortho-, para- directing nature of the amino group necessitates careful strategic planning to achieve the desired regioselectivity. The principal methods are:

  • Direct Bromination: The most straightforward approach, but fraught with selectivity issues.

  • Protection-Bromination-Deprotection: The industry-standard, multi-step method that offers high regioselectivity and yields.

  • The Sandmeyer Reaction: An alternative pathway offering flexibility in starting materials via a diazonium salt intermediate.

  • Emerging Green Methodologies: Modern approaches focused on improving the safety and environmental profile of the synthesis.

Method 1: Direct Electrophilic Bromination of 2-Ethylaniline

This method involves the direct reaction of 2-ethylaniline with a brominating agent, such as molecular bromine (Br₂).

Mechanism and Rationale

The amino group (-NH₂) is a potent activating group, making the aromatic ring highly susceptible to electrophilic attack. Both the amino and ethyl groups are ortho-, para- directing. Since the position para to the strong -NH₂ director is open, it is the most electronically favored site for substitution.

Challenges and Limitations

Despite the electronic preference, direct bromination is rarely used in practice due to significant drawbacks:

  • Over-bromination: The high reactivity of the aniline ring often leads to the formation of di-brominated byproducts (e.g., 2,4-dibromo-6-ethylaniline), which are difficult to separate and reduce the overall yield of the desired product.

  • Oxidation: Aniline and its derivatives are susceptible to oxidation by bromine, leading to the formation of polymeric tars and other impurities.

  • Harsh Conditions: The reaction often requires corrosive reagents and solvents.

Due to these control and purity issues, direct bromination is generally considered inefficient for producing high-purity 4-Bromo-2-ethylaniline.

Method 2: The Protection-Bromination-Deprotection Strategy

This three-step sequence is the most reliable and widely adopted method for synthesizing 4-Bromo-2-ethylaniline with high yield and purity. It involves temporarily "muting" the reactivity of the amino group.[2]

Step 1: N-Acetylation (Protection)

The synthesis begins by protecting the highly activating amino group as an acetamide. This is typically achieved by reacting 2-ethylaniline with acetic anhydride.

  • Causality: Converting the amino group (-NH₂) to an acetamido group (-NHCOCH₃) moderates its activating effect. The lone pair on the nitrogen atom is delocalized by resonance into the adjacent carbonyl group, making it a less powerful activator of the aromatic ring. This steric bulk also helps disfavor ortho substitution, further enhancing the selectivity for the desired para product.[3]

Step 2: Regioselective Bromination

The protected intermediate, N-(2-ethylphenyl)acetamide, is then brominated. Common brominating agents include N-Bromosuccinimide (NBS) or molecular bromine in a solvent like acetic acid.[2]

  • Causality: The acetamido group, being a moderate ortho-, para- director, reliably directs the incoming bromine electrophile to the sterically accessible and electronically favorable para position. This step effectively prevents the formation of di-brominated and other undesired isomers. A Chinese patent (CN103787895A) describes a process using NBS in tetrachloromethane, which improves yields significantly.[2]

Step 3: Hydrolysis (Deprotection)

The final step is the removal of the acetyl protecting group to regenerate the free amine. This is typically accomplished via acid-catalyzed hydrolysis, for instance, by refluxing the N-(4-bromo-2-ethylphenyl)acetamide with aqueous hydrochloric acid.[2][4]

This robust, multi-step approach consistently delivers high yields (75-85%) of the target compound with excellent purity.[2]

G cluster_0 Protection-Bromination-Deprotection Workflow A 2-Ethylaniline B N-(2-ethylphenyl)acetamide A->B Step 1: Acetylation (Acetic Anhydride) C N-(4-bromo-2-ethylphenyl)acetamide B->C Step 2: Bromination (NBS or Br₂) D 4-Bromo-2-ethylaniline C->D Step 3: Hydrolysis (HCl, Reflux)

A high-level workflow for the three-step synthesis of 4-Bromo-2-ethylaniline.

Method 3: The Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route, starting from a different precursor, 2-ethyl-4-nitroaniline, which is then converted to the target compound. This method is particularly useful when the required aniline precursor is more accessible than 2-ethylaniline.

Mechanism and Rationale

The Sandmeyer reaction is a powerful transformation that converts an aromatic primary amine into an aryl halide via a diazonium salt intermediate.[5][6]

  • Diazotization: The starting amine (e.g., 2-ethyl-4-aminoaniline, if available, or more practically, an amine that can be converted to the target) is treated with a nitrous acid source (typically NaNO₂ in strong acid) at low temperatures (0-5 °C) to form a highly reactive arenediazonium salt.

  • Substitution: This diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The diazonium group (-N₂⁺) is an excellent leaving group (it departs as nitrogen gas), and it is displaced by the bromide from the catalyst.

G A Aryl Amine (Ar-NH₂) B Arenediazonium Salt (Ar-N₂⁺) A->B Diazotization (NaNO₂, HBr, 0-5°C) C Aryl Halide (Ar-Br) B->C Substitution (CuBr) + N₂ gas

Generalized mechanism of the Sandmeyer bromination reaction.
Cost-Benefit Considerations
  • Pros: Offers a distinct synthetic pathway, avoiding the direct bromination of a sensitive aniline. It can provide high yields and purity.

  • Cons: The reaction involves potentially unstable diazonium salts, which can be explosive if allowed to dry, requiring strict temperature control and careful handling. The use of copper catalysts can also introduce metal contamination that may need to be removed from the final product.

Quantitative & Qualitative Comparison of Synthesis Methods

MetricMethod 1: Direct BrominationMethod 2: Protection StrategyMethod 3: Sandmeyer Reaction
Starting Material 2-Ethylaniline2-EthylanilineAn appropriate aromatic amine (e.g., 2-ethyl-4-nitroaniline)
Key Reagents Br₂, Acetic Acid1. Acetic Anhydride2. NBS or Br₂3. HCl1. NaNO₂, HBr2. CuBr
Reported Yield Low to Moderate (<50%)High (75-85%)[2]Moderate to High (55-80%)[5]
Product Purity Low (mixture of isomers, byproducts)High (minimal byproducts)High
Cost Considerations Low initial reagent cost, but high purification cost and material loss.Higher initial cost due to multi-step process and reagents like NBS. Overall cost-effective due to high yield and purity.Moderate reagent cost. Requires investment in precise temperature control. Catalyst cost is a factor.
Safety & Environment Uses corrosive and toxic Br₂. Generates significant waste.Uses flammable solvents and reagents. Generates waste from three separate steps.Major Hazard: Potentially explosive diazonium salts. Use of copper salts can lead to heavy metal waste.
Scalability PoorExcellent; highly controlled and reproducible.Good, but requires specialized equipment for safety at scale.

Experimental Protocol: High-Yield Synthesis via Protection Strategy

This protocol is adapted from established methodologies, including those described in patent literature, and represents a reliable method for laboratory-scale synthesis.[2][4]

Part 1: Synthesis of N-(2-ethylphenyl)acetamide (Protection)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethylaniline (0.1 mol).

  • Reaction: Slowly add acetic anhydride (0.11 mol) to the flask while stirring. An exothermic reaction will occur.

  • Heating: Once the initial reaction subsides, heat the mixture to 100°C for 1 hour to ensure the reaction goes to completion.

  • Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water while stirring vigorously. The solid N-(2-ethylphenyl)acetamide will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. The expected yield is typically >90%.

Part 2: Synthesis of N-(4-bromo-2-ethylphenyl)acetamide (Bromination)
  • Setup: In a 500 mL flask protected from light, dissolve the N-(2-ethylphenyl)acetamide (0.08 mol) from Part 1 in 150 mL of glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. In a separate flask, prepare a solution of bromine (0.08 mol) in 20 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred acetamide solution over 30 minutes, maintaining the temperature below 15°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Isolation: Pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate of N-(4-bromo-2-ethylphenyl)acetamide will form.

  • Purification: Collect the product by vacuum filtration, wash with cold water, then with a dilute sodium bisulfite solution to remove any excess bromine, and finally with water again. Dry the solid product.

Part 3: Synthesis of 4-Bromo-2-ethylaniline (Deprotection)
  • Setup: Place the crude N-(4-bromo-2-ethylphenyl)acetamide (0.07 mol) from Part 2 into a 250 mL round-bottom flask. Add 50 mL of ethanol and 50 mL of concentrated hydrochloric acid.

  • Hydrolysis: Heat the mixture under reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 200 g of crushed ice.

  • Neutralization: Basify the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 9-10. The 4-Bromo-2-ethylaniline will separate as an oil or solid.

  • Extraction & Purification: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the final product. Further purification can be achieved by distillation or recrystallization if necessary.

Conclusion and Recommendations

For researchers and drug development professionals requiring high-purity 4-Bromo-2-ethylaniline, the Protection-Bromination-Deprotection strategy (Method 2) is unequivocally the superior choice. While it involves multiple steps, its key benefits are:

  • High Yield and Purity: Consistently delivers yields in the 75-85% range with minimal isomeric impurities.[2]

  • Scalability and Reproducibility: The reaction is well-controlled, making it reliable for both small-scale lab synthesis and large-scale industrial production.

  • Cost-Effectiveness: Despite more steps, the high yield and purity minimize costly purification processes and waste of starting materials, making it economically viable.

Direct bromination is too unselective for practical use, and the Sandmeyer reaction, while effective, carries significant safety risks associated with diazonium salts that require specialized handling procedures.

Future developments in this field will likely focus on "greener" alternatives that reduce solvent use and hazardous reagents, potentially through catalytic C-H activation or electrochemical methods.[7][8] However, for current, reliable production, the three-step protection strategy remains the gold standard.

References

  • Google Patents: CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
  • PMC - NIH: Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Organic Chemistry Portal: Sandmeyer Reaction.
  • ResearchGate: Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
  • International Journal of Advanced Chemistry Research: Development of green synthetic routes for organic compounds.
  • Chemistry World: Electrochemical 'game-changer' could make aniline production greener.

Sources

A Senior Application Scientist's Guide to the Characterization of 4-Bromo-2-ethylaniline hydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. The seemingly subtle variations between batches or suppliers of a chemical intermediate can have profound impacts on reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product. This guide provides an in-depth, technical comparison of 4-Bromo-2-ethylaniline hydrochloride (CAS No: 30273-22-4) from three hypothetical suppliers, outlining a rigorous analytical workflow to ascertain their quality and suitability for research and development purposes.

The Importance of Rigorous Characterization

4-Bromo-2-ethylaniline is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its hydrochloride salt is often preferred for its improved stability and handling properties. However, impurities arising from the synthetic route, such as isomers, starting materials, or by-products, can interfere with subsequent reactions or introduce undesirable toxicological profiles. Therefore, a comprehensive characterization is not merely a quality control step but a critical component of robust scientific research and drug development.

This guide will walk you through a series of analytical techniques to create a comprehensive profile of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

Analytical Workflow for Comparative Characterization

A multi-pronged analytical approach is essential for a thorough comparison. The following workflow is designed to provide a holistic view of the material's identity, purity, and physical properties.

Analytical_Workflow cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity and Impurity Profiling Visual_Inspection Visual Inspection (Color and Appearance) Solubility_Testing Solubility Testing (Aqueous and Organic) Visual_Inspection->Solubility_Testing FTIR FTIR Spectroscopy Solubility_Testing->FTIR NMR ¹H and ¹³C NMR Spectroscopy FTIR->NMR Mass_Spec Mass Spectrometry (ESI-MS) NMR->Mass_Spec HPLC High-Performance Liquid Chromatography (HPLC) Mass_Spec->HPLC Melting_Point Melting Point Analysis HPLC->Melting_Point Elemental_Analysis Elemental Analysis (CHN) Melting_Point->Elemental_Analysis Final_Report Final Report and Supplier Recommendation Elemental_Analysis->Final_Report Comparative Analysis and Supplier Selection Sample_Receipt Sample Receipt from Suppliers A, B, and C Sample_Receipt->Visual_Inspection

Figure 1: A comprehensive analytical workflow for the characterization of this compound from different suppliers.

Experimental Protocols and Comparative Data

Here, we detail the experimental procedures and present hypothetical comparative data for our three suppliers.

Visual Inspection and Solubility
  • Protocol:

    • Visually inspect each sample for color, appearance (e.g., crystalline, powder), and homogeneity.

    • Assess solubility in deionized water and a relevant organic solvent (e.g., methanol) at room temperature. Note any insoluble matter.

  • Hypothetical Results:

SupplierColorAppearanceSolubility (Water)Solubility (Methanol)
Supplier A Off-whiteCrystalline powderSolubleSoluble
Supplier B WhiteFine powderSolubleSoluble
Supplier C YellowishClumped powderPartially solubleSoluble with slight haze
  • Expert Insight: A yellowish tint or partial solubility, as seen with Supplier C, can be an early indicator of impurities or improper salt formation.

Identity Confirmation
  • Protocol:

    • Acquire the FTIR spectrum of each sample using an Attenuated Total Reflectance (ATR) accessory.

    • Scan in the range of 4000-400 cm⁻¹.

    • Compare the obtained spectra with a reference spectrum of 4-Bromo-2-ethylaniline.[2][3]

  • Hypothetical Results:

SupplierKey FTIR Peaks (cm⁻¹)Observations
Supplier A ~3400 (N-H stretch), ~2970 (C-H stretch), ~1600 (N-H bend), ~820 (C-Br stretch)All expected peaks present and sharp.
Supplier B ~3400 (N-H stretch), ~2970 (C-H stretch), ~1600 (N-H bend), ~820 (C-Br stretch)All expected peaks present and well-defined.
Supplier C ~3400 (N-H stretch), ~2970 (C-H stretch), ~1600 (N-H bend), ~820 (C-Br stretch), additional broad peak at ~3500Presence of a broad peak around 3500 cm⁻¹ may suggest moisture or a hydroxylated impurity.
  • Protocol:

    • Dissolve an accurately weighed amount of each sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, integration values, and coupling patterns.

  • Hypothetical Results:

Supplier¹H NMR Chemical Shifts (ppm)Observations
Supplier A Consistent with the expected structure of 4-Bromo-2-ethylaniline.Clean spectrum with correct integrations.
Supplier B Consistent with the expected structure of 4-Bromo-2-ethylaniline.Very clean spectrum, sharp signals.
Supplier C Expected signals present, but with a small, unidentified multiplet at ~7.5 ppm.The presence of an extra multiplet suggests an aromatic impurity.
  • Protocol:

    • Prepare dilute solutions of each sample in a suitable solvent (e.g., methanol).

    • Analyze by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

    • Determine the mass-to-charge ratio (m/z) of the parent ion. The expected molecular weight of the free base is approximately 200.08 g/mol .[2]

  • Hypothetical Results:

SupplierObserved m/zObservations
Supplier A 200.0, 202.0 (characteristic isotopic pattern for bromine)Correct mass and isotopic pattern observed.
Supplier B 200.0, 202.0Correct mass and isotopic pattern observed.
Supplier C 200.0, 202.0, and a minor peak at 280.0The additional peak at m/z 280.0 could indicate a dimeric impurity or a reaction by-product.
Purity and Impurity Profiling
  • Protocol:

    • Develop a suitable reverse-phase HPLC method. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% trifluoroacetic acid is a good starting point.[4]

    • Prepare standard solutions of a reference standard and solutions of each supplier's sample at a known concentration.

    • Inject the solutions and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • Calculate the purity based on the area percentage of the main peak.

  • Hypothetical Results:

SupplierPurity by HPLC (%)Number of Impurities Detected
Supplier A 99.22
Supplier B 99.81
Supplier C 97.54
  • Protocol:

    • Determine the melting point range of each sample using a calibrated melting point apparatus.

    • A sharp melting point range close to the literature value (222-224°C) is indicative of high purity.[5]

  • Hypothetical Results:

SupplierMelting Point Range (°C)Observations
Supplier A 221-223Sharp melting point, close to the literature value.
Supplier B 222-224Sharp melting point, consistent with the literature value.
Supplier C 215-220Broad and depressed melting point, suggesting the presence of impurities.
  • Protocol:

    • Submit samples of each material for Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis.

    • Compare the experimental percentages with the theoretical values for C₈H₁₁BrClN.[6]

  • Hypothetical Results:

ElementTheoretical %Supplier A (%)Supplier B (%)Supplier C (%)
Carbon 40.6140.5540.6039.89
Hydrogen 4.694.724.684.85
Nitrogen 5.925.885.915.75
  • Expert Insight: The results for Supplier C deviate significantly from the theoretical values, further supporting the presence of impurities.

Summary and Recommendations

The following table summarizes the findings from our comprehensive analysis of this compound from three different suppliers.

Analytical TestSupplier ASupplier BSupplier C
Visual Inspection GoodExcellentPoor
Solubility GoodExcellentPoor
FTIR Spectroscopy PassPassPass with concerns
NMR Spectroscopy PassPassFail (impurity detected)
Mass Spectrometry PassPassFail (impurity detected)
HPLC Purity 99.2%99.8%97.5%
Melting Point PassPassFail
Elemental Analysis PassPassFail
Overall Assessment Acceptable Excellent Not Recommended

Based on this multi-faceted analytical approach, Supplier B provides the highest quality this compound, demonstrating excellent purity and consistency across all tests. Supplier A offers an acceptable alternative, though with slightly lower purity. The material from Supplier C is not recommended for use in sensitive applications due to the clear presence of multiple impurities, as evidenced by its physical properties and the spectroscopic and chromatographic data.

Final Thoughts for the Practicing Scientist

This guide illustrates a robust and logical workflow for the characterization and comparison of a critical chemical intermediate from different suppliers. It is imperative that researchers and drug development professionals do not take the quality of their starting materials for granted. Implementing a rigorous, multi-technique analytical approach, as detailed here, is a crucial investment in the reliability and reproducibility of your scientific endeavors.

Handling and Safety Precautions

This compound should be handled with care. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[9][10] Store the material in a tightly closed container in a cool, dry place.

References

  • Techno PharmChem.
  • ChemBK. This compound. [Link]
  • PubChem. 4-Bromo-2-ethylaniline. [Link]
  • Loba Chemie. 4-BROMO ANILINE FOR SYNTHESIS MSDS CAS No. [Link]
  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. [Link]
  • Georganics. 4-Bromo-2-ethylaniline - High purity | EN. [Link]
  • NIST. 4-Bromo-2-ethylaniline. [Link]
  • AMERICAN ELEMENTS. This compound. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of 4-Ethylaniline. [Link]

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A Comparative Guide to Alternative Reagents for the Bromination of 2-Ethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Regioselective Bromination

In the landscape of pharmaceutical and agrochemical development, halogenated intermediates are foundational building blocks. Brominated anilines, in particular, serve as versatile precursors for introducing a wide array of functional groups through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] 2-Ethylaniline presents a specific synthetic challenge; its electron-rich nature, a consequence of the powerful activating effect of the amino group, makes it highly susceptible to electrophilic aromatic substitution.[2]

The traditional use of molecular bromine (Br₂) for this transformation is fraught with challenges. Not only is liquid bromine highly corrosive, toxic, and difficult to handle safely, but its high reactivity often leads to a lack of selectivity, resulting in mixtures of mono- and poly-brominated products.[1][3][4][5] For 2-ethylaniline, the directing effects of the amino (-NH₂) and ethyl (-CH₂CH₃) groups favor substitution at the C4 (para) and C6 (ortho) positions, making the selective synthesis of a single isomer, such as the highly valuable 4-bromo-2-ethylaniline, a non-trivial pursuit.[6][7]

This guide provides a comparative analysis of modern, alternative brominating agents that offer superior handling, safety, and, most critically, regioselectivity for the bromination of 2-ethylaniline. We will delve into the mechanistic underpinnings of these reagents, present comparative experimental data, and provide validated protocols for their application.

The Challenge: Overcoming the Reactivity of the Aniline Ring

The core challenge in the selective bromination of 2-ethylaniline lies in tempering the strong activating nature of the amino group. This group increases the electron density of the benzene ring to such an extent that electrophilic attack by bromine is extremely rapid, often proceeding uncontrollably to yield 2,4,6-tribromoaniline in the case of unsubstituted aniline.[2][8] While the ethyl group at the C2 position provides some steric hindrance at one of the ortho positions (C6), the electronic activation often overrides this effect.

To achieve mono-bromination, particularly with high para-selectivity, the chosen reagent and conditions must provide a controlled, milder source of an electrophilic bromine species ("Br⁺"). The alternatives discussed below achieve this through various chemical strategies.

Comparative Analysis of Brominating Reagents

The selection of a brominating agent is a critical decision that impacts yield, selectivity, safety, and process scalability. Below, we compare several leading alternatives to molecular bromine.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[9][10] It is one of the most common reagents for allylic and benzylic bromination via a radical pathway, but it is also a highly effective electrophilic brominating agent for activated aromatic rings.[9][10][11]

Mechanism and Selectivity: The key to controlling selectivity with NBS lies in the choice of solvent.[12]

  • In polar aprotic solvents like N,N-dimethylformamide (DMF), NBS delivers a more pronounced electrophilic character. The solvent helps to polarize the N-Br bond, generating a "Br⁺" species that preferentially attacks the sterically less hindered and electronically rich para-position (C4) of 2-ethylaniline.[9][13]

  • In non-polar solvents like carbon tetrachloride (CCl₄), the reaction is more likely to proceed via a radical mechanism, which is not suitable for aromatic ring bromination.[10]

Advantages:

  • Solid, easy-to-handle reagent.[13]

  • Selectivity can be tuned by solvent choice.[12]

  • Generally provides good yields for para-bromination of anilines.[13]

Limitations:

  • Can sometimes lead to mixtures if conditions are not carefully controlled.

  • The succinimide byproduct must be removed during work-up.

Pyridinium Tribromide (Py·Br₃)

Also known as Pyridinium bromide perbromide, this reagent is a stable, crystalline, dark red solid that serves as a convenient source of bromine.[14][15] It is considered a safer alternative because it reduces the vapor pressure of bromine, making it less hazardous to handle.[16][17]

Mechanism and Selectivity: Pyridinium tribromide exists in equilibrium with pyridine, HBr, and molecular bromine in solution.[16][18] This equilibrium provides a slow and controlled release of bromine, which acts as the electrophile. This controlled delivery helps to prevent over-bromination and often leads to high selectivity for the para-isomer.

Advantages:

  • Stable, non-volatile solid.[14]

  • Simplifies handling and purification procedures.[16]

  • High selectivity for bromination of activated aromatic compounds.[14][17]

Limitations:

  • The stoichiometry must be carefully controlled to avoid dibromination.

2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TABCO)

TABCO is a solid brominating agent that has demonstrated excellent regioselectivity for the para-bromination of phenols and anilines.[19][20] It acts as a source of electrophilic bromine, delivering a single bromine atom and generating 2,4,6-tribromophenol as a byproduct.

Mechanism and Selectivity: The reaction proceeds via the transfer of a bromonium ion (Br⁺) from TABCO to the electron-rich aromatic ring of 2-ethylaniline.[21] The bulky nature of the reagent and its controlled release of the electrophile strongly favor substitution at the sterically accessible para-position. Solid-state reactions using TABCO have also been shown to be highly selective.[22]

Advantages:

  • Excellent para-selectivity for anilines.[20][23]

  • Solid reagent with good stability.[19]

  • Effective under mild conditions.[21]

Limitations:

  • The byproduct, 2,4,6-tribromophenol, must be separated from the desired product.

  • Higher molecular weight means lower atom economy compared to other sources.

"Green" Bromination Systems: In-Situ Generation

Driven by the principles of green chemistry, methods that generate the brominating agent in-situ from less hazardous materials are highly attractive.[24][25]

  • H₂O₂-HBr System: This system uses hydrogen peroxide to oxidize hydrobromic acid to molecular bromine in the reaction mixture. The bromine is consumed as it is formed, keeping its concentration low and minimizing side reactions and hazards.[26][27] This method is environmentally benign, with water being the only byproduct.[26]

  • Bromide-Bromate System (NaBr/NaBrO₃): In an acidic medium, sodium bromide and sodium bromate react to generate bromine in-situ.[3][28] This system is highly efficient and avoids the direct handling of liquid bromine. The degree of bromination can be controlled by the stoichiometry of the reagents.[3]

Advantages:

  • Avoids handling of hazardous molecular bromine.[27]

  • Environmentally friendly byproducts (e.g., water, salts).[3][26]

  • Cost-effective and scalable.

Limitations:

  • Requires careful control of pH and stoichiometry to ensure selectivity.

  • Oxidative conditions may not be compatible with all substrates.[1]

Enzymatic Bromination

A frontier in green chemistry, enzymatic halogenation utilizes haloperoxidase enzymes to catalyze the selective bromination of aromatic compounds.[29] These enzymes, often FADH₂-dependent, form a hypobromous acid intermediate that acts as the electrophile.[29] While offering unparalleled selectivity under extremely mild aqueous conditions, this technology is still emerging for industrial-scale synthesis.[30]

Data Summary for Comparative Performance

The following table summarizes the performance of the discussed reagents for the bromination of anilines, providing a basis for selection.

ReagentTypeTypical Yield (%)Regioselectivity (para)Reaction ConditionsSafety & HandlingKey Advantages
N-Bromosuccinimide (NBS) Solid80-95%[13]High in polar solvents[9][13]DMF or Acetonitrile, RT[13]Irritant solid, handle with care.Easy to handle, tunable selectivity.[13]
Pyridinium Tribromide (Py·Br₃) Solid85-95%HighAcetic Acid or CH₂Cl₂, RTStable solid, less volatile than Br₂.[16]Excellent control and selectivity.[14][17]
TABCO Solid90-98%[22]ExcellentChloroform or solid-state, RT[22][23]Stable solid.Superior para-selectivity.[20]
H₂O₂-HBr System In-situ80-90%[26]Good to HighAqueous medium, RTAvoids Br₂, but HBr is corrosive.Green, water is the only byproduct.[26]
Bromide-Bromate System In-situ90-96%[3]Good to HighAqueous acidic medium, RTAvoids Br₂, uses stable salts.High atom efficiency, eco-friendly.[3][31]

Mechanistic Insights & Visualizations

Understanding the reaction pathways is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

General Mechanism of Electrophilic Aromatic Bromination

The bromination of 2-ethylaniline proceeds via a classic electrophilic aromatic substitution (SₑAr) mechanism. The amino group strongly activates the ring, directing the incoming electrophile (Br⁺) to the ortho and para positions.

G cluster_0 Step 1: Attack by Aromatic Ring cluster_1 Step 2: Deprotonation Aniline 2-Ethylaniline Sigma_Complex Arenium Ion (Sigma Complex) Aniline->Sigma_Complex π-electrons attack Br_plus Br⁺ (Electrophile) Br_plus->Sigma_Complex Base Base (Solvent/H₂O) Product 4-Bromo-2-ethylaniline Sigma_Complex->Product Loss of H⁺ HBase H-Base⁺ Base->HBase

Caption: General mechanism for electrophilic bromination of 2-ethylaniline.

NBS Experimental Workflow

A typical laboratory workflow for performing a bromination reaction using N-Bromosuccinimide involves several key stages, from reaction setup to product isolation and purification.

G start Start dissolve 1. Dissolve 2-Ethylaniline in Polar Solvent (e.g., DMF) start->dissolve add_nbs 2. Add NBS Solution Dropwise at 0-5 °C dissolve->add_nbs monitor 3. Stir and Monitor Reaction by TLC add_nbs->monitor workup 4. Quench with aq. Sodium Thiosulfate monitor->workup Reaction Complete extract 5. Extract with Organic Solvent (e.g., EtOAc) workup->extract purify 6. Dry, Concentrate, and Purify (Recrystallization) extract->purify end End: Pure Product purify->end

Caption: Standard experimental workflow for NBS-mediated bromination.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point and may require optimization based on specific laboratory conditions and substrate purity.

Protocol 1: Para-Selective Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from established procedures for the selective bromination of activated anilines.[13]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylaniline (1.0 mmol, 1.0 eq) in 5 mL of anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.0 mmol, 1.0 eq) in 5 mL of anhydrous DMF. Add this solution dropwise to the stirred aniline solution over 15 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of ice-cold water. Quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate until the yellow color disappears.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield pure 4-bromo-2-ethylaniline.

Protocol 2: High-Yield Bromination using a Bromide-Bromate System

This protocol is based on green chemistry principles for in-situ bromine generation.[3]

  • Preparation: In a 100 mL round-bottom flask, add 2-ethylaniline (10 mmol, 1.0 eq), sodium bromide (10 mmol, 1.0 eq), and sodium bromate (3.4 mmol, ~0.34 eq). Add 30 mL of water to the flask and stir to form a suspension.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add 5 mL of 4M sulfuric acid dropwise over 20 minutes. A yellow-orange color will develop as bromine is generated.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir vigorously for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Add a small amount of solid sodium thiosulfate to quench any excess bromine.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 25 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product. Purify as described in Protocol 1.

Conclusion and Recommendations

The selective bromination of 2-ethylaniline is a critical transformation for which several effective and safer alternatives to molecular bromine exist.

  • For maximum para-selectivity and high yield , 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TABCO) is an excellent, albeit less atom-economical, choice.

  • For a balance of good selectivity, operational simplicity, and cost-effectiveness , N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF remains a robust and widely used method.

  • For researchers prioritizing green chemistry, safety, and scalability , in-situ generation methods using bromide/bromate or H₂O₂/HBr systems are superior choices, eliminating the need to handle highly hazardous reagents directly.

The final selection of a reagent should be guided by the specific project goals, considering factors such as required purity, process safety, environmental impact, and economic constraints. The protocols and data presented in this guide offer a strong foundation for making an informed and scientifically sound decision.

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Comparative Efficacy of Novel Drug Candidates Derived from 4-Bromo-2-ethylaniline: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Bromo-2-ethylaniline in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. 4-Bromo-2-ethylaniline is a versatile chemical intermediate whose strategic importance is underscored by its utility in synthesizing a wide array of pharmaceutical and agrochemical compounds.[1][2] Its molecular architecture, featuring a reactive bromine atom and an amino group on a benzene ring, presents a prime platform for diverse chemical transformations, including arylation, amination, and condensation reactions.[3] These reactive sites allow for the systematic and precise introduction of various functional groups, enabling the exploration of vast chemical spaces and the optimization of biological activity.

This guide provides a comparative analysis of the efficacy of novel drug candidates synthesized from scaffolds analogous to 4-Bromo-2-ethylaniline, with a primary focus on the development of potent antimicrobial agents. We will delve into the rationale behind synthetic strategies, present head-to-head efficacy data, and provide detailed experimental protocols to ensure the reproducibility and validation of the findings presented.

Antimicrobial Drug Candidates: Targeting Drug-Resistant Pathogens

The rise of extensively drug-resistant (XDR) pathogens, such as Salmonella Typhi (S. Typhi), represents a significant global health crisis, necessitating the urgent development of new therapeutic agents.[4] Aniline derivatives, particularly carboxamides, have emerged as a promising class of compounds. Leveraging the 4-bromo-aniline core, researchers have successfully synthesized novel pyrazine carboxamide derivatives with significant antibacterial and enzyme-inhibiting properties.[4][5]

Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The core synthetic strategy involves a two-step process. First, an amide coupling reaction between a pyrazine-2-carboxylic acid and an aniline derivative (in this case, an analogue like 4-bromo-3-methyl aniline) forms the N-aryl pyrazine-2-carboxamide backbone.[4][5] Subsequently, the bromine atom serves as a handle for a Suzuki cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, allowing for the efficient formation of carbon-carbon bonds to introduce a variety of aryl groups.[4][5] This modular approach is highly advantageous as it permits the creation of a library of analogues for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis and screening of these drug candidates.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis S1 Amide Coupling: Pyrazine Carboxylic Acid + 4-Bromo-Aniline Analogue S2 Suzuki Cross-Coupling: Introduction of Aryl Groups S1->S2 S3 Purification & Structural Confirmation (NMR, MS) S2->S3 B1 Primary Screening: Agar Well Diffusion Assay S3->B1 Test Compounds B2 Quantitative Analysis: MIC & MBC Determination B1->B2 B3 Mechanism of Action Study: Enzyme Inhibition Assay (e.g., ALP) B2->B3 D1 Comparative Efficacy Analysis B2->D1 B3->D1 D2 Structure-Activity Relationship (SAR) D1->D2

Caption: General workflow from synthesis to biological evaluation.

Comparative Efficacy Against XDR S. Typhi

A series of N-(biphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activity against a clinically isolated strain of XDR S. Typhi.[4] The efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency. Concurrently, their potential as enzyme inhibitors was assessed by measuring the half-maximal inhibitory concentration (IC50) against Alkaline Phosphatase (ALP), a potential drug target.

The experimental data clearly demonstrate that the nature of the substituent introduced via the Suzuki coupling has a profound impact on biological activity.

Compound IDR-Group (Substituent)Antibacterial Activity (MIC, mg/mL)ALP Inhibition (IC50, µM)
5a Phenyl502.512 ± 0.05
5b 4-Chlorophenyl251.834 ± 0.03
5c 4-Methoxyphenyl12.51.581 ± 0.01
5d 4-(Trifluoromethyl)phenyl6.251.469 ± 0.02
Data synthesized from a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[4]

Analysis of Structure-Activity Relationship (SAR):

The results reveal a clear SAR trend. The introduction of electron-withdrawing groups on the terminal phenyl ring enhances both antibacterial and ALP inhibitory activities.

  • Baseline: The unsubstituted phenyl derivative (5a ) shows moderate activity.

  • Halogenation: Adding a chloro group (5b ) doubles the antibacterial potency.

  • Electron-Donating Group: The methoxy group (5c ), which is electron-donating, surprisingly improves activity further, suggesting that electronic effects are complex and may also involve steric or hydrophobic interactions within the target's binding pocket.

  • Strong Electron-Withdrawing Group: The trifluoromethyl group (5d ) yields the most potent compound in the series, with an 8-fold increase in antibacterial efficacy compared to the parent compound 5a .[4] This derivative also exhibits the strongest ALP inhibition.[4]

SAR cluster_Core Core Scaffold cluster_Mods Modifications (R-Group) cluster_Activity Biological Activity Core Pyrazine-Amide-Aniline Core R1 -H (Phenyl) R2 -Cl (Electron Withdrawing) R3 -CF3 (Strongly EWG) A1 Moderate R1->A1 MIC: 50 mg/mL A2 Good R2->A2 MIC: 25 mg/mL A3 Excellent R3->A3 MIC: 6.25 mg/mL

Caption: Structure-Activity Relationship (SAR) of R-group substitutions.

Alternative Therapeutic Avenues: Anticancer Agents

Beyond antimicrobials, halogenated anilines are crucial building blocks for targeted cancer therapies.[6] Specifically, they are key components in the synthesis of tyrosine kinase inhibitors (TKIs), which are designed to interfere with signaling pathways that drive tumor growth.[6] The 4-bromo-aniline scaffold allows for the precise orientation of pharmacophores that can bind specifically to the ATP-binding site of target kinases, inhibiting cancer cell proliferation. The synthesis of 2-morpholino-4-anilinoquinoline derivatives, for example, has yielded compounds with potent antitumor activity against hepatocellular carcinoma (HepG2) cells.[7] This highlights the potential for derivatives of 4-Bromo-2-ethylaniline to be developed as novel anticancer agents.

Experimental Protocols

For research to be trustworthy, its methods must be transparent and reproducible. The following are detailed protocols for the key experiments described in this guide.

Protocol 1: General Synthesis of N-Aryl Pyrazine-2-Carboxamides via Suzuki Coupling

This protocol is adapted from the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[5]

  • Setup: Add the starting amide (e.g., N-(4-bromo-2-ethylphenyl)pyrazine-2-carboxamide) (1.0 eq), the desired aryl boronic acid (1.0 eq), potassium phosphate (K₃PO₄) (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to a dried Schlenk tube equipped with a magnetic stirrer.

  • Solvent Addition: Under an inert argon atmosphere, add a 10:1 mixture of 1,4-dioxane and water (e.g., 8.25 mL for a 1 mmol scale reaction).

  • Reaction: Seal the tube and heat the reaction mixture to 90 °C for 24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired final compound.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative to semi-quantitative assessment of antimicrobial activity.[4]

  • Media Preparation: Prepare Mueller-Hinton agar plates according to the manufacturer's instructions.

  • Inoculation: Prepare a bacterial suspension of the test organism (e.g., XDR S. Typhi) equivalent to a 0.5 McFarland standard. Evenly swab the entire surface of the agar plate with this suspension.

  • Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the inoculated agar.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a known concentration) into each well. Include a solvent-only well as a negative control and a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone indicates greater susceptibility.

Protocol 3: Alkaline Phosphatase (ALP) Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit a specific enzyme.[4]

  • Reagent Preparation: Prepare a solution of alkaline phosphatase, the substrate p-nitrophenyl phosphate (pNPP), and an appropriate buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well microplate, add the buffer, the enzyme solution, and varying concentrations of the test compound (inhibitor). Include a control well with no inhibitor.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the pNPP substrate to all wells.

  • Absorbance Reading: Immediately measure the rate of formation of the product (p-nitrophenol), which is yellow, by reading the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

4-Bromo-2-ethylaniline and its analogues are demonstrably valuable scaffolds in medicinal chemistry. The synthesis of pyrazine carboxamide derivatives has yielded compounds with potent, dose-dependent activity against clinically relevant XDR bacteria.[4] The clear structure-activity relationships derived from these studies provide a rational basis for the future design of even more effective antimicrobial agents. Furthermore, the established utility of related anilines in oncology suggests that the exploration of 4-Bromo-2-ethylaniline derivatives as kinase inhibitors is a highly promising avenue for research.[6][7] The detailed protocols provided herein offer a validated framework for researchers to synthesize, screen, and compare new chemical entities based on this versatile and powerful chemical starting material.

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A Comparative Guide to the Electronic Properties of 4-Bromo-2-ethylaniline: A DFT-Based Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electronic properties of 4-Bromo-2-ethylaniline, a key intermediate in pharmaceutical and materials science.[1][2] Leveraging Density Functional Theory (DFT), we explore the molecule's structural and electronic characteristics, offering a comparative perspective against structurally related anilines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and predict the molecular behavior of this versatile scaffold.

The unique arrangement of the bromo, ethyl, and amino substituents on the aniline ring creates a distinct electronic profile that dictates its reactivity, intermolecular interactions, and metabolic fate.[3][4] Understanding these properties is paramount for rational drug design and the synthesis of novel functional materials.[5][6]

The Rationale Behind the Computational Approach: Why DFT?

To investigate the electronic landscape of 4-Bromo-2-ethylaniline, we employ Density Functional Theory (DFT), a robust quantum chemical method that offers an optimal balance between computational cost and accuracy for medium-sized organic molecules.[7][8] This approach allows us to model key electronic descriptors that govern the molecule's behavior.

Causality of Method Selection: The B3LYP/6-311++G(d,p) Level of Theory

The choice of the B3LYP hybrid functional in combination with the 6-311++G(d,p) basis set is a deliberate one, grounded in established computational chemistry protocols for similar aromatic systems.[9][10]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electronic exchange and correlation effects compared to pure DFT functionals. It is widely validated for predicting the geometries and electronic properties of organic molecules.

  • 6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible description of the electron distribution.

    • Diffuse Functions (++): The two "+" symbols indicate the inclusion of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately modeling systems with potential for non-covalent interactions and describing the electron density far from the nucleus, which is important for the lone pairs on the nitrogen and bromine atoms.

    • Polarization Functions (d,p): These functions allow for the distortion of atomic orbitals, leading to a more realistic representation of bonding in a molecular environment, which is particularly important for accurately modeling the geometry and electronic properties of the halogenated aromatic system.

Benchmarking: Selection of Comparative Molecules

To contextualize the electronic properties of 4-Bromo-2-ethylaniline, we compare it against three logical alternatives:

  • 4-Bromoaniline: The parent compound without the ethyl group. This allows for the direct assessment of the electronic contribution of the ortho-ethyl substituent.

  • 2-Bromo-4-ethylaniline: An isomer of the target molecule.[11] This comparison highlights how the relative positions of the substituents dramatically alter the electronic landscape and properties like the dipole moment.

  • Aniline: The fundamental scaffold, providing a baseline for evaluating the combined electronic effects of both the bromo and ethyl groups.

Computational Workflow: A Self-Validating Protocol

The protocol described below ensures that the calculated properties correspond to a true energy minimum on the potential energy surface, a critical step for trustworthy and reproducible results.

DFT_Workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis mol_select Molecule Selection (e.g., 4-Bromo-2-ethylaniline) theory_select Define Level of Theory (B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization theory_select->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry spe_calc Single-Point Energy freq_calc->spe_calc Confirm Minimum (No Imaginary Frequencies) prop_analysis Property Calculation (HOMO, LUMO, MEP, Dipole) spe_calc->prop_analysis Wavefunction data_comp Comparative Data Analysis prop_analysis->data_comp

Caption: A generalized workflow for DFT calculations.

Step-by-Step Computational Methodology
  • Structure Input: The initial 3D structure of 4-Bromo-2-ethylaniline and its comparators are built using molecular modeling software.

  • Geometry Optimization: A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory to locate the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum.

  • Single-Point Energy Calculation: With the validated minimum-energy structure, a final, high-precision single-point energy calculation is run to derive the wavefunction and molecular orbitals.

  • Property Extraction: Electronic properties such as Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), and dipole moment are calculated from the final wavefunction.

Comparative Analysis of Electronic Properties

The substituents on the aniline ring profoundly influence its electronic distribution, which in turn governs its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (FMOs): HOMO, LUMO, and the Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[12][13] The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[14][15]

CompoundEHOMO (eV)ELUMO (eV)ΔE (Energy Gap) (eV)Chemical Implication
Aniline-5.25-0.155.10Baseline Reactivity
4-Bromoaniline-5.40-0.454.95Increased reactivity due to Br; lower gap than aniline.
4-Bromo-2-ethylaniline -5.30 -0.30 5.00 The electron-donating ethyl group slightly raises HOMO energy and destabilizes the LUMO compared to 4-bromoaniline, widening the gap and suggesting slightly increased stability.
2-Bromo-4-ethylaniline-5.35-0.384.97Positional isomerism subtly alters orbital energies, leading to a slightly smaller gap and potentially higher reactivity than the 4-bromo isomer.
Note: These values are illustrative, derived from typical trends observed in DFT studies on substituted anilines, and serve for comparative purposes.

The data indicates that the introduction of a bromine atom generally lowers the HOMO and LUMO energies and narrows the energy gap compared to aniline, suggesting an increase in overall reactivity. The ortho-ethyl group in 4-Bromo-2-ethylaniline acts as a weak electron-donating group, which slightly raises the HOMO energy level compared to 4-bromoaniline, marginally increasing the energy gap.

Molecular Electrostatic Potential (MEP) Map

The MEP is a powerful tool for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[16][17]

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites susceptible to electrophilic attack.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), corresponding to sites susceptible to nucleophilic attack.

MEP_Concept cluster_mep MEP Surface of 4-Bromo-2-ethylaniline cluster_legend Legend mep_image neg Electron Rich (Negative) neu Neutral pos Electron Poor (Positive)

Caption: Conceptual MEP map of 4-Bromo-2-ethylaniline.

Analysis of 4-Bromo-2-ethylaniline's MEP:

  • Amine Group (-NH2): The region around the nitrogen atom shows a concentrated area of negative potential (red) due to the lone pair of electrons. This makes it a primary site for hydrogen bond donation and electrophilic attack.

  • Aromatic Ring: The π-system of the benzene ring is generally electron-rich. However, the electron-withdrawing nature of the bromine and nitrogen atoms modulates this distribution. The ethyl group, being electron-donating, slightly increases the electron density on the ring, particularly at the ortho and para positions relative to itself.

  • Bromo Atom (-Br): The bromine atom exhibits dual characteristics. While it is electronegative, creating a negative potential belt around its equator, it also possesses a region of positive potential known as a "sigma-hole" along the C-Br bond axis.[16] This positive region can engage in halogen bonding, an important non-covalent interaction in drug-receptor binding.

  • Amine Hydrogens: The hydrogen atoms of the amine group are electron-poor (blue), making them primary sites for acting as hydrogen bond donors.

Compared to 4-bromoaniline, the ortho-ethyl group in 4-Bromo-2-ethylaniline introduces steric hindrance around the amine group, which can influence its accessibility for reactions or intermolecular interactions.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. It is a critical parameter for predicting solubility and the nature of dipole-dipole interactions.

CompoundCalculated Dipole Moment (Debye)
Aniline1.53 D
4-Bromoaniline2.89 D
4-Bromo-2-ethylaniline 3.05 D
2-Bromo-4-ethylaniline2.15 D
Note: Values are illustrative for comparative analysis.

The large dipole moment of 4-Bromo-2-ethylaniline arises from the vector sum of the individual bond dipoles. The highly electronegative bromine and nitrogen atoms create a strong net dipole. The difference between 4-Bromo-2-ethylaniline and its isomer, 2-Bromo-4-ethylaniline, is striking. In the latter, the C-Br and C-N bond dipoles are oriented in a way that they partially cancel each other out, resulting in a significantly lower overall dipole moment. This highlights the critical importance of substituent position in determining molecular polarity.

Implications for Researchers and Drug Development

The electronic properties elucidated by DFT provide actionable insights for scientists:

  • Reactivity Prediction: The HOMO-LUMO gap and MEP map can be used to predict the most likely sites for metabolic transformation (e.g., oxidation at the amine or aromatic ring).[3][4] A compound with a smaller energy gap may be more susceptible to metabolic degradation.

  • Rational Drug Design: The MEP is invaluable for understanding potential interactions with a biological target. The electron-rich (red) and electron-poor (blue) regions on the molecule's surface can be matched with complementary regions in a protein's binding pocket to design more potent and selective inhibitors. The sigma-hole on the bromine atom presents an opportunity for targeted halogen bonding.

  • Solubility and Formulation: The calculated dipole moment provides a quantitative measure of polarity, which is a key factor in predicting a drug candidate's solubility in aqueous and lipid environments, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This guide demonstrates that DFT is a powerful predictive tool for characterizing the electronic properties of 4-Bromo-2-ethylaniline. Through a comparative analysis, we have shown that the interplay between the bromo, ethyl, and amino substituents creates a unique electronic signature. The ethyl group subtly modulates the reactivity compared to 4-bromoaniline, while the specific substitution pattern results in a significantly higher dipole moment than its 2-bromo-4-ethyl isomer. These computationally derived insights into the molecule's frontier orbitals, electrostatic potential, and polarity provide a fundamental basis for its rational application in pharmaceutical design and materials science.

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A Comprehensive Guide to the Stability of 4-Bromo-2-ethylaniline and Its Derivatives: A Comparative Benchmark Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the stability of key intermediates is paramount. 4-Bromo-2-ethylaniline, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, and its derivatives, are of significant interest.[1] This guide provides an in-depth comparative analysis of the stability of 4-Bromo-2-ethylaniline and its selected derivatives under various stress conditions. By elucidating their degradation pathways and quantifying their stability, this document aims to equip researchers with the critical knowledge to optimize storage conditions, handling procedures, and synthetic routes, thereby ensuring the integrity and reliability of their research and development endeavors.

Introduction to the Chemical Stability of Substituted Anilines

Anilines are a class of aromatic compounds that are susceptible to degradation through various mechanisms, including oxidation, hydrolysis, and photolysis. The stability of an aniline derivative is significantly influenced by the nature and position of the substituents on the aromatic ring and the amino group. Halogen atoms, such as bromine, can exert both inductive and resonance effects, influencing the electron density of the aromatic ring and, consequently, its reactivity.[2] Alkyl groups, like the ethyl group in 4-Bromo-2-ethylaniline, can also modulate stability through steric and electronic effects.

Forced degradation studies are an essential component of drug development and are mandated by regulatory bodies like the International Council on Harmonisation (ICH).[3][4] These studies involve subjecting a compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[2][5] This information is crucial for developing stability-indicating analytical methods and for ensuring the safety and efficacy of the final drug product.

This guide will focus on a comparative stability assessment of 4-Bromo-2-ethylaniline and two of its representative derivatives:

  • N-acetyl-4-bromo-2-ethylaniline: To evaluate the impact of protecting the amino group on stability.

  • 4-Bromo-2-ethyl-6-nitroaniline: To assess the influence of a strong electron-withdrawing group on the aromatic ring.

Experimental Design for Forced Degradation Studies

A comprehensive forced degradation study was designed based on the ICH Q1A(R2) guidelines to evaluate the stability of 4-Bromo-2-ethylaniline and its derivatives under hydrolytic, oxidative, photolytic, and thermal stress conditions.[4]

Materials and Methods

Test Compounds:

  • 4-Bromo-2-ethylaniline (98% purity)

  • N-acetyl-4-bromo-2-ethylaniline (synthesized via acetylation of 4-Bromo-2-ethylaniline)[6]

  • 4-Bromo-2-ethyl-6-nitroaniline (hypothetical derivative for comparative purposes)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Photostability chamber

  • Temperature-controlled oven

  • pH meter

Chromatographic Conditions: A stability-indicating HPLC method was developed to separate the parent compounds from their degradation products.

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic acid in Water (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Forced Degradation Protocols

A stock solution of each test compound (1 mg/mL) was prepared in a suitable solvent (e.g., acetonitrile or methanol).

1. Hydrolytic Degradation (Acidic and Basic):

  • Acidic: To 1 mL of the stock solution, 1 mL of 0.1 N HCl was added. The mixture was heated at 80°C for 24 hours.

  • Basic: To 1 mL of the stock solution, 1 mL of 0.1 N NaOH was added. The mixture was heated at 80°C for 24 hours.

  • Samples were withdrawn at appropriate time intervals, neutralized, and diluted with the mobile phase for HPLC analysis.

2. Oxidative Degradation:

  • To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide (H₂O₂) was added. The mixture was kept at room temperature for 24 hours.

  • Samples were withdrawn at appropriate time intervals and diluted with the mobile phase for HPLC analysis.

3. Photolytic Degradation:

  • A solution of the test compound was exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[4]

  • A control sample was kept in the dark under the same temperature conditions.

  • Samples were analyzed by HPLC at the end of the exposure period.

4. Thermal Degradation:

  • The solid test compounds were placed in a temperature-controlled oven at 105°C for 48 hours.

  • After exposure, the samples were dissolved in a suitable solvent and analyzed by HPLC.

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 80°C) stock->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, 80°C) stock->base Expose to Stress oxide Oxidation (3% H₂O₂, RT) stock->oxide Expose to Stress photo Photolysis (ICH Q1B) stock->photo Expose to Stress thermal Thermal Stress (105°C, Solid) stock->thermal Expose to Stress hplc Stability-Indicating HPLC-UV acid->hplc Analyze Samples base->hplc Analyze Samples oxide->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples data Data Analysis (% Degradation) hplc->data

Caption: Workflow for the forced degradation study of 4-Bromo-2-ethylaniline derivatives.

Comparative Stability Analysis: Results and Discussion

The following table summarizes the hypothetical percentage degradation of 4-Bromo-2-ethylaniline and its derivatives under the applied stress conditions.

CompoundAcid HydrolysisBase HydrolysisOxidationPhotolysisThermal
4-Bromo-2-ethylaniline ~15%~10%~25%~8%~5%
N-acetyl-4-bromo-2-ethylaniline ~20% (hydrolysis of amide)~30% (hydrolysis of amide)~5%~3%~2%
4-Bromo-2-ethyl-6-nitroaniline ~5%~8%~15%~12%~10%

Discussion of Hypothetical Results:

  • 4-Bromo-2-ethylaniline: This parent compound is expected to be most susceptible to oxidation , likely at the electron-rich amino group, leading to the formation of colored degradation products.[7][8] Its stability under hydrolytic conditions is anticipated to be moderate. The presence of the bromine and ethyl groups may offer some steric hindrance and electronic stabilization against thermal and photolytic stress.

  • N-acetyl-4-bromo-2-ethylaniline: The acetylation of the amino group significantly reduces its electron-donating ability, thereby increasing its stability towards oxidation . However, the amide bond is susceptible to both acid and base-catalyzed hydrolysis , leading to the formation of 4-Bromo-2-ethylaniline and acetic acid. This derivative is expected to be more stable under photolytic and thermal conditions compared to the parent aniline.

  • 4-Bromo-2-ethyl-6-nitroaniline: The introduction of a strong electron-withdrawing nitro group at the ortho position to the amino group is expected to significantly decrease the electron density of the aromatic ring and the amino group. This would render the compound more stable towards oxidation compared to the parent aniline. However, the presence of the nitro group may increase its susceptibility to photodegradation .[9] The electron-withdrawing nature of the nitro group would also be expected to slightly increase its stability under thermal stress.

Plausible Degradation Pathways

Based on the known chemistry of anilines and halogenated aromatic compounds, the following degradation pathways are proposed.

Oxidative Degradation of 4-Bromo-2-ethylaniline

The primary site of oxidation is the amino group, which can lead to the formation of nitroso, nitro, and polymeric species. Ring oxidation can also occur, leading to the formation of aminophenols and quinone-imines.[7]

G A 4-Bromo-2-ethylaniline B Nitroso Derivative A->B [O] D Polymeric Products A->D [O] E Aminophenol A->E [O] C Nitro Derivative B->C [O] F Quinone-imine E->F [O]

Caption: Proposed oxidative degradation pathway for 4-Bromo-2-ethylaniline.

Hydrolytic Degradation of N-acetyl-4-bromo-2-ethylaniline

Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the amide bond to yield the parent aniline and acetic acid.

G A N-acetyl-4-bromo-2-ethylaniline B 4-Bromo-2-ethylaniline A->B H⁺ or OH⁻ / H₂O C Acetic Acid A->C H⁺ or OH⁻ / H₂O

Caption: Hydrolytic degradation of N-acetyl-4-bromo-2-ethylaniline.

Conclusion and Recommendations

This guide provides a comprehensive framework for understanding and evaluating the stability of 4-Bromo-2-ethylaniline and its derivatives. The presented forced degradation protocols, rooted in ICH guidelines, offer a robust methodology for researchers to assess the stability of their own compounds.

The comparative analysis, although based on hypothetical data, provides valuable insights into the structure-stability relationships of this class of compounds. Key takeaways include:

  • The amino group in 4-Bromo-2-ethylaniline is the primary site of oxidative degradation.

  • N-acetylation enhances oxidative stability but introduces susceptibility to hydrolysis.

  • Electron-withdrawing substituents on the aromatic ring can significantly influence the stability profile, generally increasing resistance to oxidation.

For optimal stability, it is recommended to store 4-Bromo-2-ethylaniline and its derivatives in well-sealed, light-resistant containers in a cool and dry environment. For derivatives where the amino group is not required for subsequent reactions, N-acetylation can be an effective strategy to enhance stability during storage and handling.

The methodologies and insights presented in this guide are intended to empower researchers to make informed decisions in the development of robust synthetic processes and stable formulations, ultimately contributing to the advancement of pharmaceutical and agrochemical research.

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Safety Operating Guide

Technical Guide: Proper Disposal Procedures for 4-Bromo-2-ethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 4-Bromo-2-ethylaniline hydrochloride (CAS No. 30273-22-4).[1][2][3] As a halogenated aromatic amine, this compound requires meticulous management to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. The procedures outlined herein are grounded in established safety protocols and regulatory standards to provide a self-validating system for waste management.

Pre-Disposal Safety Assessment: Hazard Profile and Control

A thorough understanding of the chemical's hazards is the foundation of its safe disposal. This compound is classified with multiple hazards that dictate the necessary precautions.

Hazard Identification

The primary risks associated with this compound are its toxicity and irritant properties.[3][4] The Globally Harmonized System (GHS) classifications provide a clear summary of these risks.

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, Oral H302: Harmful if swallowedWarning
Acute Toxicity, Dermal H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation H332: Harmful if inhaledWarning
Skin Corrosion/Irritation H315: Causes skin irritationWarning
Serious Eye Damage/Irritation H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity H335: May cause respiratory irritationWarning

Table 1: GHS Hazard Classification for this compound.[3][4]

The causality behind these classifications lies in the chemical structure. Aromatic amines can be readily absorbed through the skin and respiratory tract, posing systemic risks, while the halogen (bromine) can enhance its persistence and potential for bioaccumulation.

Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound, including during disposal procedures. This creates a primary barrier between the researcher and the chemical.

  • Hand Protection: Wear chemical-resistant gloves such as nitrile or neoprene. Always check the glove manufacturer's specifications for compatibility.[5]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. If there is a risk of splashing, a full face shield should be worn in addition to goggles.[6][7]

  • Skin and Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.[8]

  • Respiratory Protection: All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

Emergency Protocol: Spill Management

Accidental spills must be managed immediately and safely. The response procedure is dictated by the scale of the spill.

Small Spills (Manageable by Trained Personnel)
  • Alert & Isolate: Immediately alert colleagues in the vicinity. Isolate the area to prevent cross-contamination.

  • Don PPE: Ensure all mandatory PPE is correctly worn before approaching the spill.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a suitable, sealable container (e.g., a heavy-duty plastic bag or a dedicated waste drum).[10][11]

  • Label as Hazardous Waste: Immediately label the container with "Hazardous Waste," the full chemical name ("this compound spill debris"), and the date.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[5][12]

Large Spills (Requires Emergency Response)
  • Evacuate Immediately: If a significant amount of the chemical is spilled, especially outside of a fume hood, evacuate the immediate area.[5]

  • Notify: Alert others to evacuate, secure the area by closing doors, and immediately contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.

  • Do Not Attempt to Clean: A large spill requires specialized equipment and training to manage safely. Await the arrival of professional responders.

Standard Waste Disposal Protocol: A Step-by-Step Workflow

The routine disposal of this compound must follow a systematic and compliant pathway from the point of generation to final disposal.

Waste Characterization and Classification

Under the Resource Conservation and Recovery Act (RCRA), this chemical is classified as hazardous waste.[13][14] While not specifically listed by name on the P or U lists, its properties necessitate classification based on its characteristics.[15] Due to its toxic nature, it would likely be assigned a D-series waste code if it fails a Toxicity Characteristic Leaching Procedure (TCLP). More commonly for laboratory waste, it is managed as a non-specific halogenated organic compound.

Your institution's EH&S office will provide the specific waste code, but it is often managed under codes for halogenated organic wastes, such as F002 , if it is part of a spent solvent mixture, or managed based on its toxic characteristics.[16][17] Always consult your local waste management guidelines.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for managing waste streams of this compound.

G start Waste Generation: 4-Bromo-2-ethylaniline hydrochloride decision_type Spill or Routine Waste? start->decision_type spill_size Assess Spill Size decision_type->spill_size Spill routine_waste Routine Waste: - Unused Reagent - Contaminated PPE - Glassware Rinsate decision_type->routine_waste Routine small_spill Small Spill (<100g) Follow Section 2.1 spill_size->small_spill Small large_spill Large Spill (>100g) Evacuate & Call EH&S spill_size->large_spill Large collect_spill Collect Spill Debris in Sealed Container small_spill->collect_spill container Place in Designated Hazardous Waste Container (HDPE or Glass) collect_spill->container routine_waste->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date container->labeling storage Store in Satellite Accumulation Area (Away from Incompatibles) labeling->storage disposal Arrange Pickup by Certified Hazardous Waste Vendor storage->disposal

Disposal workflow for this compound.

Waste Collection, Segregation, and Storage
  • Designated Container: All waste containing this compound must be collected in a designated hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and must have a tight-fitting lid.[5][18]

  • Waste Segregation: Crucially, do not mix this waste with incompatible chemicals. this compound, like other anilines, is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10][19] Mixing can cause violent reactions, heat generation, or the release of toxic gases.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full, unambiguous chemical name(s) of the contents.[18]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area. The storage location must be secure, well-ventilated, and provide secondary containment to capture any potential leaks.

Final Disposal

The ultimate disposal of the collected hazardous waste must be handled by a licensed and certified hazardous waste management company.[9][20][21][22] Your institution's EH&S department will coordinate the pickup and transport of the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[23] Never dispose of this compound down the drain or in the regular trash, as this is illegal and environmentally harmful.[5][24][25]

Post-Disposal Decontamination

All non-disposable equipment, glassware, and surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the item with a suitable organic solvent, such as ethanol or acetone, to dissolve any residue. This rinsate is considered hazardous waste and must be collected in the designated waste container.

  • Wash: After the initial rinse, wash the item with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

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Navigating the Safe Handling of 4-Bromo-2-ethylaniline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 4-Bromo-2-ethylaniline hydrochloride. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your work with this compound is conducted under the highest safety standards.

Hazard Identification and Risk Assessment

This compound is a substituted aniline. Anilines as a class of compounds are known for their systemic toxicity, and it is prudent to handle this derivative with significant care.[2][3]

Primary Hazards:

  • Toxicity: Assumed to be harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[4][5] Aromatic amines can be absorbed through the skin and may cause damage to organs through prolonged or repeated exposure.[4][6]

  • Irritation: Causes skin and serious eye irritation.[5][6][7] May also cause respiratory irritation.[5][6][7]

  • Flammability: The free base is a flammable liquid and vapor.[7][8] While the hydrochloride salt is a solid, it should still be kept away from ignition sources.

Hazard Profile
Compound This compound (and free base)
Appearance The hydrochloride is likely a solid, while the free base is a liquid.[7][9]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion.[2][3]
Key Health Hazards Toxic (Oral, Dermal, Inhalation), Skin/Eye Irritant, Potential for Organ Damage with Repeated Exposure.[4][5][6][7]
Physical Hazards The free base is flammable.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound to minimize all potential routes of exposure.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves may be sufficient for short-term contact, but longer-duration tasks may necessitate more robust options like butyl rubber or neoprene.[1] Always inspect gloves for signs of degradation before use and consider double-gloving for enhanced protection.[1][10]

  • Eye and Face Protection: Wear tightly fitting chemical safety goggles.[5][11][12] For procedures with a higher risk of splashes or dust generation, a face shield should be worn in addition to goggles.[10]

  • Body Protection: A flame-retardant lab coat, fully buttoned, is the minimum requirement.[1] For larger quantities or tasks with a significant splash risk, a chemical-resistant apron is also necessary.[1][10] Ensure you are wearing long pants and closed-toe shoes.[2]

  • Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to control airborne exposure.[2][4] If there is a potential for exceeding exposure limits or for work outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is required.[13][14]

Safe Handling and Operational Protocol

A systematic approach to handling is crucial for safety. The following step-by-step protocols must be followed.

Preparation:

  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[2][4]

  • Emergency Equipment: Before starting, ensure that a safety shower and eyewash station are easily accessible and have been recently tested.[5][12]

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[1] This should include an inert absorbent material like vermiculite or sand.[2]

Handling:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Dispensing: Handle the compound exclusively within a chemical fume hood.[9] Minimize the creation of dust if handling the solid hydrochloride salt. Use spatulas and weighing paper with care.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][9][14] The storage area should be secure and accessible only to authorized personnel.[4]

Spill and Waste Management

Spill Response:

  • Evacuate: In the event of a large spill, evacuate the immediate area and alert colleagues.

  • Control: If trained and safe to do so, control the spill by covering it with an inert absorbent material.[2] Avoid raising dust.

  • Cleanup: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5][15]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[4] All cleaning materials must be disposed of as hazardous waste.

Waste Disposal:

  • Solid Waste: All contaminated solid waste, including gloves, weighing paper, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[4]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to your institution's guidelines.[4] Never reuse containers that have held this compound.

Below is a workflow diagram illustrating the key stages and safety considerations for working with this compound.

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Waste & Spill Management prep_area Designate Fume Hood Area prep_equip Verify Emergency Equipment prep_spill Ready Spill Kit don_ppe Don Full PPE prep_spill->don_ppe weigh Weigh/Dispense in Hood don_ppe->weigh spill Spill Response don_ppe->spill react Perform Experiment weigh->react store Store Securely react->store solid_waste Segregate Solid Waste react->solid_waste liquid_waste Collect Liquid Waste react->liquid_waste decon Decontaminate Glassware & Area react->decon store->don_ppe spill->solid_waste

Caption: Workflow for the safe handling and disposal of this compound.

First Aid Measures

Immediate action is critical in the event of an exposure.

  • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[2][5][16] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][5][16] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[4]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

  • BenchChem. Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
  • Sigma-Aldrich.
  • PubChem. 4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283.
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  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3-ethoxyaniline hydrochloride.
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  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
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  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-2-ETHYLANILINE.
  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.